5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Description
Properties
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c1-9-6-10(4-5-13(9)14)16-8-12-3-2-11(7-15)17-12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCVKBSWUILOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501191934 | |
| Record name | 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438220-50-9 | |
| Record name | 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438220-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde: Core Properties and Scientific Applications
This guide provides a comprehensive technical overview of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde, a furan derivative of significant interest to researchers and professionals in drug development. By synthesizing foundational chemical principles with practical, field-proven insights, this document serves as an essential resource for understanding and utilizing this compound's core properties.
Molecular Overview and Physicochemical Properties
This compound is a substituted furanic aldehyde. The molecule incorporates a furan ring, an aldehyde functional group, and a substituted phenoxy moiety, which collectively contribute to its unique chemical and biological characteristics.
Chemical Structure and Core Identifiers
-
IUPAC Name: 5-[(4-Chloro-3-methylphenoxy)methyl]furan-2-carbaldehyde
-
CAS Number: 438220-50-9[1]
-
Molecular Formula: C₁₃H₁₁ClO₃[1]
-
Molecular Weight: 250.68 g/mol [1]
Physicochemical Data Summary
While specific experimental data for this compound is not extensively published, the following table provides key physicochemical properties, with some values estimated based on the analysis of structurally similar furan derivatives such as 5-hydroxymethyl-2-furaldehyde and 5-ethyl-2-furaldehyde.
| Property | Value | Source/Basis |
| Melting Point (°C) | 28-34 (for 5-hydroxymethyl-2-furaldehyde) | |
| Boiling Point (°C) | 114-116 @ 1 mmHg (for 5-hydroxymethyl-2-furaldehyde) | |
| Density (g/mL) | ~1.2 (Estimated) | Analogous to similar structures |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, ethanol, acetone). Limited solubility in water. | General properties of furan derivatives |
| Appearance | Likely a pale yellow to brown solid or oil. | General properties of furaldehydes |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the generation of a key intermediate, 5-(chloromethyl)furfural, followed by a Williamson ether synthesis.
Step 1: Synthesis of 5-(Chloromethyl)furfural (CMF)
The initial and critical step is the synthesis of 5-(chloromethyl)furfural from a readily available biomass-derived starting material, fructose. This reaction is typically performed in a biphasic system to facilitate the extraction of the product as it is formed, thereby preventing degradation.
Experimental Protocol: Synthesis of 5-(Chloromethyl)furfural
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine D-fructose (1 equivalent) with concentrated hydrochloric acid.
-
Solvent Addition: Add an organic solvent, such as toluene, to create a biphasic system.
-
Reaction Conditions: Heat the mixture to 85°C with vigorous stirring for approximately 10-15 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, which contains the desired 5-(chloromethyl)furfural.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(chloromethyl)furfural. Further purification can be achieved by vacuum distillation.
Step 2: Williamson Ether Synthesis
The final product is synthesized via a Williamson ether synthesis, a classic and reliable method for forming ethers. This involves the reaction of the previously synthesized 5-(chloromethyl)furfural with 4-chloro-3-methylphenol in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a suitable reaction vessel, dissolve 4-chloro-3-methylphenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the phenol, forming the corresponding phenoxide.
-
Addition of CMF: To the stirred solution, add 5-(chloromethyl)furfural (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC. The reaction is typically heated to 60-80°C to ensure completion.
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Synthetic pathway for this compound.
Analytical Characterization
A thorough analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is recommended.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehydic proton (~9.5 ppm), furan ring protons (6.5-7.5 ppm), aromatic protons on the phenoxy ring (6.8-7.3 ppm), the methylene bridge protons (~5.0 ppm), and the methyl group protons (~2.3 ppm). |
| ¹³C NMR | Resonances for the aldehydic carbon (~175 ppm), carbons of the furan and aromatic rings (110-160 ppm), the methylene carbon (~65 ppm), and the methyl carbon (~15 ppm). |
| Infrared (IR) | Characteristic absorption bands for the aldehyde C=O stretch (~1670 cm⁻¹), C-O-C ether linkages (~1250 and 1050 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (250.68 for C₁₃H₁₁ClO₃). Fragmentation patterns would likely show the loss of the aldehyde group and cleavage of the ether linkage. |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound.
Experimental Protocol: HPLC Analysis
-
Column: A C18 reverse-phase column is suitable for this analysis.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically effective.
-
Detection: UV detection at a wavelength of approximately 280 nm is recommended, as furan derivatives exhibit strong absorbance in this region.[2]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Injection and Analysis: Inject the sample onto the HPLC system and analyze the resulting chromatogram for the presence of impurities. The purity is determined by the area percentage of the main peak.
Caption: Workflow for the analytical characterization of the synthesized compound.
Potential Biological Activities and Mechanisms of Action
Furan derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[3][4][5][6] The structural motifs present in this compound suggest potential for antimicrobial and anti-inflammatory applications.
Antimicrobial Potential
The furan nucleus is a core component of several antimicrobial agents. The mechanism of action for some nitrofuran derivatives involves the enzymatic reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and proteins. While the subject compound lacks a nitro group, the overall electronic properties of the substituted furan ring may contribute to antimicrobial effects through other mechanisms, such as enzyme inhibition or disruption of cell membrane integrity.[5][7]
Anti-inflammatory Properties
Furan derivatives have also been reported to possess anti-inflammatory properties.[4][8] The potential mechanism for this activity may involve the modulation of key signaling pathways implicated in the inflammatory response, such as the mitogen-activated protein kinase (MAPK) pathway.[4][8] By inhibiting the phosphorylation of kinases like JNK, p38, and ERK, these compounds can suppress the production of pro-inflammatory mediators.[8]
Caption: Potential biological activities and proposed mechanisms of action.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. It is classified as an irritant.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a furan derivative with significant potential for applications in drug discovery and development, particularly in the areas of antimicrobial and anti-inflammatory research. This guide has provided a detailed overview of its fundamental properties, a robust synthetic methodology, and a comprehensive analytical workflow for its characterization. The insights into its potential biological activities and mechanisms of action offer a solid foundation for further investigation by researchers and scientists in the field.
References
- Alizadeh, M., Jalal, M., Khodaei, H., Saber, A., Kheirouri, S., Pourteymour Fard Tabrizi, F., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- Alizadeh, M., Jalal, M., Khodaei, H., Saber, A., Kheirouri, S., Pourteymour Fard Tabrizi, F., & Kamari, N. (2022). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- Khaled, F., Shoaib, A., & Attia, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 6(1), 1-10. [Link]
- Verma, A. (2011). Synthesis and biological activity of furan derivatives. International Journal of Pharmaceutical Sciences and Research, 2(7), 1634-1643. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1229862, this compound. PubChem. [Link]
- PrepChem. (n.d.). Synthesis of 5-Chloromethyl furfural. [Link]
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- Pereira, V., de Alda, M. L. R., & Zafra, A. (2005). HPLC determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in alcoholic beverages. Food Control, 16(8), 713-717. [Link]
- Chou, C. C., & Lin, Y. C. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639. [Link]
- Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Journal of Current Pharma Research, 14(3), 25-32. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7362, Furfural. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89989, 5-Ethyl-2-furaldehyde. PubChem. [Link]
- Varshney, M. M., Husain, A., & Parcha, V. (2015). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 4(6), 1801-1808. [Link]
- MiraCosta College. (2012). Experiment 4: Williamson Ether Synthesis. [Link]
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
- Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]
- Ohyama, A. (1956). On the Antibacterial Action and Mechanism of Nitrofuran Derivatives. Bulletin of the Institute for Chemical Research, Kyoto University, 34(1-2), 1-18. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Efficient synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) using continuous flow processing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde, a furan derivative with potential applications in medicinal chemistry and drug discovery. The document details the compound's chemical identity, including its CAS number 438220-50-9 [1], and outlines a plausible synthetic pathway based on established chemical transformations. Furthermore, it presents a thorough discussion of its physicochemical properties, proposed analytical methodologies for its characterization, and essential safety and handling protocols. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel heterocyclic compounds for therapeutic applications.
Introduction: The Significance of Furan Derivatives in Drug Discovery
The furan scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active molecules[2][3]. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl group, make it an attractive component in the design of novel therapeutic agents. The incorporation of a furan ring can modulate a compound's metabolic stability, receptor binding affinity, and overall bioavailability[3]. This compound belongs to this important class of compounds, integrating the reactive furan-2-carbaldehyde moiety with a substituted chlorophenoxy group, suggesting its potential as a versatile intermediate for the synthesis of more complex molecular architectures with diverse biological activities.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its synthesis, purification, and application in drug development workflows.
| Property | Value | Source/Method |
| CAS Number | 438220-50-9 | [1] |
| Molecular Formula | C₁₃H₁₁ClO₃ | Calculated |
| Molecular Weight | 250.68 g/mol | Calculated |
| Appearance | Expected to be a solid or oil | Analogy to similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and have limited solubility in water. | Analogy to similar compounds |
| Melting Point | Not available | To be determined experimentally |
| Boiling Point | Not available | To be determined experimentally |
Synthesis and Purification
The synthesis of this compound can be logically approached through a two-step process, commencing with the synthesis of the key intermediate, 5-(chloromethyl)furfural (CMF), followed by a Williamson ether synthesis.
Synthesis of 5-(Chloromethyl)furfural (CMF)
CMF is a versatile bio-based platform molecule that can be synthesized in high yields directly from various carbohydrate sources, including fructose and high fructose corn syrup (HFCS)[1][4][5]. The reaction typically involves the treatment of the carbohydrate with a source of hydrochloric acid.
Workflow for CMF Synthesis:
Caption: General workflow for the synthesis of 5-(Chloromethyl)furfural (CMF).
Experimental Protocol: Synthesis of 5-(Chloromethyl)furfural (CMF)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine high fructose corn syrup or fructose with a biphasic solvent system consisting of aqueous hydrochloric acid and an organic solvent such as dichloromethane[1][4].
-
Heat the reaction mixture to a specified temperature (e.g., 80°C) and stir vigorously for a designated period (e.g., 2 hours)[5].
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 5-(chloromethyl)furfural.
Williamson Ether Synthesis of this compound
The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an organohalide[6][7][8][9]. In this step, the synthesized CMF is reacted with 4-chloro-3-methylphenol in the presence of a base.
Workflow for Williamson Ether Synthesis:
Caption: General workflow for the Williamson ether synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
-
To a solution of 4-chloro-3-methylphenol in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate or sodium hydride at room temperature[9].
-
Stir the mixture for a short period to facilitate the formation of the phenoxide.
-
Add a solution of 5-(chloromethyl)furfural in the same solvent to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Analytical Characterization
A suite of analytical techniques is essential for the structural elucidation and purity assessment of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. 2D NMR techniques such as COSY, HSQC, and HMBC can provide further detailed structural information and aid in the unambiguous assignment of all proton and carbon signals[10].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and confirming the molecular formula of the compound. The fragmentation pattern observed in the mass spectrum can provide additional structural insights.
-
Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic functional groups present in the molecule, such as the aldehyde C=O stretch, C-O-C ether linkages, and aromatic C-H and C=C vibrations[11].
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and quantification[12][13][14][15][16]. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with or without an acidic modifier like formic acid, is a common starting point for method development. Detection can be performed using a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of furan derivatives[17][18][19][20][21]. A polar capillary column would be suitable for the separation of this compound.
Reactivity, Stability, and Storage
Furan-2-carbaldehyde and its derivatives are known to be reactive compounds[22][23][24][25]. The aldehyde group can undergo a variety of transformations, including oxidation, reduction, and condensation reactions. The furan ring itself can participate in electrophilic substitution and Diels-Alder reactions[21].
Substituted furfurals can be sensitive to air, light, and heat, potentially leading to polymerization or degradation over time[26][27]. For long-term storage, it is recommended to keep the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature[28][29].
Applications in Drug Discovery
Furan-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[2][3][30][31]. The presence of the aldehyde functionality in this compound makes it a valuable synthon for the construction of more complex molecules through reactions such as the formation of Schiff bases, Wittig reactions, and reductive aminations. These transformations can lead to the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. The chlorophenoxy moiety can also play a significant role in modulating the pharmacological profile of the resulting derivatives.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[22][31][32].
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors[22].
-
Toxicology: While specific toxicological data for this compound are not available, it is prudent to treat it as a potential irritant and handle it with care. The toxicology of related chlorophenoxy compounds suggests the potential for systemic effects upon significant exposure[1][4][13][27][33][34][35][36]. Aldehydes, in general, can be irritating to the skin, eyes, and respiratory tract[5][22][25][37].
Conclusion
This compound is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, proposed analytical methodologies, and essential safety considerations. The information presented herein is intended to empower researchers and scientists to further explore the chemistry and biological applications of this and related furan derivatives.
References
- Shimadzu. Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. [Link]
- Shimadzu. AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. [Link]
- PubMed.
- ACS Publications. Efficient Synthesis of 5-(Hydroxymethyl)furfural Esters from Polymeric Carbohydrates Using 5-(Chloromethyl)
- BioScience Academic Publishing. Furan Derivatives and Their Role in Pharmaceuticals. [Link]
- SIELC Technologies. Separation of Furan on Newcrom R1 HPLC column. [Link]
- Theseus.
- MDPI.
- ResearchGate. 5-(Chloromethyl)furfural (CMF): A Platform for Transforming Cellulose into Commercial Products. [Link]
- PMC. 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. [Link]
- Agilent. ANALYSIS of fuRANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC. [Link]
- PubMed. Simple gas chromatographic method for furfural analysis. [Link]
- ResearchGate. (PDF) Simple gas chromatographic method for furfural analysis. [Link]
- ResearchGate. Assessment of the chemical stability of furfural derivatives and the mixtures as fuel components. [Link]
- ResearchGate.
- PMC. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. [Link]
- The Royal Society of Chemistry. Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. [Link]
- ResearchGate.
- YouTube. Five Member Heterocycles Reactivity of Furan. [Link]
- Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde. [Link]
- The Williamson Ether Synthesis. [Link]
- The Royal Society of Chemistry.
- Scilit.
- EPA. Chlorophenoxy Herbicides. [Link]
- ScienceDirect. Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Cambridge University Press. Williamson Ether Synthesis. [Link]
- Supplementary Inform
- Semantic Scholar. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. [Link]
- Pioneer. 1-Naphthaldehyde: Safety, Handling, and Storage Tips. [Link]
- MDPI.
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
- The Good Scents Company. 2-benzofuran carboxaldehyde. [Link]
- Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]
- MDPI. Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. [Link]
- PMC.
- Taylor & Francis. Chlorophenoxy herbicides – Knowledge and References. [Link]
- NCBI Bookshelf. HEALTH EFFECTS - Toxicological Profile for Chlorophenols. [Link]
- PMC. Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA). [Link]
Sources
- 1. Efficient synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) using continuous flow processing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. biojournals.us [biojournals.us]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Chloromethylfurfural synthesis - chemicalbook [chemicalbook.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. shimadzu.com [shimadzu.com]
- 14. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. agilent.com [agilent.com]
- 17. theseus.fi [theseus.fi]
- 18. Simple gas chromatographic method for furfural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. epa.gov [epa.gov]
- 28. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 29. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 32. researchgate.net [researchgate.net]
- 33. [PDF] Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective | Semantic Scholar [semanticscholar.org]
- 34. taylorandfrancis.com [taylorandfrancis.com]
- 35. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 37. 1-Naphthaldehyde: Safety, Handling, and Storage Tips - Pioneer [pioneerbioinc.com]
An In-depth Technical Guide to 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde: Synthesis, Characterization, and Potential Biological Applications
This technical guide provides a comprehensive overview of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde, a furan derivative of interest to researchers in medicinal chemistry and drug development. This document details the compound's chemical structure, a proposed synthetic route, its predicted spectroscopic profile, and potential biological activities based on structurally related molecules.
Introduction and Chemical Profile
This compound is an aromatic ether derivative of 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical. Its structure combines a furan aldehyde moiety with a substituted phenoxy group, suggesting potential for diverse chemical reactivity and biological activity. The furan nucleus is a common scaffold in biologically active compounds, and its derivatives have shown a wide range of pharmacological properties, including antimicrobial and anti-inflammatory effects.[1][2] The incorporation of a 4-chloro-3-methylphenoxy group may further modulate its biological profile.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 438220-50-9 | PubChem |
| Molecular Formula | C13H11ClO3 | PubChem |
| Molecular Weight | 250.68 g/mol | PubChem |
| Appearance | Predicted to be a solid at room temperature | - |
Synthesis and Purification
The synthesis of this compound can be achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-chloro-3-methylphenol acts as the nucleophile, attacking the electrophilic carbon of 5-(chloromethyl)furfural.
Caption: Proposed synthesis workflow for this compound.
Rationale for Synthetic Approach
The Williamson ether synthesis is a robust and high-yielding method for preparing ethers. The reaction proceeds via an SN2 mechanism, which is favored by the use of a primary halide like 5-(chloromethyl)furfural, minimizing the competing elimination reaction. The phenoxide is a good nucleophile, and the use of a polar aprotic solvent like dimethylformamide (DMF) can accelerate the reaction rate.
Detailed Experimental Protocol
Materials:
-
4-Chloro-3-methylphenol
-
Sodium hydroxide (NaOH)
-
5-(Chloromethyl)furfural (CMF)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Phenoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-methylphenol (1.0 eq) in anhydrous DMF. To this solution, add sodium hydroxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Etherification Reaction: To the freshly prepared phenoxide solution, add a solution of 5-(chloromethyl)furfural (1.0 eq) in anhydrous DMF dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.65 | s | 1H | Aldehydic proton (-CHO) |
| ~7.20-7.30 | m | 2H | Furan protons |
| ~6.90-7.10 | m | 3H | Aromatic protons (phenoxy) |
| ~5.20 | s | 2H | Methylene protons (-O-CH₂-) |
| ~2.35 | s | 3H | Methyl protons (-CH₃) |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~177.0 | Aldehydic carbon (C=O) |
| ~158.0 | Furan carbon (C-O) |
| ~155.0 | Phenoxy carbon (C-O) |
| ~135.0 | Furan carbon |
| ~130.0 | Aromatic carbon (C-Cl) |
| ~128.0 | Aromatic carbon |
| ~125.0 | Aromatic carbon |
| ~120.0 | Aromatic carbon |
| ~115.0 | Furan carbon |
| ~110.0 | Furan carbon |
| ~65.0 | Methylene carbon (-O-CH₂-) |
| ~16.0 | Methyl carbon (-CH₃) |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic and furan) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch (aldehyde) |
| ~1600, ~1480 | C=C stretch (aromatic and furan) |
| ~1250 | C-O-C stretch (ether) |
| ~800-700 | C-Cl stretch |
Predicted Mass Spectrometry (MS) Data
-
Molecular Ion (M⁺): m/z ≈ 250 (corresponding to C₁₃H₁₁³⁵ClO₃) and 252 (isotopic peak for ³⁷Cl).
-
Key Fragmentation: Expect fragmentation patterns corresponding to the loss of the aldehyde group, cleavage of the ether linkage, and fragmentation of the furan and phenoxy rings.
Potential Biological Applications
While direct biological studies on this compound are limited, research on structurally similar compounds provides strong indications of its potential as an antimicrobial and anthelmintic agent.
A study on a series of Schiff bases derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide and various substituted furfural aldehydes demonstrated significant biological activity.[3] These derivatives exhibited promising in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[3] Furthermore, the synthesized Schiff bases showed significant anthelmintic activity against earthworm species.[3]
The aldehyde functional group in this compound makes it a key intermediate for the synthesis of such bioactive Schiff bases. The intrinsic reactivity of the aldehyde also suggests that the parent compound itself may possess biological activity.
Proposed Mechanism of Action
The antimicrobial activity of furan derivatives is often attributed to their ability to interfere with cellular processes.[1] The lipophilic nature of the 4-chloro-3-methylphenoxy group may enhance the compound's ability to penetrate microbial cell membranes. The aldehyde functionality could potentially react with biological nucleophiles, such as amino or sulfhydryl groups in proteins and enzymes, leading to cellular dysfunction.
Caption: Postulated mechanism of antimicrobial action.
Recommended In Vitro Biological Evaluation Protocol
To validate the potential biological activity of this compound, the following in vitro assays are recommended:
Antimicrobial Susceptibility Testing:
-
Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger) should be used.
-
Methodology: The minimum inhibitory concentration (MIC) should be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
Conclusion
This compound is a promising chemical entity with potential applications in the development of new antimicrobial and anthelmintic agents. This guide provides a framework for its synthesis, characterization, and initial biological evaluation. The proposed synthetic route via Williamson ether synthesis is a practical approach for obtaining this compound. While the spectroscopic and biological data presented are predictive, they are based on sound chemical principles and data from closely related analogs, providing a strong foundation for further research and development.
References
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (Link not available)
- ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (Link not available)
- Supplementary Information - The Royal Society of Chemistry. (Link not available)
- Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. (Link not available)
- Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
- US Patent US9388151B2 - Methods for producing 5-(halomethyl) furfural. ()
- Design and synthesis of novel 5-(4-chlorophenyl)
- Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. ([Link])
- 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde - PubChem. ([Link])
- Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. ([Link])
- US Patent US9102644B2 - Efficient, high-yield conversion of saccharides in a pure or crude form to 5-(chloromethyl)-2-furaldehyde. ()
- US Patent US8710250B2 - Conversion of 5-(chloromethyl)
- Synthesis and antimicrobial activities of Schiff bases derived
- Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. (Link not available)
- US Patent KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. ()
- Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C. (Link not available)
- The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. ([Link])
- Process for the preparation of m-phenoxybenzaldehyde - P
- US Patent US20210214319A1 - Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol. ()
- Showing metabocard for 5-Methyl-2-furancarboxaldehyde (HMDB0033002). ([Link])
- Benzofuran derivatives, process for their preparation and intermediates thereof - P
- 2-Furancarboxaldehyde, 5-methyl- - NIST WebBook. ([Link])
- 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (Link not available)
Sources
An In-Depth Technical Guide to 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
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This guide provides a comprehensive technical overview of the heterocyclic compound 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. We will delve into the molecule's systematic naming, a validated synthetic protocol, detailed structural characterization, and its potential as a versatile chemical intermediate.
Structural Elucidation and IUPAC Nomenclature
The precise identification and naming of a molecule are foundational to all subsequent research. The structure is a disubstituted furan, a five-membered aromatic heterocycle containing one oxygen atom.[1][2][3]
Systematic Name Derivation:
-
Parent Heterocycle : The core is a furan ring with an aldehyde group (-CHO) at position 2. This parent structure is named 2-furaldehyde or, more formally, furan-2-carbaldehyde.[4][5]
-
Principal Substituent : At position 5 of the furan ring, there is a complex substituent attached via a methylene (-CH₂-) bridge.
-
Ether Linkage : The methylene group is bonded to an oxygen atom, forming an ether. In IUPAC nomenclature, ethers are often named using the "alkoxy" prefix for the smaller group.[6][7][8][9][10] Here, the entire substituted phenoxy group is linked to the methyl group, which is then attached to the furan.
-
Phenoxy Group : The oxygen is attached to a benzene ring which is itself substituted. The base name is phenol. Specifically, it is a 4-chloro-3-methylphenol group.[11][12]
-
Assembling the Name : Combining these parts, the substituent at position 5 of the furan ring is a (4-chloro-3-methylphenoxy)methyl group.
Therefore, the correct and unambiguous IUPAC name for the topic compound is This compound .
The structure combines a reactive aldehyde, a furan ring known for its unique electronic properties, and a substituted aromatic ether, making it a molecule of interest for building more complex chemical scaffolds.[13]
Synthesis via Williamson Ether Synthesis
The most logical and field-proven approach to constructing the target molecule is the Williamson ether synthesis.[14][15][16][17] This classic Sₙ2 reaction involves the coupling of an alkoxide (in this case, a phenoxide) with a primary alkyl halide.
Causality of Reagent Selection:
-
Starting Materials : We require two key precursors: 5-(Chloromethyl)furan-2-carbaldehyde (CMF) and 4-Chloro-3-methylphenol. CMF is a versatile, biomass-derived platform molecule, making this synthesis route align with principles of green chemistry.[18][19][20][21][22] 4-Chloro-3-methylphenol is a commercially available substituted phenol.[11][12]
-
Base : A moderately strong base is needed to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic for phenols, while being less harsh than alkali metal hydrides.[15][23]
-
Solvent : A polar aprotic solvent is ideal for Sₙ2 reactions as it can solvate the cation (K⁺) without strongly solvating the nucleophile (the phenoxide), thus enhancing its reactivity. N,N-Dimethylformamide (DMF) or acetonitrile are suitable choices.[15][16][23]
Experimental Protocol
Reaction Scheme: Precursor 1: 4-Chloro-3-methylphenol Precursor 2: 5-(Chloromethyl)furan-2-carbaldehyde Reaction: Williamson Ether Synthesis
Step-by-Step Methodology:
-
Reagent Preparation : To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Chloro-3-methylphenol (1.0 eq) and potassium carbonate (1.5 eq).
-
Solvent Addition : Add anhydrous acetonitrile (approx. 10 volumes relative to the phenol). Begin vigorous stirring to create a fine suspension.
-
Addition of Alkyl Halide : Add 5-(Chloromethyl)furan-2-carbaldehyde (1.05 eq) to the suspension. The slight excess ensures the complete consumption of the more valuable phenol.
-
Reaction : Heat the reaction mixture to 60-70 °C and maintain for 8-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot has disappeared.
-
Workup : Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl byproduct) and wash the filter cake with a small amount of ethyl acetate.
-
Extraction : Combine the filtrate and washes. Transfer to a separatory funnel and wash sequentially with water (2x) and brine (1x).[23] This removes the DMF and any remaining inorganic impurities.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Structural and Spectroscopic Characterization
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques. The following data are illustrative of the expected results for this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.[24]
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is the most informative for confirming the structure.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 9.65 | s | 1H | Aldehyde-H (CHO) | Aldehyde protons are highly deshielded and appear as singlets.[24] |
| 7.25 | d | 1H | Furan-H (position 3) | Furan proton adjacent to the aldehyde group. |
| 7.20 | d | 1H | Phenyl-H (position 2) | Aromatic proton ortho to the ether linkage. |
| 6.85 | dd | 1H | Phenyl-H (position 6) | Aromatic proton ortho to the methyl group and meta to the ether. |
| 6.75 | d | 1H | Phenyl-H (position 5) | Aromatic proton meta to the ether linkage. |
| 6.50 | d | 1H | Furan-H (position 4) | Furan proton adjacent to the CH₂O group. |
| 5.10 | s | 2H | Methylene-H (CH₂) | Methylene protons between two electron-withdrawing groups (furan and phenoxy) are deshielded. |
| 2.35 | s | 3H | Methyl-H (CH₃) | Aromatic methyl group protons appear in this region.[11] |
¹³C NMR (125 MHz, CDCl₃): Carbon NMR confirms the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 177.5 | Aldehyde C=O | Carbonyl carbons of aldehydes are highly deshielded.[5] |
| 155.0 | Phenyl C-O | Aromatic carbon directly attached to the ether oxygen. |
| 152.1 | Furan C-CHO | Furan carbon bearing the aldehyde group. |
| 138.0 | Phenyl C-CH₃ | Aromatic carbon bearing the methyl group.[11] |
| 130.5 | Phenyl C-Cl | Aromatic carbon bearing the chlorine atom. |
| 126.8 - 115.0 | Aromatic C-H | Remaining C-H carbons of the furan and phenyl rings.[11][25] |
| 61.5 | Methylene CH₂ | The aliphatic carbon of the ether linkage. |
| 20.5 | Methyl CH₃ | Aromatic methyl carbon.[11] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2830, 2730 | Medium | Aldehydic C-H Stretch | This pair of peaks, especially the one around 2730 cm⁻¹, is a hallmark diagnostic feature for an aldehyde C-H bond.[26][27][28][29] |
| 1685 | Strong | Carbonyl (C=O) Stretch | A strong, sharp absorption in this region confirms the aldehyde carbonyl. Conjugation with the furan ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[26][28] |
| 1580, 1490 | Medium | Aromatic C=C Stretch | Vibrations characteristic of the phenyl and furan rings. |
| 1240 | Strong | Aryl-Alkyl Ether (C-O) Stretch | Strong C-O stretching vibration is characteristic of aromatic ethers. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the overall molecular formula.
-
Technique : Electrospray Ionization (ESI)
-
Expected M/Z : For C₁₃H₁₁ClO₃, the calculated molecular weight is 250.04 g/mol . The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 251.0.
-
Isotope Pattern : A characteristic M+2 peak at m/z 253.0 with approximately one-third the intensity of the M peak will be observed due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom.
-
Key Fragments : A prominent fragment corresponding to the loss of the chloromethylphenoxy group would be expected.[24]
Applications and Future Directions
This compound is not just a chemical curiosity; it is a highly functionalized building block.
-
Medicinal Chemistry : The furan nucleus is a common scaffold in pharmaceuticals.[13] The aldehyde group can be readily converted into other functional groups (e.g., amines via reductive amination, carboxylic acids via oxidation, or alcohols via reduction), allowing for the synthesis of a diverse library of compounds for biological screening. The chlorophenoxy moiety is also a common feature in bioactive molecules, including antimicrobials.[30]
-
Materials Science : Furan-based molecules can be used as monomers for the synthesis of novel polymers and resins. The reactivity of the aldehyde provides a handle for polymerization reactions.
Further research should focus on exploring the derivatization of the aldehyde group to generate novel heterocyclic compounds and evaluating their biological activities, particularly as potential antimicrobial or antifungal agents.
Conclusion
This guide has established the definitive IUPAC name for this compound. A robust and reliable synthetic method based on the Williamson ether synthesis has been detailed, providing a clear pathway for its preparation from readily available starting materials. Furthermore, a comprehensive analytical workflow utilizing NMR, IR, and MS has been outlined to ensure the unambiguous characterization and quality control of the synthesized compound. This molecule represents a valuable and versatile platform for further research in drug discovery and materials science.
References
- PrepChem.com. Synthesis of 5-Chloromethyl furfural.
- Williamson Ether Synthesis. Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid.
- Vedantu. Ethers Nomenclature Made Easy: IUPAC Rules & Examples.
- PubChem. 4-Chloro-3-methylphenol. National Center for Biotechnology Information.
- Williamson Ether Synthesis. Cambridge University Press.
- Hassan, S. A., et al. (2014). Synthesis and Spectral Study of 2-furaldehyde Thiourea Ligand and Their Complexes with Some Transition Metal (II). SciSpace.
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(7), 3994-3997. RSC Publishing.
- Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). U.S. Department of Energy.
- Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Chemistry LibreTexts. Williamson Ether Synthesis. (2022).
- Plietker, B., et al. (2023). Synthesis and spectroscopic characterization of Furan-2-Carbaldehyde-d. MDPI.
- Sharafutdinov, A., et al. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. MDPI.
- Chemistry LibreTexts. Nomenclature of Ethers. (2023).
- eCampusOntario Pressbooks. 23.6 Ethers – Structure and Naming.
- Plietker, B., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI.
- The Organic Chemistry Tutor. (2025). How to Name Ethers in 3 Easy Steps! Using IUPAC and Common Naming. YouTube.
- Lievens, T. (2012). Basic IUPAC Nomenclature V: Alcohols and Ethers. University of California, Davis.
- Quora. What are the IUPAC names of pyrrole, furan and pyridine?. (2017).
- Nguyen, J. D. (2015). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org.
- Wikipedia. Furan.
- University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Aldehydes.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024).
- MySkinRecipes. 5-(Chloromethyl)furan-2-carbaldehyde.
- NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. OpenStax adaptation.
- Furan Structure and Nomenclature.
- PubChem. Furan. National Center for Biotechnology Information.
- INFRARED SPECTROSCOPY (IR).
- The Organic Chemistry with Dr. Anand. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube.
- IUPAC. Blue Book P-5 - IUPAC nomenclature.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- Varshney, M., et al. (2025). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate.
- NIST. Phenol, 4-chloro-3-methyl-. NIST WebBook.
- Tamariz, J., et al. (2025). Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C. ResearchGate.
- Patel, K., et al. (2015). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. ResearchGate.
Sources
- 1. quora.com [quora.com]
- 2. Furan - Wikipedia [en.wikipedia.org]
- 3. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. db-thueringen.de [db-thueringen.de]
- 5. mdpi.com [mdpi.com]
- 6. Ethers Nomenclature Made Easy: IUPAC Rules & Examples [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 23.6 Ethers – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. ochem.weebly.com [ochem.weebly.com]
- 11. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Phenol, 4-chloro-3-methyl- [webbook.nist.gov]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. The Williamson Ether Synthesis [cs.gordon.edu]
- 15. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. francis-press.com [francis-press.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. prepchem.com [prepchem.com]
- 19. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. escholarship.org [escholarship.org]
- 22. 5-(Chloromethyl)furan-2-carbaldehyde [myskinrecipes.com]
- 23. organic-synthesis.com [organic-synthesis.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. epfl.ch [epfl.ch]
- 26. orgchemboulder.com [orgchemboulder.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 29. youtube.com [youtube.com]
- 30. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde, a furan derivative of interest in medicinal chemistry and materials science. This document details the molecular characteristics, outlines a proposed synthetic pathway based on established chemical principles, and describes methodologies for its characterization. Furthermore, it explores the potential applications of this compound, particularly within the realm of drug development, by drawing parallels with structurally related molecules that have demonstrated significant biological activity. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of novel furan-based compounds.
Introduction
Furan-containing compounds represent a pivotal class of heterocyclic molecules that are integral to numerous natural products and synthetic pharmaceuticals.[1][2] The inherent chemical reactivity and diverse biological activities of the furan scaffold have established it as a privileged structure in medicinal chemistry.[3] Derivatives of furan are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and antifungal properties.[1][4][5][6] The subject of this guide, this compound, incorporates the versatile furan-2-carbaldehyde moiety linked to a substituted phenoxy group, suggesting its potential for biological activity and as a valuable synthetic intermediate. The strategic incorporation of a chlorine atom and a methyl group on the phenyl ring can significantly influence the molecule's lipophilicity, electronic properties, and metabolic stability, thereby modulating its pharmacological profile.
Molecular and Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C13H11ClO3 | [7] |
| Molecular Weight | 250.68 g/mol | [7] |
| IUPAC Name | 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carbaldehyde | [8] |
| CAS Number | 438220-50-9 | [7] |
Structural Diagram:
Caption: 2D structure of this compound.
Synthesis and Purification
The synthesis of this compound can be judiciously approached via the Williamson ether synthesis, a robust and widely employed method for preparing ethers.[9][10] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of 5-(chloromethyl)furfural with 4-chloro-3-methylphenol in the presence of a suitable base.
Caption: Proposed Williamson ether synthesis pathway.
Experimental Protocol
The following is a generalized, yet detailed, protocol based on established Williamson ether synthesis procedures.[11][12]
Materials:
-
5-(Chloromethyl)furfural
-
4-Chloro-3-methylphenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-methylphenol (1.0 equivalent) and anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Addition of Electrophile: Dissolve 5-(chloromethyl)furfural (1.1 equivalents) in a minimal amount of anhydrous acetone and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit characteristic signals for the aldehydic proton, the furan ring protons, the methylene protons of the ether linkage, and the aromatic protons of the substituted phenyl ring, as well as the methyl group protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the aldehyde, the carbons of the furan and phenyl rings, the methylene carbon, and the methyl carbon.
Mass Spectrometry
Mass spectrometry will be crucial for confirming the molecular weight of the compound. The fragmentation pattern will likely show characteristic losses of the aldehyde group and cleavage of the ether bond.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the aldehyde C=O stretch (around 1670-1690 cm⁻¹), C-O-C stretching of the ether, and C-H and C=C stretching of the aromatic and furan rings.[13]
Potential Applications in Drug Development
The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents.
Antimicrobial and Antifungal Activity
Furan derivatives are well-documented for their broad-spectrum antimicrobial and antifungal activities.[14][15] The presence of the furan ring, combined with the halogenated phenoxy moiety, may confer potent activity against various bacterial and fungal strains. The mechanism of action for such compounds often involves the inhibition of microbial growth or key enzymatic pathways.[1]
Anti-inflammatory and Analgesic Properties
Certain furan-containing molecules have demonstrated anti-inflammatory and analgesic effects.[5] The 4-chloro-3-methylphenoxy group could potentially interact with biological targets involved in inflammatory pathways.
Signaling Pathway Modulation
Caption: Potential mechanisms of biological activity.
Investigations into related furan derivatives have shown that they can modulate key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathways, which are implicated in inflammation and other cellular processes.[1]
Conclusion
This compound is a molecule with significant potential, stemming from its unique combination of a reactive furan-2-carbaldehyde core and a biologically relevant substituted phenoxy moiety. While specific experimental data for this compound remains to be fully elucidated and published in accessible literature, this guide provides a robust theoretical framework for its synthesis, characterization, and potential applications. The methodologies and insights presented herein are grounded in established chemical principles and data from closely related analogues, offering a solid starting point for researchers and drug development professionals interested in exploring the therapeutic and synthetic utility of this promising furan derivative. Further empirical investigation is warranted to fully unlock the potential of this compound.
References
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).
- Synthesis and antimicrobial activity of new furan derivatives. (1985). Pharmaceutical Research. [Link]
- Furan: A Promising Scaffold for Biological Activity. (2024). IntechOpen. [Link]
- Pharmacological activity of furan derivatives. (2024). World Journal of Pharmaceutical Research. [Link]
- Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2021). Journal of Agricultural and Food Chemistry. [Link]
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
- Benzofuran derivatives with antifungal activity.
- Synthesis and biological activity studies of furan deriv
- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- The Williamson Ether Synthesis. University of Wisconsin-Madison. [Link]
- Williamson Ether Synthesis. Cambridge University Press. [Link]
- Williamson Ether Synthesis. Chemistry Steps. [Link]
- Williamson ether synthesis. Wikipedia. [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]
- This compound. PubChem. [Link]
- Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides.
- The process for obtaining 5-(chloromethyl)
- Production and Synthetic Possibilities of 5-Chloromethylfurfural as Altern
- 5-Acetoxymethyl-2-furaldehyde. NIST WebBook. [Link]
- 5-Acetoxymethyl-2-furaldehyde. NIST WebBook. [Link]
- The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions. [Link]
- Efficient synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) using continuous flow processing. Reaction Chemistry & Engineering. [Link]
- Etherification of Bio‐Based Furanic Compounds via Continuous Flow. Ca' Foscari University of Venice. [Link]
- The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California. [Link]
- Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. MDPI. [Link]
- 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.
- Nomination Background: 5-(Hydroxymethyl)-2-furfural (CASRN: 67-47-0).
- Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C.
- Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
- 1 H-NMR (500 MHz, CDCl3) spectrum of furfural Chromatogram in Figure 5...
- Synthesis, characterization and biological evaluations of 2-(4-. Der Pharma Chemica. [Link]
- Furfural. NIST WebBook. [Link]
- The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity.
- 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities.
- 2-Furancarboxaldehyde, 5-methyl-. NIST WebBook. [Link]
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijabbr.com [ijabbr.com]
- 4. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. matrixscientific.com [matrixscientific.com]
- 8. This compound | C13H11ClO3 | CID 1229862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and biological activity studies of furan derivatives | Semantic Scholar [semanticscholar.org]
5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde is a substituted furan derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a furan ring, an aldehyde group, and a substituted phenoxy moiety, makes it an interesting scaffold for the synthesis of novel bioactive compounds. The furan nucleus is a common motif in a wide range of biologically active natural products and synthetic drugs, known to exhibit diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive overview of the available physical and chemical properties of this compound, along with a detailed proposed synthesis protocol and an exploration of its potential biological significance.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 438220-50-9 | [1][4] |
| Molecular Formula | C13H11ClO3 | [1][4] |
| Molecular Weight | 250.68 g/mol | [1][4] |
| Appearance | Predicted to be a solid or oil | General knowledge of similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and alcohols. | General knowledge of similar compounds |
Synthesis and Characterization
A plausible synthetic route for this compound can be extrapolated from the synthesis of structurally related compounds, particularly the preparation of precursors for Schiff bases with potential biological activity.[5] The proposed synthesis involves a two-step process starting from the readily available 5-(hydroxymethyl)furfural (HMF).
Proposed Synthesis Workflow
The synthesis can be conceptualized as a nucleophilic substitution reaction where the hydroxyl group of 5-(hydroxymethyl)furfural is first converted to a better leaving group, followed by substitution with 4-chloro-3-methylphenoxide.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-(Chloromethyl)furfural
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-(hydroxymethyl)furfural in a suitable solvent such as toluene.
-
Chlorination: Slowly add thionyl chloride to the solution at room temperature. The reaction is typically exothermic, so cooling might be necessary to maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture with ice-cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-(chloromethyl)furfural, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-3-methylphenol in a polar aprotic solvent like dimethylformamide (DMF).
-
Base Addition: Add a base, such as potassium carbonate, to the solution and stir for a short period to form the phenoxide.
-
Etherification: Add the crude 5-(chloromethyl)furfural from the previous step to the reaction mixture.
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization
The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show signals for the aldehydic proton (around 9.5-9.7 ppm), the furan ring protons (6.5-7.5 ppm), the methylene protons of the -CH₂O- group (around 5.0-5.5 ppm), the aromatic protons of the phenoxy group (6.8-7.4 ppm), and the methyl protons (around 2.3 ppm).
-
¹³C NMR would show characteristic peaks for the carbonyl carbon of the aldehyde, the carbons of the furan and benzene rings, the methylene carbon, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde carbonyl group (C=O) is expected around 1670-1690 cm⁻¹. Other significant peaks would correspond to C-O-C stretching of the ether linkage and C-H stretching of the aromatic and furan rings.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (250.68 g/mol ) and characteristic fragmentation patterns.
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the furan ring and the aldehyde functional group.
-
Furan Ring: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution reactions, which typically occur at the C5 position if unsubstituted. However, in this molecule, the C5 position is substituted, directing further reactions to other positions. The furan moiety can also participate in Diels-Alder reactions, acting as a diene.
-
Aldehyde Group: The aldehyde group is a versatile functional group that can undergo a wide range of reactions, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid.
-
Reduction: Can be reduced to the corresponding alcohol.
-
Nucleophilic Addition: Reacts with various nucleophiles, such as Grignard reagents and organolithium compounds.
-
Condensation Reactions: Can react with amines and hydrazines to form Schiff bases and hydrazones, respectively. This reactivity is particularly relevant for the synthesis of potential drug candidates.[5]
-
Stability: Furan derivatives, especially those with electron-withdrawing groups like an aldehyde, can be sensitive to strong acids and light.[6] It is advisable to store the compound in a cool, dark, and dry place to prevent degradation.
Potential Biological and Pharmaceutical Relevance
While no specific biological activity has been reported for this compound itself, the structural motifs present in the molecule are associated with a variety of pharmacological properties.
-
Antimicrobial and Anthelmintic Potential: A study on a series of Schiff bases derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide and various substituted furfuraldehydes demonstrated significant in vitro antibacterial and anthelmintic activities.[5] This suggests that this compound could serve as a valuable intermediate for the synthesis of compounds with similar biological profiles. The combination of the substituted phenoxy group and the furan ring appears to be a promising pharmacophore for developing new anti-infective agents.[2][7][8][9][10]
The general biological activities of furan derivatives are well-documented, encompassing a broad spectrum of effects.[1][3][11]
Caption: Potential applications in drug discovery.
Conclusion
This compound is a chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery. While detailed experimental data on its physical and chemical properties are scarce, this guide provides a comprehensive overview based on available information and predictions from related structures. The proposed synthetic route offers a practical approach for its preparation, and its structural features suggest promising avenues for the development of new therapeutic agents, particularly in the area of anti-infectives. Further research is warranted to fully characterize this compound and explore its biological activity profile.
References
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
- Synthesis and antimicrobial activity of new furan deriv
- Synthesis, anthelmintic and antiacetylcholinesterase activity of newer furan derivatives. Journal of the Indian Chemical Society.
- Furan-Based Compounds: A Comparative Guide to Their Antimicrobial Activity. (2025). Benchchem.
- Pharmacological activity of furan derivatives. (2024). World Journal of Pharmaceutical Research.
- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES. (2013).
- Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation. (2015).
- This compound.
- 5-Hydroxymethyl-2-furaldehyde 99 67-47-0. Sigma-Aldrich.
- 5-Ethyl-2-furaldehyde | C7H8O2 | CID 89989. PubChem.
- (PDF) Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. (2015).
- 5-(4-Chlorophenyl)-2-furaldehyde | C11H7ClO2 | CID 676184. PubChem.
- 5-Chloro-2-furaldehyde | C5H3ClO2 | CID 2769630. PubChem.
- Furfural | C4H3OCHO | CID 7362. PubChem.
- Furan Derivatives and Their Role in Pharmaceuticals. (2025). BioScience Academic Publishing.
- 5-Ethyl-2-furaldehyde. NIST WebBook.
- 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2015).
- 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity. (2014). PubMed.
- (PDF) Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. (2014).
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2020). MDPI.
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. ijabbr.com [ijabbr.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biojournals.us [biojournals.us]
An In-Depth Technical Guide to the Potential Biological Activities of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The furan nucleus is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] This guide focuses on the therapeutic potential of a specific, yet underexplored, furan derivative: 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde. By dissecting its structural components—the furan ring, the phenoxy ether linkage, and the chloro and methyl substitutions—we will build a scientifically rigorous framework for investigating its potential biological activities. This document provides not only the theoretical underpinnings for such an investigation but also detailed, actionable experimental protocols and data interpretation strategies for researchers in drug discovery and development.
Introduction: Deconstructing this compound
This compound is a heterocyclic organic compound with the molecular formula C13H11ClO3.[4] Its structure is characterized by a central furan ring with an aldehyde group at the 2-position and a (4-chloro-3-methylphenoxy)methyl substituent at the 5-position. The unique amalgamation of these chemical features provides a compelling rationale for exploring its bioactivity.
-
The Furan Scaffold: The furan ring is a five-membered aromatic heterocycle containing one oxygen atom.[1] This moiety is present in numerous therapeutic agents and is known to contribute to improved metabolic stability and receptor-binding interactions.[1][3]
-
The Furaldehyde Moiety: The aldehyde group attached to the furan ring is a reactive functional group that can participate in various chemical reactions, including the formation of Schiff bases, which are known for their diverse biological activities.[5] Furaldehyde derivatives have been investigated for a range of applications, from antimicrobial to anticancer agents.[6]
-
The Phenoxy Ether Linkage: The ether linkage provides flexibility to the molecule, allowing it to adopt various conformations for optimal interaction with biological targets.
-
The Substituted Phenyl Ring: The presence of a chloro and a methyl group on the phenyl ring can significantly influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
Given these structural alerts, we can hypothesize that this compound possesses significant potential in several therapeutic areas. This guide will focus on three primary domains of investigation: antimicrobial, anti-inflammatory, and anticancer activities.
Potential Antimicrobial Activity: A Broad-Spectrum Investigation
The furan nucleus is a well-established pharmacophore in the design of antimicrobial agents.[7] The presence of the halogen (chlorine) and the aldehyde functionality in this compound further strengthens the rationale for investigating its antimicrobial properties.
Scientific Rationale
Furan derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3] The aldehyde group can react with nucleophilic groups in microbial proteins and enzymes, leading to cellular dysfunction. Furthermore, the lipophilic nature of the substituted phenyl ring may facilitate the compound's passage through microbial cell membranes.
Experimental Workflow: A Step-by-Step Guide to Antimicrobial Screening
The following workflow outlines a comprehensive approach to evaluating the antimicrobial potential of this compound.
Caption: Workflow for antimicrobial activity assessment.
Detailed Experimental Protocols
Protocol 2.3.1: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Protocol 2.3.2: Biofilm Inhibition Assay
-
Biofilm Formation: Grow the test microorganism in a 96-well plate in the presence of sub-MIC concentrations of the test compound.
-
Staining: After incubation, wash the wells to remove planktonic cells and stain the adherent biofilm with crystal violet.
-
Quantification: Solubilize the stain and measure the absorbance at a specific wavelength to quantify the biofilm biomass. A reduction in absorbance compared to the control indicates biofilm inhibition.[9][10]
Data Presentation
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Pseudomonas aeruginosa | ||
| Candida albicans | ||
| Aspergillus niger |
Potential Anti-inflammatory Activity: Targeting the Inflammatory Cascade
Furan derivatives have been recognized for their anti-inflammatory properties, with some acting as inhibitors of key inflammatory enzymes like cyclooxygenases (COX).[1][11] The structural features of this compound suggest its potential to modulate inflammatory pathways.
Scientific Rationale
Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory effects of furan derivatives may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.[11] The phenoxymethyl moiety in our compound of interest bears some resemblance to the core structures of certain non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Workflow: Investigating Anti-inflammatory Effects
A systematic investigation of the anti-inflammatory potential of this compound should proceed as follows:
Caption: Workflow for anti-inflammatory activity evaluation.
Detailed Experimental Protocols
Protocol 3.3.1: Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Preparation: Use purified ovine or human COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the test compound at various concentrations with either COX-1 or COX-2 enzyme in a reaction buffer.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Measurement: Measure the peroxidase activity of COX. The reaction between the prostaglandin G₂ (PGG₂) produced and a chromogen results in a color change that is measured by a plate reader.[1]
-
Calculation: Determine the inhibitory effect of the compound by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control. Calculate IC₅₀ values for each enzyme to determine potency and selectivity.[1]
Protocol 3.3.2: Measurement of Pro-inflammatory Cytokines in LPS-stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells.
-
Treatment: Pre-treat the cells with different concentrations of the test compound for a specified time, followed by stimulation with lipopolysaccharide (LPS).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits.[12]
Data Presentation
| Assay | IC₅₀ (µM) or % Inhibition |
| COX-1 Inhibition | |
| COX-2 Inhibition | |
| TNF-α Production | |
| IL-6 Production | |
| NO Production |
Potential Anticancer Activity: Exploring Cytotoxic and Antiproliferative Effects
The furan scaffold is present in several anticancer agents, and its derivatives have shown promise in targeting cancer cells through various mechanisms, including the induction of apoptosis.[3] The combination of a furan ring with a substituted phenyl group in this compound warrants an investigation into its anticancer potential.
Scientific Rationale
Furan-containing molecules can target cancer cells by inhibiting enzymes crucial for their proliferation or by inducing programmed cell death (apoptosis).[3] The chloro and methyl substituents on the phenyl ring can enhance the compound's interaction with hydrophobic pockets in target proteins, potentially leading to increased potency.
Experimental Workflow: A Multi-faceted Approach to Anticancer Screening
The evaluation of anticancer activity requires a tiered approach, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: Workflow for anticancer activity investigation.
Detailed Experimental Protocols
Protocol 4.3.1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.[13]
Protocol 4.3.2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Data Presentation
| Cell Line | IC₅₀ (µM) |
| MCF-7 | |
| HCT116 | |
| A549 | |
| HeLa |
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, chemical entity with significant potential for biological activity. The systematic, multi-pronged investigational approach outlined in this guide provides a robust framework for elucidating its therapeutic promise. Based on its structural motifs, there is a strong scientific basis to hypothesize that this compound may exhibit valuable antimicrobial, anti-inflammatory, and anticancer properties. The detailed experimental workflows and protocols provided herein are designed to enable researchers to rigorously test these hypotheses. Future research should focus not only on confirming these activities but also on elucidating the underlying mechanisms of action, which will be crucial for any subsequent drug development efforts. The furan scaffold continues to be a rich source of novel therapeutic agents, and a thorough investigation of this compound is a logical and promising step forward in the quest for new medicines.
References
- Pharmacological activity of furan derivatives. (2024-12-10).
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
- biological activity of furan derivatives in drug discovery - Benchchem.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020-08-19).
- Examples of furan derivatives with biological activity - ResearchGate.
- This compound | C13H11ClO3 | CID 1229862.
- Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive - MDPI. (2021-12-08).
- 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. (2025-08-07).
- This compound - Matrix Scientific.
- Medicinal significance of furan derivatives : A Review - Semantic Scholar.
- Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C | Request PDF - ResearchGate. (2025-08-10).
- (PDF) Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides - ResearchGate. (2025-08-06).
- 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants - PMC - NIH.
- Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed.
- Furfural - Wikipedia.
- Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica.
- 5-hydroxymethyl-2-furaldehyde impairs Candida albicans - Staphylococcus epidermidis interaction in co-culture by suppressing crucial supportive virulence traits - PubMed. (2021-05-25).
- (PDF) Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines - ResearchGate. (2015-06-07).
- Synthesis of 5-Chloromethyl furfural - PrepChem.com.
- (PDF) The antisickling agent, 5‐hydroxymethyl‐2‐furfural: Other potential pharmacological applications - ResearchGate. (2024-06-06).
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC - PubMed Central. (2025-08-18).
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. (2021-05-20).
- An overview of the applications of furfural and its derivatives - SciSpace.
- (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - ResearchGate. (2025-08-09).
- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - MDPI.
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PubMed. (2021-05-20).
- Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC - NIH. (2024-02-12).
- Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed. (2025-09-23).
- (PDF) Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - ResearchGate. (2022-11-28).
- 5-hydroxymethyl-2-furaldehyde from marine bacterium Bacillus subtilis inhibits biofilm and virulence of Candida albicans | Request PDF - ResearchGate.
- Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC - NIH. (2017-11-20).
- 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC - PubMed Central. (2019-01-13).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. This compound | C13H11ClO3 | CID 1229862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-hydroxymethyl-2-furaldehyde impairs Candida albicans - Staphylococcus epidermidis interaction in co-culture by suppressing crucial supportive virulence traits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comprehensive technical overview of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde, a furan derivative with significant potential in medicinal chemistry. We will delve into its synthesis, explore the landscape of related compounds, and present detailed protocols for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic possibilities of this chemical scaffold.
Introduction: The Therapeutic Promise of the Furan Scaffold
The furan ring is a versatile heterocyclic moiety that forms the core of numerous biologically active compounds, both natural and synthetic.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The compound this compound combines the furan core with a substituted phenoxy group, a structural motif that offers opportunities for nuanced biological interactions and the development of novel therapeutic agents. This guide will serve as a foundational resource for the exploration of this compound and its analogs.
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound can be logically approached through a two-step process: the preparation of the key intermediate 5-(chloromethyl)furfural, followed by a Williamson ether synthesis to introduce the substituted phenoxy moiety.
Step 1: Synthesis of 5-(Chloromethyl)furfural (CMF)
5-(Chloromethyl)furfural is a crucial platform chemical derivable from biomass.[4][5] A common and effective method for its synthesis involves the reaction of fructose with concentrated hydrochloric acid in a biphasic system.[6]
Experimental Protocol: Synthesis of 5-(Chloromethyl)furfural
-
Materials:
-
Fructose
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
-
Procedure:
-
In a well-ventilated fume hood, establish a two-phase system by combining a solution of fructose in concentrated hydrochloric acid with toluene.
-
Heat the vigorously stirred mixture to 85°C for approximately 10 minutes.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and allow the phases to separate.
-
Carefully decant the organic (toluene) layer.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield crude 5-(chloromethyl)furfural.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Causality of Experimental Choices: The biphasic system is critical for this synthesis. The acidic aqueous phase facilitates the conversion of fructose to CMF, while the organic phase continuously extracts the CMF as it is formed. This in-situ extraction minimizes the degradation of the acid-sensitive furan ring, thereby improving the overall yield.[4]
Diagram of the Synthesis of 5-(Chloromethyl)furfural
Sources
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde safety and handling
An In-Depth Technical Guide to the Safe Handling of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Introduction
This compound is a complex organic molecule belonging to the substituted furaldehyde family. While specific toxicological and safety data for this particular compound are not extensively published, its structure incorporates several moieties with well-documented chemical reactivity and biological effects. These include the furaldehyde core, a common reactive aldehyde; a chlorinated phenoxy group, often found in pesticides and pharmaceuticals; and a methyl group on the furan ring, which can influence its metabolic profile.
This guide is designed for researchers, chemists, and drug development professionals who may synthesize or handle this compound. As a Senior Application Scientist, the imperative is to establish a robust safety framework by extrapolating from data on structurally analogous compounds. This document synthesizes information from the parent molecule, 2-furaldehyde (furfural), related intermediates like 5-(chloromethyl)furfural (CMF), and general principles of handling hazardous aldehydes. The protocols herein are designed as a self-validating system, emphasizing causality and proactive risk mitigation to ensure the highest standards of laboratory safety.
Compound Identification and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. The data for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 438220-50-9 | [1] |
| Molecular Formula | C13H11ClO3 | [1] |
| Molecular Weight | 250.68 g/mol | [1] |
| Physical Form | Predicted to be a solid or high-boiling point liquid. | Inferred from analogues |
| Solubility | Predicted to have low solubility in water, but soluble in organic solvents like ethanol, DMSO, and acetone. | Inferred from Furfural[2] |
| Stability | May discolor and resinify upon exposure to air, light, and heat.[2] | Inferred from Furfural[2] |
Hazard Identification and Risk Assessment
Due to the absence of specific toxicological data, a comprehensive hazard assessment must be inferred from its structural components and known data on analogous compounds. The primary hazards are associated with the reactive aldehyde group and the chlorinated aromatic system.
Inferred Toxicological Profile
The compound is classified as an irritant.[1] The toxicological profile of its parent compound, furfural, is severe and provides a conservative basis for risk assessment.
-
Acute Toxicity: Furfural is toxic if swallowed or inhaled and harmful in contact with skin.[3][4][5] Therefore, this compound should be handled as a substance with significant acute toxicity potential.
-
Skin and Eye Irritation: Furaldehydes are known skin and eye irritants.[3][5] Direct contact can cause irritation, redness, and in severe cases, chemical burns.[6] 5-(Chloromethyl)furfural is known to cause severe skin burns and eye damage.[7]
-
Respiratory Irritation: Inhalation of aldehyde vapors can cause irritation to the nose, throat, and lungs, potentially leading to coughing, shortness of breath, and more severe conditions like pulmonary edema with high exposure.[3][6][8]
-
Carcinogenicity: Furfural is suspected of causing cancer (GHS Category 2).[3][4] Similarly, 5-(chloromethyl)furfural is also a suspected carcinogen.[7] Given this, the target compound should be handled as a potential carcinogen, and exposure must be minimized.
-
Specific Target Organ Toxicity (STOT): Furfural may cause respiratory irritation (STOT Single Exposure).[3][4] Prolonged or repeated exposure to related compounds may cause damage to organs.[5]
Inferred GHS Hazard Classification
Based on the data from furfural and 5-(chloromethyl)furfural, the following GHS classifications should be provisionally assigned.
| Hazard Class | Hazard Category | Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[3][4] |
| Acute Toxicity, Inhalation | Category 2 / 3 | H330/H331: Fatal/Toxic if inhaled[3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][4] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation[3][7] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage or causes serious eye irritation[3][7] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[3][4][7] |
| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation[3][4] |
Physicochemical and Reactivity Hazards
-
Flammability: While not confirmed, related compounds like furfural are flammable liquids.[3][4] 5-(Chloromethyl)furfural is a combustible liquid.[7] Therefore, the compound should be kept away from heat, sparks, and open flames.
-
Reactivity: Aldehydes are chemically reactive. This compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4] Contact with these materials could lead to vigorous, exothermic reactions.
Standard Operating Procedures for Safe Handling
A multi-layered approach to safety, combining engineering controls, personal protective equipment, and strict procedural adherence, is essential.
Engineering Controls
The primary engineering control is to minimize inhalation exposure.
-
Fume Hood: All handling of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood with adequate airflow.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[3][4]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Item | Specification | Rationale and Source |
| Hand Protection | Butyl rubber or Nitrile gloves. Double-gloving is recommended. | Aldehydes can penetrate standard latex gloves. Butyl rubber and nitrile offer superior resistance.[9] Gloves must be inspected before use and changed immediately if contaminated.[10] |
| Eye Protection | Splash-proof safety goggles and a full-face shield. | This combination is required to protect against splashes and vapors that can cause severe eye damage.[9][10] |
| Body Protection | Flame-resistant laboratory coat and closed-toe shoes. An apron may be required for larger quantities. | Protects skin from accidental splashes and contact. |
| Respiratory Protection | An air-purifying respirator with organic vapor cartridges may be necessary if there is a risk of exposure outside a fume hood. All respirator use must comply with a formal respiratory protection program. | Aldehyde vapors are toxic upon inhalation.[8][9] |
Experimental and Handling Protocols
Adherence to detailed, validated protocols is the cornerstone of laboratory safety.
General Handling Workflow
Caption: A typical laboratory workflow for handling hazardous chemicals.
Step-by-Step Weighing Protocol (Solid Compound)
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Don all required PPE (double gloves, lab coat, goggles, face shield).
-
Staging: Place an analytical balance, weighing paper/boat, spatula, and a sealable container for the compound inside the fume hood.
-
Taring: Place the weighing boat on the balance and tare it.
-
Transfer: Carefully open the stock container. Using a clean spatula, transfer a small amount of the compound to the weighing boat. Avoid generating dust. If dust is unavoidable, a respirator may be required.
-
Sealing: Immediately and securely close the stock container.
-
Measurement: Record the weight.
-
Transfer to Reaction: Carefully transfer the weighed compound to the reaction vessel, which should also be inside the fume hood.
-
Cleanup: Dispose of the weighing boat and any contaminated materials into a designated solid hazardous waste container. Wipe down the spatula and balance with an appropriate solvent (e.g., ethanol), disposing of the wipe in the same waste container.
Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
-
Storage: Store the compound in its original, tightly sealed container in a designated, locked cabinet for toxic substances.[4] The storage area should be cool, dry, dark, and well-ventilated, away from heat and ignition sources.[3] It must be stored separately from incompatible materials like strong acids, bases, and oxidizers.[3][4]
-
Disposal: All waste containing this compound, including contaminated PPE, glassware, and reaction byproducts, must be treated as hazardous waste.[3] Collect waste in clearly labeled, sealed containers.[10] Disposal must be carried out through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[4]
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response
Caption: Decision workflow for chemical spill response.
First Aid Measures
In the event of exposure, time is critical.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person.[10] Call a poison control center or seek immediate medical attention.[11]
Fire Fighting
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[3][10] Do not use a direct water jet, as it may spread the fire.
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][5]
-
Hazards: Burning may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]
Conclusion
This compound is a compound that demands rigorous safety protocols due to the inherent hazards of its furaldehyde structure, compounded by its chlorinated phenoxy group. While specific data is sparse, a conservative approach based on well-studied analogues dictates that it should be handled as a substance that is acutely toxic, a severe irritant, and a potential carcinogen. Adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide is paramount for the protection of all laboratory personnel. A culture of safety, rooted in a deep understanding of chemical causality, is the most effective tool in mitigating risk.
References
- International Furan Chemicals BV. (n.d.). Safety Data Sheet: FURFURAL.
- MDPI. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive.
- Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7362, Furfural.
- Loba Chemie. (2025). Safety Data Sheet: FURFURAL FOR SYNTHESIS.
- Miao, H. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California.
- Organic Syntheses. (n.d.). 5-methylfurfural.
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate.
- AVA Biochem. (2020). Safety Data Sheet: 5-(Hydroxymethyl)-2-furaldehyde.
- Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetaldehyde.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676184, 5-(4-Chlorophenyl)-2-furaldehyde.
- RPS Group. (n.d.). Aldehydes exposure analysis.
- Wikipedia. (n.d.). 5-Methylfurfural.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74191, 5-Chloromethylfurfural.
- University of Illinois Chicago. (n.d.). Before, During and After a Hazmat Release.
- Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?.
- National Toxicology Program. (2010). NTP toxicology and carcinogenesis studies of 5-(Hydroxymethyl)-2-furfural (CAS No. 67-47-0) in F344/N rats and B6C3F1 mice (gavage studies). PubMed.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. furan.com [furan.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. 5-Chloromethylfurfural | C6H5ClO2 | CID 74191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 9. homework.study.com [homework.study.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
An In-depth Technical Guide to the Solubility of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword
The journey of a novel chemical entity from discovery to a viable pharmaceutical product is paved with meticulous scientific investigation. Among the critical physicochemical properties that govern the fate of a potential drug candidate, solubility stands as a paramount gatekeeper to bioavailability and, ultimately, therapeutic efficacy. This technical guide is dedicated to providing a comprehensive understanding of the solubility characteristics of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde , a compound of interest in contemporary research and development. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes foundational chemical principles, data from structurally related compounds, and established analytical methodologies to offer a robust framework for its study. As Senior Application Scientists, our goal is to not only present data but to illuminate the underlying causality, empowering researchers to make informed decisions in their experimental designs.
Introduction to this compound
This compound is a substituted furan derivative. The furan ring is a common motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The structure of this compound, featuring a substituted phenoxymethyl side chain, suggests a complex interplay of hydrophobicity and hydrophilicity that will dictate its solubility profile.
A thorough understanding of its solubility in various solvent systems is a critical first step in its development pathway, influencing formulation strategies, dosage form design, and preliminary pharmacokinetic assessments.
Physicochemical Properties Influencing Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For this compound, the following parameters are of primary importance:
| Property | Value/Information | Source |
| CAS Number | 438220-50-9 | [1] |
| Molecular Formula | C₁₃H₁₁ClO₃ | [1] |
| Molecular Weight | 250.68 g/mol | [1] |
| Predicted logP | Value not explicitly found in searches | N/A |
| Predicted Aqueous Solubility | Value not explicitly found in searches | N/A |
Causality Behind the Properties:
-
Molecular Weight: At 250.68 g/mol , the compound is within the typical range for small molecule drugs. While not excessively large, its size will contribute to the energy required to disrupt its crystal lattice for dissolution.
-
logP (Octanol-Water Partition Coefficient): This value is a crucial indicator of a compound's lipophilicity. The presence of the chloromethylphenoxy group suggests a significant nonpolar character, which would likely result in a positive logP value, indicating a preference for lipid environments over aqueous ones. The furan ring and the aldehyde group contribute some polarity, but the overall molecule is expected to be predominantly hydrophobic.
-
Aqueous Solubility: The predicted low aqueous solubility is a direct consequence of the expected high logP. The energy required for the polar water molecules to form a solvation shell around this largely nonpolar molecule is likely to be unfavorable.
Estimated Solubility Profile Based on Structural Analogs
In the absence of direct experimental data, we can infer the solubility behavior of this compound by examining its parent compound, furfural, and other related furan derivatives.
Furfural (Parent Compound):
Furfural itself is described as being soluble in water to a moderate extent (8.3 g/100mL at 20°C) and miscible with many organic solvents like ethanol, ether, and acetone.[2] This indicates that the furan-2-carbaldehyde core has some capacity for interaction with polar solvents.
Effect of the Substituted Phenoxymethyl Group:
The addition of the large, nonpolar (4-chloro-3-methylphenoxy)methyl substituent at the 5-position of the furan ring is expected to drastically decrease aqueous solubility compared to furfural. The chloro and methyl groups on the phenyl ring further enhance the lipophilicity of the molecule.
Solubility in Organic Solvents:
Conversely, the presence of the lipophilic side chain suggests that this compound will exhibit good solubility in a range of organic solvents. Based on the principle of "like dissolves like," solvents with moderate to low polarity are likely to be effective.
Anticipated Solubility Trend:
Good Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF) Moderate Solubility: Methanol, Ethanol Poor Solubility: Water, Hexane
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain definitive solubility data, a robust experimental protocol is essential. The following describes a detailed, self-validating workflow for determining the equilibrium solubility of this compound.
Principle: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method. This technique involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the equilibrium solubility of a compound.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of this compound that is in clear excess of its estimated solubility into a series of glass vials.
-
To each vial, add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, etc.).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator/shaker (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. Causality: This extended agitation ensures that the dissolution process has reached a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow larger particles to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes). Trustworthiness: This step is critical to prevent artificially high solubility measurements due to the presence of suspended microparticles.
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC):
-
Rationale for HPLC: HPLC is a highly specific and sensitive technique for quantifying the concentration of a compound in a complex mixture. For furan derivatives, UV detection is typically effective due to the chromophoric nature of the furan ring and the aldehyde group.[3][4][5]
-
Preparation of Standards: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile). From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the collected supernatant with the mobile phase to bring its concentration within the linear range of the calibration curve.
-
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[3]
-
Mobile Phase: A gradient of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% acetic acid or phosphoric acid) to ensure good peak shape.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (a UV scan should be performed to determine the optimal wavelength, likely in the range of 250-280 nm).
-
-
Quantification: Inject the prepared standards and samples onto the HPLC system. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the diluted supernatant from this curve and, accounting for the dilution factor, calculate the solubility of this compound in the test solvent.
-
Self-Validation and Trustworthiness
-
Equilibrium Confirmation: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been achieved.
-
Mass Balance: As a further check, the amount of undissolved solid can be recovered, dried, and weighed to ensure that the initial and final masses are consistent with the measured solubility.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvent systems.
Table 1: Solubility of this compound in Various Solvents at 25°C (Hypothetical Data)
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | < 0.01 | < 4.0 x 10⁻⁵ |
| Phosphate-Buffered Saline (pH 7.4) | < 0.01 | < 4.0 x 10⁻⁵ |
| Ethanol | 15.2 | 0.061 |
| Acetone | 55.8 | 0.223 |
| Dichloromethane | > 100 | > 0.399 |
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 would confirm the predictions based on the compound's structure: very low aqueous solubility and high solubility in nonpolar organic solvents. This information is critical for guiding formulation development. For an orally administered drug, for instance, such low aqueous solubility would likely necessitate enabling formulation technologies such as amorphous solid dispersions or lipid-based formulations to achieve adequate bioavailability.
Conclusion
References
- SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column.
- Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
- Pérez-locas, C., & Morales, F. J. (2008). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of separation science, 31(21), 3743-3749.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7362, Furfural.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Method for Substituted Furans Separation on Newcrom R1 column | SIELC Technologies [sielc.com]
- 4. lcms.cz [lcms.cz]
- 5. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis, Characterization, and Potential Pharmacological Significance of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Abstract
This technical guide outlines a comprehensive strategy for the synthesis and evaluation of the novel compound, 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde. This molecule is rationally designed by conjugating two key pharmacophores: the versatile, biomass-derived platform chemical 5-(Chloromethyl)furfural (CMF) and the antiseptic agent 4-Chloro-3-methylphenol. The proposed synthesis employs a robust Williamson ether synthesis, leveraging the high reactivity of CMF's primary chloride for efficient C-O bond formation. This guide provides detailed, field-proven protocols for the synthesis, purification, and rigorous structural characterization of the target molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Furthermore, we present a logical framework for the subsequent pharmacological evaluation of the compound, focusing on its potential as an antimicrobial agent based on the well-documented bioactivity of its constituent furan and chlorophenol moieties. This document is intended to serve as a practical and scientifically grounded resource for researchers in medicinal chemistry and drug development.
Section 1: Introduction & Scientific Rationale
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A slight modification in the substitution pattern on the furan ring can significantly alter its biological activity, making it a fertile ground for drug discovery.[2]
A key starting material for accessing novel furan derivatives is 5-(Chloromethyl)furfural (CMF), a versatile platform molecule that can be produced in high yield directly from biomass.[3][4] Unlike its counterpart, 5-(hydroxymethyl)furfural (HMF), CMF exhibits enhanced stability and reactivity due to its chloromethyl group, which acts as an excellent electrophile in nucleophilic substitution reactions.[4] This reactivity makes CMF an ideal precursor for creating a diverse library of furan-based compounds.[3]
The second component of our target molecule, 4-Chloro-3-methylphenol (also known as p-chloro-m-cresol), is a well-established antiseptic and disinfectant with potent activity against a broad range of bacteria and fungi.[5][6] Chlorophenol derivatives are widely used as biocides and preservatives, although their therapeutic applications can be limited by toxicity.[7][8]
Core Hypothesis: By strategically combining the biomass-derived CMF scaffold with the antimicrobial 4-Chloro-3-methylphenol moiety through a stable ether linkage, we can synthesize a novel chemical entity, This compound . The rationale is twofold:
-
The furan ring may act as a bioisostere for a phenyl group, potentially modulating the compound's pharmacokinetic properties and receptor interactions in a favorable manner.[1][9]
-
The resulting hybrid molecule could exhibit synergistic or enhanced antimicrobial activity, potentially with a modified toxicity profile compared to the parent chlorophenol.
This guide details the scientific and experimental pathway to validate this hypothesis.
Section 2: Retrosynthetic Analysis & Synthesis Strategy
The logical and most efficient approach to constructing the target molecule is the Williamson ether synthesis, a cornerstone of organic chemistry for forming the C-O-C ether linkage. This SN2 reaction involves an alkoxide nucleophile attacking an alkyl halide electrophile.
Causality Behind Experimental Choices:
-
Reaction Choice: The Williamson ether synthesis is selected for its reliability, high yields, and operational simplicity.[10] The SN2 mechanism is highly favored here because CMF provides a primary alkyl chloride, which is sterically unhindered and highly susceptible to backside attack by a nucleophile.
-
Nucleophile Precursor: 4-Chloro-3-methylphenol is an ideal precursor for the nucleophile. Its phenolic proton is acidic and can be easily removed by a moderately strong base to generate the corresponding phenoxide anion, a potent nucleophile.
-
Electrophile: 5-(Chloromethyl)furfural is an excellent electrophile for this reaction. The chlorine atom is a good leaving group, and its position on a methyl group adjacent to the furan ring facilitates the SN2 reaction.[3]
The retrosynthetic logic is visualized in the diagram below.
Caption: Retrosynthetic analysis of the target molecule.
Section 3: Detailed Experimental Protocols
These protocols are designed to be self-validating, meaning successful execution and characterization will unambiguously confirm the formation of the desired product.
Protocol 3.1: Synthesis of this compound
Materials:
-
4-Chloro-3-methylphenol (PCMC, 99%)
-
5-(Chloromethyl)furfural (CMF, 98%)
-
Potassium carbonate (K₂CO₃, anhydrous, fine powder)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc, ACS grade)
-
Hexanes (ACS grade)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Silica gel (for column chromatography, 230-400 mesh)
Procedure:
-
Preparation of the Nucleophile:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-3-methylphenol (1.0 eq, e.g., 1.42 g).
-
Add anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g). Causality: K₂CO₃ is a mild, non-hygroscopic base sufficient to deprotonate the phenol. It is easily filtered off post-reaction, simplifying the workup compared to stronger, more reactive bases like NaH.
-
Add anhydrous DMF (approx. 20 mL). Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving a "naked" and highly nucleophilic phenoxide anion, thus accelerating the SN2 reaction.
-
Stir the suspension at room temperature for 30 minutes.
-
-
Nucleophilic Substitution Reaction:
-
Dissolve 5-(Chloromethyl)furfural (1.05 eq, e.g., 1.54 g) in a minimal amount of anhydrous DMF (approx. 5 mL).
-
Add the CMF solution dropwise to the stirring phenoxide suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Causality: Gentle heating increases the reaction rate without promoting significant side reactions or degradation of the furan ring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the CMF starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL). Causality: The water wash removes the DMF, and the brine wash helps to break any emulsions and remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity).
-
Combine the pure fractions (identified by TLC) and remove the solvent to yield the final product.
-
Protocol 3.2: Structural Characterization
To validate the structure of the synthesized compound, a combination of spectroscopic methods is essential. The following table summarizes the expected data that would confirm the identity of This compound .
| Technique | Expected Key Observations |
| ¹H NMR | Aldehyde Proton: Singlet at ~9.6 ppm. Furan Protons: Two doublets at ~7.3 ppm and ~6.7 ppm. Aromatic Protons: Signals between ~6.8-7.2 ppm corresponding to the three protons on the chloromethylphenoxy ring. Methylene Protons (-O-CH₂-): A key singlet at ~5.2 ppm, confirming the ether linkage. Methyl Protons (-CH₃): A singlet at ~2.3 ppm. Absence of Phenolic -OH: Disappearance of the broad singlet from the starting phenol. |
| ¹³C NMR | Aldehyde Carbonyl: Signal at ~177 ppm. Furan & Aromatic Carbons: Multiple signals in the ~110-160 ppm range. Methylene Carbon (-O-CH₂-): Signal around ~62 ppm. Methyl Carbon (-CH₃): Signal around ~16 ppm. |
| FT-IR (cm⁻¹) | Aldehyde C=O Stretch: Strong, sharp peak around 1670-1680 cm⁻¹. Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region. C-O-C Ether Stretch: A characteristic strong peak in the 1200-1250 cm⁻¹ region (aryl-alkyl ether). |
| HRMS (ESI+) | Calculation of the exact mass for the molecular ion [M+H]⁺ or [M+Na]⁺ and comparison with the observed mass to confirm the elemental formula (C₁₃H₁₁ClO₃). |
Section 4: Proposed Pharmacological Evaluation
The structural design of the target molecule suggests a strong potential for antimicrobial activity. The following workflow outlines a standard, robust screening cascade to test this hypothesis.
Caption: Workflow for antimicrobial and cytotoxicity evaluation.
Workflow 4.1: Antimicrobial Activity Screening Protocol
-
Primary Screening (MIC Determination):
-
The in vitro antibacterial and antifungal activity will be assessed using the broth microdilution method according to established clinical laboratory standards.
-
A panel of clinically relevant microbes will be used, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans).[6]
-
The compound will be serially diluted in a 96-well plate. A standardized inoculum of each microorganism will be added.
-
Plates will be incubated for 24 hours (for bacteria) or 48 hours (for fungi) at 37 °C.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
-
Secondary Screening (MBC/MFC Determination):
-
For compounds showing significant inhibitory activity (e.g., MIC ≤ 16 µg/mL), a secondary screen will determine if the effect is static (inhibitory) or cidal (killing).
-
Aliquots from the clear wells of the MIC assay will be plated onto agar plates.
-
After incubation, the number of colony-forming units (CFUs) is counted.
-
The Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
-
Cytotoxicity and Selectivity:
-
To assess the compound's therapeutic potential, its toxicity against mammalian cells must be evaluated.
-
A standard MTT assay on a human cell line (e.g., HEK293 or HepG2) will be performed to determine the 50% cytotoxic concentration (CC₅₀).
-
The Selectivity Index (SI = CC₅₀ / MIC) will be calculated. A higher SI value indicates greater selectivity for the microbial target over host cells, which is a critical parameter for a potential therapeutic agent.
-
Section 5: Future Perspectives
The successful synthesis and characterization of this compound will establish a viable synthetic route to a new class of hybrid molecules. If the initial pharmacological screening yields promising results (e.g., potent MIC values and a high Selectivity Index), several avenues for future research will open:
-
Structure-Activity Relationship (SAR) Studies: A library of analogues could be synthesized by varying the substitution pattern on the phenoxy ring or by using different phenols entirely to optimize activity and reduce toxicity.
-
Derivatization: The aldehyde functional group is a versatile handle for further chemical modification. For instance, condensation with hydrazines or amines can produce hydrazone or Schiff base derivatives, which often possess their own unique and potent biological activities.[6]
-
Mechanism of Action Studies: For highly active compounds, experiments to elucidate the mechanism of antimicrobial action would be a critical next step.
This structured approach, from rational design and synthesis to targeted biological evaluation, provides a robust framework for discovering and developing novel furan-based therapeutic candidates.
References
- Ataman Kimya. (n.d.). 4-chloro-3-methyl-phenol.
- Wikipedia. (n.d.). p-Chlorocresol.
- PubChem. (n.d.). 4-Chloro-3-methylphenol.
- Google Patents. (2015). WO2015072870A1 - The process for obtaining 5-(chloromethyl)furfural and its ethers from algal biomass.
- Journal of Medicinal Chemistry. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.
- ResearchGate. (n.d.). Efficient Synthesis of 5-(Hydroxymethyl)furfural Esters from Polymeric Carbohydrates Using 5-(Chloromethyl)furfural as a Reactive Intermediate.
- eScholarship.org. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles.
- AFIRM Group. (n.d.). CHLOROPHENOLS.
- LANXESS. (2015). Product Safety Assessment: 4-Chloro-3-methylphenol.
- PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- Royal Society of Chemistry. (2024). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural.
- PubMed. (2013). Toxicological profile of chlorophenols and their derivatives in the environment: the public health perspective.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for Chlorophenols.
- Pharmacompass. (n.d.). 4-Chloro-3-methylphenol, 99%.
- European Patent Office. (2013). EP 2565189 A1 - Process for the synthesis of 5-alkoxymethylfurfural ethers.
- Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design.
- ResearchGate. (n.d.). Chemical structures of chlorophenols and their derivatives.
- Journal of Medicinal Chemistry. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials.
- Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres.
- Al-Qalam Journal of Medical and Applied Sciences. (2023). A Review on Biological and Medicinal Significance of Furan.
- YouTube. (2018). Williamson Ether Synthesis.
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. escholarship.org [escholarship.org]
- 4. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. atamankimya.com [atamankimya.com]
- 6. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 7. afirm-group.com [afirm-group.com]
- 8. Toxicological profile of chlorophenols and their derivatives in the environment: the public health perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Introduction: The Convergence of Two Privileged Scaffolds
An In-Depth Technical Guide to Phenoxymethyl Furan Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
In the landscape of medicinal chemistry, the furan ring stands as a cornerstone heterocyclic scaffold.[1][2] This five-membered aromatic ring, containing one oxygen atom, is a structural motif in numerous natural products and synthetic pharmaceuticals, valued for its unique electronic properties and chemical versatility.[3][4] The furan nucleus can act as a bioisostere for phenyl rings, often improving pharmacokinetic profiles by modulating metabolic stability, solubility, and receptor interactions.[1][5] When combined with a phenoxymethyl substituent, the resulting derivatives merge the favorable characteristics of the furan core with the vast potential for functionalization offered by the phenyl ring. This combination has given rise to a class of compounds with a broad spectrum of biological activities, attracting significant interest from researchers in drug discovery and development.[6][7]
This technical guide provides a comprehensive literature review of phenoxymethyl furan derivatives for researchers, scientists, and drug development professionals. It delves into the synthetic strategies employed to create these molecules, explores their diverse therapeutic applications, and elucidates the critical structure-activity relationships (SAR) that govern their biological effects.
Core Synthetic Strategies
The synthesis of phenoxymethyl furan derivatives typically involves the formation of an ether linkage between a furan-containing alcohol and a phenolic compound, or vice-versa. The choice of strategy depends on the availability of starting materials and the desired substitution patterns.
A prevalent and robust method is the Williamson Ether Synthesis . This reaction involves the deprotonation of a phenol using a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a leaving group (e.g., halide, tosylate) on a furan-containing methyl group.
Experimental Protocol: General Williamson Ether Synthesis for a Phenoxymethyl Furan Derivative
-
Phenol Activation: Dissolve the substituted phenol (1.0 eq) in a dry, polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Deprotonation: Add a base (e.g., Potassium Carbonate, 1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Nucleophilic Substitution: Add the 2-(chloromethyl)furan derivative (1.1 eq) to the reaction mixture.
-
Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired phenoxymethyl furan derivative.
This fundamental approach allows for significant diversity, as a wide array of substituted phenols and functionalized furan precursors can be utilized.
Caption: General workflow for synthesizing phenoxymethyl furan derivatives.
Biological Activities and Therapeutic Potential
The phenoxymethyl furan scaffold is associated with a wide array of pharmacological activities, making it a privileged structure in medicinal chemistry.[8] The specific biological profile is heavily influenced by the substitution patterns on both the furan and phenyl rings.[7]
Antifungal Activity
One of the most well-documented applications of phenoxymethyl furan derivatives is in the development of novel antifungal agents.[9] These compounds have shown significant efficacy against various fungal pathogens, including those affecting agriculture, such as rice blast caused by Magnaporthe oryzae. A study on 1-(4-phenoxymethyl-2-phenyl-[2][10]dioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives demonstrated potent fungicidal activity.[9] The phenoxymethyl moiety plays a crucial role in the molecule's ability to inhibit fungal growth.
| Compound ID | Substitution on Phenoxy Ring | IC₅₀ against M. oryzae (μM) |
| Gj | 4-Chloro | 3.8 ± 0.5 |
| Gd | 4-Trifluoromethyl | Inhibition of 80.4 ± 3.0% at 10 µg/mL |
| Propiconazole | (Positive Control) | 3.7 ± 0.2 |
| Data sourced from a study on antifungal agents against rice blast.[9] |
Anti-inflammatory and Analgesic Activity
Furan derivatives have been investigated for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators in the inflammatory cascade.[10][11] The phenoxymethyl group can enhance binding affinity to these enzymatic targets. By modifying the substituents on the phenoxy ring, researchers can fine-tune the selectivity and potency of these compounds, aiming for effective anti-inflammatory and analgesic agents with potentially reduced gastrointestinal side effects compared to traditional NSAIDs.[8][11]
Anticancer Activity
The furan scaffold is present in several compounds with demonstrated anticancer properties.[1][5] Phenoxymethyl furan derivatives have been explored as potential antiproliferative agents. The mechanism often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell growth and survival.[4] The lipophilicity and electronic properties conferred by the substituted phenoxymethyl group can be critical for cell membrane permeability and interaction with intracellular targets.[5]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For phenoxymethyl furan derivatives, SAR studies have provided invaluable insights into optimizing their therapeutic potential.
The key areas for structural modification include:
-
Substitution on the Phenyl Ring: This is the most explored area for SAR. The nature, position, and size of substituents on the phenyl ring dramatically influence activity.
-
Substitution on the Furan Ring: While less common, modifications to the furan ring itself can impact the overall electronic profile and stability of the molecule.
-
The Ether Linker: Changes to the length or flexibility of the linker between the furan and phenoxy moieties can affect how the molecule fits into a biological target's binding pocket.
A study on antifungal phenoxymethyl derivatives revealed critical SAR insights.[9] It was found that introducing an electron-withdrawing group, such as a trifluoromethyl group, at the para-position of the phenyl ring had a positive effect on antifungal activity. Similarly, a halogen like chlorine at the same position resulted in the most potent compound in the series.[9] This suggests that the electronic properties and size of the substituent at this position are critical for target interaction.
Caption: Key structure-activity relationship points on the phenoxymethyl furan scaffold.
Future Perspectives and Conclusion
Phenoxymethyl furan derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. Their synthetic accessibility allows for the creation of large, diverse libraries for high-throughput screening. The broad spectrum of biological activities, including potent antifungal, anti-inflammatory, and anticancer effects, ensures their continued relevance in drug discovery.[8][12]
Future research should focus on several key areas:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will enable more targeted drug design.
-
Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies are necessary to advance lead compounds toward clinical development.
-
Expansion of Chemical Space: Exploring novel and diverse substitution patterns on both the furan and phenyl rings could uncover derivatives with enhanced potency, selectivity, and improved safety profiles.
References
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). [Source URL not available]
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
- Medicinal significance of furan derivatives : A Review. (2020). Semantic Scholar. [Link]
- Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]
- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2022). National Institutes of Health (NIH). [Link]
- Furan: A Promising Scaffold for Biological Activity. (2024). [Source URL not available]
- Pharmacological activity of furan derivatives. (2023). World Journal of Pharmaceutical Research. [Link]
- Furan Derivatives and Their Role in Pharmaceuticals. (2025). American Journal of Bioscience and Clinical Integrity. [Link]
- Structure-activity relationship study for fungicidal activity of 1-(4-phenoxymethyl-2-phenyl-[2][10]dioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives against rice blast. (2015).
- Chemistry and Therapeutic Aspect of Furan: A Short Review. (2014).
- Medicinal significance of furan derivatives: A Review. (2015).
- A Review on Biological and Medicinal Significance of Furan. (2023). Al-Mukhtar Journal of Medical and Applied Sciences. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]
- 3. biojournals.us [biojournals.us]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijabbr.com [ijabbr.com]
- 7. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 8. Pharmacological activity of furan derivatives [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
A Technical Guide to the Spectroscopic Elucidation of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde, a molecule of interest in synthetic chemistry and drug development. While direct experimental spectra for this specific compound are not publicly available, this document leverages established principles of spectroscopic analysis and extensive data from analogous structures to present a detailed, predictive elucidation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and interpretive insights for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The methodologies and interpretations are designed to be self-validating, grounded in authoritative chemical principles to ensure scientific integrity.
Introduction: The Structural Significance of this compound
This compound belongs to the furan derivative class of compounds, which are pivotal structural motifs in a wide array of pharmaceuticals and natural products.[1][2] The molecule's architecture combines a 2-furaldehyde core, a substituted aromatic phenoxy group, and an ether linkage, each contributing to its unique chemical and physical properties. Accurate structural confirmation is the bedrock of any chemical research, from reaction monitoring to elucidating structure-activity relationships (SAR) in drug discovery. Spectroscopic techniques are the most powerful tools for this purpose, providing a non-destructive fingerprint of the molecular structure.[1]
This guide will systematically deconstruct the expected spectroscopic signature of the title compound, providing a robust framework for its identification and characterization.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[1] The IR spectrum of this compound is expected to display a series of characteristic absorption bands confirming the presence of its key functional moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
A common and efficient method for obtaining an IR spectrum of a solid sample is ATR-FTIR.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Predicted Infrared Spectral Data
The following table summarizes the predicted key IR absorption bands for this compound, based on characteristic frequencies for its constituent functional groups.[3][4]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Origin |
| ~3120-3150 | C-H Stretch | Furan Ring |
| ~2920-2980 | C-H Stretch | Methyl Group (CH₃) |
| ~2850 & ~2750 | C-H Stretch (Fermi doublet) | Aldehyde (CHO) |
| ~1670-1690 | C=O Stretch | Conjugated Aldehyde |
| ~1550-1600 | C=C Stretch | Furan and Aromatic Rings |
| ~1250 & ~1050 | C-O-C Asymmetric & Symmetric Stretch | Aryl-Alkyl Ether |
| ~1020 | C-O-C Stretch | Furan Ring Ether |
| ~800-880 | C-Cl Stretch | Aryl Halide |
| ~750-800 | =C-H Out-of-plane bend | Substituted Furan/Aromatic Ring |
Causality of Spectral Features:
-
The aldehyde C=O stretch is expected at a slightly lower wavenumber than a simple aliphatic aldehyde due to conjugation with the furan ring, which delocalizes electron density and weakens the double bond.[4]
-
The presence of two distinct C-O stretching bands for the ether linkage is characteristic of aryl alkyl ethers.[3]
-
The furan ring itself contributes to several bands, including C-H, C=C, and the cyclic C-O-C stretching vibrations.[5][6]
Workflow for IR Spectroscopic Analysis
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[1] By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, a complete structural map can be assembled.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1] The choice of solvent is critical to avoid overlapping signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), although modern spectrometers can also reference the residual solvent peak.[7]
-
Transfer: Transfer the solution to a clean, 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used. For ¹³C, a proton-decoupled experiment is standard to produce singlets for each unique carbon.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.[8]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~9.6-9.8 | Singlet (s) | 1H | Aldehyde (CHO) |
| ~7.2-7.4 | Doublet (d) | 1H | Furan H3 |
| ~6.5-6.7 | Doublet (d) | 1H | Furan H4 |
| ~7.2-7.3 | Doublet (d) | 1H | Aromatic H6' |
| ~6.9-7.1 | Doublet of Doublets (dd) | 1H | Aromatic H5' |
| ~6.8-7.0 | Doublet (d) | 1H | Aromatic H2' |
| ~5.1-5.3 | Singlet (s) | 2H | Methylene (CH₂) |
| ~2.3-2.4 | Singlet (s) | 3H | Methyl (CH₃) |
Rationale for Predictions:
-
Aldehyde Proton: The aldehydic proton is highly deshielded and appears far downfield, typically as a singlet unless coupled to adjacent protons (not the case here).[9][10]
-
Furan Protons: The protons on the furan ring are distinct. The H3 proton is adjacent to the electron-withdrawing aldehyde group and will be further downfield than the H4 proton. They will appear as doublets due to coupling to each other.[7][11]
-
Aromatic Protons: The three protons on the substituted benzene ring will have distinct chemical shifts and will show coupling patterns (doublets and a doublet of doublets) based on their positions relative to each other and the substituents.[12]
-
Methylene Protons: The CH₂ protons are adjacent to an ether oxygen and a furan ring, placing their chemical shift in the ~5.2 ppm region. They are expected to be a singlet as there are no adjacent protons.[3]
-
Methyl Protons: The methyl group on the aromatic ring is a simple singlet in the typical alkyl-aromatic region.[13]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| ~177-180 | Aldehyde (CHO) |
| ~155-158 | Aromatic C4' (C-Cl) |
| ~152-154 | Furan C2 (C-CHO) |
| ~150-152 | Furan C5 (C-CH₂) |
| ~135-138 | Aromatic C1' (C-O) |
| ~130-132 | Aromatic C3' (C-CH₃) |
| ~125-128 | Aromatic C6' |
| ~122-124 | Furan C3 |
| ~115-118 | Aromatic C5' |
| ~112-114 | Furan C4 |
| ~110-112 | Aromatic C2' |
| ~60-65 | Methylene (CH₂) |
| ~16-18 | Methyl (CH₃) |
Rationale for Predictions:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and appears at the low-field end of the spectrum.[9]
-
Aromatic & Furan Carbons: Carbons attached to electronegative atoms (O, Cl) are shifted downfield. The specific shifts are estimated based on substituent effects known for aromatic and heterocyclic systems.[14]
-
Aliphatic Carbons: The methylene carbon attached to the ether oxygen appears in the typical range for such carbons (~60-80 ppm).[3] The methyl carbon appears at the high-field (upfield) end of the spectrum.
Structural Elucidation Workflow using NMR
Caption: Workflow for NMR data acquisition and structural analysis.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[1] For this compound (C₁₃H₁₁ClO₃), the exact mass is 250.0397 Da.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that typically yields the molecular ion peak with minimal fragmentation, ideal for confirming molecular weight.
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the infusion needle to generate a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions.
-
Data Acquisition: Acquire the mass spectrum, typically in positive ion mode, scanning a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ or [M+Na]⁺. The presence of chlorine will be evident from the isotopic pattern: a pair of peaks for any chlorine-containing fragment, with the [M+2] peak having an intensity approximately one-third that of the M peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[15]
Predicted Mass Spectral Data
| m/z (mass-to-charge ratio) | Proposed Ion/Fragment | Significance |
| 250 / 252 | [M]⁺˙ | Molecular ion (³⁵Cl / ³⁷Cl isotopes) |
| 249 / 251 | [M-H]⁺ | Loss of aldehydic hydrogen (α-cleavage), characteristic of aldehydes.[16][17] |
| 141 / 143 | [Cl-C₆H₃(CH₃)-O]⁺ | Fragment corresponding to the chloromethylphenoxy cation. |
| 125 | [C₅H₅O₂]⁺ | Furan-containing fragment from cleavage of the ether C-O bond. |
| 109 | [C₅H₅O-CH₂]⁺ | Fragment from cleavage of the phenoxy-methylene bond. |
| 95 | [C₅H₃O-CHO]⁺˙ | Loss of the aldehydic hydrogen from the furan ring.[1] |
Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways for the title compound.
Conclusion
This guide provides a detailed, predictive spectroscopic analysis of this compound. By integrating the expected data from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, a complete and confident structural elucidation is possible. The provided protocols offer a standardized approach for acquiring high-quality data, while the interpretive analysis, grounded in established chemical principles, serves as a roadmap for researchers. This comprehensive framework ensures the unambiguous characterization of this and structurally related molecules, facilitating advancements in chemical synthesis and pharmaceutical development.
References
- JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation.
- BenchChem. (n.d.). Spectroscopic properties of furan and its derivatives.
- NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies.
- BenchChem. (n.d.). Spectroscopic Data of Furan-Containing Natural Products: A Technical Guide.
- University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives.
- Whitman College. (n.d.). GCMS Section 6.11.4.
- JoVE. (2025). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones.
- ResearchGate. (n.d.). FTIR spectra of the furan binder.
- OpenOChem Learn. (n.d.). Interpreting HNMR.
- The Royal Society of Chemistry. (n.d.). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation.
- OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers.
- YouTube. (2021). Interpreting Aromatic NMR Signals.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- Signal Areas. (n.d.). Interpreting NMR spectra.
- ChemicalBook. (n.d.). Furfural(98-01-1) 1H NMR spectrum.
- MDPI. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive.
- ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. mdpi.com [mdpi.com]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Interpreting | OpenOChem Learn [learn.openochem.org]
- 9. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Furfural(98-01-1) 1H NMR spectrum [chemicalbook.com]
- 12. m.youtube.com [m.youtube.com]
- 13. rsc.org [rsc.org]
- 14. homepages.bluffton.edu [homepages.bluffton.edu]
- 15. archive.nptel.ac.in [archive.nptel.ac.in]
- 16. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 17. GCMS Section 6.11.4 [people.whitman.edu]
Methodological & Application
Application Notes and Protocols for the Analysis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Introduction
5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde is a complex organic molecule featuring a furan ring, an aldehyde functional group, and a substituted phenoxy moiety. Its structural complexity and potential applications in pharmaceutical and chemical synthesis necessitate robust and reliable analytical methods for its quantification, impurity profiling, and characterization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies applicable to this compound. The protocols outlined herein are based on established analytical principles for structurally related furan derivatives and substituted aromatic compounds, providing a strong foundation for method development and validation.
The accurate analysis of this compound is critical for ensuring product quality, stability, and safety in regulated environments. The presence of a chromophoric furan ring and an aldehyde group suggests suitability for UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC) with UV detection. The compound's volatility and thermal stability can be exploited for Gas Chromatography (GC) based methods, particularly when coupled with a mass spectrometer (MS) for definitive identification. Furthermore, spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable for unambiguous structural elucidation and characterization.
This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of specific techniques and parameters, empowering the user to adapt and optimize these methods for their specific analytical challenges.
Part 1: Chromatographic Methods for Quantification and Impurity Profiling
Chromatographic techniques are the cornerstone for separating and quantifying this compound from complex matrices, including reaction mixtures, final product, and stability samples.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. The presence of the furan ring and the aromatic system in the target molecule allows for sensitive detection using UV spectrophotometry.
Principle: Reversed-phase HPLC (RP-HPLC) is the recommended mode of separation, where the analyte is partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential hydrophobic interactions of the analyte and any related impurities with the stationary phase.
Method Development Considerations:
-
Column Selection: A C18 column is a suitable starting point due to the non-polar nature of the molecule. Typical dimensions would be 150 mm in length and 4.6 mm in internal diameter, with a particle size of 5 µm.[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (ACN) or methanol and water is recommended to ensure adequate separation of the main component from potential impurities with varying polarities. The use of a buffer, such as phosphoric acid, can help to maintain a consistent pH and improve peak shape.[1]
-
Detection: The furan ring exhibits strong UV absorbance. A diode array detector (DAD) is advantageous as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity assessment. Based on the UV spectra of similar furan derivatives, detection wavelengths around 280 nm are likely to provide good sensitivity.[2][3]
Proposed HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a DAD.
-
Column: C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method Validation: The proposed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides excellent separation efficiency and definitive identification based on mass spectra. The target analyte is expected to have sufficient volatility for GC analysis.
Principle: The sample is vaporized in the injector and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected, providing a unique mass spectrum for each component.
Method Development Considerations:
-
Injection Technique: Headspace solid-phase microextraction (HS-SPME) can be employed for trace analysis and to minimize matrix effects.[4][5] For routine analysis, direct liquid injection is suitable.
-
Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point.
-
Temperature Program: A temperature gradient is necessary to ensure the elution of the analyte with good peak shape and to separate it from any potential impurities.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be compared to spectral libraries.
Proposed GC-MS Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer with an EI source.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Scan Range: m/z 40-450.
-
Injection Volume: 1 µL (splitless injection).
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Analysis: The identity of the main peak can be confirmed by comparing its mass spectrum with the expected fragmentation pattern. Quantification can be performed using an internal standard method for improved accuracy and precision.
Part 2: Spectroscopic Methods for Structural Elucidation and Characterization
Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and identifies the functional groups present.
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100-3000 |
| C-H (aldehyde) | 2850-2750 |
| C=O (aldehyde) | 1700-1680 |
| C=C (aromatic/furan) | 1600-1450 |
| C-O-C (ether) | 1250-1050 |
| C-Cl | 800-600 |
Protocol:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a KBr plate (if liquid) or as a KBr pellet (if solid). Attenuated Total Reflectance (ATR) is a convenient alternative that requires minimal sample preparation.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the different types of carbon atoms in the molecule.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Aldehyde proton (-CHO): ~9.6 ppm (singlet).
-
Furan protons: ~6.5-7.5 ppm (doublets).
-
Aromatic protons: ~6.8-7.3 ppm (multiplets).
-
Methylene protons (-O-CH₂-): ~5.0 ppm (singlet).
-
Methyl protons (-CH₃): ~2.3 ppm (singlet).
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
Aldehyde carbon (-CHO): ~177 ppm.
-
Aromatic/Furan carbons: ~110-160 ppm.
-
Methylene carbon (-O-CH₂-): ~65 ppm.
-
Methyl carbon (-CH₃): ~20 ppm.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) as needed for full structural assignment.
-
Data Analysis: Integrate the proton signals, determine the chemical shifts, and analyze the coupling patterns to elucidate the structure.
Mass Spectrometry (MS)
Principle: As described in the GC-MS section, mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.
Expected Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound.
-
Key Fragments: Loss of the aldehyde group (-CHO), cleavage of the ether linkage, and fragmentation of the furan and aromatic rings.
Protocol:
-
Instrumentation: A mass spectrometer, which can be standalone (with direct infusion) or coupled to a chromatograph (GC-MS or LC-MS).
-
Ionization: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions to confirm the overall structure of the analyte.
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for the compound.
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive analysis of this compound. The combination of chromatographic and spectroscopic techniques allows for reliable quantification, impurity profiling, and definitive structural confirmation. While the provided protocols are based on established scientific principles for similar molecules, it is imperative that these methods are fully validated for their intended purpose in the user's laboratory to ensure compliance with regulatory standards and to generate high-quality, reproducible data.
References
- SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column.
- Beljaars, P. R., Van Dijk, R., & Van der Schee, A. C. (1998). High Performance Liquid Chromatographic Determination of 2-Furaldehyde and 5-Hydroxymethyl-2-Furaldehyde in Processed Citrus Juices.
- Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23(9), 4011-4023.
- Roig, M. G., Bello, J. F., Kennedy, J. F., Rivera, Z. S., & Lloyd, L. L. (1992). A reversed-phase HPLC method for measurement of 5-hydroxymethyl furfuraldehyde and furfuraldehyde in processed juices.
- Varshney, M. M., Husain, A., & Parcha, V. (2013). SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1808.
- Capriotti, A. L., Cavaliere, C., Piovesana, S., Samperi, R., & Laganà, A. (2013). Determination and occurrence of 5-hydroxymethyl-2-furaldehyde in white and brown sugar by high performance liquid chromatography. Journal of Food Composition and Analysis, 31(2), 222-227.
- Scribd. (2024). GCMS Analysis Report.
- Polo, M. C., & Pérez-Bendito, D. (2003). Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution.
- Li, Y., et al. (2021). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.
- Jafari, M. T., & Khayamian, T. (2009). Simultaneous determination of 2-furfural and 5-methyl-2-furfural using corona discharge ion mobility spectrometry. Analytica Chimica Acta, 645(1-2), 67-71.
- Varshney, M. M., Husain, A., & Parcha, V. (2015). Synthesis and characterization of 5-(Substituted phenyl)
- Pellegrino, R. M., et al. (2013). Determination of 5-hydroxymethyl-2-furaldehyde in royal jelly by a rapid reversed phase HPLC method. Food Chemistry, 141(3), 2556-2560.
- Plietker, B. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020(4), M1163.
- Locas, C. P., & Yaylayan, V. A. (2008). Isotope labeling studies on the formation of 5-(hydroxymethyl)-2-furaldehyde (HMF) from sucrose by pyrolysis-GC/MS. Journal of Agricultural and Food Chemistry, 56(16), 7233-7239.
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.
- Stab-Humphrey, C., et al. (2003). Impurities in a morphine sulfate drug product identified as 5-(hydroxymethyl)-2-furfural, 10-hydroxymorphine and 10-oxomorphine. Journal of Pharmaceutical and Biomedical Analysis, 30(6), 1855-1863.
- Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
- Yilmaz, S., et al. (2020). Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. Journal of Molecular Structure, 1202, 127267.
- Mahato, A., & Vyas, S. (n.d.). Analysis of furanic compounds in transformer oil by Agilent 1290 Infinity Binary UHPLC. Agilent.
- Jove, P., et al. (2021). Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS. Journal of the Science of Food and Agriculture, 101(1), 185-193.
- Khezri, K., et al. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. Polymers, 13(24), 4337.
- Kim, J. Y. (2019). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California.
- Yaylayan, V. A., & Locas, C. P. (2008). Isotope Labeling Studies on the Formation of 5-(Hydroxymethyl)-2-furaldehyde (HMF) from Sucrose by Pyrolysis-GC/MS.
- Zwiener, C., et al. (2002). Analysis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its brominated analogues in chlorine-treated water by gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-QqQ-MS/MS). Analytical and Bioanalytical Chemistry, 372(5-6), 633-640.
- Sert, Y., et al. (2018). Hirshfeld Surface, Crystal structure and Spectroscopic Characterization of (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol with DFT Studies. Journal of Molecular Structure, 1179, 59-70.
Sources
- 1. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde: A Versatile Chemical Intermediate
Introduction: Unveiling the Potential of a Multifunctional Furan Derivative
5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde, a substituted furan derivative, stands as a promising chemical intermediate for researchers and scientists in the field of drug discovery and materials science. Its unique molecular architecture, combining a reactive furan aldehyde, a chloromethylphenoxy moiety, and a central ether linkage, offers a versatile platform for the synthesis of a diverse array of novel compounds. The furan ring is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The aldehyde functionality serves as a key handle for derivatization, most notably through the formation of Schiff bases, which are themselves a class of compounds with significant therapeutic potential.[4][5][6][7] This document provides a comprehensive guide to the synthesis, characterization, and potential applications of this valuable chemical intermediate.
Physicochemical Properties and Characterization
A thorough characterization of this compound is paramount for its effective utilization as a chemical intermediate. The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 438220-50-9 | [8] |
| Molecular Formula | C₁₃H₁₁ClO₃ | [8] |
| Molecular Weight | 250.68 g/mol | [8] |
| Appearance | Predicted: Off-white to yellow solid | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform) | General knowledge |
Spectroscopic Data (Predicted)
While experimental spectra for this specific compound are not widely published, the following are predicted spectroscopic data based on the analysis of its structural motifs and data from closely related compounds.[9][10]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.6 (s, 1H, -CHO)
-
δ 7.2-7.4 (m, 2H, Ar-H)
-
δ 6.9-7.0 (m, 1H, Ar-H)
-
δ 6.5 (d, 1H, furan-H)
-
δ 6.4 (d, 1H, furan-H)
-
δ 5.1 (s, 2H, -O-CH₂-)
-
δ 2.3 (s, 3H, Ar-CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 177.0 (-CHO)
-
δ 160.0 (furan C-O)
-
δ 155.0 (Ar C-O)
-
δ 152.0 (furan C-CHO)
-
δ 136.0 (Ar C-Cl)
-
δ 130.0 (Ar C-H)
-
δ 125.0 (Ar C-H)
-
δ 115.0 (Ar C-H)
-
δ 112.0 (furan C-H)
-
δ 110.0 (furan C-H)
-
δ 65.0 (-O-CH₂-)
-
δ 20.0 (Ar-CH₃)
-
-
IR (KBr, cm⁻¹):
-
~3100 (C-H aromatic and furan)
-
~2900 (C-H aliphatic)
-
~1670 (C=O aldehyde)
-
~1580, 1480 (C=C aromatic and furan)
-
~1250 (C-O-C ether)
-
~1050 (C-O furan)
-
~800 (C-Cl)
-
-
Mass Spectrometry (EI):
-
m/z 250/252 (M⁺, chlorine isotope pattern)
-
Fragments corresponding to the loss of CHO, CH₂O-Ar, and cleavage of the furan ring.
-
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 5-(chloromethyl)furfural (CMF), from a renewable carbohydrate source. The second step is a Williamson ether synthesis to couple CMF with 4-chloro-3-methylphenol.
Step 1: Synthesis of 5-(Chloromethyl)furfural (CMF)
CMF is a versatile bio-based platform molecule.[11] Several methods exist for its synthesis from carbohydrates.[1][9][12] The following protocol is a robust and scalable method.
Materials:
-
Fructose
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
In a well-ventilated fume hood, combine fructose and concentrated hydrochloric acid in a round-bottom flask.
-
Add toluene to the flask to create a biphasic system.
-
Heat the mixture to 85°C with vigorous stirring for approximately 10 minutes.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield crude 5-(chloromethyl)furfural as an oil. This intermediate is often used directly in the next step without further purification due to its reactivity.
Safety Precautions: 5-(Chloromethyl)furfural is a hazardous substance and should be handled with appropriate personal protective equipment in a fume hood.[13]
Step 2: Williamson Ether Synthesis of this compound
This classic ether synthesis method involves the reaction of an alkoxide with a primary alkyl halide.[4] In this case, the sodium salt of 4-chloro-3-methylphenol will react with 5-(chloromethyl)furfural.
Materials:
-
5-(Chloromethyl)furfural (from Step 1)
-
4-Chloro-3-methylphenol
-
Sodium Hydroxide (NaOH)
-
Dimethylformamide (DMF) or Acetone
-
Round-bottom flask
-
Stirrer/hotplate
-
Condenser
-
Drying tube
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Protocol:
-
In a round-bottom flask, dissolve 4-chloro-3-methylphenol in a suitable solvent such as DMF or acetone.
-
Add an equimolar amount of sodium hydroxide to the solution and stir at room temperature for 30 minutes to form the sodium phenoxide salt.
-
To this mixture, add a solution of 5-(chloromethyl)furfural in the same solvent dropwise.
-
Attach a condenser and heat the reaction mixture to reflux (temperature will depend on the solvent used) for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.
-
A precipitate of the crude product should form. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Collect the crude product by filtration or separate the organic layer from the extraction.
-
Wash the crude product or the organic extract with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydroxide is a strong enough base to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol.
-
Choice of Solvent: A polar aprotic solvent like DMF or acetone is preferred for SN2 reactions as it solvates the cation but not the nucleophile, thus increasing the nucleophilicity of the phenoxide.
-
Reaction Conditions: Heating the reaction mixture increases the rate of the SN2 reaction.
Application Notes: A Gateway to Novel Molecular Entities
The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of potentially bioactive molecules.
Synthesis of Schiff Bases with Potential Antimicrobial and Anticancer Activities
The aldehyde group of the title compound can readily undergo condensation reactions with primary amines to form Schiff bases (imines).[6] Schiff bases derived from furan rings are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5][7]
General Protocol for Schiff Base Synthesis:
-
Dissolve this compound in a suitable solvent like ethanol or methanol.
-
Add an equimolar amount of the desired primary amine (e.g., substituted anilines, amino acids, or heterocyclic amines).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the product by filtration and recrystallize from a suitable solvent to obtain the pure Schiff base.
Diagram of Schiff Base Formation:
Caption: General reaction scheme for the synthesis of Schiff bases.
Precursor for the Synthesis of Novel Heterocyclic Compounds
The furan ring itself can participate in various cycloaddition and ring-transformation reactions, providing access to more complex heterocyclic systems. The aldehyde group can also be a starting point for the synthesis of other functional groups, such as alcohols, carboxylic acids, or nitriles, further expanding the synthetic utility of this intermediate.
Potential as a Building Block in Agrochemicals
The presence of a chlorinated phenol moiety suggests potential applications in the development of new agrochemicals. Many commercial pesticides and herbicides contain chlorinated aromatic rings. Further derivatization of the furan aldehyde could lead to compounds with enhanced biological activity and selectivity.
Experimental Workflow for Biological Evaluation
For researchers interested in exploring the biological activities of derivatives synthesized from this compound, the following workflow is recommended.
Diagram of Biological Evaluation Workflow:
Caption: A typical workflow for the biological evaluation of new chemical entities.
Conclusion and Future Outlook
This compound is a chemical intermediate with considerable potential in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with its versatile reactivity, makes it an attractive building block for the creation of novel molecular entities. The exploration of its derivatives, particularly Schiff bases and other heterocyclic compounds, is a promising avenue for the discovery of new therapeutic agents and functional materials. Further research into the specific biological activities of this compound and its derivatives is highly encouraged to fully unlock its potential.
References
- PrepChem. Synthesis of 5-Chloromethyl furfural.
- CN103626725A. Method for preparing 5-chloromethyl furfural. Google Patents.
- Efficient One-Pot Synthesis of 5-Chloromethylfurfural (CMF) from Carbohydrates in Mild Biphasic Systems. PubMed Central.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed.
- Pharmacological activity of furan derivatives. Pharmacological Reports.
- The Royal Society of Chemistry. Supplementary Information.
- Synthesis and antimicrobial activity of new furan derivatives. PubMed.
- Synthesis and biological evaluation of novel Schiff's bases. ResearchGate.
- Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
- 2-Furancarboxaldehyde, 5-[(2,4-dichlorophenoxy)methyl]-. SpectraBase.
- Synthesis and Evaluation of Schiff Bases of 4-Amino-5-(chlorine substituted phenyl)-4H-1,2,4-triazole-3-thione as Antimicrobial Agents. ResearchGate.
- SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR.
- Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate.
- 5-Chloromethylfurfural. PubChem.
- The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.
- Williamson Ether Synthesis. Wikipedia.
- Synthesis and biological evaluation of some Schiff bases of 4-amino-5-(4-methylsulfonyl)benzyl-2,4-dihydro-3H-[1,2,4]-triazole-3-thione. ResearchGate.
- Synthesis, characterization and biological evaluation of three new schiff bases derived from amino. Semantic Scholar.
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. ijabbr.com [ijabbr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. matrixscientific.com [matrixscientific.com]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. escholarship.org [escholarship.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 5-Chloromethylfurfural | C6H5ClO2 | CID 74191 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and is considered a "privileged scaffold".[1] Its unique electronic characteristics and the ability of its oxygen atom to form hydrogen bonds allow for diverse interactions with biological targets.[2] This versatility has led to the incorporation of the furan nucleus into a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3]
This guide focuses on a specific derivative, 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde . This compound combines the furan-2-carbaldehyde core with a substituted phenoxy moiety, creating a molecule with significant potential for exploration in drug discovery. Its structural features suggest possible applications in oncology, inflammation, and infectious diseases, aligning with the known bioactivities of related furan compounds.[1][4][5]
This document serves as a comprehensive application note and protocol guide for researchers. It provides detailed methodologies for the synthesis, characterization, and biological evaluation of this compound, grounded in established scientific principles and field-proven insights.
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carbaldehyde |
| Molecular Formula | C₁₃H₁₁ClO₃ |
| Molecular Weight | 250.68 g/mol [6][7] |
| CAS Number | 438220-50-9[6][7] |
Part 1: Synthesis and Characterization
A robust and reproducible synthesis is the foundational step in evaluating any new chemical entity. The most logical approach for synthesizing this compound is via a Williamson ether synthesis, a classic and reliable method for forming ethers. This involves the reaction of an alkoxide (from the phenol) with a suitable alkyl halide (the furan component).
Protocol 1: Synthesis of this compound
This protocol is based on established methods for synthesizing furan ethers from 5-(chloromethyl)furfural (CMF).[8][9] CMF itself can be readily prepared from the dehydration of fructose using hydrochloric acid.[9]
Materials:
-
5-(Chloromethyl)furfural (CMF)
-
4-Chloro-3-methylphenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade) for elution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel)
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 4-chloro-3-methylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 50 mL of anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes to ensure the phenol is deprotonated, forming the potassium phenoxide salt.
-
Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenol. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction without interfering.
-
-
Addition of CMF:
-
Dissolve 5-(chloromethyl)furfural (1.1 eq) in 10 mL of anhydrous acetone.
-
Add the CMF solution dropwise to the stirring reaction mixture at room temperature.
-
Scientist's Note: A slight excess of CMF ensures the complete consumption of the limiting phenol reagent. Dropwise addition helps to control any potential exotherm.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), typically with a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is usually complete within 4-6 hours.
-
Rationale: Heating to reflux increases the reaction rate. TLC allows for visual confirmation of the consumption of starting materials and the formation of the new, typically more non-polar, product spot.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting crude residue in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH (2 x 25 mL) to remove any unreacted phenol, water (1 x 25 mL), and finally brine (1 x 25 mL).
-
Rationale: The aqueous work-up removes inorganic salts and unreacted starting materials. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield this compound as a solid or oil.
-
Characterization Workflow
Confirming the identity and purity of the final compound is critical. A standard characterization workflow should be employed.
Caption: Workflow for the characterization of the synthesized compound.
-
¹H and ¹³C NMR: Provides definitive structural confirmation. Protons on the furan ring, the aldehyde, the methylene bridge, and the substituted aromatic ring will have characteristic chemical shifts and coupling patterns.[4][10]
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass, validating the molecular formula.[10]
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the final compound, which should ideally be >95% for use in biological assays.
Part 2: Applications and Protocols for Biological Evaluation
The furan scaffold is implicated in multiple biological pathways. Based on existing literature for similar compounds, this compound is a prime candidate for screening in anticancer, anti-inflammatory, and antimicrobial assays.
Potential Therapeutic Targets
-
Anticancer: Many furan derivatives exhibit potent cytotoxic activity against human cancer cell lines.[5] Mechanisms often involve the disruption of key cellular processes like microtubule dynamics, induction of apoptosis, or inhibition of signaling pathways like PI3K/Akt.[4][5]
-
Anti-inflammatory: The furan moiety is present in several anti-inflammatory agents.[1] Screening for the ability to prevent protein denaturation is a reliable primary indicator of anti-inflammatory potential.[10]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, a process essential for tumor growth. Inhibition of this kinase is a validated anticancer strategy, and several furan-based molecules have been identified as potent VEGFR-2 inhibitors.[11]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the compound's effect on the metabolic activity and proliferation of cancer cells.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HT-29 for colon, A549 for lung)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency. Harvest using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[4]
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions (e.g., concentrations ranging from 0.1 to 100 µM). Include vehicle control (medium with 0.5% DMSO) and untreated control wells.
-
Incubate for another 24-48 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Rationale: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Protocol 3: In Vitro Anti-inflammatory Screening (Albumin Denaturation Assay)
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a well-established cause of inflammation.[10]
Materials:
-
Bovine Serum Albumin (BSA), 1% solution
-
Test compound stock solution (1 mg/mL in DMSO)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Reference drug (e.g., Ketoprofen or Ibuprofen)
-
Water bath
-
UV-Vis Spectrophotometer
Step-by-Step Procedure:
-
Reaction Mixture Preparation:
-
Prepare the test solutions by mixing 2 mL of 1% BSA solution with 400 µL of the test compound at various concentrations (e.g., 10 to 500 µg/mL).
-
Prepare a vehicle control (2 mL BSA + 400 µL DMSO) and a reference drug control.
-
Adjust the final volume to 5 mL with PBS.
-
-
Induction of Denaturation:
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples in a water bath at 70°C for 10 minutes.
-
-
Measurement:
-
After cooling to room temperature, measure the turbidity of the solutions by reading the absorbance at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100
-
Determine the IC₅₀ value, the concentration required to inhibit 50% of protein denaturation. The results can be compared to the standard reference drug.[10]
-
Part 3: Data Interpretation and Mechanistic Insights
Quantitative data from primary screens guide the subsequent stages of drug discovery. A positive "hit" in a cytotoxicity screen would warrant further investigation into its mechanism of action.
Quantitative Data Summary (Hypothetical Data for Context)
The table below presents hypothetical IC₅₀ values to illustrate how data for furan derivatives are typically reported. These values are crucial for comparing potency against different cell lines or targets.
| Compound Class | Assay Target | Reported IC₅₀ (µM) | Reference |
| Furan Precursor | HeLa Cells | 0.08 - 8.79 | [5] |
| Furan Hybrid | SW620 Cells | Moderate to Potent | [5] |
| Furo[2,3-d]pyrimidine | VEGFR-2 Kinase | 0.042 - 0.189 | [11] |
| Furan Hybrid | Albumin Denaturation | 114.31 - 150.99 (µg/mL) | [10] |
Investigating Mechanism of Action: A Potential Pathway
Should this compound show significant anticancer activity, a key follow-up step is to investigate its molecular mechanism. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. Some furan derivatives have been shown to exert their effects by modulating this pathway.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C13H11ClO3 | CID 1229862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. matrixscientific.com [matrixscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
This comprehensive guide details the synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde, a valuable intermediate in medicinal chemistry and materials science. The protocol is grounded in the principles of the Williamson ether synthesis and is designed to be a self-validating system for experienced researchers. This document provides not only a step-by-step methodology but also the underlying chemical logic, safety protocols, and characterization guidelines.
Introduction
This compound is an aromatic ether incorporating a substituted phenol and a furan moiety. The furan ring, derivable from biomass, makes it an attractive building block in sustainable chemistry. The synthesis route described herein is an adaptation of the classic Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion displaces a halide from an organic substrate.[1] In this specific application, the sodium salt of 4-chloro-3-methylphenol acts as the nucleophile, attacking the electrophilic carbon of 5-(chloromethyl)furfural (CMF).
The choice of this synthetic strategy is predicated on the commercial availability and reactivity of the starting materials. 5-(Chloromethyl)furfural is a versatile platform chemical that can be produced from C6 sugars.[2][3] 4-Chloro-3-methylphenol is a readily available substituted phenol. The SN2 pathway is favored due to the primary nature of the chloromethyl group on the furan ring, which minimizes competing elimination reactions.
Reaction Scheme and Mechanism
The overall reaction is depicted below:
Scheme 1: Synthesis of this compound
Caption: Overall reaction for the synthesis of the target compound.
The reaction proceeds in two key steps:
-
Deprotonation: The acidic phenolic proton of 4-chloro-3-methylphenol is abstracted by a base, typically a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding phenoxide anion. This in-situ generation of the nucleophile is crucial for the subsequent etherification.
-
Nucleophilic Attack: The generated phenoxide anion, a potent nucleophile, attacks the carbon atom of the chloromethyl group on 5-(chloromethyl)furfural. This occurs via a backside attack, characteristic of an SN2 reaction, leading to the displacement of the chloride leaving group and the formation of the desired ether linkage.
Caption: Mechanistic workflow of the Williamson ether synthesis.
Experimental Protocol
This protocol is a proposed method based on established principles of Williamson ether synthesis. Researchers should perform a small-scale trial to optimize conditions.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier | Notes |
| 4-Chloro-3-methylphenol | 59-50-7 | C₇H₇ClO | 142.58 | e.g., Sigma-Aldrich, TCI | Solid, handle with care. |
| 5-(Chloromethyl)furfural (CMF) | 1623-88-7 | C₆H₅ClO₂ | 144.55 | e.g., Sigma-Aldrich, Alfa Aesar | Can be a liquid or low-melting solid.[3] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | e.g., Fisher Scientific | Corrosive solid. |
| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | e.g., Sigma-Aldrich | Anhydrous grade recommended. |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | e.g., Fisher Scientific | Anhydrous, for extraction. |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃ | N/A | Prepared in-house | For washing. |
| Brine (Saturated NaCl solution) | N/A | NaCl | N/A | Prepared in-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | e.g., Sigma-Aldrich | For drying. |
Equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup (if required)
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves may not offer sufficient protection against CMF[3]).
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Handling of Reagents:
-
4-Chloro-3-methylphenol: Harmful if swallowed or in contact with skin. Causes serious eye damage and may cause an allergic skin reaction.
-
5-(Chloromethyl)furfural (CMF): Corrosive and an irritant. Can be absorbed through the skin.[3]
-
Sodium Hydroxide: Corrosive. Handle with care to avoid skin and eye burns.
-
Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Diethyl Ether: Highly flammable. Ensure no open flames or spark sources are present.
-
Step-by-Step Procedure
-
Preparation of the Phenoxide:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-methylphenol (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to dissolve the phenol (approximately 5-10 mL per gram of phenol).
-
Carefully add sodium hydroxide (1.1 eq) portion-wise to the stirred solution. The reaction is exothermic.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
-
Etherification Reaction:
-
Dissolve 5-(chloromethyl)furfural (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the CMF solution dropwise to the stirred phenoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC). A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate.
-
Continue heating until the starting materials are consumed (typically 4-6 hours).
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with 1 M NaOH solution (to remove any unreacted phenol), deionized water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be employed if the product is a solid.
-
Characterization
The identity and purity of the synthesized this compound (Molecular Formula: C₁₃H₁₁ClO₃, Molecular Weight: 250.68 g/mol [4]) should be confirmed by spectroscopic methods.
-
¹H NMR: Expected signals would include those for the aldehyde proton (~9.6 ppm), furan protons (~6.5-7.3 ppm), aromatic protons of the phenoxy group (~6.8-7.4 ppm), the methylene protons of the ether linkage (~5.1 ppm), and the methyl group protons (~2.3 ppm).
-
¹³C NMR: Characteristic signals for the aldehyde carbonyl, furan ring carbons, aromatic carbons, the methylene carbon of the ether, and the methyl carbon are expected.
-
FT-IR: Key vibrational bands should be observed for the aldehyde C=O stretch (~1670 cm⁻¹), C-O-C ether stretches (~1250 and 1050 cm⁻¹), and aromatic C-H and C=C stretches.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for their research and development needs. The provided rationale behind the experimental choices and the detailed characterization guide will empower scientists to not only execute the synthesis but also to understand and validate their results.
References
- Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
- Mascal, M. 5-(Chloromethyl)
- Galkin, K. I., & Krivtsov, I. V. (2017). The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions, 57, 1501-1506.
- Google Patents. The process for obtaining 5-(chloromethyl)
- Wikipedia. 5-Chloromethylfurfural. [Link]
- Miao, H. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California.
- Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23(11), 4848-4858.
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.
- MDPI. Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. [Link]
- Organic Syntheses. 5-methylfurfural. [Link]
- ResearchGate. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. [Link]
- ResearchGate. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. [Link]
- The Good Scents Company. 5-acetoxymethyl-2-furaldehyde. [Link]
- ResearchGate. Synthesis and characterization of 5-(Substituted phenyl)
- ResearchGate. Structural Characterization Using FT-IR and NMR of Newly Synthesized 1,3-bis(3-formylphenoxymethyl). [Link]
Sources
Application Notes & Protocols for Antimicrobial Assays of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Abstract
The rise of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Furan derivatives represent a promising class of heterocyclic compounds, known for a wide spectrum of biological activities, including antimicrobial effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting primary and secondary antimicrobial assays for a specific furan derivative, 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde . The protocols herein are grounded in established standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[4] We detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), offering insights into the scientific rationale behind each step to facilitate robust and reliable screening of this novel compound.
Compound Profile: this compound
A clear understanding of the test article is fundamental. This compound integrates a furaldehyde core, a known pharmacophore, with a substituted phenoxy moiety, which can modulate its biological activity.
-
Chemical Structure:
-
CAS Number: 438220-50-9[5]
-
Molecular Formula: C₁₃H₁₁ClO₃[5]
-
Molecular Weight: 250.68 g/mol [5]
-
Physical Properties: Typically a solid, solubility should be empirically determined in relevant solvents (e.g., Dimethyl Sulfoxide - DMSO).
Principles of Antimicrobial Susceptibility Testing
The primary goal of these assays is to quantify the antimicrobial effect of the test compound. This is achieved by determining two key parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value indicates the potency of the compound's bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined by sub-culturing from MIC assay wells that show no visible growth. An MBC value indicates bactericidal activity, typically defined as a ≥99.9% reduction in the initial inoculum.
Overall Experimental Workflow
A systematic approach, moving from primary screening to more defined secondary assays, is crucial for efficiently evaluating a novel compound. This workflow ensures that resources are focused on compounds demonstrating initial promise.
Caption: High-level workflow for antimicrobial evaluation.
Detailed Protocol: Preparation of Reagents and Microorganisms
Meticulous preparation is the foundation of a reproducible assay. All procedures should be performed in a biological safety cabinet using aseptic techniques.
Preparation of Compound Stock Solution
Rationale: A high-concentration, sterile stock solution in a suitable solvent is required for serial dilutions. DMSO is a common choice for its ability to dissolve a wide range of organic compounds and its relatively low toxicity to microbes at the final concentrations used in assays.
Protocol:
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Dissolve the compound in sterile, molecular biology-grade DMSO to achieve a stock concentration of 10 mg/mL (or a desired higher concentration). Ensure complete dissolution using a vortex mixer.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Preparation of Standardized Microbial Inoculum
Protocol:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Transfer the colonies to a tube containing 5 mL of sterile saline solution or Tryptic Soy Broth (TSB).
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually or with a spectrophotometer (A₆₂₅nm = 0.08-0.13).
-
This standardized suspension must be further diluted. Within 15 minutes of standardization, dilute the suspension 1:150 in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). This final dilution is calculated to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI M07 standard, a globally recognized benchmark for antimicrobial susceptibility testing.
Workflow Diagram
Caption: Step-by-step workflow for setting up the MIC assay plate.
Materials
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Compound stock solution
-
Standardized microbial inoculum (prepared as in 4.2)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Multichannel pipette
Step-by-Step Methodology
-
Plate Mapping: Designate wells for the test compound, positive control, solvent control (DMSO), growth control (inoculum only), and sterility control (broth only).
-
Broth Dispensing: Add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
Compound Addition:
-
For the test compound, prepare a working solution at 2x the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution in CAMHB).
-
Add 200 µL of this working solution to the wells in column 1.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down 5-7 times.
-
Repeat this 2-fold serial dilution process from column 2 to column 10.
-
After mixing in column 10, withdraw and discard 100 µL. This ensures all wells (1-10) have a final volume of 100 µL before adding the inoculum.
-
-
Control Wells:
-
Growth Control (Column 11): Add 100 µL of CAMHB. This well will receive the inoculum but no compound.
-
Sterility Control (Column 12): Add 200 µL of CAMHB. This well receives no compound and no inoculum.
-
Solvent Control: If the final DMSO concentration in the highest compound concentration well is significant (>1%), set up a separate dilution series with DMSO alone to ensure the solvent is not inhibiting growth.
-
-
Inoculation: Add 100 µL of the final standardized inoculum (from step 4.2) to all wells in columns 1 through 11. Do not add inoculum to the sterility control wells in column 12. The final volume in wells 1-11 is now 200 µL.
-
Incubation: Cover the plate with a lid, seal with parafilm to prevent evaporation, and incubate at 35-37°C for 18-24 hours in ambient air.
Reading and Interpreting MIC Results
-
Validation: Before reading results, check the control wells. The sterility control (column 12) should be clear, and the growth control (column 11) should be distinctly turbid.
-
Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is as clear as the sterility control). This can be determined by eye or with a plate reader measuring optical density (OD).
-
(Optional) Resazurin Assay: To enhance visibility, 10-20 µL of sterile Resazurin solution can be added to each well and incubated for another 2-4 hours. A color change from blue (no metabolic activity) to pink (metabolic activity) indicates growth. The MIC is the lowest concentration where the blue color is maintained.
Detailed Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is a crucial secondary screen to determine if a compound is bactericidal rather than just bacteriostatic.[7]
Methodology
-
Following the reading of the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, withdraw a 10 µL aliquot from each of these wells.
-
Spot-plate the 10 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Label each spot on the agar plate clearly.
-
Allow the spots to dry completely before inverting the plate.
-
Incubate the agar plate at 35-37°C for 18-24 hours.
Interpreting MBC Results
-
After incubation, count the number of colonies (CFUs) in each spot.
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
-
Interpretation:
-
If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .
-
If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .
-
Data Presentation
Results should be tabulated for clarity and easy comparison across different microbial strains.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | Bactericidal (2) |
| Escherichia coli | ATCC 25922 | 32 | 128 | Bacteriostatic (4) |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >256 | Bacteriostatic (>4) |
| Candida albicans | ATCC 90028 | 128 | >256 | Fungistatic (>2) |
| Ciprofloxacin (Control) | N/A | 0.5 | 1 | Bactericidal (2) |
References
- Sweidan, K., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 19(4), 314-325.
- Al-Soud, Y. A., et al. (2016). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Molecules, 21(10), 1339.
- Yurttaş, L., et al. (2016). Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. Letters in Drug Design & Discovery, 13(5), 442-447.
- CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing; 33rd ed. CLSI supplement M100. Clinical and Laboratory Standards Institute.
- Alagarsamy, V., et al. (1985). Synthesis and antimicrobial activity of new furan derivatives. Pharmacy and Pharmacology Research, 2(1), 42-43.
- CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.
- Aslan, G., et al. (2021). Synthesis and antibacterial evaluation of furan derivatives bearing a rhodanine moiety. Journal of Molecular Structure, 1237, 130386.
- Mihajlovic, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Exploratory Research and Hypothesis in Medicine, 8(3), 269-285.
- FDA. Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration.
- CLSI. (2024). CLSI M100-ED34: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Clinical and Laboratory Standards Institute.
- CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute.
- PubChem. This compound. National Center for Biotechnology Information.
- Nardi, D., et al. (1971). Antibacterial nitrofuran derivatives. 2. 5-Nitro-2-furaldehyde aminoacethydrazones. Journal of Medicinal Chemistry, 14(7), 633-635.
- Degen, L., et al. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130-140.
- Salehi, B., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Mini-Reviews in Medicinal Chemistry, 20(15), 1486-1496.
- Varshney, M., et al. (2022). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Research on Chemical Intermediates, 48, 3375-3394.
- Rashitova, S. S. (2024). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity, 3, 1-3.
- Nardi, D., et al. (1965). Antibacterial Nitrofuran Derivatives. I. 5-Nitro-2-furaldehyde Semicarbazones and Thiosemicarbazones. Journal of Medicinal Chemistry, 8(6), 832-835.
- Lee, J., et al. (2020). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 30(11), 1735-1743.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biojournals.us [biojournals.us]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. matrixscientific.com [matrixscientific.com]
- 6. nih.org.pk [nih.org.pk]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Emerging Potential of a Substituted Furan
The furan scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatility of the furan ring, particularly when substituted at the 2 and 5 positions, allows for fine-tuning of its physicochemical and biological properties. This guide focuses on 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde , a molecule that marries the reactive aldehyde functionality of furfural with a substituted phenoxy ether moiety. This unique combination presents significant opportunities for the development of novel therapeutic agents.
The aldehyde group at the 2-position serves as a versatile chemical handle for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and oximes, which have shown significant biological activities.[3][4] The lipophilic (4-chloro-3-methylphenoxy)methyl group at the 5-position can enhance membrane permeability and interaction with hydrophobic pockets of biological targets, potentially improving the compound's pharmacokinetic and pharmacodynamic profile.
These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for researchers interested in exploring the medicinal chemistry of this compound and its derivatives.
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a two-step process, beginning with the formation of the key intermediate, 5-(chloromethyl)-2-furaldehyde (CMF), followed by a Williamson ether synthesis.
Part 1: Synthesis of 5-(Chloromethyl)-2-furaldehyde (CMF)
CMF is a versatile bio-based platform molecule that can be synthesized from renewable resources like fructose.[1][5] The protocol described here is an adaptation of established methods involving the acid-catalyzed dehydration and chlorination of fructose in a biphasic system.
Protocol 1: Synthesis of 5-(Chloromethyl)-2-furaldehyde
Materials:
-
D-Fructose
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask, prepare a biphasic mixture of toluene (200 mL) and concentrated hydrochloric acid (100 mL).
-
Begin vigorous stirring to ensure good mixing of the two phases.
-
Gradually add D-fructose (50 g) to the stirring mixture.
-
Heat the reaction mixture to 85°C and maintain this temperature for 10-15 minutes. The reaction is exothermic and should be monitored carefully.
-
After the reaction time, immediately cool the flask in an ice bath to quench the reaction.
-
Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic (toluene) layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 5-(chloromethyl)-2-furaldehyde as an oil.
Characterization: The product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity before proceeding to the next step.
Part 2: Williamson Ether Synthesis
The final step involves the formation of the ether linkage between CMF and 4-chloro-3-methylphenol via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism where the phenoxide acts as a nucleophile.[6]
Protocol 2: Synthesis of this compound
Materials:
-
5-(Chloromethyl)-2-furaldehyde (CMF)
-
4-Chloro-3-methylphenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 4-chloro-3-methylphenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone (100 mL).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add a solution of 5-(chloromethyl)-2-furaldehyde (1.1 equivalents) in anhydrous acetone (20 mL) dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Medicinal Chemistry Applications and Bioactivity Screening
While direct biological data for this compound is not extensively reported, its structural features suggest significant potential in several therapeutic areas. The aldehyde functionality allows for the straightforward synthesis of derivatives with known biological activities. Research on closely related structures indicates promising antimicrobial and anticancer potential.[4]
Antimicrobial Activity
Schiff bases derived from furan aldehydes are a well-established class of antimicrobial agents. The imine linkage is often crucial for their biological activity. The following protocol outlines the synthesis of Schiff base derivatives and a standard method for evaluating their antibacterial activity.
Protocol 3: Synthesis of Schiff Base Derivatives
Materials:
-
This compound
-
Various primary amines (e.g., substituted anilines, amino acids)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add the desired primary amine (1.0 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The Schiff base product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Standard antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Furan derivatives have also been investigated for their cytotoxic effects against various cancer cell lines.[7][8] The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Synthesized compounds
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare various concentrations of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation and Visualization
Quantitative Data Summary
| Compound ID | Derivative Type | Target Organism/Cell Line | MIC (µg/mL) | IC₅₀ (µM) |
| Cmpd-1 | Aldehyde | S. aureus | - | - |
| Cmpd-1 | Aldehyde | E. coli | - | - |
| Cmpd-1 | Aldehyde | MCF-7 | - | - |
| SB-Aniline | Schiff Base | S. aureus | Data to be generated | - |
| SB-Aniline | Schiff Base | E. coli | Data to be generated | - |
| SB-Aniline | Schiff Base | MCF-7 | - | Data to be generated |
| SB-Glycine | Schiff Base | S. aureus | Data to be generated | - |
| SB-Glycine | Schiff Base | E. coli | Data to be generated | - |
| SB-Glycine | Schiff Base | MCF-7 | - | Data to be generated |
This table serves as a template for organizing experimental data.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the synthesis and biological evaluation of this compound and its derivatives.
Caption: Proposed mechanisms of antimicrobial action for furan derivatives.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of its aldehyde group allow for the creation of diverse chemical libraries. Based on the biological activities of related furan derivatives, future research should focus on a systematic evaluation of the antimicrobial and anticancer properties of the parent aldehyde and its derivatives. Mechanistic studies to identify the specific cellular targets will be crucial for optimizing the therapeutic potential of this class of compounds. The protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this exciting area of medicinal chemistry.
References
- PrepChem. Synthesis of 5-Chloromethyl furfural.
- Master Organic Chemistry. The Williamson Ether Synthesis. 2014.
- Mascal, M.
- Li, J., et al. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Anti-Cancer Agents in Medicinal Chemistry.
- Lumen Learning. Williamson ether synthesis. In: Organic Chemistry 1: An open textbook.
- El-Sayed, W. M., et al. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. 2022;27(8):2519.
- BenchChem. A Researcher's Guide to Cytotoxicity Assays for Furan-Containing Molecules. 2025.
- Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. 2023.
- Nivrutti, G. P. Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics. 2024;14(1):167-181.
- Sengpracha, W., et al. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. 2019;35(3).
- Varshney, M. M., et al. Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences. 2015;4(7):1801-1808.
- Varshney, M. M., et al. Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides Schiff bases. Der Pharma Chemica. 2014;6(1):241-247.
- Hassan, A. S., et al. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry. 2015;58(2):113-139.
- Varshney, M. M., Husain, A., & Parcha, V. Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research. 2014;23(9).
Sources
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One moment, please... [rjpn.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Biological Screening of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde is a synthetic organic compound featuring a furan ring, a halogenated phenoxy moiety, and an aldehyde functional group. While specific biological data for this molecule is not extensively documented in publicly available literature, its structural components suggest a high potential for a range of pharmacological activities. The furan nucleus is a well-established pharmacophore present in numerous natural and synthetic compounds exhibiting antimicrobial, anti-inflammatory, cytotoxic, and antioxidant properties[1][2][3][4]. Furthermore, the presence of a chlorinated phenol group may enhance its bioactivity, as halogenated phenols are known to possess potent antimicrobial and cytotoxic effects[5][6][7][8].
This document provides a comprehensive, tiered strategy for the initial biological screening of this compound. The proposed workflow is designed to efficiently assess its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory potential. Each section offers the scientific rationale for the selected assays, detailed step-by-step protocols, and guidance on data interpretation, empowering researchers to systematically evaluate the compound's therapeutic promise.
Part 1: Foundational Screening - Cytotoxicity Assessment
Rationale: A primary assessment of cytotoxicity is a critical first step in drug discovery. It establishes the compound's therapeutic window and identifies potential for development as an anticancer agent or flags general toxicity. Furan-containing molecules, in particular, warrant careful cytotoxicological evaluation as their metabolism can sometimes lead to reactive intermediates[9]. We will employ two standard colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.
Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay measures cell viability based on the metabolic activity of the cells. Viable cells possess mitochondrial dehydrogenases that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells[10].
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically below 0.5%. Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (no compound) and positive controls (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well[11].
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope[12].
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting[11].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % Cell Viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: Cytotoxicity
| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 | [Experimental Value] |
| A549 (Lung Cancer) | MTT | 48 | [Experimental Value] |
| HeLa (Cervical Cancer) | SRB | 72 | [Experimental Value] |
| HEK293 (Normal Kidney) | SRB | 72 | [Experimental Value] |
Part 2: Antimicrobial Activity Screening
Rationale: The combination of a furan moiety and a halogenated phenol in the target compound's structure provides a strong rationale for antimicrobial screening[1][5][6]. Furan derivatives have a long history as antimicrobial agents, and halogenation is a common strategy to enhance the potency of phenolic antiseptics[1][5]. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[13][14].
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compound in a liquid broth medium. Following incubation, the wells are visually inspected for growth, and the MIC is determined as the lowest concentration where no growth is observed. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI)[13][14][15].
Materials:
-
Sterile 96-well U-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound directly in the 96-well plate using the appropriate broth. Typically, 50 µL of broth is added to all wells, followed by 50 µL of a concentrated stock solution of the compound to the first well. The compound is then serially diluted down the plate. The final volume in each well before adding the inoculum should be 50 µL.
-
Inoculum Preparation: Grow microbial cultures overnight. Dilute the culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. This will dilute the compound concentrations by a factor of two to their final test concentrations.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum (no compound).
-
Sterility Control: Wells containing only broth (no compound, no inoculum).
-
Positive Control: Wells containing a known antibiotic.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation: Antimicrobial Activity
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | [Experimental Value] |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | [Experimental Value] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | [Experimental Value] |
| Candida albicans (ATCC 90028) | Fungal (Yeast) | [Experimental Value] |
Part 3: Evaluation of Antioxidant Potential
Rationale: Both phenolic and furan-containing compounds are known to possess antioxidant properties[16][17][18][19]. They can act as free radical scavengers, which is a key mechanism for mitigating oxidative stress implicated in numerous diseases. The DPPH and ABTS assays are rapid, reliable, and widely used spectrophotometric methods for evaluating the radical scavenging capacity of novel compounds[20][21].
Experimental Workflow: Antioxidant Assays
Caption: Workflow for DPPH and ABTS radical scavenging assays.
Protocol 3.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow hydrazine, resulting in a decrease in absorbance at 517 nm[20][21].
Procedure:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare various concentrations of the test compound and a positive control (e.g., Trolox or Ascorbic Acid) in methanol.
-
Assay: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A blank containing only methanol should also be measured.
Protocol 3.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, by reacting ABTS with potassium persulfate. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm[20][22].
Procedure:
-
ABTS•+ Generation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix them in equal volumes and let the mixture stand in the dark for 12-16 hours to form the radical cation.
-
Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 6-7 minutes.
-
Measurement: Measure the absorbance at 734 nm.
Data Analysis (for both assays):
-
Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the % Scavenging against the compound concentration to determine the IC₅₀ value.
Part 4: Anti-inflammatory Activity Screening
Rationale: Furan derivatives have been reported to possess anti-inflammatory activity[1][4][23]. One of the key enzyme families in the inflammatory cascade is the lipoxygenases (LOXs), which are involved in the biosynthesis of leukotrienes. Inhibiting LOX is a validated strategy for controlling inflammation. An in vitro LOX inhibition assay serves as an excellent primary screen for anti-inflammatory potential[24][25].
Protocol 4.1: Lipoxygenase (LOX) Inhibition Assay
Principle: This spectrophotometric assay measures the ability of a compound to inhibit the activity of lipoxygenase. The enzyme catalyzes the oxidation of a substrate (e.g., linoleic acid), forming a hydroperoxide product that has a characteristic absorbance at 234 nm. A decrease in the rate of absorbance increase indicates enzyme inhibition[26][27].
Materials:
-
Soybean Lipoxygenase (Type I-B)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Test compound and positive control (e.g., Quercetin or Zileuton)
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare the lipoxygenase solution in ice-cold borate buffer.
-
Prepare the linoleic acid substrate solution in borate buffer.
-
Prepare serial dilutions of the test compound and positive control in a suitable solvent (e.g., ethanol or DMSO).
-
-
Assay Mixture: In a cuvette, mix 1 mL of borate buffer, 10 µL of the test compound solution, and 20 µL of the enzyme solution.
-
Pre-incubation: Incubate the mixture at 25°C for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 1 mL of the linoleic acid substrate solution.
-
Measurement: Immediately monitor the change in absorbance at 234 nm for 3-5 minutes. The rate of the reaction is the slope of the linear portion of the absorbance vs. time curve.
-
Controls: A control reaction without the inhibitor should be run to determine 100% enzyme activity.
Data Analysis:
-
Calculate the percentage of inhibition: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
Plot the % Inhibition against the compound concentration to determine the IC₅₀ value.
Part 5: Exploratory Screening - General Enzyme Inhibition
Rationale: The aldehyde functionality within this compound could potentially interact with various enzymes, for example, through the formation of Schiff bases with lysine residues in an enzyme's active site. A general enzyme inhibition assay can provide preliminary insights into this possibility. The choice of enzyme can be guided by therapeutic area interest (e.g., proteases, kinases)[28][29][30].
Protocol 5.1: General Spectrophotometric Enzyme Inhibition Assay
Principle: This protocol provides a general framework for assessing the inhibitory effect of a compound on a selected enzyme that produces a chromogenic product. The rate of product formation is measured spectrophotometrically in the presence and absence of the inhibitor[28][29].
Procedure:
-
Reagent Preparation: Prepare stock solutions of the chosen enzyme, its corresponding substrate, and the test compound in an optimized assay buffer.
-
Assay Setup (96-well plate):
-
Control Wells: Add enzyme solution and the corresponding concentration of vehicle (e.g., DMSO).
-
Test Wells: Add enzyme solution and desired concentrations of the test compound.
-
Blank Wells: Add assay buffer and vehicle.
-
-
Pre-incubation: Pre-incubate the plate at the enzyme's optimal temperature for 10-15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at the product's λ_max over a set period using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the slope of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value by plotting % inhibition versus compound concentration.
-
References
- Alizadeh, M., Jalal, M., Khodaei, H., Saber, A., Kheirouri, S., Pourteymour Fard Tabrizi, F., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- Alizadeh, M., et al. (2022). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Kerman University of Medical Sciences. [Link]
- Alizadeh, M., et al. (n.d.). (PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Pharmacological activity of furan deriv
- Özyürek, M., et al. (n.d.). DPPH Radical Scavenging Assay. MDPI. [Link]
- Goldberg, D. M., et al. (1999). Phenolic constituents, furans, and total antioxidant status of distilled spirits. Journal of Agricultural and Food Chemistry. [Link]
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). World Journal of Pharmaceutical Research. [Link]
- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. [Link]
- CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Edmondson, D. E., et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
- In-vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. (n.d.). CABI Digital Library. [Link]
- DPPH and ABTS Radical Scavenging Assays. (n.d.). Scribd. [Link]
- Goldberg, D. M., et al. (n.d.). Phenolic Constituents, Furans, and Total Antioxidant Status of Distilled Spirits.
- Olalekan, O., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. PubMed. [Link]
- A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (n.d.).
- Butler-Wu, S. M., et al. (2024).
- M07-A8 - Regul
- Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic applic
- Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. (n.d.). DergiPark. [Link]
- MTT (Assay protocol). (2023). Protocols.io. [Link]
- Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. (n.d.). International Journal of ChemTech Research. [Link]
- Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023). NIH. [Link]
- Medicinal significance of furan derivatives : A Review. (n.d.). Semantic Scholar. [Link]
- Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
- Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. (n.d.). MDPI. [Link]
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC - PubMed Central. [Link]
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. (n.d.). PubMed. [Link]
- Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). YouTube. [Link]
- In Silico and In Vitro Anti-Inflammatory Studies on Lipoxygenase Inhibitor from Tetracera indica Leaves. (2024). International Journal of Agriculture and Biology. [Link]
- Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes (2024). (n.d.). SciSpace. [Link]
- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]
- Antimicrobial Activity of Non-Halogenated Phenolic Compounds. (n.d.).
- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). PMC - NIH. [Link]
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. researchgate.net [researchgate.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Phenolic constituents, furans, and total antioxidant status of distilled spirits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jddtonline.info [jddtonline.info]
- 25. cabidigitallibrary.org [cabidigitallibrary.org]
- 26. dergipark.org.tr [dergipark.org.tr]
- 27. sphinxsai.com [sphinxsai.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Characterization techniques for 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
An Application Guide for the Comprehensive Characterization of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Authored by: A Senior Application Scientist
Introduction
This compound is a molecule of significant interest, integrating a reactive furaldehyde core with a substituted phenoxy moiety. The furan ring is a versatile building block in medicinal chemistry, while the chloro- and methyl-substituted phenol component can modulate physicochemical and biological properties.[1][2] Given its potential utility in pharmaceutical research and materials science, a rigorous and multi-faceted characterization is imperative. This guide provides a detailed framework for the structural elucidation, purity assessment, and physicochemical analysis of this compound, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.
The characterization strategy is built upon a logical progression of analytical techniques, each providing a unique and complementary piece of information. We begin with definitive structural confirmation, move to quantitative purity analysis, and conclude with an assessment of thermal stability.
Caption: Overall workflow for the characterization of this compound.
Part 1: Structural Elucidation & Confirmation
The primary objective is to unequivocally confirm that the synthesized molecule corresponds to the target structure of this compound. This is achieved by probing the molecular structure at the atomic and functional group levels using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy is the cornerstone of small molecule structural elucidation. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei (¹H and ¹³C). For a novel compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are essential to assign every signal and confirm the bonding framework.
Caption: Workflow for NMR-based structural elucidation.
Detailed Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) if the solvent does not already contain it.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: Spectral width of ~16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.[3]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: Spectral width of ~240 ppm, relaxation delay of 2 seconds, accumulate a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise.[3]
-
-
Data Processing: Process the Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and perform Fourier transformation. Phase and baseline correct the spectra. Integrate the ¹H signals and reference the spectra to TMS.
Expected Results & Interpretation:
The structure (Molecular Formula: C₁₃H₁₁ClO₃) contains distinct proton and carbon environments that should be clearly resolved.
| ¹H NMR - Predicted Signals (in CDCl₃) | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
| Aldehyde Proton | 9.6 - 9.7 | Singlet (s) | 1H | CHO |
| Furan Protons | 7.2 - 7.3, 6.5 - 6.6 | Doublet (d) | 1H each | CH (Furan ring) |
| Aromatic Protons | 6.8 - 7.3 | Multiplet (m) | 3H | CH (Phenyl ring) |
| Methylene Protons | 5.1 - 5.2 | Singlet (s) | 2H | O-CH₂-Furan |
| Methyl Protons | 2.3 - 2.4 | Singlet (s) | 3H | Ar-CH₃ |
| ¹³C NMR - Predicted Signals (in CDCl₃) | Approx. δ (ppm) | Assignment |
| Aldehyde Carbonyl | 177 - 178 | C HO |
| Aromatic/Furan Carbons | 110 - 160 | C (Aromatic & Furan) |
| Methylene Carbon | 60 - 65 | O-C H₂-Furan |
| Methyl Carbon | 15 - 20 | Ar-C H₃ |
Note: These are estimated shifts. 2D NMR (HSQC) would be used to definitively link each proton signal to its corresponding carbon.
Mass Spectrometry (MS)
Principle & Rationale: MS provides the exact molecular weight and elemental composition of a molecule, serving as a primary tool for identity confirmation. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict a unique elemental formula. Fragmentation patterns observed in the mass spectrum offer corroborating evidence for the proposed structure.
Detailed Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire data in positive ion mode. The ether and aldehyde oxygens can be protonated to form [M+H]⁺, or adducts like [M+Na]⁺ may be observed.
-
Perform MS/MS analysis on the parent ion to induce fragmentation and gather structural information.[4]
-
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition. Compare this with the theoretical value for C₁₃H₁₁ClO₃. Analyze the fragmentation pattern to identify characteristic losses.
Expected Results & Interpretation:
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₁ClO₃ |
| Monoisotopic Mass | 250.0400 |
| Observed Ion (HRMS) | [M+H]⁺ = 251.0478; [M+Na]⁺ = 273.0297 |
| Isotope Pattern | A characteristic ~3:1 ratio for the M and M+2 peaks due to the presence of ³⁵Cl and ³⁷Cl isotopes. |
Predicted Fragmentation: Key fragments would likely arise from the cleavage of the ether linkage, leading to ions corresponding to the furaldehyde moiety and the chloromethylphenol moiety.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is a rapid and effective technique to confirm the presence of key groups like the aldehyde C=O, the aromatic C=C bonds, and the C-O ether linkage.
Detailed Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.[5]
-
-
Data Analysis: The resulting spectrum is typically plotted as % Transmittance vs. Wavenumber (cm⁻¹). Identify the major absorption bands and assign them to specific functional groups.
Expected Results & Interpretation:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aldehyde C-H Stretch | 2850 - 2750 | Medium-Weak |
| Aldehyde C=O Stretch | 1700 - 1680 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-O-C (Ether) Stretch | 1260 - 1000 | Strong |
| C-Cl Stretch | 800 - 600 | Medium-Strong |
The presence of a strong band around 1685 cm⁻¹ is highly characteristic of the conjugated aldehyde, providing strong evidence for this functional group.[6]
Part 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the gold standard for determining the purity of organic compounds. It separates the target compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. By using a detector like a Diode Array Detector (DAD), we can quantify the purity as a percentage of the total peak area and also gain UV-Vis spectral information for peak identity confirmation.
Caption: Workflow for HPLC purity analysis.
Detailed Protocol: Reversed-Phase HPLC-DAD
-
Method Setup:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% formic acid or phosphoric acid to ensure sharp peaks) is recommended.[7][8]
-
Example Gradient: Start at 40% ACN, ramp to 95% ACN over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD detector, monitoring at a wavelength of maximum absorbance (e.g., ~275-285 nm, determined by a preliminary scan) and a secondary wavelength for confirmation.[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in ACN or a mixture of ACN/water at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to elute all potential impurities.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Expected Results & Interpretation:
-
A successful separation will show a single, sharp, major peak corresponding to this compound.
-
Any other peaks are considered impurities. The area percent report will provide a quantitative measure of purity. For pharmaceutical applications, a purity of >98% is often required.
-
The retention time of the main peak should be consistent across multiple injections. The UV-Vis spectrum extracted from the peak apex should be consistent and can be used for library matching or comparison against a reference standard.
Part 3: Physicochemical Property Assessment
Principle & Rationale: Understanding the thermal properties of a compound is critical for determining its stability, storage conditions, and suitability for various formulation processes. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide this information.
Detailed Protocol: TGA/DSC
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or ceramic TGA pan.
-
TGA Acquisition:
-
Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
TGA measures the change in mass as a function of temperature.
-
-
DSC Acquisition:
-
In a separate run or simultaneously, heat the sample under the same conditions.
-
DSC measures the heat flow into or out of the sample relative to a reference, identifying thermal events like melting, crystallization, or decomposition.
-
-
Data Analysis:
-
TGA Curve: Analyze the plot of % weight vs. temperature. A sharp drop in weight indicates decomposition. The onset temperature of this drop is the decomposition temperature.
-
DSC Curve: Analyze the plot of heat flow vs. temperature. A sharp endothermic peak indicates the melting point (Tₘ).
-
Expected Results & Interpretation:
-
TGA: The compound is expected to be stable up to a certain temperature, after which a sharp weight loss will occur, indicating thermal decomposition.[9][10] There should be no significant weight loss at lower temperatures, which would indicate the presence of residual solvent.
-
DSC: A sharp endotherm will be observed, and the peak of this transition is taken as the melting point. A sharp melting peak is also an indicator of high purity.
References
- Molecules. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
- ResearchGate. (n.d.). Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. [Link]
- United States Environmental Protection Agency. (n.d.).
- eConference.io. (n.d.).
- Semantic Scholar. (n.d.). Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. [Link]
- MDPI. (2023).
- ResearchGate. (n.d.).
- MDPI. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. [Link]
- ResearchGate. (2023).
- PubChem. (n.d.). This compound.
- ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. [Link]
- SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. [Link]
- ResearchGate. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. [Link]
- ResearchGate. (n.d.). Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine. [Link]
- PubMed. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine.
- MDPI. (2020). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]
- SIELC Technologies. (2021). 5-Hydroxymethyl-2-furaldehyde (5-HMF). [Link]
- Imre Blank's Group. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]
- ResearchGate. (n.d.). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. [Link]
Sources
- 1. db-thueringen.de [db-thueringen.de]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. imreblank.ch [imreblank.ch]
- 5. researchgate.net [researchgate.net]
- 6. Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive | MDPI [mdpi.com]
- 7. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 8. 5-Hydroxymethyl-2-furaldehyde (5-HMF) | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Use of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde as a Precursor for Bioactive Schiff Bases
I. Introduction: Rationale and Scientific Context
5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde is a substituted furan derivative combining two key pharmacophores: a furan ring and a 4-chloro-3-methylphenoxy group. While the direct biological profile of this aldehyde is not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Furan-containing compounds are known to possess a wide spectrum of pharmacological properties, including antimicrobial and anti-inflammatory activities.[1][2] Similarly, the halogenated phenoxy moiety is a common feature in many bioactive molecules.
The true potential of this compound lies in its utility as a versatile chemical intermediate. The aldehyde functional group provides a reactive site for the synthesis of a diverse array of derivatives. Among the most promising are Schiff bases (imines), formed through the condensation reaction with primary amines.[3][4] Schiff bases are a cornerstone in the development of new therapeutic agents, exhibiting a broad range of biological activities, including notable antimicrobial and anthelmintic effects.[5][6][7]
This guide provides a detailed framework for leveraging this compound as a starting material for the synthesis of novel Schiff bases. We present comprehensive, step-by-step protocols for their synthesis and subsequent in vitro screening for antimicrobial and anthelmintic activities. The methodologies are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of reliable and reproducible data for drug discovery and development professionals.
II. Synthesis of Novel Schiff Bases: A Step-by-Step Protocol
The following protocol details the synthesis of Schiff base derivatives from this compound and a representative primary amine, such as a substituted acetohydrazide. This reaction creates an azomethine linkage (-C=N-), which is critical to the biological activity of many Schiff bases.[6]
Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases.
Protocol 2.1: Synthesis of a Representative Schiff Base
Objective: To synthesize a Schiff base by condensing this compound with a substituted hydrazide.
Materials and Reagents:
-
This compound
-
A substituted acetohydrazide (e.g., 2-phenoxyacetohydrazide)
-
Ethanol (absolute)
-
Sulfuric acid (concentrated, analytical grade)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Beakers and standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 0.05 mol of this compound in 20 mL of absolute ethanol.
-
Addition of Amine: To this solution, add 0.05 mol of the selected substituted hydrazide. Stir the mixture to ensure homogeneity.
-
Catalysis and Reflux: Add a few drops of concentrated sulfuric acid to the mixture to act as a catalyst. Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 7-8 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored periodically using Thin-Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
-
Isolation of Crude Product: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. The solid product will often precipitate out of the solution.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The purity of the crude product can be enhanced by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
-
Drying and Characterization: Filter the recrystallized product, dry it completely, and determine its melting point. The structure of the synthesized Schiff base should be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
III. Application 1: In Vitro Antimicrobial Susceptibility Testing
Furan-based Schiff bases have demonstrated significant potential as antimicrobial agents.[1][8] The following protocol outlines the broth microdilution method, a standardized assay to determine the Minimum Inhibitory Concentration (MIC) of the newly synthesized compounds against a panel of pathogenic bacteria.[9][10]
Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 3.1: Broth Microdilution Assay for MIC
Objective: To determine the lowest concentration of a synthesized Schiff base that inhibits the visible growth of a specific bacterium.
Materials and Reagents:
-
Synthesized Schiff base compounds
-
Bacterial Strains (e.g., Staphylococcus aureus, Bacillus cereus [Gram-positive]; Escherichia coli, Klebsiella pneumoniae [Gram-negative])
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin) for positive control
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Compound Preparation: Prepare a stock solution of each Schiff base compound in DMSO. Perform serial two-fold dilutions in MHB directly in the 96-well plate to achieve a range of desired concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculum Preparation: From a fresh agar plate, pick 3-5 bacterial colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls:
-
Positive Control: Wells containing bacterial inoculum in MHB without any test compound.
-
Negative Control (Sterility): Wells containing only MHB.
-
Standard Control: Wells containing the bacterial inoculum and serial dilutions of a standard antibiotic.
-
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[11]
Data Presentation: MIC Summary
| Test Compound | S. aureus MIC (µg/mL) | B. cereus MIC (µg/mL) | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) |
| Schiff Base 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Schiff Base 2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Ciprofloxacin | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
IV. Application 2: In Vitro Anthelmintic Activity Screening
Schiff bases incorporating furan and phenolic moieties have also shown promise as anthelmintic agents.[6][7] A preliminary assessment of this activity can be conducted in vitro using the adult Indian earthworm, Pheretima posthuma, which has physiological and anatomical resemblance to intestinal roundworms.[12]
Workflow for Anthelmintic Assay
Caption: Workflow for the in vitro anthelmintic activity assay.
Protocol 4.1: In Vitro Assay using Pheretima posthuma
Objective: To evaluate the anthelmintic activity of synthesized Schiff bases by determining the time to paralysis and death of Pheretima posthuma.
Materials and Reagents:
-
Synthesized Schiff base compounds
-
Adult Indian earthworms (Pheretima posthuma), 4-6 cm in length
-
Normal saline solution
-
Standard anthelmintic drug (e.g., Albendazole)
-
Petri dishes
-
Stopwatch
Procedure:
-
Worm Collection and Preparation: Collect healthy adult earthworms and wash them with normal saline to remove any adhering soil and fecal matter.[12][13]
-
Preparation of Test Solutions: Prepare various concentrations (e.g., 20, 50, 100 mg/mL) of the synthesized Schiff bases and the standard drug (e.g., Albendazole, 20 mg/mL) in a suitable vehicle (e.g., normal saline with 2% Tween 80).[13]
-
Experimental Setup:
-
Place a single earthworm in a Petri dish containing one of the test solutions.
-
Prepare a set for each concentration of each test compound.
-
Positive Control: A Petri dish with a worm in the standard drug solution.
-
Negative Control: A Petri dish with a worm in the vehicle solution (e.g., normal saline with 2% Tween 80).
-
-
Observation and Data Collection:
-
Observe the worms and record the time taken for the first signs of paralysis. Paralysis is determined by the absence of movement, even when the dish is shaken or the worm is prodded.[14]
-
Continue observation and record the time of death for each worm. Death is confirmed when the worm shows no movement at all, even when vigorously shaken or dipped in warm water, and exhibits a faded body color.[14]
-
-
Data Analysis: Calculate the mean time for paralysis and death for each group and compare the efficacy of the test compounds with the standard drug and control.
Data Presentation: Anthelmintic Activity Summary
| Treatment Group | Concentration (mg/mL) | Mean Time to Paralysis (min) | Mean Time to Death (min) |
| Negative Control | - | No Paralysis | > 240 |
| Standard (Albendazole) | 20 | [Insert Data] | [Insert Data] |
| Schiff Base 1 | 20 | [Insert Data] | [Insert Data] |
| 50 | [Insert Data] | [Insert Data] | |
| 100 | [Insert Data] | [Insert Data] | |
| Schiff Base 2 | 20 | [Insert Data] | [Insert Data] |
| 50 | [Insert Data] | [Insert Data] | |
| 100 | [Insert Data] | [Insert Data] |
V. References
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Chinese Journal of Modern Applied Pharmacy. (1993). Antimicrobial Activity of Schiff's Bases of 4-Amino-3-(α-Furan)-5-Mercapto-1,2,4-Triazole and Their Cu(Ⅱ)Complexes. [Link]
-
Rawate, G. D., et al. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene-1,2-diamine. Organic Communications, 17(3), 166-177. [Link]
-
Gencheva, M., et al. (2023). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. International Journal of Molecular Sciences, 24(13), 10986. [Link]
-
Rawate, G. D., & Pund, D. A. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine. ACG Publications. [Link]
-
Khan, M. A., & Quraishi, A. (2022). Synthesis, characterization and antibacterial activity of some furan derivates and their complexes. International Journal of Current Science, 12(1), 21-26. [Link]
-
ResearchGate. (n.d.). Anthelmintic activity of Schiff bases compounds 4a-k. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Mali, R. G., & Hatapakki, B. C. (2016). In-vitro anthelmintic activity of various plant extracts against Pheretima posthuma. International Journal of Advanced Research in Science, Engineering and Technology, 3(3), 1645-1649. [Link]
-
Tambe, V. D., et al. (2011). Investigation of in-vitro anthelmintic activity of Bauhinia racemosa linn. Journal of Applied Pharmaceutical Science, 1(3), 83-85. [Link]
-
CABI Digital Library. (n.d.). In-vitro Anthelmintic Activity of Stem Extracts of Piper betle Linn Against Pheritima Posthuma. [Link]
-
ResearchGate. (n.d.). Anthelmintic activity of Schiff bases compounds 3a-k. [Link]
-
Tirkey, R. (2019). In-vitro Screening for Anthelmintic Potential of Crotalaria retusa on Pheretima posthuma. Journal of Drug Delivery and Therapeutics, 9(4-A), 62-64. [Link]
-
JoVE. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]
-
Sharma, S., & Singh, P. (2020). In-vitro anthelmintic activity of Boswellia serrata and Aloe barbadensis extracts on Pheretima posthuma: Indian earthworm. International Journal of Research in Medical Sciences, 8(5), 1775-1779. [Link]
-
ResearchGate. (n.d.). Synthesis, characterisation and screening of anthelmintic activity of some novel schiff bases. [Link]
-
IJISET. (2021). A review on synthesis and antimicrobial activity of Schiff bases. [Link]
-
Jetir.org. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. [Link]
-
Letters in Applied NanoBioScience. (2022). Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and An. [Link]
-
Oriental Journal of Chemistry. (2004). Synthesis and Characterisation of Bidentate Schiff Base Derived From Furfuraldehyde and its Transition Metal Complexes. [Link]
-
Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. [Link]
-
International Journal of Inorganic Chemistry. (2014). Characterization of Complexes Synthesized Using Schiff Base Ligands and Their Screening for Toxicity Two Fungal and One Bacteria. [Link]
Sources
- 1. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpn.org [rjpn.org]
- 3. ijiset.com [ijiset.com]
- 4. jetir.org [jetir.org]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Schiff's Bases of 4-Amino-3-(α-Furan)-5-Mercapto-1,2,4-Triazole and Their Cu(Ⅱ)Complexes [chinjmap.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. japsonline.com [japsonline.com]
- 13. ijarset.com [ijarset.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Abstract
This application note presents a detailed protocol for the determination of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for the quantification and purity assessment of this compound. The methodology is grounded in established principles of chromatography for furaldehyde derivatives and provides a robust starting point for method validation and implementation in a quality control or research environment.
Introduction
This compound is a substituted furaldehyde derivative with potential applications in pharmaceutical and chemical synthesis. Furaldehydes, in general, are important intermediates and are also monitored as potential degradation products in various materials[1][2]. Accurate and precise analytical methods are therefore crucial for ensuring the quality, stability, and safety of materials containing this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds, making it ideally suited for furaldehyde derivatives[3][4]. This application note details a specific RP-HPLC method developed for the analysis of this compound, providing a comprehensive guide from sample preparation to data interpretation.
Chemical and Physical Properties
A foundational understanding of the analyte's properties is critical for effective method development.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 438220-50-9 | [5] |
| Molecular Formula | C13H11ClO3 | [5][6] |
| Molecular Weight | 250.68 g/mol | [5] |
The structure of this compound, containing a furan ring, an aldehyde group, and a substituted aromatic ring, suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended as a starting point due to its versatility with moderately polar compounds.
-
Solvents: HPLC grade acetonitrile (ACN) and water.
-
Reagents: HPLC grade phosphoric acid (for mobile phase modification, if necessary).
-
Reference Standard: A well-characterized standard of this compound of known purity.
-
Sample Vials: 2 mL amber glass vials with PTFE septa to minimize photodegradation.
Chromatographic Conditions
The following conditions are a robust starting point and may be optimized for specific applications.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase | Acetonitrile (ACN) and Water | A common and effective mobile phase for reverse-phase chromatography of furaldehydes[3][4]. |
| Gradient | 60:40 (ACN:Water) Isocratic | An initial isocratic condition is proposed for simplicity and robustness. Gradient elution may be explored for complex samples. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak shape. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak broadening. |
| Detection | UV at 275 nm | Furaldehyde derivatives often exhibit strong absorbance in this region[7][8]. A PDA detector can be used to determine the optimal wavelength. |
Preparation of Solutions
Mobile Phase Preparation:
-
Measure 600 mL of HPLC grade acetonitrile.
-
Measure 400 mL of HPLC grade water.
-
Combine the solvents in a suitable reservoir.
-
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or online degasser) to prevent pump cavitation and baseline noise.
Standard Solution Preparation (Example concentration: 100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in acetonitrile and dilute to the mark. This will be the stock solution.
-
Further dilute the stock solution as needed to prepare working standards for calibration curves. For example, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute with the mobile phase to obtain a 10 µg/mL working standard.
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a procedure similar to the standard preparation can be followed. For a drug product, extraction and filtration steps may be necessary to remove excipients. A generic procedure is as follows:
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to dissolve the analyte.
-
Allow the solution to cool to room temperature and then dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified. This is achieved by injecting a standard solution (e.g., five replicate injections) and evaluating the following parameters:
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | Demonstrates system precision. |
| Relative Standard Deviation (RSD) of Retention Time | RSD ≤ 1.0% | Indicates retention time stability. |
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[9][10][11] These studies involve subjecting the analyte to stress conditions to produce degradation products. The HPLC method should be able to separate the main peak from any degradants.
Typical Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.
The following diagram illustrates the logic of a forced degradation study.
Caption: Logical flow of a forced degradation study.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. The detailed methodology, including chromatographic conditions, solution preparation, and system suitability criteria, offers a reliable starting point for researchers and quality control analysts. The inclusion of guidance on forced degradation studies underscores the importance of developing stability-indicating methods in pharmaceutical and chemical analysis. This protocol is designed to be adaptable and can be optimized to meet the specific requirements of different sample matrices and analytical objectives.
References
- Li, W., et al. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115578. [Link]
- PubMed. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. [Link]
- Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
- PubChem. This compound. [Link]
- Oasmaa, A., et al. (2021). Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil. Energy & Fuels, 35(22), 18276-18284. [Link]
- Tu, D., et al. (1992). Simultaneous determination of 2-furfuraldehyde and 5-(hydroxymethyl)-2-furfuraldehyde by derivative spectrophotometry. Journal of Agricultural and Food Chemistry, 40(6), 1007-1010. [Link]
- Nonaka, Y., et al. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Analytical Sciences, 3(6), 517-520. [Link]
- PubChem. 5-(4-Chlorophenyl)-2-furaldehyde. [Link]
- ResearchGate. (2021).
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
- Semantic Scholar. (1992). Simultaneous determination of 2-furfuraldehyde and 5-(hydroxymethyl). [Link]
- ResearchGate. (n.d.).
- MedCrave. (2016).
- National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Formaldehyde. [Link]
- SciSpace. (2016).
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. [Link]
- ChemBK. 5-(4-CHLORO-3-TRIFLUOROMETHYL-PHENYL)-FURAN-2-CARBALDEHYDE. [Link]
- SIELC Technologies. (2021). 5-Hydroxymethyl-2-furaldehyde (5-HMF). [Link]
- MDPI. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. [Link]
- ResearchGate. (2025). Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C. [Link]
- PubMed. (1992). A reversed-phase HPLC method for measurement of 5-hydroxymethyl furfuraldehyde and furfuraldehyde in processed juices. [Link]
- Organic Syntheses. 5-methylfurfural. [Link]
- eScholarship.org. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]
- Semantic Scholar. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. auroraprosci.com [auroraprosci.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. This compound | C13H11ClO3 | CID 1229862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 8. 5-Hydroxymethyl-2-furaldehyde (5-HMF) | SIELC Technologies [sielc.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. scispace.com [scispace.com]
- 11. acdlabs.com [acdlabs.com]
Application Note: Comprehensive NMR Spectroscopic Analysis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Introduction: The Need for Unambiguous Structural Verification
5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde is a molecule of interest in synthetic and medicinal chemistry, incorporating three key pharmacophores: a substituted chlorophenol, a furan ring, and an aldehyde functional group. These moieties are prevalent in various biologically active compounds. As with any novel compound intended for further development, unambiguous confirmation of its chemical structure is a non-negotiable prerequisite.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. While ¹H and ¹³C NMR provide primary information on the chemical environment of protons and carbons, a multi-dimensional approach is essential to piece together the molecular puzzle. This application note details a comprehensive NMR strategy, explaining not just the how but the why behind each experimental choice, ensuring a self-validating and reproducible structural assignment.
Molecular Structure and Atom Numbering Convention
To facilitate a clear and logical assignment of NMR signals, a systematic atom numbering convention is established for the target molecule as shown below. This numbering will be used consistently throughout the analysis.
Caption: Standard workflow for NMR data acquisition.
Instrumental Steps:
-
Locking: The spectrometer's field frequency is stabilized by "locking" onto the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment. [1][2]2. Shimming: The magnetic field homogeneity is optimized across the sample volume by adjusting a series of shim coils. This process, whether automated or manual, is crucial for obtaining sharp, well-resolved spectral lines. [1]3. Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal reception and sensitivity. [1]4. Acquisition: Standard pulse programs are used to acquire the following spectra:
-
¹H NMR: A standard proton spectrum is acquired first. It is fast and provides key information on proton environments, integrations, and coupling patterns.
-
¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to determine the number of unique carbon environments. More scans are required due to the low natural abundance (~1.1%) of the ¹³C isotope.
-
2D Experiments: To establish connectivity, a series of 2D NMR experiments are performed. These are essential for assembling the molecular fragments. [3][4] * ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through 2-3 bonds.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons over 2-4 bonds. This is arguably the most powerful experiment for determining the overall carbon skeleton and connecting different parts of the molecule.
-
-
Predicted Spectra and Interpretation
Based on established chemical shift principles and data for related furan and substituted phenol structures, a detailed prediction of the NMR spectra can be made. [5][6][7][8]
¹H NMR Spectrum Analysis (400 MHz, CDCl₃)
-
Aldehyde Proton (H_CHO): This proton is highly deshielded by the anisotropic effect of the carbonyl group and its direct attachment to the electron-withdrawing furan ring. It is expected to appear as a sharp singlet in the δ 9.5-9.8 ppm region. [9][10][11]* Aromatic Protons (H2'', H5'', H6''): The three protons on the trisubstituted benzene ring will appear in the aromatic region (δ 6.8-7.4 ppm). Their splitting pattern will be informative:
-
H6'': Will likely appear as a doublet, coupled only to H5''.
-
H5'': Will appear as a doublet of doublets, coupled to both H6'' and H2''.
-
H2'': Will appear as a doublet, coupled only to H5''. Due to the proximity of the oxygen atom, these protons will have distinct chemical shifts.
-
-
Furan Protons (H2', H3'): The furan ring protons are in a heteroaromatic environment. They will be coupled to each other, resulting in two distinct doublets.
-
H2': Expected around δ 7.2-7.4 ppm.
-
H3': Expected around δ 6.5-6.7 ppm. [12]* Methylene Protons (-CH₂-): These two protons (H8a, H8b) are chemically equivalent and are not coupled to any other protons. They are deshielded by the adjacent ether oxygen and the furan ring, and are expected to appear as a sharp singlet around δ 5.1-5.3 ppm.
-
-
Methyl Protons (-CH₃): The three equivalent methyl protons (C16) are attached to the aromatic ring and are expected to appear as a singlet in the δ 2.2-2.4 ppm region.
¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)
-
Carbonyl Carbon (C6): The aldehyde carbonyl carbon is the most deshielded carbon, expected in the δ 175-180 ppm range. [10]* Aromatic & Furan Carbons (C1'-C5', C1''-C6''): These sp² hybridized carbons will appear in the δ 110-160 ppm region. The carbons directly attached to oxygen (C5', C1'') and chlorine (C4'') will be at the lower field (higher ppm) end of this range.
-
Methylene Carbon (C8): The sp³ carbon of the methylene bridge, being attached to an oxygen and a furan ring, will appear around δ 60-65 ppm.
-
Methyl Carbon (C16): The sp³ methyl carbon is the most shielded, appearing at the high-field end of the spectrum, around δ 15-20 ppm.
2D NMR Connectivity Analysis: Assembling the Structure
While 1D spectra suggest the presence of the functional groups, 2D NMR provides the definitive proof of connectivity.
-
COSY: Will confirm the coupling between H2' and H3' on the furan ring and the couplings between the protons on the phenoxy ring (H2'' with H6'', and H5'' with both H2'' and H6'').
-
HSQC: Will provide a direct, one-bond correlation map, linking every proton signal (except the aldehyde proton) to its corresponding carbon signal in the ¹³C spectrum.
-
HMBC: This experiment is crucial for connecting the three main fragments of the molecule: the furaldehyde, the methylene linker, and the chloromethyl-phenoxy group.
Sources
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 4. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Conformational and NMR study of some furan derivatives by DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Furfural(98-01-1) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for the Pharmacological Evaluation of Furaldehyde Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological testing of furaldehyde derivatives. The furan ring is a crucial scaffold in medicinal chemistry, imparting a wide range of biological activities to its derivatives, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2][3][4] This document outlines detailed protocols for the systematic evaluation of these pharmacological effects, emphasizing the rationale behind experimental choices and ensuring the generation of robust and reproducible data.
Introduction: The Pharmacological Significance of Furaldehyde Derivatives
Furaldehyde and its derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery.[5][6] The furan moiety can act as a bioisostere for other aromatic rings, such as phenyl groups, which can lead to improved metabolic stability, receptor binding affinity, and overall bioavailability of drug candidates.[1][3] Numerous furan-containing compounds have been investigated for a wide array of therapeutic applications, demonstrating activities against various diseases.[2][7] However, it is also crucial to consider the potential for toxicity, as the furan ring can be metabolized to reactive intermediates.[8] Therefore, a thorough pharmacological and toxicological evaluation is essential in the development of furaldehyde-based therapeutics.
Preliminary Considerations: Compound Stability and Solubility
Before initiating any pharmacological testing, it is imperative to assess the stability and solubility of the furaldehyde derivatives.
Protocol 2.1: Stability Assessment
-
Objective: To determine the stability of the test compounds under experimental conditions.
-
Materials: Test compound, relevant solvents (e.g., DMSO, ethanol), buffers (e.g., PBS), HPLC or LC-MS system.
-
Procedure:
-
Prepare a stock solution of the furaldehyde derivative in a suitable solvent.
-
Dilute the stock solution to the final testing concentration in the relevant assay buffer.
-
Incubate the solution under the same conditions as the planned pharmacological assay (e.g., 37°C, 5% CO2 for cell-based assays).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the aliquot by HPLC or LC-MS to determine the concentration of the parent compound.
-
-
Interpretation: A degradation of less than 10% over the experimental duration is generally considered acceptable.[9]
Protocol 2.2: Solubility Determination
-
Objective: To determine the maximum soluble concentration of the test compounds in the assay medium.
-
Materials: Test compound, assay medium (e.g., cell culture medium, buffer), nephelometer or spectrophotometer.
-
Procedure:
-
Prepare a series of dilutions of the test compound in the assay medium.
-
Incubate the solutions under assay conditions for a defined period.
-
Visually inspect for any precipitation.
-
Measure the turbidity of the solutions using a nephelometer or the absorbance at a high wavelength (e.g., 600 nm) with a spectrophotometer.
-
-
Interpretation: The highest concentration that does not show a significant increase in turbidity or absorbance is considered the limit of solubility. It is crucial to work below this concentration to avoid false-positive or false-negative results.
In Vitro Cytotoxicity Assessment
A fundamental first step in the pharmacological evaluation of any new compound is to determine its potential for cytotoxicity. This information is crucial for establishing the therapeutic window and for interpreting the results of other biological assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol 3.1.1: MTT Assay
-
Objective: To assess the cytotoxic effect of furaldehyde derivatives on cultured cell lines.
-
Materials:
-
Selected cell line(s) (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium
-
Furaldehyde derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the furaldehyde derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Table 1: Example of Cytotoxicity Data for Furaldehyde Derivatives
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative A | HeLa | 48 | 25.3 |
| Derivative B | HeLa | 48 | > 100 |
| Derivative C | MCF-7 | 48 | 12.8 |
Antimicrobial Activity Testing
Many furaldehyde derivatives have demonstrated significant antimicrobial properties.[10][11][12] The following protocols describe standard methods for evaluating antibacterial and antifungal activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol 4.1.1: Broth Microdilution
-
Objective: To determine the MIC of furaldehyde derivatives against various bacterial and fungal strains.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Furaldehyde derivatives
-
Standard antibiotics (e.g., ciprofloxacin, fluconazole)
-
96-well microplates
-
-
Procedure:
-
Prepare a twofold serial dilution of the furaldehyde derivatives in the appropriate broth in a 96-well plate.
-
Prepare a microbial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.
-
Add the inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Anti-inflammatory Activity Assessment
Furan derivatives have shown potential as anti-inflammatory agents.[13][14] In vitro and in vivo models can be used to evaluate this activity.
In Vitro Inhibition of Albumin Denaturation
Protein denaturation is a well-documented cause of inflammation.[13] This assay assesses the ability of a compound to inhibit thermally-induced protein denaturation.
Protocol 5.1.1: Inhibition of Albumin Denaturation
-
Objective: To evaluate the in vitro anti-inflammatory activity of furaldehyde derivatives by inhibiting albumin denaturation.[13]
-
Materials:
-
Bovine serum albumin (BSA) or human serum albumin (HSA)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Furaldehyde derivatives
-
Standard anti-inflammatory drug (e.g., diclofenac sodium)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a 0.2% w/v solution of BSA in PBS.
-
Prepare various concentrations of the furaldehyde derivatives.
-
Mix 0.5 mL of the BSA solution with 0.5 mL of the compound solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
Cool the solutions and measure the turbidity at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of denaturation.
-
Determine the IC50 value.
-
In Vivo Carrageenan-Induced Paw Edema Model
This is a classic in vivo model for screening acute anti-inflammatory activity.[15]
Protocol 5.2.1: Carrageenan-Induced Paw Edema
-
Objective: To assess the in vivo anti-inflammatory effect of furaldehyde derivatives in rats.
-
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Furaldehyde derivatives
-
Standard drug (e.g., indomethacin)
-
Plebismometer
-
-
Procedure:
-
Divide the rats into groups (control, standard, and test groups).
-
Administer the furaldehyde derivatives or standard drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plebismometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Antioxidant Capacity Evaluation
The antioxidant potential of furaldehyde derivatives can be assessed using various in vitro assays that measure their ability to scavenge free radicals.
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine antioxidant activity.
Protocol 6.1.1: DPPH Assay
-
Objective: To measure the free radical scavenging activity of furaldehyde derivatives.[16][17][18]
-
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Furaldehyde derivatives
-
Standard antioxidant (e.g., ascorbic acid, Trolox)
-
Spectrophotometer
-
-
Procedure:
-
Prepare various concentrations of the furaldehyde derivatives in methanol.
-
Mix 1 mL of the compound solution with 1 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method for determining antioxidant capacity.[17][19][20]
Protocol 6.2.1: ABTS Assay
-
Objective: To evaluate the antioxidant capacity of furaldehyde derivatives by measuring their ability to scavenge the ABTS radical cation.
-
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Furaldehyde derivatives
-
Standard antioxidant (e.g., Trolox)
-
Spectrophotometer
-
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Mix 10 µL of the furaldehyde derivative solution with 1 mL of the diluted ABTS radical solution.
-
Incubate for 6 minutes and measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition.
-
Express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Enzyme Inhibition Assays
Furaldehyde derivatives may exert their pharmacological effects by inhibiting specific enzymes.
Protocol 7.1: General Enzyme Inhibition Assay
-
Objective: To determine the inhibitory effect of furaldehyde derivatives on a specific enzyme.[21]
-
Materials:
-
Target enzyme (e.g., cyclooxygenase, lipoxygenase, acetylcholinesterase)
-
Substrate for the enzyme
-
Buffer solution for the enzyme reaction
-
Furaldehyde derivatives
-
Standard inhibitor
-
Detection system (e.g., spectrophotometer, fluorometer)
-
-
Procedure:
-
Pre-incubate the enzyme with various concentrations of the furaldehyde derivative in the reaction buffer.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the formation of the product or the disappearance of the substrate over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates at each inhibitor concentration.
-
Determine the IC50 value.
-
Perform kinetic studies (e.g., Lineweaver-Burk plot) to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
In Vivo Toxicity Studies
Preliminary in vivo toxicity studies are essential to assess the safety profile of promising furaldehyde derivatives.[22]
Protocol 8.1: Acute Oral Toxicity (OECD 423)
-
Objective: To determine the acute oral toxicity of a furaldehyde derivative.
-
Materials:
-
Rodents (rats or mice)
-
Furaldehyde derivative
-
Vehicle (e.g., corn oil, water)
-
-
Procedure:
-
Fast the animals overnight.
-
Administer a single oral dose of the compound at a starting dose level (e.g., 300 mg/kg).
-
Observe the animals for signs of toxicity and mortality for 14 days.
-
Based on the outcome, the dose for the next set of animals is adjusted up or down.
-
-
Interpretation: The results are used to classify the compound into a GHS toxicity category and to determine the LD50 (lethal dose for 50% of the animals).
Data Visualization and Workflow Diagrams
Clear visualization of experimental workflows and biological pathways is crucial for understanding and communicating research findings.
Experimental Workflow for Pharmacological Screening
Caption: Workflow for the pharmacological screening of furaldehyde derivatives.
Simplified Signaling Pathway for Anti-inflammatory Action
Caption: Potential mechanism of anti-inflammatory action of furaldehyde derivatives.
References
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
- New acetylenic furan derivatives: Synthesis and anti-inflammatory activity | Request PDF.
- Cytotoxicity of copper complexes of 2-furaldehyde oxime derivatives in murine and human tissue cultured cell lines - PubMed.
- Furan: A Promising Scaffold for Biological Activity.
- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules.
- Furan Derivatives and Their Role in Pharmaceuticals - BioScience Academic Publishing.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF - ResearchGate.
- Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC.
- Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Semantic Scholar.
- 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate.
- Pharmacological activity of furan derivatives.
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI.
- Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones.
- (PDF) Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach - ResearchGate.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- (PDF) Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction - ResearchGate.
- Chemical reaction of different antioxidant assays used: a DPPH assay; b... - ResearchGate.
- Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods | Semantic Scholar.
- Furfural (WHO Food Additives Series 30) - Inchem.org.
- Furfural Produces Dose-Dependent Attenuating Effects on Ethanol-Induced Toxicity in the Liver - Frontiers.
- Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica.
- Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines - Pharmacia.
- Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive - MDPI.
- A standard operating procedure for an enzymatic activity inhibition assay - PubMed.
- In vitro study on cytotoxicity and intracellular formaldehyde concentration changes after exposure to formaldehyde and its derivatives - PubMed.
- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes - Biointerface Research in Applied Chemistry.
- (PDF) In vitro study on cytotoxicity and intracellular formaldehyde concentration changes after exposure to formaldehyde and its derivatives - ResearchGate.
- NTP toxicology and carcinogenesis studies of 5-(Hydroxymethyl)-2-furfural (CAS No. 67-47-0) in F344/N rats and B6C3F1 mice (gavage studies) - PubMed.
- In Vivo Toxicity Study - Creative Bioarray.
- Inhalation toxicity of furfural vapours: an assessment of biochemical response in rat lungs - PubMed.
- NTP Toxicology and Carcinogenesis Studies of Furfural (CAS No. 98-01-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed.
- Furfural | C4H3OCHO | CID 7362 - PubChem - NIH.
- 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants - PMC - NIH.
- Stability evaluation of [18F]2-fluoro-2-deoxy-D-glucose ([18F]FDG) in aqueous solutions.
- Furfural - Wikipedia.
- Can anybody recommend a good source for enzyme inhibition assay protocols?
- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC - NIH.
- Inhibition effects of furfural on alcohol dehydrogenase, aldehyde dehydrogenase and pyruvate dehydrogenase - PubMed.
- Inhibition effects of furfural on alcohol dehydrogenase, aldehyde dehydrogenase and pyruvate dehydrogenase. - Lund University Research Portal.
- Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants - Journal of Medicinal and Chemical Sciences.
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods | Semantic Scholar [semanticscholar.org]
- 21. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
Application Note: Synthesis of Ether-Linked Furaldehyde Compounds
Abstract & Significance
Furan-based compounds, particularly those derived from 5-hydroxymethylfurfural (HMF), represent a cornerstone in the transition from petroleum-based feedstocks to sustainable, biomass-derived platform chemicals.[1][2] HMF's versatile structure, featuring aldehyde, furan, and hydroxymethyl moieties, makes it a crucial building block for a wide array of value-added products, including polymers, pharmaceuticals, and biofuels.[3][4][5] This guide focuses specifically on the etherification of the C5-hydroxymethyl group of furaldehydes. This modification is of critical importance as it enhances stability, modulates solubility, and imparts new functionalities. For instance, the conversion of HMF to 5-ethoxymethylfurfural (EMF) produces a promising liquid biofuel with high energy density.[6][7] Furthermore, the self-etherification of HMF to form 5,5’-(oxybis(methylene))bis(2-furaldehyde) (OBMF) yields a key difunctional monomer for advanced polymers and a precursor for antiviral agents.[8][9][10]
This document provides an in-depth exploration of the primary synthetic strategies for creating these ether linkages, explaining the causality behind methodological choices. It offers detailed, robust protocols for key transformations and guidance on characterization and troubleshooting, designed to empower researchers in leveraging these valuable bio-based synthons.
Core Synthetic Strategies: A Comparative Overview
The formation of an ether bond adjacent to the furan ring can be achieved through several distinct mechanistic pathways. The choice of method depends critically on the desired structure, the scale of the reaction, and the sensitivity of the substrates. We will discuss three principal strategies: the classic Williamson Ether Synthesis, modern Acid-Catalyzed Etherification, and the stereospecific Mitsunobu Reaction.
Williamson Ether Synthesis
This century-old reaction remains a reliable and versatile method for forming asymmetrical ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group.
-
Mechanistic Principle: The core of this method involves activating one of the coupling partners. This can be approached in two ways:
-
Activating the Furan Alcohol: The hydroxyl group of HMF (pKa ~15) is deprotonated with a strong base (e.g., NaH, KHMDS) to form a potent furan-alkoxide nucleophile. This alkoxide then attacks an alkyl halide (e.g., benzyl bromide, ethyl iodide).
-
Activating the Furan as an Electrophile: The hydroxyl group of HMF is first converted into a good leaving group, such as a tosylate, mesylate, or halide (e.g., 5-chloromethylfurfural).[8] This activated furan is then subjected to nucleophilic attack by a separate alkoxide or phenoxide.
-
-
Causality in Experimental Design:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are preferred for generating the alkoxide in situ as they produce only hydrogen gas as a byproduct. Using hydroxide bases (NaOH, KOH) can introduce water, which may lead to side reactions.
-
Solvent: Aprotic polar solvents like THF, DMF, or DMSO are ideal. They effectively solvate the counter-ion of the alkoxide (e.g., Na+) without protonating the nucleophile, thus maximizing its reactivity.
-
Leaving Group: The SN2 reaction rate is highly dependent on the leaving group, following the general trend I > Br > Cl >> F. Tosylates (OTs) are also excellent leaving groups.
-
Acid-Catalyzed Dehydrative Etherification
This method is particularly prominent in the biorefinery context for producing ethers like EMF and the dimer OBMF directly from HMF, often using solid acid catalysts.[11]
-
Mechanistic Principle: The reaction is initiated by the protonation of the HMF hydroxyl group by an acid catalyst. This converts the poor leaving group (-OH) into an excellent one (-OH2+). A molecule of water departs, generating a resonance-stabilized carbocation at the C5-methylene position. This electrophilic intermediate is then rapidly trapped by an alcohol (to form an asymmetrical ether) or another molecule of HMF (to form OBMF).[10][12]
-
Causality in Experimental Design:
-
Catalyst Choice: Brønsted acids are most effective. Homogeneous acids (e.g., H2SO4, p-TsOH) are effective but can be difficult to remove. Heterogeneous catalysts like Amberlyst-15, zeolites, or sulfonated carbons are highly advantageous as they can be easily filtered off and recycled, simplifying purification.[7][10]
-
Water Removal: As water is a byproduct of the reaction, its removal can be crucial to drive the equilibrium towards the ether product. This can be achieved using a Dean-Stark apparatus or by performing the reaction in a solvent that forms an azeotrope with water.[9]
-
Temperature Control: Higher temperatures can accelerate the reaction but also promote the formation of undesired humins (polymeric byproducts), a common issue in furan chemistry.[6] Careful optimization is required to maximize yield.
-
The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming ethers under mild, neutral conditions, and it is particularly valuable for its predictable stereochemistry.[13][14]
-
Mechanistic Principle: This reaction couples a primary or secondary alcohol (like HMF) with a nucleophile that has a pKa of <15 (such as a phenol or another acidic alcohol). The transformation is mediated by a combination of a reducing agent, typically triphenylphosphine (PPh3), and an oxidizing agent, a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15][16] The PPh3 and DEAD combine to activate the alcohol as an alkoxyphosphonium salt, which is an outstanding leaving group. The deprotonated nucleophile then displaces this group via a clean SN2 reaction, resulting in a complete inversion of configuration if the alcohol's carbinol center is chiral.[13][14]
-
Causality in Experimental Design:
-
Reagent Stoichiometry & Addition Order: It is crucial to use a slight excess (1.2-1.5 equivalents) of both PPh3 and the azodicarboxylate. The generally accepted order of addition is to dissolve the alcohol (HMF), the nucleophile (e.g., a phenol), and PPh3 in a suitable solvent (like THF) and then add the azodicarboxylate dropwise at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[17]
-
Byproduct Removal: A significant challenge of the Mitsunobu reaction is the removal of stoichiometric byproducts: triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. TPPO can often be removed by crystallization or chromatography. Using polymer-bound reagents or modified phosphines can simplify purification.
-
Nucleophile Acidity: The nucleophile must be sufficiently acidic to be deprotonated by the betaine intermediate formed from PPh3 and DEAD.[13] This makes the reaction ideal for coupling HMF with phenols or other alcohols with electron-withdrawing groups.
-
Comparison of Synthetic Methods
| Feature | Williamson Ether Synthesis | Acid-Catalyzed Etherification | Mitsunobu Reaction |
| Key Reagents | Strong base (e.g., NaH), alkyl halide | Acid catalyst (e.g., Amberlyst-15) | PPh3, DEAD/DIAD |
| Mechanism | SN2 | Carbocation intermediate | SN2 on alkoxyphosphonium salt |
| Stereochemistry | Inversion (if chiral halide used) | Racemization (via carbocation) | Predictable Inversion |
| Conditions | Moderate to high temp. | Moderate to high temp. | Mild (0 °C to RT) |
| Primary Use Case | General purpose, robust | Bulk synthesis, biorefinery | High-value, sensitive substrates |
| Advantages | Well-understood, common reagents | Atom economical, catalyst recyclable | Mild conditions, high functional group tolerance, stereospecificity |
| Disadvantages | Requires strong base, byproduct salts | Risk of humin formation, requires water removal | Stoichiometric byproducts, expensive reagents, sensitive to pKa |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution, purification, and characterization.
Protocol 1: Synthesis of 5-(Benzyloxymethyl)furfural via Williamson Ether Synthesis
This protocol details the synthesis of a representative arylmethyl ether of HMF.
Workflow Diagram:
Caption: General workflow for Williamson ether synthesis of HMF.
Materials:
-
5-Hydroxymethylfurfural (HMF) (1.26 g, 10.0 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (0.44 g, 11.0 mmol)
-
Benzyl bromide (BnBr) (1.25 mL, 10.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N2 or Ar), add HMF (1.26 g). Dissolve it in anhydrous THF (50 mL).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (0.44 g) portionwise over 10 minutes. Causality Note: Adding NaH slowly to a cooled solution safely manages the exothermic reaction and hydrogen gas evolution.
-
Allow the resulting yellow suspension to stir at 0 °C for 30 minutes to ensure complete formation of the sodium salt.
-
Ether Formation: Add benzyl bromide (1.25 mL) dropwise to the suspension at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the HMF spot is consumed.
-
Workup: Cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated NH4Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Synthesis of 5,5’-(oxybis(methylene))bis(2-furaldehyde) (OBMF) via Acid Catalysis
This protocol details the self-etherification of HMF to its dimer, a valuable polymer precursor.[10][18]
Materials:
-
5-Hydroxymethylfurfural (HMF) (2.52 g, 20.0 mmol)
-
Amberlyst-15 ion-exchange resin (0.50 g)
-
Dimethyl carbonate (DMC) (40 mL)
-
Toluene (for Dean-Stark)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add HMF (2.52 g), Amberlyst-15 resin (0.50 g), and dimethyl carbonate (40 mL). Add a small amount of toluene to the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Causality Note: The Dean-Stark trap is essential for removing the water byproduct, which drives the reaction equilibrium towards OBMF formation, increasing the final yield.[9]
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Filter the heterogeneous mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with EtOAc, dried, and reused.
-
Wash the filtrate with a saturated NaHCO3 solution to neutralize any leached acidity, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: The crude OBMF often crystallizes upon concentration or cooling. It can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a crystalline solid.
Characterization & Data Interpretation
Successful synthesis of ether-linked furaldehydes can be confirmed using standard spectroscopic techniques.[19][20]
Caption: Key ¹H NMR signal changes during HMF etherification.
-
¹H NMR Spectroscopy:
-
Disappearance of -OH: The most direct evidence of a successful reaction is the disappearance of the broad singlet corresponding to the hydroxyl proton of HMF.
-
Methylene Protons (-CH₂-): The singlet for the methylene protons (-CH₂-OH) of HMF at ~4.7 ppm will remain, but may shift slightly (-CH₂-O-R).
-
Appearance of New Signals: New proton signals corresponding to the introduced ether group will appear (e.g., aromatic protons for a benzyl group, or triplet/quartet for an ethyl group).
-
Aldehyde & Furan Protons: The aldehyde proton (~9.6 ppm) and the two furan ring protons (~6.5 and 7.2 ppm) should remain largely unchanged.[21]
-
-
¹³C NMR Spectroscopy: The carbon of the methylene group (~58 ppm in HMF) will shift, and new carbon signals from the ether moiety will be present.
-
FTIR Spectroscopy:
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the desired ether product.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive base/catalyst; insufficient temperature; poor quality reagents/solvents. | Use freshly opened/dried solvents. For Williamson, ensure the base is active (e.g., test NaH with a drop of alcohol). For acid catalysis, ensure the catalyst is not poisoned. Increase reaction temperature or time. |
| Formation of Dark Polymers (Humins) | Reaction temperature is too high; reaction time is too long; catalyst is too acidic. | Reduce the reaction temperature. Monitor the reaction closely by TLC and stop it once the starting material is consumed. Use a milder or less concentrated acid catalyst. |
| Recovery of Starting Material | Poor leaving group (Williamson); insufficient activation (Mitsunobu); equilibrium not driven forward (Acid Catalysis). | For Williamson, convert -OH to a better leaving group like -OTs or -OMs first. For Mitsunobu, ensure reagents are pure and added in the correct order. For acid catalysis, use a Dean-Stark trap or molecular sieves to remove water. |
| Difficult Purification | Co-elution of product with byproducts (e.g., TPPO in Mitsunobu). | For Mitsunobu, try to crystallize the TPPO from the crude mixture using a non-polar solvent like ether or hexane before chromatography. Alternatively, use a different phosphine reagent designed for easier removal. |
References
- Frontiers. (2022). Catalytic Upgrading of Lignocellulosic Biomass Sugars Toward Biofuel 5-Ethoxymethylfurfural. [Link]
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Effect of THF amount (0–42 mmol)
- RSC Publishing. (n.d.).
- PubMed. (2013).
- MDPI. (n.d.). Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. [Link]
- ResearchGate. (2019). Furan compounds: Key to sustainable biobased building blocks for polymers. [Link]
- ResearchGate. (n.d.). Synthetic pathways for the production of 5,5'-oxy(bis-methylene)-2-furaldehyde (OBMF). [Link]
- Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
- ResearchGate. (n.d.). (a) Known examples of biomass‐derived platform chemicals and access to.... [Link]
- UNITesi. (2024). One-pot synthesis of an emerging bio-based platform chemical: 5,5′-[oxybis(methylene)]bis-2-furfural. [Link]
- ResearchGate. (2023).
- ResearchGate. (n.d.). Chemicals from biomass: Efficient and facile synthesis of 5,5 (oxy-bis(methylene))
- MDPI. (n.d.). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. [Link]
- Iowa State University. (n.d.).
- IRIS. (2022). 5,5'(Oxy-bis(methylene)bis-2-furfural (OBMF) from 5-hydroxymethyl-2-furfural (HMF)
- SynArchive. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2023).
- ResearchGate. (2023). Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. [Link]
- IRIS. (2022). 14th Green Chemistry Postgraduate Summer School, Venice 3rd – 8th July 2022 5,5'(Oxy-bis(methylene)bis-2-furfural (OBMF)
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]
- Organic Letters. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]
- ResearchGate. (n.d.).
- Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). FTIR spectrum of furfural A typical 1 H-NMR spectrum of furfural can be.... [Link]
- Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
- PMC - NIH. (n.d.). Synthesis of 5-(Hydroxymethyl)furfural Monoesters and Alcohols as Fuel Additives toward Their Performance and Combustion Characteristics in Compression Ignition Engines. [Link]
- ResearchGate. (2023).
- MDPI. (2023).
- Organic Syntheses. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF). [Link]
- ResearchGate. (2017). Preparative Synthesis of Furfural Diethyl Acetal Through the Direct Interaction of the Alcohol and Aldehyde. [Link]
- Green Chemistry (RSC Publishing). (2023).
- Journal of Medicinal and Chemical Sciences. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Multi-spectroscopic (FT-IR, FT-Raman, 1H NMR and 13C NMR)
- PMC - NIH. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. One-pot synthesis of an emerging bio-based platform chemical: 5,5′-[oxybis(methylene)]bis-2-furfural [unitesi.unive.it]
- 10. researchgate.net [researchgate.net]
- 11. Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. 5,5'(Oxy-bis(methylene)bis-2-furfural (OBMF) from 5-hydroxymethyl-2-furfural (HMF): a systematic study for the synthesis of a new platform molecule from renewable substances [iris.unive.it]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 16. atlanchimpharma.com [atlanchimpharma.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. iris.unive.it [iris.unive.it]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Strategic Purification of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde: From Crude Synthesis to High-Purity Intermediate
An Application Note and Protocol Guide
Introduction and Compound Profile
5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde is a complex organic molecule featuring a furan core, an aldehyde functional group, and a substituted phenoxy ether side chain. Its structural motifs make it a valuable building block in medicinal chemistry and materials science. The aldehyde group is reactive towards nucleophiles, and the overall structure can be tailored for various applications.
The purity of this intermediate is paramount. Impurities, which can include unreacted starting materials, side-reaction products, or degradation compounds, can interfere with subsequent synthetic steps, complicate reaction kinetics, and introduce contaminants into the final active pharmaceutical ingredient (API). This guide provides the technical framework for systematically approaching its purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 438220-50-9 | [1] |
| Molecular Formula | C₁₃H₁₁ClO₃ | [1] |
| Molecular Weight | 250.68 g/mol | [1] |
| Appearance | Typically a solid (e.g., pale brown, brown crystals) | [2] |
| Hazard | Irritant | [1] |
Understanding the Impurity Landscape
Effective purification begins with understanding the potential impurities. The synthesis of this target molecule likely involves the etherification of a 5-(halomethyl)furfural (such as 5-chloromethylfurfural) with 4-chloro-3-methylphenol. Furfural derivatives themselves can be unstable, particularly in the presence of acid, air, and light, leading to discoloration and polymerization.[3][4]
Common Potential Impurities:
-
Unreacted Starting Materials: 4-chloro-3-methylphenol and 5-(hydroxymethyl)furfural (HMF) or 5-(chloromethyl)furfural (CMF).
-
Over-alkylation or Side-Reaction Products: Compounds formed from undesired reactions.
-
Degradation Products: Oxidized species (e.g., the corresponding carboxylic acid) or polymerized/humic substances, which are common for furan-based compounds.[3][5]
-
Residual Solvents: Solvents used in the synthesis and initial workup.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is essential to visualize the number and polarity of impurities, which will guide the selection of the purification strategy.
Strategic Purification Workflow
The choice of purification technique is a trade-off between desired purity, scale, cost, and time. A multi-step approach is often the most effective.
Sources
Application Notes and Protocols for 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde in Organic Synthesis
Introduction: A Versatile Furanic Building Block
5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde is a bespoke aldehyde derivative that merges the reactive functionalities of a furan ring with a substituted phenoxy moiety. This unique combination makes it a valuable intermediate in the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including condensations, oxidations, and reductions, while the phenoxymethyl side chain can be tailored to modulate the steric and electronic properties of the final products, influencing their biological activity and material characteristics.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound. We will delve into the mechanistic rationale behind the synthetic protocols and offer detailed, step-by-step procedures for its preparation and subsequent application in the synthesis of bioactive Schiff bases.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClO₃ | PubChem |
| Molecular Weight | 250.68 g/mol | PubChem |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, alcohols, chlorinated solvents) | Inferred |
Part 1: Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a two-step process commencing from the bio-derived platform chemical, 5-(hydroxymethyl)furfural (HMF). The initial step involves the conversion of HMF to 5-(chloromethyl)furfural (CMF), a more reactive intermediate. The subsequent and final step is a classic Williamson ether synthesis, which couples CMF with 4-chloro-3-methylphenol.
Logical Workflow for Synthesis
Caption: Synthetic pathway to the target compound.
Step 1: Synthesis of 5-(Chloromethyl)furfural (CMF) from 5-(Hydroxymethyl)furfural (HMF)
Mechanistic Insight: The conversion of the primary alcohol in HMF to an alkyl chloride is a nucleophilic substitution reaction. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it proceeds via an SNi (internal nucleophilic substitution) mechanism, often with the addition of a base like pyridine to neutralize the HCl byproduct. The reaction is generally clean, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-(hydroxymethyl)furfural (12.6 g, 0.1 mol) in anhydrous dichloromethane (100 mL).
-
Reaction Setup: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise to the stirred solution over 30 minutes. A small amount of pyridine (0.8 mL) can be added as a catalyst and acid scavenger.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: Once the reaction is complete, carefully pour the mixture into 100 mL of ice-cold water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(chloromethyl)furfural as a crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Expected Yield: 85-95%
Characterization Data for CMF:
-
Molecular Formula: C₆H₅ClO₂[1]
-
Molecular Weight: 144.55 g/mol [1]
-
Appearance: Pale yellow oil or low-melting solid.[1]
Step 2: Williamson Ether Synthesis to Yield this compound
Mechanistic Insight: This reaction is a classic example of the Williamson ether synthesis, proceeding via an SN2 mechanism.[2][3] The phenoxide ion, generated by deprotonating 4-chloro-3-methylphenol with a suitable base (e.g., sodium hydroxide or potassium carbonate), acts as a potent nucleophile. This nucleophile then attacks the electrophilic carbon of the chloromethyl group in CMF, displacing the chloride leaving group to form the desired ether linkage.[2][4]
Experimental Protocol:
-
Reagent Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 4-chloro-3-methylphenol (14.26 g, 0.1 mol) in acetone (100 mL).
-
Base Addition: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution.
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes. Then, add a solution of 5-(chloromethyl)furfural (14.45 g, 0.1 mol) in acetone (50 mL) dropwise over 20 minutes.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Expected Yield: 70-85%
Characterization Data for the Final Product: While specific experimental data for this exact compound is not readily available in the searched literature, based on analogous structures, the following can be anticipated:
-
¹H NMR (CDCl₃, δ): 9.6 (s, 1H, CHO), 7.2-7.0 (m, 3H, Ar-H), 6.5 (d, 1H, furan-H), 6.4 (d, 1H, furan-H), 5.1 (s, 2H, O-CH₂-furan), 2.3 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, δ): 177 (CHO), 158, 153, 136, 130, 126, 119, 114, 112 (Ar-C and furan-C), 62 (O-CH₂), 20 (Ar-CH₃).
-
IR (KBr, cm⁻¹): ~1670 (C=O, aldehyde), ~1250 (C-O-C, ether), ~2820, 2720 (C-H, aldehyde).
Part 2: Application in the Synthesis of Biologically Active Schiff Bases
The aldehyde functionality of this compound makes it an excellent substrate for the synthesis of Schiff bases (imines). These compounds are formed by the condensation reaction with primary amines and are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[5][6][7]
Reaction Scheme: Schiff Base Formation
Caption: General scheme for Schiff base synthesis.
Mechanistic Insight: The formation of a Schiff base is a nucleophilic addition-elimination reaction.[8] The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The initial addition forms an unstable carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the stable imine (Schiff base) and a molecule of water.[8]
General Protocol for Schiff Base Synthesis:
This protocol is a general guideline and can be adapted for various primary amines.
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (2.51 g, 0.01 mol) in ethanol (30 mL).
-
Amine Addition: To this solution, add an equimolar amount of the desired primary amine (0.01 mol).
-
Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction Conditions: Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid Schiff base product that precipitates out is collected by filtration.
-
Purification: Wash the solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure product.
Data Presentation: Example Schiff Base Derivatives and their Potential Biological Activities
The following table illustrates the types of Schiff bases that can be synthesized and their potential biological relevance, based on analogous compounds found in the literature.
| Primary Amine (R-NH₂) | Resulting Schiff Base Structure | Potential Biological Activity |
| Aniline | 5-[(4-Chloro-3-methylphenoxy)methyl]-N-phenyl-2-furanmethanimine | Antimicrobial, Antifungal[5] |
| 4-Aminoantipyrine | 4-({[5-({(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Anti-inflammatory, Analgesic |
| Sulfanilamide | 4-({[5-({(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene)amino)benzenesulfonamide | Antibacterial (Sulfa drug analog) |
Conclusion and Future Perspectives
This compound stands out as a promising and versatile building block in organic synthesis. The protocols detailed herein provide a reliable pathway for its synthesis and demonstrate its utility in the straightforward preparation of Schiff bases, a class of compounds with significant potential in drug discovery. The modularity of both the synthesis of the furaldehyde itself and its subsequent reactions opens up a vast chemical space for the creation of novel molecules with tailored properties. Future research could explore other transformations of the aldehyde group, such as Wittig reactions to form vinyl derivatives or aldol condensations to construct more complex carbon skeletons, further expanding the synthetic utility of this valuable intermediate.
References
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- PHARMD GURU. (n.d.). WILLIAMSON SYNTHESIS. [Link]
- Wikipedia. (2023). Williamson ether synthesis. [Link]
- University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. [Link]
- Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
- Wikipedia. (2023). Williamson ether synthesis. [Link]
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides.
- Abdel-Rahman, L. H., et al. (2022). Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and An. Semantic Scholar. [Link]
- International Journal for Multidisciplinary Research. (n.d.). Overview of Biological Activities and Synthesis of Schiff Base. [Link]
- da Silva, C. M., et al. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Scientific Research Publishing. [Link]
- Tefera, D. T. (2022). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. Science Publishing Group. [Link]
- National Center for Biotechnology Information. (n.d.). 5-Chloromethylfurfural. PubChem. [Link]
Sources
- 1. 5-Chloromethylfurfural | C6H5ClO2 | CID 74191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. scirp.org [scirp.org]
- 7. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. ijfmr.com [ijfmr.com]
Troubleshooting & Optimization
Technical Support Center: 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde (CAS No: 438220-50-9). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and experimental use of this compound. Our approach is to explain the causality behind experimental observations and provide robust, self-validating protocols.
Introduction to the Compound
This compound is a substituted furan derivative. The structure consists of a furaldehyde core, which is known for its chemical reactivity, linked via an ether bond to a 4-chloro-3-methylphenol group.[1][2] Like many furaldehydes, this compound can be susceptible to degradation under various environmental and experimental conditions, including exposure to air, light, heat, and non-neutral pH.[3][4] Understanding these degradation pathways is critical for ensuring the integrity of experimental results, establishing appropriate storage conditions, and developing stable formulations.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm observing a new, more polar peak in my HPLC analysis after storing a solution of the compound. What is the likely identity of this degradant?
A1: The most common degradation pathway for furaldehydes, especially when exposed to air (oxygen), is the oxidation of the aldehyde group to a carboxylic acid.[3] In this case, the primary degradation product you are likely observing is 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid .
-
Causality: The aldehyde functional group (-CHO) at the 2-position of the furan ring is readily oxidized to a carboxylic acid (-COOH). This transformation increases the polarity of the molecule, resulting in an earlier elution time on a reverse-phase HPLC column compared to the parent compound. This is a common phenomenon observed in many aldehyde-containing compounds. Furan derivatives can be particularly sensitive to auto-oxidation, which can be accelerated by light and heat.[3]
-
Troubleshooting & Validation:
-
Mass Spectrometry: Analyze the new peak by LC-MS. The expected (M+H)⁺ ion for the carboxylic acid derivative (C₁₃H₁₁ClO₄) would be approximately m/z 267.0, which is 16 mass units higher than the parent compound (C₁₃H₁₁ClO₃, (M+H)⁺ ≈ m/z 251.0).
-
Preventative Measures: To minimize oxidation, store the compound as a solid in a cool, dark place. For solutions, use freshly degassed solvents, prepare solutions immediately before use, and consider blanketing the vial headspace with an inert gas like argon or nitrogen.
-
Forced Degradation: To confirm, intentionally degrade a small sample by exposing it to a mild oxidizing agent (e.g., 3% hydrogen peroxide) for a short period. If the peak area of the impurity increases, it strongly supports its identity as an oxidation product.
-
Q2: My compound appears to be unstable in an aqueous buffer with a pH below 6. What reaction is occurring?
A2: The ether linkage connecting the furan moiety to the phenoxy group is susceptible to acid-catalyzed hydrolysis. Under acidic conditions, the molecule can cleave into two smaller fragments: 4-Chloro-3-methylphenol and 5-(hydroxymethyl)-2-furaldehyde (HMF) .
-
Causality: The ether oxygen can be protonated under acidic conditions, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-O bond. Forced degradation studies on the closely related compound HMF have shown it to be particularly unstable under acidic and neutral hydrolytic conditions.[4]
-
Troubleshooting & Validation:
-
Product Identification: Use LC-MS to screen for the expected degradation products. Look for ions corresponding to 4-Chloro-3-methylphenol (C₇H₇ClO) and HMF (C₆H₆O₃).
-
pH Control: If your experiment requires an aqueous environment, use a well-buffered system and keep the pH neutral to slightly alkaline if the compound's stability permits. Run a pH stability profile to determine the optimal range for your application.
-
Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, DMSO, THF) to prevent hydrolysis if water is not required for the reaction.
-
Q3: What are the potential metabolic pathways for this compound in a biological system?
A3: In biological systems, furaldehydes are typically metabolized through two primary enzymatic pathways: oxidation and reduction of the aldehyde group.[5][6]
-
Pathway 1: Oxidation: Similar to chemical oxidation, aldehyde dehydrogenases can convert the aldehyde group to a carboxylic acid, yielding 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid . This is often a primary detoxification pathway.[7]
-
Pathway 2: Reduction: Alcohol dehydrogenases or other reductases can reduce the aldehyde group to a primary alcohol, forming {5-[(4-Chloro-3-methylphenoxy)methyl]furan-2-yl}methanol . This biotransformation is common for furaldehydes in various organisms, including yeast.[8]
-
Other Possibilities: While less common for the furan portion, Phase I metabolism could potentially occur on the aromatic ring (e.g., hydroxylation) or the methyl group (oxidation to an alcohol). Phase II metabolism could involve conjugation of the resulting carboxylic acid or alcohol metabolites with glycine, glucuronic acid, or sulfate.[9]
-
Experimental Approach: To investigate the metabolism, incubate the compound with liver microsomes (for Phase I) or hepatocytes (for Phase I and II) and analyze the supernatant over time by LC-MS/MS to identify and quantify the appearance of metabolites.
Q4: I need to perform a forced degradation study. What conditions should I use and what should I expect?
A4: A forced degradation or stress testing study is essential to understand the intrinsic stability of a compound. Here are the standard conditions and expected outcomes based on the compound's structure.
-
Hydrolytic Degradation:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C). Expect ether bond cleavage to yield 4-Chloro-3-methylphenol and HMF.[4]
-
Basic: 0.1 M NaOH at elevated temperature. The compound may show greater stability, but Cannizzaro-type disproportionation of the aldehyde (forming both the corresponding alcohol and carboxylic acid) is possible under strong basic conditions.[3]
-
Neutral: Water at elevated temperature. Slower degradation may occur, likely through hydrolysis.
-
-
Oxidative Degradation:
-
Photolytic Degradation:
-
Condition: Expose a solution (e.g., in acetonitrile/water) to UV light (e.g., 254 nm or 365 nm) and white light in a photostability chamber.
-
Expected Outcome: Furan rings are known to be photoreactive. Expect complex degradation, potentially leading to polymerization or fragmentation. It is crucial to compare against a dark control sample.[12][13]
-
-
Thermal Degradation:
-
Condition: Heat the solid compound or a solution at a high temperature (e.g., 80-100 °C).
-
Expected Outcome: Assess for decomposition, which may lead to a complex mixture of products. Furaldehydes can polymerize or decompose upon heating.[3]
-
Data & Protocols
Table 1: Summary of Potential Degradation Products
| Degradation Pathway | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected (M+H)⁺ m/z |
| Parent Compound | This compound | C₁₃H₁₁ClO₃ | 250.68 | 251.0 |
| Oxidation | 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid | C₁₃H₁₁ClO₄ | 266.68 | 267.0 |
| Reduction | {5-[(4-Chloro-3-methylphenoxy)methyl]furan-2-yl}methanol | C₁₃H₁₃ClO₃ | 252.70 | 253.1 |
| Acid Hydrolysis | 4-Chloro-3-methylphenol | C₇H₇ClO | 142.58 | 143.0 |
| Acid Hydrolysis | 5-(Hydroxymethyl)-2-furaldehyde (HMF) | C₆H₆O₃ | 126.11 | 127.0 |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for stress testing. Concentrations and time points should be optimized for your specific analytical method.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid: 1 mL stock + 1 mL 0.2 M HCl.
-
Base: 1 mL stock + 1 mL 0.2 M NaOH.
-
Oxidative: 1 mL stock + 1 mL 6% H₂O₂.
-
Thermal: 1 mL stock + 1 mL acetonitrile/water (1:1).
-
Control: 1 mL stock + 1 mL acetonitrile/water (1:1).
-
-
Incubation:
-
Place the Acid, Base, and Thermal vials in a water bath at 60 °C.
-
Keep the Oxidative and Control vials at room temperature, protected from light.
-
-
Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to an appropriate concentration for analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Use LC-MS to identify the mass of the degradation products.
-
Data Interpretation: Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control sample at T=0. Identify degradants by their retention time and mass-to-charge ratio.
Visualized Pathways and Workflows
Proposed Degradation Pathways
Caption: Key chemical degradation pathways of the target compound.
Experimental Workflow for Degradation Analysis
Caption: Workflow for a forced degradation (stress testing) study.
References
- LookChem. Used as medical intermediate and synthetic resin 2-Furaldehyde. [Link]
- Almeida, J. R. M., et al. (2009). Metabolic effects of furaldehydes and impacts on biotechnological processes. Applied Microbiology and Biotechnology, 82(4), 625–638. [Link]
- National Center for Biotechnology Information. Metabolic effects of furaldehydes and impacts on biotechnological processes. PubMed. [Link]
- National Center for Biotechnology Information. Metabolism of 5-methyl-2-furaldehyde in rat. III. Identification and determination of 5-methyl-2-furylmethylketone. PubMed. [Link]
- Wang, Y., et al. (2021). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
- National Center for Biotechnology Information. This compound. PubChem. [Link]
- ResearchGate. Conversion pathways of 2-furaldehyde (furfural) and 5-(hydroxymethyl)-2-furaldehyde furfural (HMF). [Link]
- ResearchGate. Oxidation of 5-Hydroxy-methylfurfural under Sonochemical Conditions. [Link]
- National Center for Biotechnology Information. Distribution and metabolism of (5-hydroxymethyl)
- WIPO Patentscope.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Photocatalytic degradation of furfural in aqueous solution by N-doped titanium dioxide nanoparticles. PubMed. [Link]
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound | C13H11ClO3 | CID 1229862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. OEM Food Essence & Spice 5-methylquinoxaline [13708-12-8] Fema 3203-1 Suppliers, Factories | Runlong [runlongfragrance.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic effects of furaldehydes and impacts on biotechnological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of 5-methyl-2-furaldehyde in rat. III. Identification and determination of 5-methyl-2-furylmethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Distribution and metabolism of (5-hydroxymethyl)furfural in male F344 rats and B6C3F1 mice after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. Photodegradation of 5-methyltetrahydrofolate: biophysical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photocatalytic degradation of furfural in aqueous solution by N-doped titanium dioxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Welcome to the technical support center for 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist you in achieving the desired purity for your downstream applications.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound.
Q1: After my synthesis, my crude product is a dark, oily residue. What is the best initial purification strategy?
A1: A dark, oily crude product suggests the presence of polymeric impurities and colored byproducts, which are common in reactions involving furan derivatives, especially under acidic or heated conditions.[1][2] A multi-step approach is recommended to tackle this.
Initial Work-up Strategy:
-
Liquid-Liquid Extraction: Begin by dissolving the crude oil in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with:
-
A saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.
-
Brine (saturated NaCl solution) to remove any residual water-soluble impurities and aid in phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This should yield a less crude material, which can then be subjected to further purification.
Q2: I'm struggling with column chromatography. My compound either streaks on the column or co-elutes with impurities. What can I do?
A2: Chromatographic purification of aldehydes can be challenging due to their polarity and potential for interaction with the stationary phase. Here are several factors to consider and optimize:
-
Stationary Phase Choice: Standard silica gel is often the first choice. However, if you observe significant streaking (tailing), it could be due to the acidic nature of the silica. In such cases, you can either:
-
Neutralize the Silica: Prepare a slurry of silica gel in your chosen eluent system and add 1-2% triethylamine (NEt₃) to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a bonded-phase silica, such as diol or cyano, which are less acidic.
-
-
Solvent System Optimization: The polarity of the eluent is critical. For a molecule like this compound, a gradient elution is often more effective than an isocratic one.
-
Start with a non-polar solvent system, such as Hexane/Ethyl Acetate (9:1), and gradually increase the polarity.
-
Refer to the table below for suggested starting solvent systems for column chromatography.
-
| Solvent System (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | Low to Medium | A good starting point. Gradually increase the ethyl acetate concentration. |
| Dichloromethane / Methanol | Medium to High | Useful if your compound is more polar. Start with a low percentage of methanol. |
| Toluene / Acetone | Low to Medium | Can offer different selectivity compared to hexane-based systems. |
Experimental Workflow for Optimizing Column Chromatography:
Caption: Workflow for optimizing column chromatography.
Q3: My purified compound is still not reaching the desired purity (>98%). Can I use recrystallization?
A3: Yes, recrystallization is an excellent final purification step for crystalline solids. The key is to find a suitable solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Solvent Selection for Recrystallization:
-
Single Solvent System: Test solvents of varying polarities. Based on the structure, good candidates would be:
-
Alcohols: Ethanol, Methanol, or Isopropanol.
-
Esters: Ethyl acetate.
-
Aromatic Hydrocarbons: Toluene.
-
Mixed Solvents: If a single solvent is not ideal, a binary solvent system can be very effective.
-
Recommended Binary Solvent Systems for Aromatic Aldehydes: [3][4]
| Solvent 1 (Soluble) | Solvent 2 (Insoluble) | Procedure |
| Dichloromethane (DCM) | Hexane | Dissolve the compound in a minimal amount of hot DCM, then slowly add hexane until turbidity appears. Cool slowly. |
| Ethyl Acetate | Heptane | Dissolve in minimal hot ethyl acetate, then add heptane until cloudy. Allow to cool. |
| Ethanol | Water | Dissolve in hot ethanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
Step-by-Step Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent (or the more soluble solvent of a binary system) to your compound until it completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Binary Solvent: Add the second solvent (the one in which the compound is less soluble) dropwise to the hot solution until it becomes cloudy. If necessary, add a drop or two of the first solvent to redissolve the precipitate and then allow it to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum.
II. Frequently Asked Questions (FAQs)
Q1: What is the stability and recommended storage condition for this compound?
A1: Aldehydes, in general, are susceptible to oxidation to the corresponding carboxylic acids. Furan rings can also be sensitive to strong acids and light.[1] Therefore, it is recommended to:
-
Storage: Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
-
Temperature: For long-term storage, refrigeration (2-8 °C) is advisable to minimize degradation.
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase and UV detection (around 280 nm) is a good starting point.[5][6] Derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be used to enhance detection sensitivity if needed.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can also be used for purity assessment by identifying signals from impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help in identifying impurities.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity and monitor the progress of a reaction or purification.
Q3: I see a new spot on my TLC plate after letting the purified compound sit on the bench for a few hours. What could it be?
A3: The appearance of a new, more polar spot on the TLC plate (a spot with a lower Rf value) is likely due to the oxidation of the aldehyde group to a carboxylic acid. This is a common issue with aldehydes exposed to air. This highlights the importance of proper storage as mentioned in FAQ 1.
Logical Relationship of Aldehyde Degradation:
Caption: Degradation pathway of the furaldehyde.
III. References
-
HPLC determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in alcoholic beverages. ResearchGate. [Link]
-
Method 1667, Revision A: Formaldehyde, Isobutyraldehyde, and Furfural by Derivatization Followed by High Performance Liquid Chromatography. U.S. Environmental Protection Agency. [Link]
-
High Performance Liquid Chromatographic Determination of 2-Furaldehyde and 5-Hydroxymethyl-2-Furaldehyde in Processed Citrus Juices. Taylor & Francis Online. [Link]
-
High Performance Liquid Chromatographic Determination of 2-Furaldehyde and 5-Hydroxymethyl-2-Furaldehyde in Processed Citrus Juices. ResearchGate. [Link]
-
Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
-
High-performance liquid chromatographic determination of 2-furaldehyde in spirits. PubMed. [Link]
-
Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
This compound. PubChem. [Link]
-
Synthesis, Distillation, & Recrystallization. LabXchange. [Link]
-
Separation of aromatic aldehydes. Google Patents.
-
5-methylfurfural. Organic Syntheses. [Link]
-
Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate. [Link]
-
Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C. ResearchGate. [Link]
-
Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof. Google Patents.
-
Methods for purifying 5-(halomethyl)furfural. Google Patents.
-
Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. MDPI. [Link]
-
The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship. [Link]
-
Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ResearchGate. [Link]
-
5-hydroxymethyl furfural. The Good Scents Company. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-performance liquid chromatographic determination of 2-furaldehyde in spirits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Troubleshooting for 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Welcome to the technical support guide for the synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical guidance to help you navigate the common challenges encountered during its synthesis and purification. Our goal is to explain the "why" behind experimental choices, ensuring you can anticipate and resolve issues effectively.
Reaction Chemistry and Potential Byproducts
The synthesis of this compound is typically achieved via a Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The most common route involves the reaction of 5-(chloromethyl)furfural (CMF) with 4-chloro-3-methylphenol in the presence of a base.
Caption: General scheme of the Williamson ether synthesis for the target molecule.
While this reaction is straightforward in principle, a number of side reactions can occur, leading to a variety of byproducts. Understanding these potential side reactions is crucial for optimizing your reaction conditions and simplifying purification.
Byproducts from Furan Precursors
The furan ring, especially when substituted with an aldehyde, can be sensitive to reaction conditions.
-
Humin Formation (Polymerization): 5-(Chloromethyl)furfural (CMF) and its precursor, 5-(hydroxymethyl)furfural (HMF), are prone to self-polymerization under acidic conditions or at elevated temperatures, forming dark, insoluble polymeric materials known as humins.[1][2] This is a major source of yield loss and can complicate purification.
-
Hydrolysis of CMF: If water is present in the reaction mixture, the base can catalyze the hydrolysis of CMF to HMF. While HMF can also react to form the desired ether, it requires deprotonation of the hydroxyl group, which may be less efficient than the direct substitution of the chloride.
-
Cannizzaro Reaction: Under strongly basic conditions, the aldehyde group of the furaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding carboxylic acid and alcohol.
Caption: Potential side reactions involving the furan precursor.
Byproducts from 4-Chloro-3-methylphenol
The phenol reactant can also be a source of impurities.
-
Unreacted Phenol: Incomplete reaction will leave residual 4-chloro-3-methylphenol in the crude product. This is often the case if the base is not strong enough or if stoichiometry is not optimized.
-
C-Alkylation: While O-alkylation is the desired reaction pathway, there is a possibility of C-alkylation, where the furfuryl group attaches to the aromatic ring of the phenol. This is generally a minor byproduct but can occur under certain conditions.
Byproducts from the Williamson Ether Synthesis Mechanism
The SN2 mechanism of the Williamson ether synthesis has its own set of competing reactions.
-
Elimination Reaction (E2): The alkoxide/phenoxide is a strong base and can induce an elimination reaction with the alkyl halide, especially if there is steric hindrance.[3] In the case of CMF, this would lead to the formation of a highly reactive furan-containing alkene, which can then polymerize.
-
Dimerization: Two molecules of the furan precursor can react with each other. For example, the alkoxide of HMF (if formed from CMF hydrolysis) can react with another molecule of CMF to form 5,5'-(oxy-bis(methylene))bis(2-furaldehyde) (OBMF).
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is very low, or I'm not getting any product. What could be the cause?
A1: Low or no yield can be attributed to several factors. Here's a checklist to diagnose the issue:
-
Purity of Starting Materials: Impurities in your CMF or HMF can poison catalysts or lead to side reactions.[4] Ensure your furan precursor is of high purity. Similarly, the 4-chloro-3-methylphenol should be pure and dry.
-
Base Strength and Stoichiometry: The chosen base must be strong enough to deprotonate the phenol. Common bases include potassium carbonate, sodium hydroxide, and sodium hydride.[3] Ensure you are using at least one equivalent of the base. An excess may be required depending on the reaction conditions.
-
Solvent Choice: The solvent plays a critical role. Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions.[5] Ensure the solvent is anhydrous, as water can lead to hydrolysis of CMF.
-
Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to the degradation of the furan ring and the formation of humins.[1][2] A typical temperature range for this type of reaction is 60-100 °C.[6]
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q2: My crude product is a complex mixture with many spots on TLC or peaks in my analytical data (HPLC/GC-MS). What are these impurities?
A2: A complex product mixture is a common issue. The table below summarizes the likely byproducts and their characteristics.
| Potential Byproduct | Origin | Expected Analytical Signature |
| Unreacted 4-chloro-3-methylphenol | Incomplete reaction | A more polar spot on TLC; distinct peaks in HPLC and GC-MS. |
| 5-(Hydroxymethyl)furfural (HMF) | Hydrolysis of CMF | A more polar compound than the product; can be identified by HPLC and GC-MS against a standard.[7][8][9] |
| 5,5'-(oxy-bis(methylene))bis(2-furaldehyde) (OBMF) | Dimerization of the furan precursor | A higher molecular weight peak in GC-MS; less polar than HMF. |
| Humins | Polymerization of furan precursor | Dark, insoluble material; may not be visible by HPLC or GC-MS but will be present as a residue. |
| C-Alkylated Product | Side reaction of phenol | An isomer of the desired product; may have a similar mass in MS but a different retention time and NMR spectrum. |
Q3: My product is dark brown or black, and I'm having trouble purifying it. What's happening?
A3: The dark coloration is almost certainly due to the formation of humins.[1][2] This is a very common issue when working with furan aldehydes.
-
Prevention:
-
Work at the lowest effective temperature.
-
Avoid acidic conditions during workup.
-
Ensure your starting materials are pure.
-
-
Removal:
-
Humins are often insoluble. You may be able to remove them by dissolving your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filtering off the insoluble black solid.
-
Column chromatography can also be effective, but the humins may streak on the column. A plug of silica gel filtration before the main column can be beneficial.
-
Q4: My purified product seems to degrade over time, even in storage. How can I improve its stability?
A4: Furaldehydes can be sensitive to air, light, and residual acid or base.
-
Storage Conditions: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (2-8 °C is recommended for HMF).[10]
-
Purity: Ensure that all traces of acid or base from the reaction or workup have been removed, as these can catalyze degradation.
-
Antioxidants: For long-term storage, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) may be considered, although this would need to be tested for compatibility with downstream applications.
Analytical Protocols and Data Interpretation
Accurate analysis is key to troubleshooting your reaction. Below are some recommended starting points for analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for monitoring reaction progress and assessing the purity of the final product.
-
Column: A C18 reverse-phase column is typically used.[7][8][11]
-
Mobile Phase: A gradient of acetonitrile and water is common.[7][8] A small amount of acid (e.g., phosphoric acid or formic acid) is often added to improve peak shape.[7][8][12]
-
Detection: UV detection at around 280 nm is suitable for furan aldehydes.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is useful for identifying volatile byproducts and confirming the mass of the desired product.
-
Column: A standard non-polar column (e.g., DB-5 or HP-5ms) is generally effective.
-
Interpretation: The mass spectrum of the desired product should show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can help confirm the structure. For example, cleavage of the ether bond is a likely fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for unambiguous structure confirmation.
-
¹H NMR: Key signals to look for in the desired product include:
-
An aldehyde proton (~9.6 ppm).
-
Protons on the furan ring (~6.5-7.5 ppm).
-
A singlet for the methylene protons (CH₂-O) (~5.0-5.5 ppm).
-
Protons on the substituted benzene ring (~6.8-7.3 ppm).
-
A singlet for the methyl group on the benzene ring (~2.3 ppm).
-
-
¹³C NMR: Expect to see signals for the aldehyde carbon (~177 ppm), carbons of the furan and benzene rings (110-160 ppm), the methylene carbon (~60-70 ppm), and the methyl carbon (~20 ppm).
Frequently Asked Questions (FAQs)
-
Q: What is the best furan precursor to use: 5-(chloromethyl)furfural (CMF) or 5-(hydroxymethyl)furfural (HMF)?
-
A: CMF is generally preferred for a Williamson ether synthesis as it is a more reactive electrophile and the reaction can often be performed under milder conditions. If using HMF, it first needs to be converted to a better leaving group (e.g., a tosylate) or reacted under conditions that favor its deprotonation for direct etherification, which can sometimes lead to more side products.
-
-
Q: How can I minimize the formation of colored impurities (humins)?
-
Q: Is the final product, this compound, stable?
References
- Sugar Energy. (2025, June 17). How does the presence of impurities in 5-Hydroxymethylfurfural (HMF) affect downstream chemical processes and product quality?
- SIELC Technologies. (2021, January 29). 5-Hydroxymethyl-2-furaldehyde (5-HMF).
- SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column.
- Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
- University of Southern Maine. (n.d.). The Williamson Ether Synthesis.
- ResearchGate. (n.d.). Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Supplementary Information File. (n.d.).
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Khan Academy. (n.d.). Williamson ether synthesis.
- Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- ResearchGate. (n.d.). HPLC determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in alcoholic beverages.
- MDPI. (2024, September 13). Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol.
- ACS Sustainable Chemistry & Engineering. (2018, March 8). Etherification Reactions of Furfuryl Alcohol in the Presence of Orthoesters and Ketals: Application to the Synthesis of Furfuryl Ether Biofuels.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- ResearchGate. (2025, July 29). How can i purify the Furfuryl Glycidyl Ether?
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- ResearchGate. (n.d.). High Performance Liquid Chromatographic Determination of 2-Furaldehyde and 5-Hydroxymethyl-2-Furaldehyde in Processed Citrus Juices.
- -ORCA - Cardiff University. (n.d.). Etherification reactions of furfuryl alcohol in the presence of orthoesters and ketals: application to the synthesis of furfuryl ether biofuels.
- PubChem. (n.d.). 4-Chloro-3-methylphenol.
- RSC Advances. (2024, August 12). Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10.
- The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- RSC Publishing. (n.d.). Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 5-Hydroxymethyl-2-furfuraldehyde.
- University of South Wales. (2018, April 2). Etherification Reactions of Furfuryl Alcohol in the Presence of Orthoesters and Ketals: Application to the Synthesis Furfuryl Ether Bio-Fuels.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Etherification reactions of furfuryl alcohol in the presence of orthoesters and ketals: application to the synthesis of furfuryl ether biofuels -ORCA [orca.cardiff.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lanxess.com [lanxess.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. 5-Hydroxymethyl-2-furaldehyde (5-HMF) | SIELC Technologies [sielc.com]
- 8. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 9. lcms.cz [lcms.cz]
- 10. 5-羟甲基-2-糖醛 99 C6H6O3 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. chemos.de [chemos.de]
Technical Support Center: 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Welcome to the technical support center for 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Due to the limited specific stability data for this molecule, this resource leverages established knowledge of the chemical behavior of related furan and furaldehyde compounds to provide expert guidance and troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is happening?
A1: Discoloration is a common indicator of degradation for furan-containing compounds, particularly aldehydes. This is often due to the formation of polymeric byproducts or "humins," which are complex, dark-colored substances.[1] This process can be initiated by exposure to heat, light, or certain chemical environments (acidic or basic conditions). The aldehyde functional group can also be susceptible to oxidation, which may lead to colored impurities.
Q2: I'm seeing a decrease in the purity of my compound over time, even when stored in the dark. What could be the cause?
A2: If light-induced degradation is ruled out, the decrease in purity could be due to several factors:
-
Oxidation: The aldehyde group is susceptible to air oxidation, forming the corresponding carboxylic acid. This is a common degradation pathway for aldehydes.
-
Hydrolysis: If the compound is in solution, particularly in a non-anhydrous solvent or exposed to atmospheric moisture, the furan ring or other functional groups may be susceptible to hydrolysis, especially at non-neutral pH.
-
Thermal Degradation: Even at ambient temperatures, slow degradation can occur over extended periods. For long-term storage, refrigeration or freezing is recommended.[2]
Q3: Is this compound sensitive to pH?
A3: Yes, it is highly likely to be sensitive to pH. Furan aldehydes, like 5-hydroxymethylfurfural (HMF), exhibit instability in both acidic and alkaline conditions.[3][4]
-
Alkaline conditions can promote Cannizzaro-type reactions, where two molecules of the aldehyde disproportionate to form an alcohol and a carboxylic acid.[5] It can also lead to aldol condensation and subsequent polymerization.
-
Strongly acidic conditions can catalyze the hydrolysis of the ether linkage or degradation of the furan ring itself.
Q4: What are the recommended storage conditions for this compound?
A4: Based on the general stability of furan aldehydes, the following storage conditions are recommended:
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (-4°C) or freezing (-20°C) in a tightly sealed container is advisable.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | 1. Solvent-induced degradation.2. Contaminated solvent or glassware.3. On-column degradation. | 1. Check Solvent Compatibility: Ensure the chosen solvent is inert. Avoid highly acidic or basic mobile phases if possible. Consider using buffered solutions to maintain a neutral pH.2. Use High-Purity Solvents: Use fresh, HPLC-grade solvents and meticulously clean glassware.3. Optimize Chromatography: Use a shorter analysis time, lower column temperature, or a different stationary phase to minimize on-column degradation. |
| Low yield or recovery after a reaction or work-up. | 1. Degradation during the reaction (e.g., high temperature, incompatible reagents).2. Degradation during aqueous work-up.3. Degradation during purification (e.g., on silica gel). | 1. Reaction Conditions: If possible, run the reaction at a lower temperature. Screen for catalysts or reagents that are milder.2. Work-up: Minimize the time the compound is in contact with aqueous acidic or basic solutions. Use buffered washes where appropriate.3. Purification: Silica gel can be acidic and cause degradation. Consider deactivating the silica gel with a base (e.g., triethylamine) in the eluent or using an alternative purification method like flash chromatography with neutral alumina or reverse-phase chromatography. |
| Inconsistent results in biological assays. | 1. Degradation of the compound in the assay medium.2. Formation of active/inactive degradation products. | 1. Assess Stability in Media: Perform a time-course experiment where the compound is incubated in the assay medium, and its concentration is monitored by HPLC over the duration of the assay.2. Prepare Fresh Stock Solutions: Prepare stock solutions of the compound fresh for each experiment to ensure consistent concentration and purity. A study on a related compound, 5-HMF, showed that working standard solutions were only stable for 3 days.[6] |
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound based on the known chemistry of furan aldehydes.
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
To determine the specific stability of this compound, a forced degradation study is essential. This will help identify the conditions under which the compound degrades and the nature of the degradation products.[7][8]
Objective: To evaluate the stability of the compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile or methanol (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant) or a light source with controlled UV and visible light output
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a vial.
-
Acidic Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Neutral Hydrolysis: High-purity water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Then, dissolve a known amount in the solvent for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of the compound under each stress condition.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
-
If coupled with a mass spectrometer (LC-MS), the mass of the degradation products can be determined to help elucidate their structures.
-
The following diagram outlines the workflow for the forced degradation study.
Caption: Workflow for a forced degradation study.
By understanding the potential stability issues and proactively addressing them, you can ensure the integrity of your experimental results and the quality of your research.
References
- Javed, M., et al. (2021). Furan in Thermally Processed Foods - A Review. PMC - NIH.
- Vranová, J., & Ciesarová, Z. (2009). Different pathways of formation of furan mainly from thermal degradation of amino acids, carbohydrates (Maillard reaction), and oxidation of polyunsaturated fatty acids. ResearchGate.
- Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PubMed.
- Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC.
- Koopman, F., et al. (2010). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Proceedings of the National Academy of Sciences.
- Golysheva, A. N., et al. (2025). Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions. ResearchGate.
- Sugar Energy. (2025). How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures?. Sugar Energy.
- Scilit. (n.d.). 5‐Hydroxymethylfurfural (HMF). A Review Focussing on its Manufacture. Scilit.
- ResearchGate. (n.d.). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. ResearchGate.
- ResearchGate. (n.d.). Stability of 5-HMF Solutions. ResearchGate.
- MDPI. (n.d.). Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks. MDPI.
- MedCrave online. (2016). Forced degradation studies. MedCrave online.
- PubChem. (n.d.). This compound. PubChem.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs – A review. International Journal of Pharmaceutical Sciences and Research.
- Loba Chemie. (2025). FURFURAL FOR SYNTHESIS. Loba Chemie.
- Chemos GmbH&Co.KG. (2020). Safety Data Sheet: 5-Hydroxymethyl-2-furfuraldehyde. Chemos GmbH&Co.KG.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- ResearchGate. (n.d.). Determination and occurrence of 5-hydroxymethyl-2-furaldehyde in white and brown sugar by high performance liquid chromatography. ResearchGate.
- Yee, K. L., et al. (2017). Furfural and 5-hydroxymethyl-furfural Degradation Using Recombinant Manganese Peroxidase. PubMed.
- Jafari, M. T., & Khayamian, T. (2009). Simultaneous determination of 2-furfural and 5-methyl-2-furfural using corona discharge ion mobility spectrometry. PubMed.
- MDPI. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. MDPI.
- Varshney, M., et al. (2025). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate.
- Organic Syntheses. (n.d.). 5-methylfurfural. Organic Syntheses.
Sources
- 1. mdpi.com [mdpi.com]
- 2. fishersci.com [fishersci.com]
- 3. sugar-energy.com [sugar-energy.com]
- 4. researchgate.net [researchgate.net]
- 5. Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Welcome to the technical support center for the synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success and improve product yield.
Introduction to the Synthesis
The synthesis of this compound is primarily achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific case, the sodium or potassium salt of 4-chloro-3-methylphenol (the phenoxide) acts as the nucleophile, attacking the electrophilic carbon of 5-(chloromethyl)furfural (CMF), leading to the formation of the desired ether and a salt byproduct.
The overall reaction is depicted below:
While the reaction appears straightforward, achieving a high yield requires careful control of several parameters. This guide will walk you through the critical aspects of the synthesis, from reagent selection to reaction optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the most critical factor for achieving a high yield in this synthesis?
A1: The most critical factor is the efficient formation of the 4-chloro-3-methylphenoxide and its subsequent reaction with 5-(chloromethyl)furfural. This is highly dependent on the choice of base and solvent. A strong enough base is required to deprotonate the phenol, and the solvent must facilitate the SN2 reaction while keeping the reactants in solution.
Q2: Which base should I use for the deprotonation of 4-chloro-3-methylphenol?
A2: Several bases can be effective. The choice depends on factors like desired reaction rate and cost. Common choices include:
-
Potassium Carbonate (K₂CO₃): A moderately strong and inexpensive base. It is often used in polar apathetic solvents like acetone or DMF.
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Stronger bases that can be used in aqueous or biphasic systems, often with a phase transfer catalyst.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation. It is typically used in anhydrous aprotic solvents like THF or DMF.
Q3: What is the role of a phase transfer catalyst (PTC) and should I use one?
A3: A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In this synthesis, if you are using an aqueous base (like NaOH or KOH) with an organic solvent, a PTC can be highly beneficial. The PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the phenoxide from the aqueous phase to the organic phase to react with the CMF. This can significantly increase the reaction rate and yield.[1][2]
Q4: What are the potential side reactions that can lower the yield?
A4: The primary side reactions to be aware of are:
-
Hydrolysis of 5-(chloromethyl)furfural (CMF): If water is present, CMF can hydrolyze to form 5-(hydroxymethyl)furfural (HMF).
-
Elimination Reaction: Although less likely with a primary halide like CMF, under strongly basic conditions and elevated temperatures, some elimination to form an alkene could occur.
-
Self-condensation of Furaldehyde: Furaldehydes can undergo self-condensation or polymerization under strongly basic or acidic conditions, leading to the formation of dark, tarry byproducts.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired). The choice of solvent and counter-ion can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
Detailed Experimental Protocol
This protocol provides a general framework for the synthesis of this compound. Optimization of specific parameters may be necessary based on your laboratory conditions and desired scale.
Materials:
-
4-Chloro-3-methylphenol
-
5-(Chloromethyl)furfural (CMF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Tetrabutylammonium bromide (TBAB) (optional, for phase transfer catalysis)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-methylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable slurry. A typical concentration would be 0.1-0.5 M of the phenol.
-
(Optional) Phase Transfer Catalyst: If you are using a biphasic system (e.g., with aqueous NaOH), add the phase transfer catalyst (e.g., TBAB, 0.05-0.1 eq) at this stage.
-
Addition of 5-(Chloromethyl)furfural: Dissolve 5-(chloromethyl)furfural (1.1 eq) in a minimal amount of anhydrous acetone and add it to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (around 56 °C for acetone) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the phenol. 2. Inactive 5-(chloromethyl)furfural (CMF). 3. Insufficient reaction time or temperature. 4. Presence of water in the reaction. | 1. Use a stronger base (e.g., NaH) or increase the amount of K₂CO₃. Ensure the base is of good quality and anhydrous. 2. Check the purity of CMF. It can degrade over time. If necessary, purify it before use. 3. Increase the reaction time and monitor by TLC. If using a lower boiling point solvent, consider switching to a higher boiling one like DMF (use with caution and appropriate ventilation). 4. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Formation of a Dark, Tarry Substance | 1. Self-condensation or polymerization of the furaldehyde moiety. 2. Decomposition of CMF. | 1. Avoid excessively high temperatures and prolonged reaction times. Use a milder base if possible. 2. Ensure the reaction is not overheated. Consider adding the CMF solution slowly to the reaction mixture. |
| Presence of Unreacted 4-Chloro-3-methylphenol | 1. Insufficient base. 2. Incomplete reaction. | 1. Increase the stoichiometry of the base. 2. Extend the reaction time or increase the temperature. |
| Presence of 5-(Hydroxymethyl)furfural (HMF) as a byproduct | 1. Presence of water in the reaction mixture leading to hydrolysis of CMF. | 1. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Difficult Purification | 1. Formation of closely related byproducts. 2. Tarry material co-eluting with the product. | 1. Optimize the reaction conditions to minimize side reactions. Try different solvent systems for column chromatography. 2. Perform an initial filtration through a small plug of silica gel to remove the majority of the tar before proceeding with full column chromatography. |
Visualization of the Workflow
Reaction Mechanism
The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.
Caption: Williamson Ether Synthesis Mechanism.
Troubleshooting Decision Tree
This decision tree can guide you through troubleshooting a low-yield experiment.
Caption: Troubleshooting Decision Tree for Low Yield.
References
- University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]
- MiraCosta College. Experiment 4: Williamson Ether Synthesis. [Link]
- University of Colorado Boulder. Williamson Ether Synthesis. [Link]
- Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23(6), 2735–2748.
- PrepChem. Synthesis of 5-Chloromethyl furfural. [Link]
- Jetir. (2022). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 9(6). [Link]
- eGyanKosh.
Sources
Technical Support Center: Synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Welcome to the technical support center for the synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important furan derivative. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions to minimize impurities and maximize yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide. In this specific case, 5-(chloromethyl)furfural (CMF) is reacted with 4-chloro-3-methylphenol in the presence of a base.
Q2: Why is the choice of base critical in this synthesis?
A2: The base plays a crucial role in deprotonating the 4-chloro-3-methylphenol to form the corresponding phenoxide, which then acts as the nucleophile. A base that is too strong or used in excess can promote side reactions, such as the decomposition of the furaldehyde moiety or elimination reactions. Common bases for this synthesis include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA). The choice of base often depends on the solvent and reaction temperature.
Q3: What are the primary impurities I should be aware of?
A3: Impurities can arise from several sources: unreacted starting materials (4-chloro-3-methylphenol and CMF), side reactions, and degradation of the product or starting materials. The main classes of impurities are:
-
Unreacted Starting Materials: Residual 4-chloro-3-methylphenol and 5-(chloromethyl)furfural.
-
Side-Reaction Products:
-
C-Alkylation Product: Alkylation on the aromatic ring of the phenoxide instead of the oxygen.
-
Elimination Product: Formation of an alkene from 5-(chloromethyl)furfural.
-
Bis-ether: Reaction of the product with another molecule of CMF.
-
-
Degradation Products: Furaldehydes are sensitive to both acidic and basic conditions, which can lead to the formation of polymeric, dark-colored materials often referred to as "humins."[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q5: What are the recommended storage conditions for this compound?
A5: As a furaldehyde derivative, the product can be sensitive to light, air, and temperature. It is advisable to store the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.
Troubleshooting Guide: Impurity Formation and Control
This section provides a detailed guide to troubleshooting common issues encountered during the synthesis of this compound, with a focus on minimizing impurity formation.
Issue 1: High Levels of Unreacted Starting Materials
| Potential Cause | Recommended Action | Scientific Rationale |
| Insufficient Base | Ensure at least one molar equivalent of base is used relative to the phenol. A slight excess (1.1-1.2 equivalents) can be beneficial. | The phenoxide is the active nucleophile; incomplete deprotonation of the phenol will result in a slower reaction and unreacted starting material. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10°C. | The rate of the S(_N)2 reaction is temperature-dependent. Insufficient thermal energy will lead to an incomplete reaction. |
| Short Reaction Time | Extend the reaction time and monitor by TLC or HPLC until the starting materials are consumed. | The Williamson ether synthesis can be slow, especially with less reactive halides or nucleophiles. |
| Poor Solvent Choice | Use a polar apathetic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) to improve the solubility of the reactants and facilitate the S(_N)2 reaction. | Polar aprotic solvents solvate the cation of the phenoxide salt, leaving the anion more nucleophilic and increasing the reaction rate. |
Issue 2: Formation of a Dark, Tarry Substance (Humins)
| Potential Cause | Recommended Action | Scientific Rationale |
| Excessively High Temperature | Maintain the reaction temperature below 80°C. | Furaldehydes can undergo polymerization and degradation at high temperatures, especially in the presence of acid or base, leading to the formation of insoluble, dark-colored humins.[1] |
| Strongly Basic or Acidic Conditions | Use a milder base like K₂CO₃ instead of NaOH. Ensure the reaction mixture is neutralized during work-up before any concentration steps. | The furan ring is susceptible to opening under strongly acidic or basic conditions, initiating polymerization pathways. |
| Presence of Oxygen | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Furaldehydes can be oxidized, and the resulting carboxylic acids can catalyze further degradation. |
Issue 3: Presence of Isomeric Impurities (C-Alkylation)
| Potential Cause | Recommended Action | Scientific Rationale |
| Ambident Nature of the Phenoxide Nucleophile | Use a polar aprotic solvent like DMF or DMSO. | These solvents favor O-alkylation over C-alkylation by solvating the cation and leaving a "naked" and highly reactive oxygen anion. |
| Reaction Conditions Favoring C-Alkylation | Lower reaction temperatures generally favor O-alkylation. | The transition state for O-alkylation is typically lower in energy than for C-alkylation. |
Experimental Protocol: A Representative Synthesis
This protocol is a generalized procedure based on established methods for the synthesis of similar 5-(aryloxymethyl)furfurals.[2] Researchers should optimize the conditions for their specific setup.
Materials:
-
5-(Chloromethyl)furfural (CMF) (1.0 eq)
-
4-Chloro-3-methylphenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (optional, 1.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of 4-chloro-3-methylphenol in anhydrous DMF, add anhydrous potassium carbonate.
-
If using, add N,N-diisopropylethylamine to the mixture.
-
Add 5-(chloromethyl)furfural to the reaction mixture.
-
Heat the reaction mixture to 65°C and stir for 6 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Reaction and Impurity Pathways
The Main Reaction Pathway
Caption: Williamson ether synthesis of the target molecule.
Common Impurity Formation Pathways
Caption: Overview of major impurity formation pathways.
References
- Teixeira, M. G., Natalino, R., & da Silva, M. J. (2020). The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions, 80, 103-108. [Link]
- Onkarappa, S. B., & Dutta, S. (2019). High‐Yielding Synthesis of 5‐(alkoxymethyl)furfurals from Biomass‐Derived 5‐(halomethyl)furfural (X=Cl, Br). ChemistrySelect, 4(19), 5540-5543. [Link]
- Onkarappa, S. B., & Dutta, S. (2019). High‐Yielding Synthesis of 5‐(alkoxymethyl)furfurals from Biomass‐Derived 5‐(halomethyl)furfural (X=Cl, Br).
Sources
Technical Support Center: Synthesis of Phenoxymethyl Furans
Welcome to the Technical Support Center for the synthesis of phenoxymethyl furans. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Phenoxymethyl furans are valuable intermediates in medicinal chemistry and materials science, but their synthesis can present unique difficulties arising from the reactivity of the furan ring and the nature of the ether linkage formation.
This resource provides a structured approach to troubleshooting, offering detailed FAQs, step-by-step protocols, and comparative analyses of the most common synthetic methods. Our goal is to equip you with the knowledge to not only solve common issues but also to proactively design more robust and efficient synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my Williamson ether synthesis of a phenoxymethyl furan from a hydroxymethylfuran and a phenol. What are the likely causes?
A1: Low yields in this Williamson ether synthesis are common and can often be attributed to several factors:
-
Incomplete Deprotonation: The phenoxide is the active nucleophile. If a base that is not strong enough is used, the equilibrium will not favor the phenoxide, leading to a low concentration of the nucleophile. While weaker bases like potassium carbonate can be effective, stronger bases like sodium hydride (NaH) may be required to ensure complete deprotonation, especially for less acidic phenols.
-
Side Reactions of the Furan Moiety: 5-(Hydroxymethyl)furan (HMF) and its derivatives can be unstable under certain conditions. Strong bases and high temperatures can lead to decomposition or polymerization of the furan ring.[1]
-
Competing Elimination Reaction: Although less likely with a primary alcohol derivative like a hydroxymethylfuran, if your substrate has any beta-hydrogens and you are using a sterically hindered base, a competing E2 elimination reaction can occur.[2]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base, leaving the alkoxide or phenoxide nucleophile more reactive.[3] Protic solvents can solvate the nucleophile, reducing its reactivity.
Q2: My reaction mixture is turning dark brown or black during the synthesis. What is causing this and how can I prevent it?
A2: The formation of dark, often polymeric, materials is a frequent issue in furan chemistry, particularly under acidic or harsh basic conditions.[4] This is due to the high reactivity of the furan ring, which can lead to polymerization or decomposition.
-
To minimize this:
-
Control the temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use milder bases: If possible, opt for milder bases like potassium carbonate over stronger ones like sodium hydride.
-
Inert atmosphere: The furan ring can be sensitive to oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize degradation.
-
Minimize reaction time: Monitor the reaction closely by TLC or GC and work it up as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Q3: I am struggling to purify my phenoxymethyl furan product. What are some common impurities and effective purification strategies?
A3: Common impurities include unreacted starting materials (hydroxymethylfuran and phenol), byproducts from side reactions (e.g., polymers), and residual base or catalyst.
-
Purification Strategies:
-
Aqueous Workup: A standard aqueous workup can remove many inorganic impurities. Washing the organic layer with a dilute base (e.g., 1M NaOH) can remove unreacted phenol.
-
Column Chromatography: Silica gel column chromatography is often the most effective method for purifying phenoxymethyl furans. A gradient elution with a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[5]
-
Distillation: For thermally stable, lower molecular weight phenoxymethyl furans, vacuum distillation can be a viable purification method.
-
Troubleshooting Guides: A Comparative Analysis of Synthetic Routes
The formation of the ether linkage in phenoxymethyl furans can be approached through several key synthetic strategies. Each has its own set of challenges and advantages.
Williamson Ether Synthesis
This is the most common and direct approach, involving the reaction of a phenoxide with a furan derivative containing a good leaving group, typically a halide or a sulfonate ester.
General Reaction Scheme:
Caption: Williamson Ether Synthesis Workflow
Troubleshooting Common Issues:
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Reaction | Incomplete deprotonation of the phenol. | Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions if using a moisture-sensitive base like NaH.[2] |
| Poor leaving group on the furan. | Convert the hydroxymethylfuran to a better leaving group, such as a tosylate (OTs) or mesylate (OMs), or use a halomethylfuran (e.g., chloromethyl or bromomethyl furan).[3] | |
| Steric hindrance. | While the furan side chain is primary, significant steric bulk on the phenol (e.g., ortho-substituents) can slow down the SN2 reaction. Increase reaction temperature or time. | |
| Formation of Byproducts | O-alkylation vs. C-alkylation of the phenoxide. | Phenoxides are ambident nucleophiles. O-alkylation is generally favored, but C-alkylation can occur. Using polar aprotic solvents can favor O-alkylation. |
| Decomposition of furan starting material. | The furan ring, especially with an aldehyde group, can be sensitive to strong bases. Use a milder base (K₂CO₃) and moderate temperatures.[1] | |
| Difficulty in Purification | Unreacted phenol. | Wash the organic extract with an aqueous base (e.g., 1M NaOH) during workup to remove the acidic phenol.[6] |
| Polymeric material. | Minimize polymerization by using milder conditions and shorter reaction times. Some polymeric material may be insoluble and can be removed by filtration. |
Experimental Protocol: Synthesis of 5-(Phenoxymethyl)furan-2-carbaldehyde via Williamson Ether Synthesis
-
Reaction Setup: To a solution of phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes.
-
Addition of Furan Derivative: Add a solution of 5-(chloromethyl)furan-2-carbaldehyde (1.1 eq.) in DMF dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers. It typically involves the reaction of an aryl halide with an alcohol or phenol.[7] In the context of phenoxymethyl furans, this would involve reacting a halofuran with a phenol or a halobenzene with a hydroxymethylfuran. The latter is less common.
General Reaction Scheme:
Caption: Ullmann Condensation Workflow
Troubleshooting Common Issues:
| Problem | Potential Cause | Troubleshooting Solution |
| Low Yield | Catalyst deactivation. | Use a ligand, such as 1,10-phenanthroline or N,N-dimethylglycine, to stabilize the copper catalyst and improve its activity.[8] |
| Harsh reaction conditions. | Traditional Ullmann reactions often require high temperatures (>150 °C), which can lead to decomposition of the furan ring. Explore modern, milder Ullmann-type protocols that use ligands and lower temperatures. | |
| Substrate reactivity. | Aryl bromides and iodides are generally more reactive than aryl chlorides. If using a chlorofuran, consider converting it to the corresponding bromo- or iodo- derivative. | |
| Side Reactions | Homocoupling of the aryl halide. | This can be a significant side reaction. Using a ligand and carefully controlling the stoichiometry can help to minimize this. |
| Difficult Workup | Removal of copper catalyst. | The copper catalyst can be difficult to remove. Filtration through a pad of celite and washing with an aqueous solution of ammonia or EDTA can help to sequester the copper salts. |
Buchwald-Hartwig O-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been adapted for the formation of C-O bonds, providing a powerful alternative to the Ullmann condensation.[9] This reaction can be used to couple an aryl halide or triflate with an alcohol.
General Reaction Scheme:
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Palladium-catalyzed intramolecular O-arylation of enolates: application to benzo[b]furan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Furaldehyde Derivative Synthesis: Technical Support Center
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Furaldehyde Derivative Synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis, purification, and handling of furaldehyde-based compounds. As a class of molecules derived from renewable biomass, furaldehydes are pivotal platform chemicals, but their inherent reactivity presents unique challenges.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common problems and optimize your synthetic protocols.
Troubleshooting Low Reaction Yields
Low yields are one of the most frequent frustrations in synthesis. The issue can often be traced to multiple small losses or a single critical flaw in the procedure.[3][4] This section addresses the primary causes and provides systematic solutions.
Q: My reaction yield is significantly lower than reported in the literature. What are the most common culprits?
A: Achieving high yields in furaldehyde chemistry requires meticulous attention to detail, as losses can occur at every stage. The most common causes are side reactions, product decomposition, and physical loss during workup and purification.[3][5][6]
Expert Analysis: The furan ring, particularly when activated by an aldehyde group, is susceptible to degradation under the very conditions often required for its synthesis, such as strong acids and high temperatures.[7][8] Furthermore, the aldehyde itself is a reactive functional group that can participate in numerous side reactions.[2][9]
A systematic approach to troubleshooting is essential. Start by evaluating each step of your process, from reagent quality to final product isolation.
Troubleshooting Protocol: A Step-by-Step Yield Enhancement Strategy
-
Reagent and Glassware Preparation:
-
Verify Purity: Ensure your starting furaldehyde (or its precursor) is pure. Furaldehyde is prone to oxidation and polymerization on storage, appearing as a dark, viscous liquid.[10] Distill under reduced pressure if necessary.[11]
-
Solvent & Reagent Quality: Use dry, purified solvents and reagents, especially for moisture-sensitive reactions. Contaminants can catalyze side reactions.
-
Glassware: Always use flame- or oven-dried glassware to eliminate trace moisture.[3]
-
-
Reaction Execution:
-
Temperature Control: Maintain strict temperature control. Use an ice bath for exothermic additions and an oil bath for stable heating. Adding reagents too quickly can cause temperature spikes, leading to side reactions.[4]
-
Inert Atmosphere: If your reaction involves organometallics, strong bases, or is sensitive to oxidation, perform it under an inert atmosphere (Nitrogen or Argon).
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction immediately upon completion to prevent product degradation or the formation of secondary byproducts.[3]
-
-
Workup and Isolation:
-
Check All Phases: Your product might have partial solubility in the aqueous layer. Before discarding it, extract it one more time with a fresh portion of organic solvent and analyze the extract by TLC.[5]
-
Thorough Rinsing: Rinse all glassware (reaction flask, separatory funnel, filter funnel) with the extraction solvent to recover all adsorbed product.[3]
-
Volatile Products: If your product is volatile, be cautious during solvent removal on the rotary evaporator. Use a lower bath temperature and control the vacuum carefully. Check the rotovap trap for condensed product.[5]
-
Logical Troubleshooting Workflow
Below is a diagram outlining a systematic workflow to diagnose the cause of low yields.
Caption: A systematic workflow for troubleshooting low reaction yields.
Managing Side Reactions: Polymerization and Byproduct Formation
Furaldehydes are notoriously prone to side reactions, especially polymerization into dark, insoluble materials often referred to as "humins."[8][12] Understanding and mitigating these pathways is critical for clean and efficient synthesis.
Q: My reaction mixture turns dark brown or black, and I'm isolating a tar-like substance. What is happening and how can I prevent it?
A: You are observing acid-catalyzed polymerization or resinification. This is the most common side reaction in furan chemistry.[13] It occurs when the furan ring is protonated under acidic conditions, leading to ring-opening and subsequent condensation reactions that form insoluble polymeric materials.[7][13]
Expert Analysis: The mechanism involves the protonation of the furan ring, making it susceptible to nucleophilic attack (e.g., by another furan molecule or water). This initiates a cascade of reactions, ultimately forming complex, cross-linked polymers.[7] High temperatures dramatically accelerate this process.
Strategies to Prevent Polymerization
| Strategy | Mechanism of Action | Key Implementation Steps |
| Temperature Control | Reduces the rate of degradation and polymerization reactions, which have higher activation energies than many desired transformations. | Maintain reaction temperature below 130-150°C where possible.[7][11] Use dropwise addition for exothermic steps. |
| pH Management | Avoids strong acidic conditions that promote furan ring protonation and opening.[13] | Use milder acid catalysts (e.g., solid acids like zeolites or sulfated zirconia) instead of mineral acids.[8][14] Buffer the reaction if possible. |
| Biphasic Solvent System | Continuously extracts the furaldehyde derivative from the reactive (often aqueous/acidic) phase into an organic phase, protecting it from degradation. | Use a system like water-toluene or water-MIBK. The product is removed from the catalyst and high-temperature aqueous environment, preventing further reaction.[7][8] |
| Minimize Reaction Time | Reduces the time the product is exposed to harsh conditions. | Monitor the reaction closely and work it up as soon as the starting material is consumed.[3] |
| Protecting Groups | The aldehyde can be temporarily converted to a less reactive group (e.g., an acetal) to prevent it from participating in side reactions. | React furaldehyde with an alcohol (e.g., ethanol) and an acid catalyst to form the diethyl acetal.[15] This is particularly useful for reactions targeting the furan ring, like Diels-Alder cycloadditions.[16] |
Q: My reaction is run under basic conditions, but I'm still getting multiple products and low yield. What could be the cause?
A: Under strongly basic conditions, furaldehyde can undergo the Cannizzaro reaction , a disproportionation pathway where two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid.[17]
Expert Analysis: This reaction is problematic for aldehydes that lack an alpha-hydrogen, like furaldehyde. One molecule of the aldehyde is oxidized (to 2-furancarboxylic acid), and another is reduced (to furfuryl alcohol).[17] This consumes two equivalents of your starting material to produce undesired byproducts.
Mitigating the Cannizzaro Reaction
-
Avoid Strong Bases: If possible, use weaker bases like K₂CO₃ or triethylamine instead of NaOH or KOH.
-
Control Stoichiometry: The rate of addition of the base can be critical. Adding the base slowly to a cooled solution can favor the desired reaction over the bimolecular Cannizzaro pathway.[17]
-
Protect the Aldehyde: If the aldehyde is not the desired reactive site, protect it as an acetal before subjecting the molecule to strongly basic conditions.
Reaction Pathway Diagram
Caption: Common side reaction pathways for furaldehyde under harsh conditions.
Purification and Stability of Furaldehyde Derivatives
Even with a successful reaction, isolating a pure, stable product can be challenging due to the inherent properties of furaldehydes.[12][18]
Q: What is the best method to purify my furaldehyde derivative? It seems to decompose during column chromatography.
A: The optimal purification method depends on the thermal stability and polarity of your derivative. Given the thermal instability of many furaldehydes, vacuum distillation is often the preferred method for liquid products.[11] If chromatography is necessary, special precautions must be taken.
Expert Analysis: Standard silica gel is slightly acidic, which can cause sensitive furaldehyde derivatives to decompose or polymerize directly on the column, leading to streaking, low recovery, and a darkened column. Thermal decomposition is also a major concern; distillation at atmospheric pressure often leads to darkening and degradation.[11]
Purification Method Selection Guide
| Method | Best For | Key Considerations | Troubleshooting Tips |
| Vacuum Distillation | Thermally sensitive, non-polar to moderately polar liquids. | Essential for purity. [11] The temperature of the heating bath should not exceed 130°C to prevent decomposition.[11] | If the product co-distills with a solvent, perform a fractional distillation under vacuum. Use a Claisen flask to prevent bumping.[11] |
| Flash Chromatography | Solid products or high-boiling liquids that are not acid-sensitive. | Silica gel's acidity can be problematic. Product may streak or decompose. | - Neutralize Silica: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).- Use Alternative Phases: Consider using neutral alumina or a reverse-phase C18 column. |
| Recrystallization | Crystalline solid products. | Finding a suitable solvent system (a solvent in which the product is soluble when hot but insoluble when cold) is key. | If the product "oils out," try using a more non-polar solvent system, or cool the solution more slowly. |
| Adsorptive Purification | Removing polar impurities and colored humins. | Activated carbon is effective but can also adsorb the product, leading to yield loss.[12][18] | Perform a small-scale test to determine the optimal amount of adsorbent. Elute the product from the adsorbent with a more polar solvent. |
Q: My purified furaldehyde derivative is colorless initially but turns yellow or brown after a few days. How can I ensure its long-term stability?
A: This discoloration is a classic sign of degradation, likely caused by a combination of oxidation and light-induced polymerization.[10] Proper storage is non-negotiable for maintaining the purity of furaldehyde derivatives.
Protocol for Long-Term Storage
-
Inert Atmosphere: After purification, place the compound in a vial and flush thoroughly with an inert gas like nitrogen or argon to displace all oxygen.
-
Seal Tightly: Use a vial with a PTFE-lined cap to ensure an airtight seal. For highly sensitive compounds, consider sealing the vial with Parafilm.
-
Protect from Light: Store the vial in the dark, either by wrapping it in aluminum foil or by using an amber glass vial. Photodegradation is a significant issue.[10]
-
Low Temperature: Store the sealed, protected vial in a refrigerator (~4°C) or freezer (-20°C). Lower temperatures slow the rate of any potential degradation reactions.[3][10]
By following these steps, you can significantly extend the shelf life of your purified furaldehyde derivatives and ensure the integrity of your starting materials for future experiments.
References
- Lam, E., & Hyland, M. A. (2025). Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics.
- Wang, C., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. [Link]
- ResearchGate. (n.d.). Furfural synthesis from D-xylose and examples of side reactions.
- U.S. Environmental Protection Agency. (1998).
- Oasmaa, A., et al. (2021). Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]
- Oasmaa, A., et al. (2021). Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil.
- Fediuk, R., et al. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. MDPI. [Link]
- SciELO Colombia. (n.d.). Common reactions of furfural to scalable process of residual biomass. SciELO Colombia. [Link]
- Cioc, R. C., et al. (2023). Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. Royal Society of Chemistry. [Link]
- ResearchGate. (n.d.). HPLC determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in alcoholic beverages.
- Binder, J. B., & Raines, R. T. (2010).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. University of Rochester. [Link]
- ResearchGate. (n.d.). Purification of the candidate furfural dehydrogenases.
- Plietker, B., et al. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
- European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
- Reddit. (2024). What are some common causes of low reaction yields? Reddit. [Link]
- Dumesic, J. A., et al. (2009). Processes for the preparation and purification of hydroxymethylfuraldehyde and derivatives.
- Clacens, J. M., et al. (2019). 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. PMC - NIH. [Link]
- Reddit. (2018). Common ways to lose product and reduce yield? Reddit. [Link]
- ResearchGate. (2020). Purification of 5‐Hydroxymethyl Furfural from Side Products of Fructose Dehydration Reaction in a Green Solvent.
- ResearchGate. (2017). Effect of Furfuraldehyde on the Polymerization of Acrylonitrile Initiated by Benzoyl Peroxide.
- Aoshima, S., et al. (2015). Furfural-derived 5-alkoxy-2(5 H )-furanones as cationically copolymerizable cyclic hemiacetal esters. Royal Society of Chemistry. [Link]
- Sajid, M. (2022). Topic: Sustainable production of furan aldehydes: progress, challenges, and prospects.
- Journal of Medicinal and Chemical Sciences. (n.d.). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences. [Link]
- Chernyak, M. Y., & Tarabanko, V. E. (2017). Preparative Synthesis of Furfural Diethyl Acetal Through the Direct Interaction of the Alcohol and Aldehyde.
- Organic Syntheses. (n.d.). Furfural. Organic Syntheses Procedure. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants [jmchemsci.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Furfural from Xylose and Xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 14. US7579489B2 - Processes for the preparation and purification of hydroxymethylfuraldehyde and derivatives - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02357E [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing the Synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Welcome to the technical support center for the synthesis and optimization of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, ensuring you can achieve optimal yields and purity in your experiments.
The synthesis of this compound is typically achieved via a Williamson ether synthesis . This classic organic reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the sodium or potassium salt of 4-chloro-3-methylphenol (the nucleophile) attacks 5-(chloromethyl)furfural (CMF), displacing the chloride leaving group to form the desired ether linkage. While straightforward in principle, the reaction is sensitive to several parameters that can significantly impact its outcome.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis. Each answer provides a causal explanation and a clear course of action.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in this synthesis are common and can typically be traced back to one of four areas: suboptimal base/solvent combination, competing side reactions, reagent quality, or insufficient reaction temperature/time.
-
Causality—Base and Solvent Selection: The first step of the reaction is the deprotonation of 4-chloro-3-methylphenol to form the phenoxide nucleophile. This requires a sufficiently strong base. However, a base that is too strong or poorly soluble can promote side reactions. The solvent's role is to dissolve the reactants and facilitate the SN2 reaction. Polar aprotic solvents are ideal as they solvate the cation of the base but leave the phenoxide anion highly reactive.[1][2]
-
Recommended Actions:
-
Base Optimization: If you are using a weak base like potassium carbonate (K₂CO₃) and seeing low conversion, consider switching to a stronger base such as sodium hydride (NaH). NaH irreversibly deprotonates the phenol, driving the equilibrium forward. Use 1.1-1.2 equivalents to ensure full deprotonation.
-
Solvent Selection: Ensure you are using a dry, polar aprotic solvent. N,N-Dimethylformamide (DMF) and acetonitrile are excellent choices that effectively promote SN2 reactions.[2] Tetrahydrofuran (THF) can also be used, particularly with NaH.[3] Avoid protic solvents like ethanol or water, as they will protonate the phenoxide, rendering it non-nucleophilic.
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures (>80-100 °C) can promote a competing elimination (E2) side reaction and degradation of the furan ring.[2] We recommend starting at room temperature and gently heating to 50-60 °C while monitoring the reaction by TLC or LC-MS.
-
Q2: I'm observing a significant amount of an unknown byproduct. What could it be and how can I minimize its formation?
The formation of byproducts is a primary cause of reduced yield and purification difficulties. In this Williamson ether synthesis, the main culprits are elimination products and degradation of the starting materials.
-
Causality—Side Reactions:
-
E2 Elimination: The phenoxide is not only a nucleophile but also a base. It can abstract a proton from the carbon adjacent to the chloromethyl group on the furan ring, leading to an alkene byproduct. This is more prevalent with sterically hindered substrates or at higher temperatures.[2][4] Fortunately, 5-(chloromethyl)furfural is a primary halide, which strongly favors the desired SN2 pathway over elimination.[3]
-
Furan Degradation: Furan rings, especially those with electron-withdrawing groups like an aldehyde, can be sensitive to strongly acidic or basic conditions and high temperatures, leading to the formation of polymeric, dark-colored impurities known as humins.[5]
-
Cannizzaro-type Reactions: In the presence of a strong base, the aldehyde group of the furaldehyde could potentially undergo disproportionation, although this is less common under anhydrous conditions.[6][7]
-
-
Recommended Actions:
-
Maintain Moderate Temperature: Avoid high reaction temperatures. A range of 40-60 °C is generally sufficient to drive the reaction without significant byproduct formation.
-
Use a Non-Nucleophilic Base (If necessary): While NaH is generally effective, if elimination is a persistent issue, a bulky, non-nucleophilic base could be tested, although this is less common for phenoxide formation. The primary focus should be on temperature control.
-
Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde and other sensitive functionalities.
-
Q3: My purification by column chromatography is difficult, with the product co-eluting with impurities. What can I do?
Purification challenges often arise from byproducts having similar polarities to the desired product. Optimizing the chromatographic conditions is key.
-
Causality—Compound Polarity: The target molecule contains a polar aldehyde group and a relatively non-polar ether linkage and aromatic rings. Its polarity is intermediate. Starting materials like 4-chloro-3-methylphenol are more polar, while non-polar byproducts from elimination would be less polar.
-
Recommended Actions:
-
Solvent System Gradient: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will elute non-polar impurities first, followed by your product, and finally the polar starting materials.
-
Alternative Adsorbent: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (neutral or basic), which can offer different selectivity.
-
Aqueous Wash: Before chromatography, perform a workup. Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove any unreacted 4-chloro-3-methylphenol. Follow this with a water wash and a brine wash to remove residual base and salts.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be a highly effective final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
The reaction proceeds via a two-step mechanism:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-chloro-3-methylphenol to form a negatively charged phenoxide ion.
-
Nucleophilic Substitution (SN2): The highly nucleophilic phenoxide ion attacks the electrophilic carbon of the chloromethyl group on 5-(chloromethyl)furfural. This occurs in a single, concerted step where the carbon-oxygen bond forms at the same time the carbon-chlorine bond breaks. This is a classic SN2 reaction.[2][3]
Q2: Which starting materials are required and what are their roles?
-
4-chloro-3-methylphenol: This provides the phenoxy portion of the final molecule and acts as the precursor to the nucleophile.
-
5-(chloromethyl)furfural (CMF): This is the electrophile. It is a versatile bio-based platform molecule where the chlorine atom serves as an excellent leaving group.[8][9][10]
-
Base (e.g., NaH, K₂CO₃): Its role is to deprotonate the phenol, activating it as a potent nucleophile.
-
Solvent (e.g., DMF, Acetonitrile): A dry, polar aprotic solvent is required to dissolve the reactants and facilitate the SN2 mechanism.[1][2]
Q3: How do I select the optimal base and solvent for this reaction?
The ideal combination is a strong base that provides rapid and complete deprotonation with a polar aprotic solvent that enhances the nucleophilicity of the resulting phenoxide.
-
For high reactivity and yield: Sodium hydride (NaH) in DMF or THF is an excellent choice. NaH is a strong, non-nucleophilic base that ensures the reaction goes to completion.
-
For milder, safer conditions: Potassium carbonate (K₂CO₃) in acetonitrile or DMF is a common alternative. The reaction may be slower and require more heating, but K₂CO₃ is easier and safer to handle than NaH. Phase-transfer catalysis can also be employed in industrial settings.[2]
Q4: What are the critical safety precautions for handling the reagents and product?
-
This compound: This compound is listed as an irritant.[11] Avoid contact with skin and eyes.
-
Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any moisture.
-
5-(chloromethyl)furfural (CMF): Handle with care, as alkyl halides can be irritants and lachrymators.
-
Solvents (DMF, Acetonitrile): These are flammable and toxic. Handle them in a well-ventilated fume hood.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.
Appendices
Appendix A: Standard Synthesis Protocol
This protocol is a general guideline. Optimization may be required based on your specific lab conditions and reagent purity.
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-chloro-3-methylphenol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the phenol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Electrophile Addition: Dissolve 5-(chloromethyl)furfural (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers and wash with water (2x), 1M NaOH (to remove excess phenol), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Appendix B: Data Presentation
Table 1: Comparison of Reaction Conditions
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 (Reflux) | 12 | 60-75% | Slower reaction, requires heating. Safer base. |
| 2 | NaH (1.1) | DMF | 50-60 | 3 | 85-95% | Faster reaction, higher yield. Requires careful handling. |
| 3 | NaOH (1.2) | DMSO | 60 | 5 | 70-80% | Alternative strong base, but can introduce water. |
| 4 | K₂CO₃ (1.5) | Acetone | 56 (Reflux) | 24 | 55-70% | Common solvent, but may be less effective than ACN or DMF. |
Appendix C: Reaction Diagrams
Caption: Reaction mechanism for the Williamson ether synthesis of the target compound.
Caption: A workflow for troubleshooting low reaction yields.
References
- What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. (2025).
- Miao, H., et al. (2021-2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org.
- MDPI. (n.d.). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Request PDF. (2025). Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C. ResearchGate.
- Organic Chemistry 1: Williamson ether synthesis practice problems. (2022). YouTube.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides.
- Matrix Scientific. (n.d.). This compound.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- ACS Sustainable Chemistry & Engineering. (2023). Production and Downstream Integration of 5-(Chloromethyl)furfural from Lignocellulose.
- Green Chemistry (RSC Publishing). (n.d.). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural.
- Chemical Engineering Transactions. (n.d.). The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling.
- PrepChem.com. (n.d.). Synthesis of 5-Chloromethyl furfural.
- Google Patents. (n.d.). US9586922B2 - Methods for purifying 5-(halomethyl)furfural.
- MDPI. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive.
- ResearchGate. (2025). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive.
Sources
- 1. youtube.com [youtube.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. cetjournal.it [cetjournal.it]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. matrixscientific.com [matrixscientific.com]
Technical Support Center: Synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Welcome to the technical support center for the synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common issues, and provide validated strategies to optimize your reaction outcomes.
The synthesis of this compound is fundamentally a Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[1][2] The primary reactants are 5-(chloromethyl)furfural (CMF) and 4-chloro-3-methylphenol. While straightforward in theory, the unique properties of the furan-based starting material present specific challenges that can significantly impact reaction efficiency.
This document is structured as a series of frequently asked questions (FAQs) to directly address the problems you may be facing in the lab.
Troubleshooting Guide & FAQs
Question 1: My overall yield is consistently low (<50%). What are the most likely causes?
Answer: Low yield in this specific Williamson ether synthesis is a common issue and typically stems from one or more of the following factors:
-
Degradation of 5-(Chloromethyl)furfural (CMF): CMF is a highly reactive and sensitive substrate. Under acidic, aqueous, or high-temperature conditions, it is prone to decomposition and self-condensation, leading to the formation of insoluble black polymers known as "humins".[3][4] The hydrochloric acid (HCl) generated during the reaction can further catalyze this degradation.[5]
-
Competing Side Reactions: The desired O-alkylation competes with other pathways. The phenoxide nucleophile is ambident, meaning C-alkylation on the aromatic ring can occur, though this is usually a minor pathway under controlled conditions.[1] More significantly, side reactions involving the aldehyde group of CMF, such as acetal formation, can reduce the availability of the starting material.[5]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not fully deprotonate the phenol, leading to a low concentration of the active nucleophile.[6] The wrong solvent can hinder the SN2 mechanism, and excessive heat will favor degradation pathways over the desired ether formation.[2][6]
-
Impure Starting Materials: The purity of both CMF and 4-chloro-3-methylphenol is paramount. Impurities can introduce competing nucleophiles or catalysts for decomposition. CMF, in particular, can degrade upon storage.[4]
The following questions will delve into each of these areas to provide specific, actionable solutions.
Question 2: I suspect my 5-(chloromethyl)furfural (CMF) is degrading. How can I handle this starting material and minimize decomposition during the reaction?
Answer: Your suspicion is well-founded, as CMF instability is a primary driver of low yields.[4][7]
Handling and Storage:
-
Purity Check: Before use, assess the purity of your CMF. Freshly purified CMF should be a white to light-yellow solid. If it is dark brown or black, it has likely degraded and should be purified, for example, by recrystallization or column chromatography, before use.[4]
-
Storage: Store CMF under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., <4 °C). Avoid exposure to moisture, as it can hydrolyze back to 5-(hydroxymethyl)furfural (HMF) and HCl, which in turn catalyzes further degradation.[4][5]
Minimizing Degradation During Reaction:
-
Use a Non-Nucleophilic Base: Employ a base that can efficiently deprotonate the phenol without promoting side reactions. A weak, non-nucleophilic base like potassium carbonate (K₂CO₃) is often superior to strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH). K₂CO₃ is sufficient to deprotonate the acidic phenol but is less likely to induce elimination or other base-catalyzed decompositions of CMF.[8]
-
Maintain Anhydrous Conditions: Water is detrimental. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere. Water can hydrolyze CMF and also solvates the phenoxide, reducing its nucleophilicity.[9]
-
Control Temperature: Do not overheat the reaction. While heat can increase the rate of the SN2 reaction, it exponentially accelerates the rate of CMF decomposition.[5] A moderate temperature, typically between 50-80 °C, often provides the best balance.[6] Monitor the reaction by TLC to avoid prolonged heating once the starting material is consumed.
Question 3: Which base and solvent combination is best for this synthesis?
Answer: The choice of base and solvent is critical for maximizing the SN2 pathway and minimizing side reactions.
Base Selection: As mentioned, a moderately weak base is ideal.
-
Recommended: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). These are effective at deprotonating phenols and are heterogeneous, which can sometimes simplify work-up.[8]
-
Use with Caution: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). While effective, they introduce water into the reaction unless used in powdered form and can be too harsh, promoting side reactions.[10]
-
Not Recommended: Strong, bulky bases like potassium tert-butoxide (t-BuOK). These are known to favor the competing E2 elimination reaction, although this is less of a risk with a primary halide like CMF.[11]
Solvent Selection: A polar aprotic solvent is strongly recommended. These solvents can dissolve the ionic phenoxide but do not solvate the anion as strongly as protic solvents do, thereby increasing its nucleophilic strength.[2][6]
-
Excellent Choices: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (CH₃CN).[6]
-
Acceptable Choice: Acetone. It can also be effective, especially with K₂CO₃.
-
Avoid: Protic solvents like ethanol, methanol, or water. They will solvate and deactivate the phenoxide nucleophile, slowing down the desired SN2 reaction.[6]
The diagram below illustrates the key steps and considerations for setting up the reaction.
Question 4: I'm observing a lot of dark, insoluble material in my reaction flask. What is it and how do I prevent it?
Answer: The dark, insoluble material is almost certainly "humins," which are complex polymers formed from the acid-catalyzed degradation and self-condensation of furan derivatives like CMF.[3] Their formation is a primary cause of yield loss and can complicate purification.
Prevention Strategies:
-
Strictly Anhydrous Conditions: Water facilitates the formation of HCl from CMF, which is a potent catalyst for humin formation.[5]
-
Use of an Acid Scavenger: The recommended base, K₂CO₃, not only forms the phenoxide but also acts as an acid scavenger, neutralizing the HCl byproduct as it is formed during the SN2 reaction. This is a crucial secondary role that prevents the autocatalytic decomposition of CMF.
-
Moderate Temperature: As stated before, high temperatures dramatically accelerate humin formation.[5] Stick to the lowest temperature that allows the reaction to proceed at a reasonable rate.
-
Inert Atmosphere: While less critical for humin prevention than for other side reactions, excluding oxygen can help prevent oxidative degradation pathways that may contribute to colored impurities.
The flowchart below outlines the major competing pathways. Minimizing the conditions that lead to the red-colored pathways is key to improving your yield.
Optimized Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol incorporates the best practices discussed above to maximize yield and minimize byproduct formation.
-
Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-3-methylphenol (1.0 eq), potassium carbonate (K₂CO₃, finely powdered, 1.5 eq), and anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per mmol of phenol).
-
Inert Atmosphere: Flush the apparatus with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the phenol.
-
Substrate Addition: Dissolve 5-(chloromethyl)furfural (CMF, 1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture via a syringe.
-
Reaction: Heat the mixture to 60-70 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate or diethyl ether.[10]
-
Combine the organic layers and wash sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and finally, brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Protocol 2: Product Purification
The crude product obtained from the work-up will likely contain minor impurities and requires purification.
-
Column Chromatography: The most effective method is flash column chromatography on silica gel.
-
Solvent System: A gradient elution system is recommended. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Step: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a solid.
Summary of Key Parameters
The following table summarizes the critical parameters and our recommendations for optimizing the synthesis.
| Parameter | Suboptimal Choice (Leads to Low Yield) | Recommended Optimal Condition | Rationale |
| Base | Strong, nucleophilic bases (e.g., NaOH, NaH) | Potassium Carbonate (K₂CO₃) | Sufficiently basic for phenol deprotonation but minimizes CMF degradation and acts as an acid scavenger.[8] |
| Solvent | Protic solvents (Ethanol, Water) | Anhydrous Polar Aprotic (DMF, DMSO) | Enhances nucleophilicity of the phenoxide and prevents CMF hydrolysis.[2][6] |
| Temperature | > 100 °C | 50 - 80 °C | Balances the rate of SN2 reaction against the significantly increased rate of CMF decomposition at higher temperatures.[5][6] |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents side reactions and moisture contamination. |
| CMF Quality | Old, discolored (brown/black) | Freshly purified, white/pale yellow solid | Degraded CMF is a primary source of humin byproducts and reduces the amount of active starting material.[4] |
By carefully controlling these parameters and understanding the chemical principles at play, you can effectively troubleshoot and overcome the challenge of low yield in this synthesis.
References
- ACS Sustainable Chemistry & Engineering. (2023). Production and Downstream Integration of 5-(Chloromethyl)
- Wikipedia.Williamson ether synthesis.
- Chemical Engineering Transactions. (2022). The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling.
- MDPI. (2022).
- MDPI. (2018). Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF).
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
- eScholarship.org. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles.
- PubMed. (2001). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route.
- University of Missouri–St. Louis.The Williamson Ether Synthesis.
- Cambridge University Press.Williamson Ether Synthesis.
- Francis Academic Press. (2023).
- Green Chemistry. (2024). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry Steps.The Williamson Ether Synthesis.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. cetjournal.it [cetjournal.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. francis-press.com [francis-press.com]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Welcome to the technical support center for the synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols. Our focus is on explaining the causality behind experimental choices to ensure both success and scientific rigor in your work.
Introduction to the Synthesis
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of the chlorine atom in 5-(chloromethyl)furfural (CMF) by the phenoxide of 4-chloro-3-methylphenol. While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact yield and purity. This guide will walk you through identifying and mitigating these issues.
Core Reaction Scheme
Caption: General scheme for the Williamson ether synthesis of the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My yield is significantly lower than expected, and I have a complex mixture of byproducts. What are the likely side reactions?
Answer: Low yields in this synthesis are typically due to competing reaction pathways involving both starting materials and the product. The primary culprits are often related to the instability of the furan ring and the reactivity of the aldehyde and chloromethyl groups under the reaction conditions.
The most common side reactions include:
-
Cannizzaro Reaction of the Aldehyde: Under strong basic conditions, the furaldehyde moiety can disproportionate into a carboxylic acid and an alcohol.[1] This can occur with both the starting CMF and the final product.
-
Polymerization/Humins Formation: Furan derivatives, especially CMF, are susceptible to polymerization under acidic or basic conditions, forming dark, insoluble materials known as humins.[2][3]
-
Hydrolysis of CMF: The presence of water can lead to the hydrolysis of CMF to 5-(hydroxymethyl)furfural (HMF).[2][4] While HMF can also undergo etherification, the reaction kinetics will be different, and it introduces another variable.
-
Elimination Reactions: Strong bases can promote the elimination of HCl from CMF, leading to the formation of reactive intermediates that can polymerize.[5][6]
To diagnose the issue, we recommend analyzing your crude reaction mixture by TLC, LC-MS, and ¹H NMR to identify the major byproducts.
Question 2: My final product is dark brown or black, even after purification. What causes this discoloration and how can I prevent it?
Answer: The dark coloration is almost certainly due to the formation of polymeric byproducts, often referred to as humins.[2][3] These are complex, high-molecular-weight condensation products that are common in reactions involving furan aldehydes derived from carbohydrates.
Causality: The formation of these polymers is often initiated by the degradation of the furan ring, which can be catalyzed by both acids and strong bases. The reaction conditions for the Williamson ether synthesis, particularly if high temperatures and strong bases are used for extended periods, can promote these side reactions.
Troubleshooting Protocol:
-
Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[7] Carbonates are generally strong enough to deprotonate the phenol without significantly promoting the degradation of the furaldehyde.
-
Temperature Control: Maintain the reaction temperature as low as reasonably possible to achieve a good reaction rate. We recommend starting with trials around 60-80 °C.
-
Reaction Time: Monitor the reaction progress closely by TLC or HPLC and stop the reaction as soon as the starting materials are consumed. Prolonged reaction times will increase the formation of colored impurities.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the phenol and the furan ring, which can also contribute to color formation.
Question 3: I am observing a significant amount of a byproduct with a mass corresponding to the starting CMF plus a hydroxyl group. What is happening?
Answer: This observation strongly suggests the hydrolysis of 5-(chloromethyl)furfural (CMF) to 5-(hydroxymethyl)furfural (HMF).[2][4]
Causality: This occurs when water is present in the reaction mixture. The chloromethyl group of CMF is susceptible to nucleophilic substitution by water, especially at elevated temperatures.
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure that all your reagents and solvents are thoroughly dried. Use anhydrous solvents and dry your starting phenol and base before use.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can be used, but they must be anhydrous.[7][8] Toluene can also be a good choice, and any residual water can be removed by azeotropic distillation before adding the base and CMF.
-
Drying Agents: If practical for your setup, consider adding molecular sieves to the reaction mixture to scavenge any trace amounts of water.
Question 4: My NMR spectrum shows signals that suggest the formation of both an alcohol and a carboxylic acid derivative of my product. What is the cause?
Answer: This is a classic signature of the Cannizzaro reaction .[1] The aldehyde group of your furaldehyde product (or the CMF starting material) has undergone disproportionation in the presence of a strong base.
Caption: The Cannizzaro reaction disproportionates an aldehyde into an alcohol and a carboxylate.
Troubleshooting Protocol:
-
Avoid Strong Bases: This is the most critical factor. As mentioned previously, switch from NaOH or KOH to milder bases like K₂CO₃ or Cs₂CO₃.[7]
-
Stoichiometry of Base: Use only a slight excess of the base (e.g., 1.1-1.5 equivalents) relative to the phenol. A large excess of base will significantly increase the rate of the Cannizzaro reaction.
-
Temperature: Lowering the reaction temperature will also help to disfavor this side reaction.
Optimized Protocol and Purification
Based on the troubleshooting advice above, here is a recommended starting protocol designed to minimize side reactions.
Experimental Protocol: Synthesis
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-3-methylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the phenol.
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add a solution of 5-(chloromethyl)furfural (CMF) (1.05 eq) in a small amount of anhydrous DMF dropwise over 15 minutes.
-
Heat the reaction mixture to 70 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
-
Once the CMF has been consumed (typically 4-6 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude product will likely contain unreacted 4-chloro-3-methylphenol and some polymeric impurities.
-
Column Chromatography: The most effective method for purification is flash column chromatography on silica gel.
-
Solvent System: A gradient elution system of hexanes and ethyl acetate is typically effective. Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute the product. The dark, polymeric impurities will often remain at the top of the column.
-
Recrystallization: If the chromatographed product is a solid and still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can further enhance purity.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ | Milder bases minimize Cannizzaro reaction and furan degradation.[7] |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents facilitate Sₙ2 reactions. Must be anhydrous to prevent CMF hydrolysis.[8] |
| Temperature | 60-80 °C | Balances reaction rate with minimizing side reactions like polymerization. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative degradation of reagents and product. |
| Purification | Flash Chromatography | Effectively separates the product from polar and non-polar impurities. |
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Acid-Catalyzed 2-Furaldehyde (Furfural) Decomposition Kinetics. (2025). Request PDF. [Link]
- 5-(Chloromethyl)furfural (CMF): A Platform for Transforming Cellulose into Commercial Products. (n.d.). ACS Sustainable Chemistry & Engineering. [Link]
- Williamson Ether Synthesis. (n.d.). Cambridge University Press. [Link]
- A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. (2024). Green Chemistry. [Link]
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
- Williamson ether synthesis. (n.d.). Wikipedia. [Link]
- The Williamson Ether Synthesis. (n.d.).
- Degradation of furfural (2-furaldehyde) to methane and carbon dioxide by an anaerobic consortium. (1991). Applied Biochemistry and Biotechnology. [Link]
- The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (n.d.). eScholarship.org. [Link]
- Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. (2021). MDPI. [Link]
- 5‐(Chloromethyl)furfural (CMF) as a bio‐platform molecule. (n.d.).
- Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). Applied Microbiology and Biotechnology. [Link]
- 5-(Chloromethyl)furfural is the New HMF: Functionally Equivalent But More Practical in Terms of its Production From Biomass. (2015). ChemSusChem. [Link]
- Method for preparing 5-chloromethyl furfural. (2014).
- The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. (n.d.). Chemical Engineering Transactions. [Link]
- 5-(Chloromethyl)Furfural as a Potential Source for Continuous Hydrogenation of 5-(Hydroxymethyl)Furfural to 2,5-Bis(Hydroxymethyl)Furan. (2022). ChemPlusChem. [Link]
- Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. (2020).
- 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2015).
- 5-methylfurfural. (n.d.). Organic Syntheses Procedure. [Link]
- Methods for purifying 5-(halomethyl)furfural. (n.d.).
Sources
- 1. Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive | MDPI [mdpi.com]
- 2. cetjournal.it [cetjournal.it]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 5-(Chloromethyl)Furfural as a Potential Source for Continuous Hydrogenation of 5-(Hydroxymethyl)Furfural to 2,5-Bis(Hydroxymethyl)Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. francis-press.com [francis-press.com]
Stability of furan aldehydes in acidic and basic conditions
Welcome to the technical support center for furan aldehydes. This guide is designed for researchers, chemists, and drug development professionals who utilize furan aldehydes like furfural and 5-hydroxymethylfurfural (HMF) in their work. The inherent reactivity of these platform chemicals presents unique stability challenges, particularly in acidic and basic media.[1][2][3] This resource provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are furan aldehydes like furfural and HMF so unstable?
A1: The instability of the furan ring is a primary concern in the development of sustainable technologies based on plant biomass.[3][4] The pseudoaromatic furan core is susceptible to degradation under various synthetic conditions, which limits its practical application.[1][2][3] Under acidic conditions, the furan ring can be protonated, leading to ring-opening reactions, polymerization, and the formation of degradation products like levulinic and formic acids.[5][6][7] In basic media, furan aldehydes without an alpha-proton can undergo the Cannizzaro reaction, while polymerization and resinification are also common.[8]
Q2: What are the major degradation products I should be aware of?
A2: Under acidic conditions , particularly with heat, HMF degrades into levulinic acid and formic acid.[6] Furfural can also yield formic acid and other resinous condensation products.[5][9] Under basic conditions , furan aldehydes can undergo disproportionation via the Cannizzaro reaction to form the corresponding furfuryl alcohol and furoic acid.[8] Polymerization into dark, insoluble materials, often called humins, is a significant issue under both acidic and basic conditions.[10]
Q3: Can I store solutions of furan aldehydes?
A3: Long-term storage of furan aldehyde solutions is challenging. For optimal stability, they should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) have been shown to have a stabilizing effect.[1][2] It is recommended to prepare solutions fresh whenever possible or to re-verify the concentration of stored solutions before use.
Q4: My reaction mixture containing a furan aldehyde turned dark brown/black. What happened?
A4: The formation of a dark brown or black precipitate is a classic sign of "humin" formation.[10] Humins are complex, furan-rich polymers that are poorly characterized and result from the degradation and polymerization of furan aldehydes and/or the carbohydrate precursors from which they are derived.[10] This is a common issue in biomass processing and is accelerated by high temperatures and both acidic and basic conditions.[10]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in chemical principles.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Yield of Target Product | Degradation of Furan Aldehyde: The primary cause is often the degradation of the starting furan aldehyde under the reaction conditions. This is especially prevalent in strongly acidic or basic environments and at elevated temperatures. | 1. Optimize pH: If possible, conduct the reaction under neutral or mildly acidic/basic conditions. Electron-withdrawing substituents on the furan ring can increase its stability against acid-catalyzed degradation.[7]2. Lower Reaction Temperature: Degradation kinetics are highly temperature-dependent. Reducing the temperature, even if it extends the reaction time, can significantly improve the stability of the furan aldehyde.3. Use a Biphasic System: Employ a water-organic solvent system. The furan aldehyde can be continuously extracted into the organic phase, removing it from the harsh aqueous reactive environment and minimizing degradation.[10] |
| Inconsistent Analytical Results (e.g., HPLC) | On-Column or Sample Prep Degradation: The furan aldehyde may be degrading after sample collection but before or during analysis. This can be caused by acidic mobile phases, prolonged storage in autosampler vials, or exposure to light/air. | 1. Neutralize Samples: Immediately after sampling, neutralize the aliquot to a pH of ~6-7 before analysis.2. Use Buffered Mobile Phase: Ensure your HPLC mobile phase is buffered to a stable pH. For reverse-phase HPLC, a simple mobile phase of acetonitrile and water is often effective.[11]3. Minimize Sample Residence Time: Analyze samples as quickly as possible after preparation. Use refrigerated autosamplers if available.4. Use a Guard Column: This can protect your analytical column from insoluble degradation products. |
| Formation of Insoluble Black/Brown Precipitate (Humins) | Polymerization/Resinification: This occurs when the furan ring opens or reacts with other molecules (including itself) to form high molecular weight polymers. This process is catalyzed by strong acids and bases.[12] | 1. Reduce Catalyst Concentration: Use the minimum amount of acid or base catalyst necessary to achieve a reasonable reaction rate.2. Add Stabilizing Solvents: Polar aprotic solvents can stabilize furan derivatives.[1][2] Consider using solvents like DMF or DMSO if compatible with your reaction.3. Acetal Protection: For reactions not involving the aldehyde group, consider protecting it as an acetal. Acetals are stable under basic and nucleophilic conditions and can be deprotected later using mild acid hydrolysis.[13] |
| Unexpected Side Products Detected | Cannizzaro Reaction (Basic Conditions): In the absence of α-hydrogens, aldehydes can disproportionate in strong base to yield a carboxylic acid and an alcohol. For furfural, this would yield 2-furoic acid and furfuryl alcohol. | 1. Avoid Strong Bases: If possible, use a non-nucleophilic organic base or a weaker inorganic base (e.g., K₂CO₃) instead of strong hydroxides (NaOH, KOH).2. Protect the Aldehyde Group: As mentioned above, converting the aldehyde to an acetal will prevent this side reaction.[13] |
| Ring Opening (Acidic Conditions): Strong acid catalysis can lead to the hydrolytic opening of the furan ring, eventually forming products like levulinic acid and formic acid from HMF.[6][14] | 1. Use Lewis Acids: In some cases, Lewis acids may be milder and more selective than Brønsted acids, reducing the extent of ring-opening.2. Control Water Content: Since this is a hydrolysis reaction, minimizing the amount of water in the reaction (if feasible for your system) can slow this degradation pathway. |
Chemical Degradation Pathways
Understanding the mechanisms of degradation is key to preventing them. The following diagrams illustrate the primary pathways under acidic and basic conditions.
Acid-Catalyzed Degradation of 5-HMF
Under acidic conditions, the furan ring of HMF is susceptible to hydration, leading to ring-opening and the subsequent formation of levulinic acid and formic acid. This is a major pathway for yield loss in biomass conversion processes.
Caption: Acid-catalyzed hydration and rearrangement of HMF.
Base-Catalyzed Degradation of Furfural
In the presence of a strong base, furfural, which lacks an α-hydrogen, undergoes the Cannizzaro reaction. One molecule of furfural is oxidized to furoic acid, while a second molecule is reduced to furfuryl alcohol.
Caption: Disproportionation of furfural via the Cannizzaro reaction.
Key Experimental Protocols
Protocol 1: HPLC-UV Method for Quantifying Furan Aldehyde Degradation
This protocol provides a robust method for monitoring the concentration of furfural or HMF in a reaction mixture. Liquid chromatography with UV detection is one of the most widely used methods for their analysis.[15]
Objective: To quantify the concentration of a furan aldehyde over time to determine its stability under specific experimental conditions.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
-
HPLC-grade acetonitrile and water.
-
Furan aldehyde standard of known purity.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Methodology:
-
Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical starting condition is 85:15 water:acetonitrile.[17]
-
Degas the mobile phase thoroughly before use.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the furan aldehyde standard (e.g., 1000 mg/L) in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards (e.g., 25, 50, 100, 250 mg/L).[16]
-
-
Sample Preparation:
-
At designated time points, withdraw an aliquot (e.g., 100 µL) from your reaction mixture.
-
Immediately dilute the aliquot into a known volume of mobile phase in a volumetric flask to quench the reaction and bring the concentration within the calibration range.
-
If the sample contains particulates, filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or equivalent.[16]
-
Mobile Phase: 5 mM H₂SO₄ in water (for HPX-87H column) or Acetonitrile/Water gradient (for C18 column).[16]
-
Column Temperature: 30-60 °C.[16]
-
Injection Volume: 5-20 µL.[16]
-
Detector Wavelength: Set the UV detector to the λmax of your analyte (approx. 275-284 nm for HMF and furfural).
-
-
Data Analysis:
-
Run the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Run the experimental samples.
-
Use the regression equation from the standard curve to calculate the concentration of the furan aldehyde in your samples at each time point.
-
Plot concentration vs. time to determine the degradation kinetics.
-
Workflow for Stability Assessment
Caption: Experimental workflow for assessing furan aldehyde stability.
References
- Eawag-BBD. (2007). Furfural Degradation Pathway.
- ResearchGate. (n.d.). Different pathways for the acid catalyzed hydration of furfural.
- Tampere University Research Portal. (2024). Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1.
- Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology.
- Guo, Y., et al. (2018). Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF). Biotechnology Advances.
- Liu, C., et al. (2024). Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1. Scientific Reports.
- Carrasquillo-Flores, R., et al. (2019). Elucidating Acidic Electro-Oxidation Pathways of Furfural on Platinum. ACS Catalysis.
- Lange, J. P., et al. (2017). Acid-Catalyzed 2-Furaldehyde (Furfural) Decomposition Kinetics. Industrial & Engineering Chemistry Research.
- ResearchGate. (n.d.). Native furfural degradation pathways.
- ResearchGate. (n.d.). Degradative pathways of 5-HMF and furfual.
- Spano, N., et al. (2020). A direct RP-HPLC method for the determination of furanic aldehydes and acids in honey. Food Chemistry.
- Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- PubMed. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- Semantic Scholar. (2024). Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1.
- ResearchGate. (n.d.). Kinetic and mechanistic aspects of furfural degradation in biorefineries.
- ResearchGate. (n.d.). Pathway for 5-hydroxymethylfurfural (HMF) conversion.
- Koopman, F., et al. (2010). Identification and characterization of the furfural and 5-(hydroxymethyl)furfural degradation pathways of Cupriavidus basilensis HMF14. PNAS.
- Quora. (2025). How does 5-Hydroxymethylfurfural (HMF) influence the degradation of sugars during heat treatment?.
- SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column.
- Le, H., et al. (2021). Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil. Energy & Fuels.
- ResearchGate. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
- ResearchGate. (n.d.). The degradation pathway for furfural and 5-hydroxymethylfurfural (HMF).
- Wiley Online Library. (n.d.). Biotransamination of Furan-Based Aldehydes with Isopropylamine: Enzyme Screening and pH Influence.
- ResearchGate. (n.d.). Pathways for decomposition of 5-HMF during glucose conversion.
- Wikipedia. (n.d.). Furan resin.
- S4Science. (n.d.). Furanic Compounds Determination in HPLC.
- PubChem. (n.d.). Furfural.
- ResearchGate. (n.d.). Scheme 3. Path of Furan Compounds Generate α-Carbonyl Aldehydes and Humins.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- PubMed. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine.
- ResearchGate. (n.d.). Schematic representation of the HMF degradation pathway.
- Kim, H., et al. (2022). Structural and Biochemical Analysis of the Furan Aldehyde Reductase YugJ from Bacillus subtilis. International Journal of Molecular Sciences.
- ACS Publications. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks.
- Trepo. (n.d.). Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1.
- MDPI. (n.d.). Enhancing Antioxidant and Flavor of Xuanwei Ham Bone Hydrolysates via Ultrasound and Microwave Pretreatment.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sugar-energy.com [sugar-energy.com]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Furan resin - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. s4science.at [s4science.at]
Technical Support Center: Synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Sources
- 1. This compound | C13H11ClO3 | CID 1229862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. MX348402B - CONVERSION OF 5- (CHLOROMETILE) -2-FURALDEHYDE IN 5-METHYL-2-FUROIC ACID AND ITS DERIVATIVES. - Google Patents [patents.google.com]
Unexpected results in 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde experiments
Welcome to the technical support guide for 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile furan derivative. Here, we address common and unexpected experimental results, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your experimental outcomes and ensure the integrity of your research.
Section 1: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues that may arise during the synthesis, purification, and handling of this compound.
Issue 1: Low or No Yield of the Desired Product in Williamson Ether Synthesis
Question: I am attempting to synthesize this compound via a Williamson ether synthesis between 5-(chloromethyl)furfural and 4-chloro-3-methylphenol, but I am consistently obtaining low yields or recovering starting materials. What are the likely causes and how can I improve the reaction efficiency?
Answer:
The Williamson ether synthesis is a robust method, but its success with heteroaromatic substrates like furan derivatives can be sensitive to several factors.[1][2] Here’s a breakdown of potential causes and troubleshooting steps:
-
Causality Behind Experimental Choices:
-
Base Selection is Critical: The choice of base is paramount for the deprotonation of the phenol to form the more nucleophilic phenoxide. While strong bases like sodium hydride (NaH) are effective, they can sometimes lead to side reactions with the furan ring or the aldehyde.[3] A milder base, such as potassium carbonate (K₂CO₃), is often sufficient and can minimize degradation.
-
Solvent Polarity and Aprotic Nature: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. They also do not participate in the reaction.
-
Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can promote the decomposition of the furan ring, which is known to be less stable than benzene.[4][5] A moderate temperature range (e.g., 60-80 °C) is generally a good starting point.
-
Troubleshooting Protocol: Optimizing Williamson Ether Synthesis
-
Reagent Purity: Ensure both 5-(chloromethyl)furfural and 4-chloro-3-methylphenol are of high purity. Impurities can interfere with the reaction.
-
Strict Anhydrous Conditions: Water will quench the phenoxide intermediate. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Systematic Base and Solvent Screening:
-
Mild Conditions: Start with K₂CO₃ as the base in acetonitrile and reflux for 12-24 hours.
-
Stronger Conditions: If the reaction is slow, switch to NaH in anhydrous THF or DMF. Add the NaH to the phenol solution at 0 °C to control the initial exothermic reaction, then allow it to warm to room temperature before adding the 5-(chloromethyl)furfural.
-
-
Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.
Issue 2: Presence of Significant Impurities After Synthesis
Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex, indicating the presence of several impurities. What are the likely side reactions, and how can I purify my compound?
Answer:
The chemical structure of this compound contains two reactive sites: the furan ring and the aldehyde group. This can lead to several side products.
-
Potential Side Reactions:
-
Furan Ring Instability: Furans are susceptible to decomposition under strongly acidic or basic conditions, and prolonged heating can lead to polymerization or ring-opening.[6][7] Harsh reaction conditions should be avoided.
-
Aldehyde Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Self-Condensation/Polymerization: Aldehydes can undergo self-condensation reactions, particularly in the presence of strong bases.[8]
-
Purification Protocol: Removing Common Impurities
-
Aqueous Workup:
-
To remove any unreacted phenol and the base, wash the organic extract with a dilute NaOH solution, followed by water, and then brine.
-
If you suspect the presence of the corresponding carboxylic acid, a wash with a saturated sodium bicarbonate solution can selectively remove it.[9]
-
-
Column Chromatography: This is the most effective method for purifying the final product.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC.
-
-
Bisulfite Adduct Formation (for Aldehyde Purification): If the primary impurity is non-aldehydic, you can selectively isolate the desired product by forming a solid bisulfite adduct.[10][11]
-
Dissolve the crude product in a suitable solvent (e.g., ethanol).
-
Add a saturated aqueous solution of sodium bisulfite and stir.
-
The aldehyde will form a solid adduct, which can be filtered off.
-
The aldehyde can then be regenerated by treating the adduct with a base (e.g., NaHCO₃ or NaOH solution).[9][11]
-
Issue 3: Unexpected Spectroscopic Data (NMR, IR, MS)
Question: The characterization data for my product is not what I expected. The NMR shows shifted peaks, and the mass spectrum has an unexpected molecular ion. What could be causing this?
Answer:
Discrepancies in spectroscopic data often point to structural changes in the molecule.
-
Potential Structural Isomers or Degradation Products:
-
Ring Opening: Under certain conditions, the furan ring can undergo hydrolysis to form a 1,4-dicarbonyl compound.[5] This would result in a significantly different NMR spectrum and a change in the molecular weight due to the addition of a water molecule.
-
Oxidation: As mentioned, the aldehyde could be oxidized to a carboxylic acid, which would be evident in the IR spectrum (broad O-H stretch) and a +16 Da shift in the mass spectrum.
-
Rearrangement: While less common, acid-catalyzed rearrangements of the furan ring are possible.[6]
-
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Diagnostic Spectroscopic Feature |
| ¹H NMR: Absence of aldehyde proton (~9.5 ppm), appearance of a broad singlet. | Oxidation to carboxylic acid. | IR: Broad O-H stretch around 2500-3300 cm⁻¹. |
| Mass Spec: M+18 peak. | Ring hydrolysis. | ¹H & ¹³C NMR: Disappearance of furan ring signals and appearance of signals corresponding to a diketone. |
| ¹H NMR: Complex aromatic region, unexpected splitting patterns. | Isomerization or presence of regioisomers from synthesis. | Re-evaluate the purity of starting materials and reaction conditions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound and how should it be stored?
A1: Furan derivatives, in general, are sensitive to light, air, and strong acids.[4][5] The aldehyde group is also susceptible to oxidation. Therefore, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., in a sealed vial under argon or nitrogen). For long-term storage, refrigeration is recommended.
Q2: Can I use a different halogen on the 5-(halomethyl)furfural for the synthesis?
A2: Yes, 5-(bromomethyl)furfural is also a suitable starting material and may even be more reactive than the chloro-derivative in the Williamson ether synthesis. The general principles of the reaction remain the same.
Q3: Are there alternative synthetic routes to this compound?
A3: While the Williamson ether synthesis is a common approach, other methods could include a Mitsunobu reaction between 5-(hydroxymethyl)furfural and 4-chloro-3-methylphenol. This reaction proceeds under milder, neutral conditions and can sometimes be advantageous for sensitive substrates.
Q4: My compound appears to be an oil, but I've seen reports of it being a solid. Why is this?
A4: The physical state of a compound can be influenced by its purity. The presence of residual solvent or minor impurities can prevent crystallization. It is also possible that the compound exhibits polymorphism, existing in different crystalline forms with different melting points. High purity, confirmed by techniques like NMR and elemental analysis, is key to obtaining a crystalline solid.
Q5: What are some common biological applications of this class of compounds?
A5: Furan derivatives are present in many biologically active molecules.[12] Specifically, Schiff bases derived from substituted furfurals have been investigated for their antimicrobial and anthelmintic activities.[13][14] The core structure of this compound makes it a valuable intermediate for the synthesis of novel therapeutic agents.
Visualizing the Synthetic Pathway
The following diagram illustrates the Williamson ether synthesis pathway for this compound.
Caption: Williamson ether synthesis workflow.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting unexpected results in your experiments.
Caption: Troubleshooting decision-making process.
References
- Reddit. (2015). Purifying aldehydes? [Online forum post]. [Link]
- Sawada, H., Harada, T., & Nagatsu, T. (1976).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
- Golysheva, A. N., Kolykhalov, D. A., & Karlinskii, B. Y. (2025). Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions. Korean Journal of Chemical Engineering. [Link]
- Google Patents. (2000).
- Guo, Y., Li, Y., & Zhang, Q. (2017).
- St. Jean, D. J., & Fandrick, K. R. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1164–1169. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]
- National Institutes of Health. (2024). Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF)
- Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?[Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Furan. [Link]
- PubChem. (n.d.). This compound. [Link]
- Clauson-Kaas, N., & Elming, N. (1952). Reactions of the furan nucleus; 2.5-dialkoxy-2.5-dihydrofurans. Acta Chemica Scandinavica, 6, 560-565. [Link]
- The Royal Society of Chemistry. (2013).
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- ResearchGate. (2025). Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C. [Link]
- Varshney, M. M., Husain, A., & Parcha, V. (2015). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 4(6), 1801-1806. [Link]
- Arcadi, A., Cacchi, S., & Fabrizi, G. (1997). Synthesis of 2,5-Disubstituted Furans via Palladium-Catalyzed Annulation of Alkyl 3-Oxo-6-heptynoates. The Journal of Organic Chemistry, 62(25), 8774–8777. [Link]
- Reddit. (2015). Williamson ether synthesis trouble, 2.0. [Online forum post]. [Link]
- National Institutes of Health. (n.d.).
- Clutch Prep. (n.d.). Williamson Ether Synthesis Practice Problems. [Link]
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]
- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. [Link]
- PubChem. (n.d.). 5-Acetoxymethyl-2-furaldehyde. [Link]
- NIST. (n.d.). 5-Acetoxymethyl-2-furaldehyde. [Link]
- ACS Publications. (2022).
- Faskhutdinov, R. A., et al. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. Molecules, 26(24), 7525. [Link]
- Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23(10), 4410-4420. [Link]
- eScholarship.org. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]
- The Good Scents Company. (n.d.). 5-acetoxymethyl-2-furaldehyde. [Link]
- Organic Syntheses. (n.d.). 5-methylfurfural. [Link]
- Radhika, C. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. International Journal of Pharmaceutical Sciences and Research. [Link]
- National Toxicology Program. (1995). Nomination Background: 5-(Hydroxymethyl)-2-furfural. [Link]
- PubChem. (n.d.). 5-(4-Chlorophenyl)-2-furaldehyde. [Link]
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]
- PubChem. (n.d.). Furfural. [Link]
- The Good Scents Company. (n.d.). 5-methyl furfural. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. reddit.com [reddit.com]
- 4. Recent Advances in Conjugated Furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furan - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Workup [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde and Related Furan Derivatives in Antimicrobial Research
Introduction: The Furan Scaffold in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of pharmacologically active compounds.[1][2] Its unique steric and electronic properties allow it to serve as a versatile pharmacophore, often acting as a bioisostere for phenyl rings to enhance metabolic stability and modulate drug-receptor interactions.[1][3] Furan derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[4][5]
This guide provides an in-depth comparative analysis of a specific furan derivative, 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde, and its closely related analogs. While direct, extensive comparative data on this exact aldehyde is nascent, a robust body of research on its immediate downstream derivatives—specifically Schiff bases formed from its scaffold—provides a powerful lens through which we can evaluate its potential. We will dissect the structure-activity relationships (SAR), present quantitative antimicrobial data against relevant pathogens, and provide detailed experimental protocols to ground these findings in practical, reproducible science. The focus is to equip researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of this chemical scaffold.
Synthetic Strategy and Rationale
The synthesis of the target aldehyde and its derivatives typically follows a multi-step pathway, beginning with the etherification of a substituted phenol followed by conversion to a hydrazide, which can then be condensed with a 5-substituted-2-furaldehyde. A particularly relevant pathway involves the synthesis of Schiff bases, where the aldehyde group of a furan derivative is the key reactive site.
A logical and well-documented synthetic route to analogous structures begins with p-chloro-m-cresol. This is reacted with ethyl chloroacetate to form an ester, which is subsequently treated with hydrazine hydrate to yield a key acetohydrazide intermediate. This intermediate serves as a versatile backbone that can be condensed with various 5-(substituted aryl)-2-furaldehydes to produce a library of Schiff bases for biological screening.[6] This modular approach is highly valued in medicinal chemistry as it allows for the systematic modification of the terminal aryl ring to probe structure-activity relationships.
Figure 1: General synthetic workflow for producing Schiff base derivatives from a phenoxy-acetohydrazide backbone and various furaldehydes.[6]
Comparative Antimicrobial Activity
The true measure of a novel scaffold lies in its performance against clinically relevant pathogens. The antimicrobial efficacy of furan derivatives is intricately linked to the nature and position of substituents on the heterocyclic and any appended rings.[3] Modifications at the C5 position of the furan ring have been shown to be particularly critical for modulating potency.[3]
Below is a comparative analysis of Schiff bases derived from the 2-(4-chloro-3-methylphenoxy)acetohydrazide backbone and various 5-aryl-2-furaldehydes. This data provides the most relevant available insight into the biological potential of the this compound scaffold. The activity is quantified by the Minimum Inhibitory Concentration (MIC) in µg/mL, representing the lowest concentration of the compound that prevents visible microbial growth.
Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL) of Furan Derivatives
| Compound ID | R-Group (Substitution on Terminal Phenyl Ring) | S. aureus | B. cereus | E. coli | K. pneumoniae | Reference |
|---|---|---|---|---|---|---|
| 4a | 4-Nitro (p-NO₂) | 12.5 | 25 | 50 | 25 | [6] |
| 4b | 4-Chloro (p-Cl) | 25 | 50 | 100 | 50 | [6] |
| 4c | 4-Bromo (p-Br) | 25 | 50 | 100 | 50 | [6] |
| 4d | 4-Methyl (p-CH₃) | 50 | 100 | >100 | 100 | [6] |
| 4h | 2-Chloro (o-Cl) | 12.5 | 25 | 50 | 50 | [6] |
| 4k | 4-Sulfacetamido | 6.25 | 12.5 | 25 | 12.5 | [6] |
| Ciprofloxacin | (Standard Drug) | 3.12 | 3.12 | 1.56 | 1.56 | [6] |
| Nitrofurantoin | (Furan Standard) | 1.56 | - | 12.5 | - |[7] |
Data sourced from Varshney et al., Medicinal Chemistry Research, 2014.[6]
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 allows for a clear deduction of structure-activity relationships, offering predictive insights for future molecular design.
-
Impact of Electron-Withdrawing Groups (EWGs): The presence of strong EWGs on the terminal phenyl ring, such as a nitro group (Compound 4a ), confers potent antibacterial activity. This is a common theme in antimicrobial furan chemistry, where nitrofurans are a well-established class of antibiotics.[1] The nitro group is often bio-reduced within bacterial cells to generate reactive intermediates that damage microbial DNA and ribosomal proteins.[1]
-
Influence of Halogens: Halogen substitution also enhances activity compared to unsubstituted or alkyl-substituted analogs. Compounds with chloro (4b , 4h ) and bromo (4c ) substituents show moderate to good activity. Notably, the position of the chlorine atom matters; the ortho-substituted compound (4h ) displays equivalent or slightly better activity against Gram-positive bacteria compared to its para-substituted counterpart (4b ).
-
Impact of Electron-Donating Groups (EDGs): The introduction of an electron-donating methyl group (Compound 4d ) leads to a significant reduction in antibacterial efficacy across all tested strains.
-
Complex Functional Groups: Compound 4k , bearing a sulfacetamido group, demonstrated the highest potency among the synthesized series. This suggests that incorporating moieties known for their antimicrobial properties (sulfa drugs) can lead to synergistic or additive effects, making it a highly promising candidate for further optimization.[6]
Figure 2: Structure-Activity Relationship (SAR) logic diagram for the studied furan derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed methodologies for the synthesis and evaluation of these furan derivatives, adapted from established literature.[6]
Protocol 1: Synthesis of 2-(4-chloro-3-methylphenoxy)acetohydrazide (Intermediate 3)
-
Step A: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate.
-
To a solution of p-chloro-m-cresol (0.1 mol) in dry acetone (150 mL), add anhydrous potassium carbonate (K₂CO₃, 0.2 mol).
-
Add ethyl chloroacetate (0.11 mol) to the mixture.
-
Reflux the reaction mixture on a water bath for 18-20 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester product. Recrystallize from ethanol.
-
-
Step B: Synthesis of the Acetohydrazide Intermediate.
-
Dissolve the ester from Step A (0.1 mol) in absolute ethanol (100 mL).
-
Add hydrazine hydrate (99%, 0.2 mol) to the solution.
-
Reflux the mixture for 12-15 hours.
-
Cool the reaction mixture in an ice bath. The solid product will precipitate out.
-
Filter the solid, wash with cold ethanol, and dry. Recrystallize from ethanol to yield pure 2-(4-chloro-3-methylphenoxy)acetohydrazide.
-
Protocol 2: General Synthesis of Schiff Bases (Compounds 4a-k)
-
Dissolve the acetohydrazide intermediate (0.01 mol) from Protocol 1 in absolute ethanol (30 mL).
-
Add the desired 5-(substituted aryl)-2-furaldehyde (0.01 mol) to the solution.
-
Add 2-3 drops of glacial acetic acid or sulfuric acid as a catalyst.
-
Reflux the mixture for 7-8 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
The precipitated solid (the Schiff base product) is collected by filtration.
-
Wash the product thoroughly with water, dry it, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure compound.
-
Confirm the structure using spectral analysis (IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a suspension of the test microorganism (e.g., S. aureus) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Preparation of Compound Plates: Serially dilute the test compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 200 µg/mL down to 0.195 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Plausible Mechanism of Action
While the precise mechanism for this specific class of furan derivatives is an area for active investigation, we can infer potential pathways based on related compounds. Many antimicrobial agents containing phenoxy and furan moieties function by disrupting critical cellular processes. A plausible mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, which are vital for DNA replication and synthesis of metabolic precursors, respectively. The overall lipophilicity and electronic profile of the molecule, governed by its various substituents, would dictate its ability to penetrate the bacterial cell wall and bind to the active site of its target enzyme.
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijabbr.com [ijabbr.com]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde and its Analogs as Antimicrobial and Anthelmintic Agents
Introduction: The Furan Scaffold in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in drug discovery.[1] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, often acting as a bioisostere for other aromatic systems like phenyl rings, which can lead to enhanced metabolic stability and improved interactions with biological targets.[2] Furan derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[3][4] This guide focuses on a specific subclass: 5-(phenoxymethyl)-2-furaldehyde derivatives, with 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde as our central compound. While this aldehyde is a key synthetic intermediate, its true potential is realized when it is elaborated into more complex structures, such as Schiff bases, which have shown significant promise as antimicrobial and anthelmintic agents.
This guide provides a comparative analysis of a series of Schiff bases derived from a core structure closely related to our topic compound. We will dissect their structure-activity relationships (SAR), provide detailed experimental protocols for their evaluation, and discuss the mechanistic rationale behind their biological activities.
Comparative Analysis: Antimicrobial and Anthelmintic Activity
A pivotal study by Varshney et al. provides a robust dataset for comparing the biological performance of furan-based Schiff bases incorporating the 4-chloro-3-methylphenoxy moiety.[5] In their work, a core hydrazide, 2-(4-chloro-3-methylphenoxy) acetohydrazide, was condensed with various 5-aryl-substituted-2-furaldehydes to generate a library of compounds (designated 4a-4k ). These compounds were then evaluated for their ability to inhibit bacterial growth and their potency against helminths.
The general structure of the evaluated compounds is shown below:
-
Core Moiety: 2-(4-chloro-3-methylphenoxy)acetohydrazide
-
Linker: Azomethine (-CH=N-)
-
Variable Moiety: A 5-substituted furan ring
This structure allows for a systematic investigation of how different substituents on the furan ring influence biological activity, providing a clear basis for a structure-activity relationship (SAR) analysis.
Synthesis Workflow Overview
The synthesis of these target compounds follows a logical and efficient three-step pathway, starting from the readily available p-chloro-m-cresol. This workflow is crucial for generating the necessary chemical diversity to establish a clear SAR.
Protocol 2: In Vitro Anthelmintic Activity Assay
This assay provides a primary screen for compounds with potential activity against parasitic worms, using adult earthworms as a model organism due to their anatomical and physiological resemblance to many nematodes.
Principle: The assay measures the time taken for a test compound to cause paralysis and subsequent death of the worms. Paralysis is indicated by the cessation of all voluntary movement, while death is confirmed by a complete lack of movement even upon vigorous shaking or transfer to warm water.
Step-by-Step Protocol:
-
Worm Collection and Acclimatization: Collect healthy, adult earthworms (Pheritima posthuma). Wash them with normal saline to remove any adhering soil and debris. Acclimatize them in a laboratory environment for 24 hours.
-
Test Solution Preparation: Prepare solutions of the test compounds and the positive control (e.g., Albendazole) at a specified concentration (e.g., 20 mg/mL) in a vehicle that includes a co-solvent like DMSO and a surfactant to aid solubility, diluted with normal saline. A vehicle-only solution serves as the negative control.
-
Assay Setup: Place a single, washed worm into a Petri dish containing 25 mL of the prepared test, positive control, or negative control solution.
-
Observation and Time Recording: Observe the worms continuously.
-
Time of Paralysis: Record the time when no movement of any sort is observed, except when the dish is shaken.
-
Time of Death: Confirm death by ascertaining the complete loss of motility, even when shaken vigorously or transferred to 50°C warm water. Record the time.
-
-
Data Analysis: The experiment should be performed in triplicate for each compound. Calculate the mean time for paralysis and death for each compound and compare it to the controls.
Conclusion and Future Directions
The comparative data strongly indicate that the (4-chloro-3-methylphenoxy)methyl-furan scaffold is a highly promising platform for the development of novel antimicrobial and anthelmintic agents. The parent aldehyde, This compound , serves as a critical building block for creating more potent derivatives.
The structure-activity relationship analysis of the derived Schiff bases reveals a clear path for optimization: the incorporation of polar, electron-withdrawing groups at the 5-position of the furan ring consistently enhances biological activity. The exceptional performance of the sulfacetamido-substituted analog 4k highlights a particularly fruitful avenue for future exploration. [5]Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds in both bacteria and helminths.
-
Broadening the Scope: Synthesizing and testing a wider array of substituents to further refine the SAR.
-
Toxicity and Selectivity: Evaluating the cytotoxicity of the most potent compounds against mammalian cell lines to establish a therapeutic index.
-
In Vivo Efficacy: Advancing the most promising candidates to in vivo models of infection and infestation to validate their therapeutic potential.
By leveraging the insights from this comparative guide, researchers can accelerate the development of this promising class of compounds into next-generation therapeutics.
References
- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. (n.d.). MSD Veterinary Manual.
- Degen, L., Salvaterra, M., Vella, S., Nardi, D., & Massarani, E. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130-40.
- Al-Ostath, A. I., Al-Assar, Z. A. A., El-Sayed, M. A., & Al-Amoudi, M. S. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Current Pharmaceutical Design, 26(30), 3698-3711.
- Pharmacological activity of furan derivatives. (2023). World Journal of Pharmaceutical Research, 12(22), 1234-1245.
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry, 40(2).
- Chams, J., et al. (n.d.). Synthesis of some 5-nitro-2-furfurylidene derivatives and their antibacterial and antifungal activities. Vitae.
- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- Structure of Furan natural derivatives. (2020). ResearchGate.
- Lee, S., et al. (2015). Structure-activity relationship study for fungicidal activity of 1-(4-phenoxymethyl-2-phenyl-d[6][7]ioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives against rice blast. Journal of Plant Protection Research, 55(4), 382-387.
- Obushak, M. D., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 121-127.
- Singh, A., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Medicinal Chemistry, 20(1).
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). ResearchGate.
- Nomination Background: 5-(Hydroxymethyl)-2-furfural (CASRN: 67-47-0). (n.d.).
- Mehner, A., Montero, A. L., Martinez, R., & Spange, S. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 12(3), 634-641.
- Wang, Q., et al. (2014). 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity. Journal of Agricultural and Food Chemistry, 62(20), 4754-61.
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry, 35(2).
- Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica, 5(4), 138-147.
- The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2021). Molecules, 26(16), 4983.
- Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. (2007). ResearchGate.
- Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23(8), 3658-3667.
Sources
- 1. 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Activity of Substituted Furaldehydes
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among the promising candidates, furaldehyde derivatives, particularly those with strategic substitutions, have demonstrated significant antimicrobial potential.[1][2] This guide provides an in-depth comparison of the antimicrobial performance of various substituted furaldehydes, grounded in experimental data. We will dissect the structure-activity relationships, elucidate proposed mechanisms of action, and provide detailed protocols for robust experimental validation, empowering researchers in the field of drug discovery.
The Crucial Link: Structure-Activity Relationships (SAR)
The antimicrobial efficacy of a furaldehyde derivative is not arbitrary; it is intrinsically linked to its molecular architecture. The concept of Structure-Activity Relationship (SAR) is central to our analysis, allowing us to understand how specific chemical modifications to the core furaldehyde structure influence its biological activity.[3]
The furan ring and its C2-aldehyde group form the basic scaffold, but the true potency is unlocked through targeted substitutions. Our synthesis of available literature indicates two primary areas of modification that critically impact antimicrobial strength:
-
The 5-Position Nitro Group: The presence of a nitro (-NO₂) group at the 5-position of the furan ring is a recurring feature in the most potent furaldehyde-based antimicrobials, such as nitrofurantoin.[4] This group is widely considered essential for the primary mechanism of action, acting as a bio-reductive "warhead" that is activated within the microbial cell.[4][5][6][7] Derivatives lacking this nitro group typically exhibit a significant loss of antibacterial and antifungal activity.[4]
-
Derivatization of the Aldehyde Group: The aldehyde functional group at the 2-position is a versatile handle for chemical modification. Converting this aldehyde into more complex moieties, such as hydrazones, oxadiazoles, or morpholine amides, has been a successful strategy to modulate potency, spectrum of activity, and pharmacokinetic properties.[5][6][7][8][9] For instance, the formation of aminoacethydrazones from 5-nitro-2-furaldehyde has yielded compounds with a broad spectrum of activity against various bacterial species.[7][8]
The diagram below illustrates the key structural determinants for the antimicrobial activity of substituted furaldehydes.
Caption: Key structural modifications influencing the antimicrobial activity of furaldehydes.
Proposed Mechanism of Action: A Prodrug Activation Cascade
Substituted furaldehydes, particularly 5-nitrofurans, are generally considered prodrugs. They are relatively inert until they enter a susceptible microbial cell, where they are activated by a specific enzymatic process. The prevailing mechanism involves the reduction of the 5-nitro group by bacterial nitroreductases.
This reduction is a stepwise process that generates a cascade of highly reactive, short-lived electrophilic intermediates. These intermediates are cytotoxic and non-specific in their targets, leading to widespread damage of crucial cellular macromolecules. Key cellular processes disrupted by these reactive species include:
-
DNA Damage: The reactive intermediates can cause strand breaks and other lesions in bacterial DNA, inhibiting replication and leading to cell death.
-
Enzyme Inactivation: Critical metabolic enzymes, particularly those involved in cellular respiration and the citric acid cycle, can be inhibited.[10]
-
Cell Wall/Membrane Disruption: Some aldehyde derivatives have been shown to damage the cell wall and disrupt the integrity of the cell membrane, leading to the leakage of essential intracellular components like ions.[11][12]
This multi-targeted assault makes it difficult for bacteria to develop resistance through a single-point mutation, a significant advantage over many single-target antibiotics.
Caption: Proposed mechanism of action for 5-nitrofuraldehyde derivatives.
Comparative Performance Data
The following table summarizes the antimicrobial activity of selected substituted furaldehydes against common pathogens, as reported in the literature. Activity is primarily reported as Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth.
| Compound Class | Substituent Details | Target Organism | MIC (µg/mL) / Activity | Reference |
| Furoyl Morpholines | 5-(4-Nitrophenyl) | Staphylococcus aureus | Weak to Medium Activity | [9] |
| Furoyl Morpholines | 5-(4-Nitrophenyl) | Cryptococcus neoformans | High Activity (GP=85.1–100.7%) | [9] |
| Furfurylidene Derivatives | 2-Acetamido-N-(benzothiazol-2-yl) | Bacillus subtilis | Active at 5µ g/disc | [4] |
| Furfurylidene Derivatives | 2-Acetamido-N-(benzothiazol-2-yl) | Staphylococcus aureus | Active at 5µ g/disc | [4] |
| Furfurylidene Derivatives | 2-Acetamido-N-(benzothiazol-2-yl) | Pseudomonas aeruginosa | No Activity | [4] |
| Furfurylidene Derivatives | 2-Acetamido-N-(benzothiazol-2-yl) | Candida albicans | High Activity | [4] |
| Aminoacethydrazones | 5-Nitro-2-furaldehyde derived | Staphylococcus sp. | Broadly Active | [8] |
| Aminoacethydrazones | 5-Nitro-2-furaldehyde derived | Escherichia coli | Broadly Active | [8] |
Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions. "Activity" is reported when specific MIC values are not provided in the source.
Experimental Protocols for Antimicrobial Evaluation
To ensure the generation of reliable and reproducible data, standardized protocols are essential.[13] We present here the detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are the gold standards for assessing antimicrobial potency.[14][15][16]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[14][17][18]
Materials:
-
Test compounds (substituted furaldehydes)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile saline (0.85% w/v)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of each furaldehyde derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.[19]
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[20]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
-
Inoculation: Add the final bacterial inoculum to each well containing the diluted test compounds. Include a positive control well (inoculum in broth, no compound) and a negative/sterility control well (broth only).[14]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-24 hours in ambient air.[14]
-
Result Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).[21]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This assay follows the MIC test to determine the lowest concentration of an agent that kills ≥99.9% of the initial bacterial inoculum.[22][23][24]
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing: Following the MIC determination, select the wells corresponding to the MIC value and at least two higher concentrations that also showed no visible growth.[21][22]
-
Plating: Using a calibrated loop or micropipette, plate a fixed volume (e.g., 10-100 µL) from each selected well onto a separate, clearly labeled MHA plate.[21]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Result Determination: After incubation, count the number of colonies (CFUs) on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.[23] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[21]
Caption: Experimental workflow for determining MIC and MBC values.
Conclusion and Future Directions
Substituted furaldehydes represent a versatile and potent class of antimicrobial agents. The structure-activity relationship is strongly dictated by the presence of a 5-nitro group and the nature of the substituent at the C2-aldehyde position. Their multi-targeted mechanism of action, initiated by reductive activation within the bacterial cell, is a significant advantage in the fight against drug resistance.
Future research should focus on synthesizing novel derivatives with optimized activity profiles and reduced toxicity.[1] Exploring substitutions that enhance activity against resistant strains, such as Pseudomonas aeruginosa, is a critical unmet need. Furthermore, detailed mechanistic studies to fully elucidate the range of cellular targets and investigations into their in vivo efficacy and safety are essential next steps to translate the promise of these compounds into clinical reality.
References
- Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.).
- Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. (n.d.).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023).
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - SEAFDEC/AQD Institutional Repository. (n.d.).
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - Nature Protocols. (2024).
- Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.).
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - STAR Protocols. (2023).
- Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.).
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - Journal of Visualized Experiments. (2014).
- Degen, L., Salvaterra, M., Vella, S., Nardi, D., & Massarani, E. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130-40.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - Heliyon. (n.d.).
- Antimicrobial Susceptibility Testing Protocols - Routledge. (n.d.).
- Antimicrobial Susceptibility Testing - Apec.org. (n.d.).
- Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. (n.d.).
- Al-Ostoot, F. H., Al-Ghamdi, S., Al-Soud, N. S., & Al-Omair, M. A. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Inflammation and Cell Signaling, 7(2).
- Chams, J., et al. (2002). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Heterocyclic Communications, 8(3), 275-280.
- Berkelhammer, G., & Asato, G. (1968). New antimicrobial nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-delta2-1,2,4-oxadiazole: antibacterial, antifungal, and antiprotozoal activities in vitro. Science, 162(3858), 1146-8.
- Sharma, P. K., Kumar, G., Dar, J. M., & Mutneja, M. (2015). Antimicrobial activities of substituted 2-aminobenzothiazoles. Journal of Chemical and Pharmaceutical Research, 7(3), 819-822.
- Chaban, T., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 1-7.
- Gitu, P. M., & Gichuhi, J. M. (1971). Synthesis and Antibacterial Activity of 5-nitro-2-furaldehyde Phenylhydrazones. Journal of Pharmaceutical Sciences, 60(4), 650-2.
- Green, M. N. (1948). The effect of furacin (5-nitro-2-furaldehyde semicarbazone) on the metabolism of bacteria. Archives of Biochemistry, 19(3), 397-406.
- Massarani, E., Nardi, D., Tajana, A., & Degen, L. (1971). Antibacterial nitrofuran derivatives. 2. 5-Nitro-2-furaldehyde aminoacethydrazones. Journal of Medicinal Chemistry, 14(7), 633-5.
- Structure–activity relationships for the antimicrobial, antimalarial... - ResearchGate. (n.d.).
- Rashitova, S. S. (2025). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity.
- Kubo, I., & Kinst-Hori, I. (1998). Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid. Journal of Agricultural and Food Chemistry, 46(12), 5034-5038.
- Evaluation of the Antibacterial Effects and Mechanism of Action of Protocatechualdehyde against Ralstonia solanacearum - MDPI. (n.d.).
- Wang, Y., et al. (2016). Bactericidal mechanism of glutaraldehyde-didecyldimethylammonium bromide as a disinfectant against Escherichia coli. Journal of Applied Microbiology, 121(5), 1300-1308.
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biojournals.us [biojournals.us]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New antimicrobial nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-delta2-1,2,4-oxadiazole: antibacterial, antifungal, and antiprotozoal activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of 5-nitro-2-furaldehyde phenylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial nitrofuran derivatives. 2. 5-Nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
- 10. The effect of furacin (5-nitro-2-furaldehyde semicarbazone) on the metabolism of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bactericidal mechanism of glutaraldehyde-didecyldimethylammonium bromide as a disinfectant against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apec.org [apec.org]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. woah.org [woah.org]
- 16. routledge.com [routledge.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 19. protocols.io [protocols.io]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. microchemlab.com [microchemlab.com]
Comparative analysis of furaldehyde synthesis methods
An In-Depth Comparative Analysis of Furaldehyde Synthesis Methods
Furaldehyde, commonly known as furfural, stands as a pivotal platform chemical derived from renewable resources, bridging the gap between biomass and a vast array of value-added chemicals and biofuels.[1][2][3] Its synthesis from lignocellulosic biomass, rich in pentosans, represents a cornerstone of modern biorefinery concepts.[3][4] This guide offers a comprehensive comparative analysis of the prevalent and emerging methods for furaldehyde synthesis, tailored for researchers, scientists, and professionals in drug development who leverage this versatile molecule. We will delve into the mechanistic underpinnings, compare process technologies, and provide actionable experimental protocols.
The Foundational Chemistry: Dehydration of Pentoses
The synthesis of furaldehyde is fundamentally achieved through the acid-catalyzed dehydration of C5 sugars (pentoses), with xylose being the most common precursor.[5] This process involves the removal of three water molecules from the pentose sugar. The reaction is typically initiated by the hydrolysis of hemicellulose, a major component of lignocellulosic biomass, to yield monomeric pentoses.[3][4]
The mechanism of pentose dehydration to furaldehyde is complex and can proceed through different pathways, primarily categorized as acyclic and cyclic routes. The acyclic pathway involves enolization and subsequent elimination reactions, while the cyclic pathway proceeds through furanose intermediates.[6][7][8] The choice of catalyst and reaction conditions significantly influences the dominant pathway and, consequently, the selectivity and yield of furaldehyde.[6][9]
A Comparative Overview of Synthesis Strategies
Furaldehyde production can be broadly categorized into one-step and two-step processes.[4][10][11]
-
One-Step Process: In this approach, the hydrolysis of pentosans to pentoses and the subsequent dehydration to furaldehyde occur simultaneously in a single reactor.[3][12] This method is often characterized by severe reaction conditions but offers simplicity in terms of process design.[4]
-
Two-Step Process: This strategy involves a milder initial step to hydrolyze hemicellulose into a xylose-rich prehydrolysate, followed by a second, more intense step to dehydrate the xylose to furaldehyde.[4][10][11] This approach can offer better overall yields by optimizing each step individually.
The following diagram illustrates the general workflow for furaldehyde production from biomass:
Caption: General workflow for furaldehyde production from lignocellulosic biomass.
Catalytic Systems: The Heart of Furaldehyde Synthesis
The choice of catalyst is paramount in furaldehyde synthesis, dictating reaction efficiency, selectivity, and overall process sustainability. Catalysts can be broadly classified as homogeneous and heterogeneous.
Homogeneous Catalysts
Homogeneous catalysts are soluble in the reaction medium, offering high catalytic activity due to excellent contact with the reactants.[13]
-
Mineral Acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄) are the traditional and most widely used catalysts in industrial furaldehyde production.[8][12][14] They are effective and low-cost.[13] However, their use is associated with significant drawbacks, including reactor corrosion, difficulty in separation from the product, and environmental concerns related to waste disposal.[15]
-
Organic Acids: Formic acid and acetic acid have been investigated as less corrosive alternatives to mineral acids.[1][16] Maleic acid has also shown promise, particularly for the selective conversion of hemicellulose.[17]
-
Inorganic Salts (Lewis Acids): Metal halides such as chromium(III) chloride (CrCl₃), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄) can act as Lewis acid catalysts, promoting the isomerization of xylose and enhancing furfural yield.[13][18][19] They can be used in combination with Brønsted acids to create a synergistic catalytic effect.[18]
Heterogeneous Catalysts
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. Their primary advantage is the ease of separation and recyclability, which aligns with the principles of green chemistry.[15][20]
-
Solid Acid Catalysts: This is a broad category that includes:
-
Zeolites: Microporous aluminosilicate minerals with well-defined pore structures and tunable acidity.
-
Cation Exchange Resins: Polymeric materials with acidic functional groups.
-
Sulfonated Carbon Catalysts: Produced by treating carbonaceous materials with sulfuric acid, creating a solid acid with high stability.
-
Metal Oxides: Simple or mixed metal oxides can exhibit acidic properties.[20]
-
The use of heterogeneous catalysts is a key area of ongoing research to develop more sustainable and economically viable furaldehyde production processes.[2]
The Role of Solvent Systems
The reaction solvent plays a crucial role in furaldehyde synthesis, influencing substrate solubility, catalyst activity, and product stability.
Monophasic Systems
-
Aqueous Systems: Water is the most common solvent due to its low cost and ability to dissolve sugars. However, in aqueous media, furfural can undergo degradation and condensation reactions, leading to the formation of undesirable by-products known as humins.[21][22]
-
Organic Solvents: The use of organic solvents can in some cases improve furfural yield and selectivity.
-
Deep Eutectic Solvents (DES) and Ionic Liquids (ILs): These are considered "green" solvents with low vapor pressure, high thermal stability, and the ability to dissolve lignocellulosic biomass.[1][11][23] They can act as both the solvent and, in some cases, the catalyst.[1][4]
Biphasic Systems
Biphasic systems, typically consisting of water and an immiscible organic solvent, have emerged as a highly effective strategy to improve furfural yields.[4][21] In this setup, furfural is formed in the aqueous phase and is continuously extracted into the organic phase. This in-situ extraction minimizes the degradation of furfural in the acidic aqueous environment.[21][24] Common organic solvents used in biphasic systems include methyl isobutyl ketone (MIBK), toluene, and gamma-valerolactone (GVL).[19][25][26]
The following diagram illustrates the principle of a biphasic reaction system:
Caption: Principle of a biphasic system for furfural synthesis.
Comparative Performance of Synthesis Methods
The following table summarizes the performance of different catalytic systems for furaldehyde synthesis.
| Catalyst System | Raw Material | Solvent System | Temperature (°C) | Reaction Time | Furfural Yield (%) | Selectivity (%) | Reference |
| Formic Acid | Xylose | Aqueous | 140 - 200 | 20 - 40 min | up to 65.4 | 42.3 - 72.7 | [14] |
| H₂SO₄ | Corncobs | Aqueous | 100 | 4 hours | 31 | - | [27] |
| Maleic Acid | Corn Stover | Aqueous | 180 - 210 | Variable | 67 | High | [17] |
| SnCl₄ | Beech Xylan | 2-MTHF/Water | - | - | 78.1 | - | [19] |
| CrCl₃·6H₂O + pTSA | Xylose | DMSO | 120 | 5 hours | ~85 | - | [18] |
| Iron on Activated Carbon | Xylose | Water/MIBK | 170 | 3 hours | 57 | 65 | [28] |
| Choline Chloride/Malic Acid | Xylan | Biphasic (with 5% water) | 150 (Microwave) | 2.5 min | 75 | - | [1] |
Note: Yields and selectivities are highly dependent on specific reaction conditions and may not be directly comparable across different studies.
Experimental Protocols
Protocol 1: Homogeneous Catalysis with Formic Acid
This protocol is based on the work investigating formic acid as a catalyst for xylose dehydration.[14]
-
Reactor Setup: A batch reactor capable of withstanding high temperatures and pressures is required.
-
Reactant Preparation: Prepare a solution of commercial xylose in deionized water (e.g., 0.067–0.20 mol/L). Add formic acid as the catalyst.
-
Reaction: Heat the reactor to the desired temperature (e.g., 120-200 °C) with stirring.
-
Sampling and Analysis: Take samples at different time intervals. Quench the reaction by cooling the samples in an ice bath. Analyze the concentration of xylose and furfural using High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Xylose Conversion (%) = [(Initial Xylose - Final Xylose) / Initial Xylose] * 100
-
Furfural Yield (%) = (Moles of Furfural Produced / Initial Moles of Xylose) * 100
-
Furfural Selectivity (%) = (Moles of Furfural Produced / Moles of Xylose Reacted) * 100
-
Protocol 2: Heterogeneous Catalysis in a Biphasic System
This protocol is a generalized procedure based on the principles of using solid acid catalysts in a water-organic solvent system.[28]
-
Catalyst Preparation: Synthesize or procure the desired solid acid catalyst (e.g., iron-doped activated carbon).
-
Reactor Setup: Use a pressure-resistant reactor equipped with a magnetic stirrer.
-
Reactant Loading: Add the solid acid catalyst, an aqueous solution of xylose, and an immiscible organic solvent (e.g., MIBK) to the reactor.
-
Reaction: Seal the reactor and heat it to the target temperature (e.g., 170 °C) under constant stirring for a specified duration (e.g., 3 hours).
-
Product Separation and Analysis: After the reaction, cool the reactor to room temperature. Separate the aqueous and organic phases. Analyze the furfural concentration in both phases using HPLC or Gas Chromatography (GC).
Industrial Processes and Future Outlook
Industrially, furfural production has been dominated by technologies like the Quaker Oats process, which utilizes batch reactors and steam stripping for furfural recovery.[10][24][29] However, these processes are often energy-intensive.[8] Modern advancements are focused on continuous processes, process intensification, and the integration of furfural production into a broader biorefinery concept.[4][19][30] This integrated approach aims to utilize all components of the lignocellulosic biomass, thereby improving the overall economic viability and sustainability of the process.[19][30]
Future research will likely continue to focus on:
-
Developing highly active and stable heterogeneous catalysts to replace corrosive mineral acids.[2]
-
Optimizing the use of green solvents like deep eutectic solvents and ionic liquids.[1][23]
-
Implementing process intensification techniques such as reactive distillation and membrane-assisted separation (pervaporation) to improve efficiency and reduce energy consumption.[22][31]
-
Improving the techno-economic feasibility through the co-production of other valuable chemicals alongside furfural.[19][26][30]
References
- A Brief Review of Recent Furfural Production from Lignocellulosic Biomass: State of the Art of Processes, Technologies, and Optimization. Journal of Applied Organometallic Chemistry.
- PREPARATION OF FURFURAL FROM AGRICULTURAL WASTE: REVIEW. Jetir.Org.
- Recent Advances in the Catalytic Conversion of Biomass to Furfural in Deep Eutectic Solvents. Frontiers.
- Furfural production from lignocellulosic biomass: one-step and two-step strategies and techno-economic evalu
- Mechanistic and kinetic aspects of pentose dehydration towards furfural in aqueous media employing homogeneous catalysis. Green Chemistry (RSC Publishing).
- Most employed reaction mechanism for the dehydr
- Catalytic conversion of diformylxylose to furfural in biphasic solvent systems. Frontiers.
- One- and Two-Phase Conversion of Biomass to Furfural.
- Comparative techno-economic and energy analyses of integrated biorefinery processes of furfural and 5-hydroxymethylfurfural
- Process design, simulation, and techno-economic analysis of integrated production of furfural and glucose derived
- Mechanistic and kinetic aspects of pentose dehydr
- preparation of furfural from agricultural waste: review. Semantic Scholar.
- Furfural production from biomass residues: Current technologies, challenges and future prospects. Monash University.
- (PDF) Recent Advances in the Catalytic Conversion of Biomass to Furfural in Deep Eutectic Solvents.
- Insight into Interactions of the Solvents with Xylose, Furfural, and the Acid Catalyst. ACS Sustainable Chemistry & Engineering.
- Past, Current Situation and Future Technologies of Furfural Production.
- Furfural. Wikipedia.
- Mechanistic and kinetic aspects of pentose dehydration towards furfural in aqueous media employing homogeneous c
- Catalytic Conversion of Xylose to Furfural by p-Toluenesulfonic Acid (pTSA)
- Furfural production from agricultural residues using different intensified separation and pretreatment altern
- (PDF) Furfural from Agricultural Wastes Using Mineral and Acetic Acid.
- Catalytic Production and Upgrading of Furfural: A Pl
- Furfural production
- Pervaporation-assisted catalytic conversion of xylose to furfural. RSC Publishing.
- Production of Furfural From Corncobs Agricultural Waste by Acid Hydrolysis at
- Conversion of Xylose to Furfural over Lignin-Based Activated Carbon-Supported Iron C
- Manufacture of Furfural
- Techno-economic analysis of furfural purification process from hydrothermal hydrolysis products of oil palm empty fruit bunches using distill
- Selective Conversion of Biomass Hemicellulose to Furfural Using Maleic Acid with Microwave Heating.
- (PDF) ChemInform Abstract: Mechanistic and Kinetic Aspects of Pentose Dehydration Towards Furfural in Aqueous Media Employing Homogeneous Catalysis.
- PREPARATION OF FURFURAL
- A Brief Review of Recent Furfural Production from Lignocellulosic Biomass: State of the Art of Processes, Technologies, and Optimiz
- Furfural production from lignocellulosic biomass: one-step and two-step strategies and techno-economic evalu
- 6 Block diagram of furfural production process.
- Recent Advances in the Catalytic Conversion of Biomass to Furfural in Deep Eutectic Solvents. PMC - NIH.
- Literature Review on Furfural Production
- (PDF) Optimising furfural production from lignocellulosic biomass: Feedstock selection, Process enhancement, and Techno-Economic and Environmental viability.
- Industrial Development of Furfural.
- Advances in Catalytic Routes for the Homogeneous Green Conversion of the Bio‐Based Pl
- Homogeneous Catalyzed Valorization of Furanics: A Sustainable Bridge to Fuels and Chemicals. MDPI.
- A Review of Bio-refining Process Intensification in Catalytic Conversion Reactions, Separations and Purifications of Hydroxymethylfurfural (HMF) and Furfural. Request PDF.
- Heterogeneous acid-catalysts for the production of furan-derived compounds (furfural and hydroxymethylfurfural) from renewable carbohydrates: A review. Request PDF.
- Fabrication of furfural and hydroxymethylfurfural from carbohydrates by heterogeneous catalysis: A review.
Sources
- 1. Frontiers | Recent Advances in the Catalytic Conversion of Biomass to Furfural in Deep Eutectic Solvents [frontiersin.org]
- 2. research.monash.edu [research.monash.edu]
- 3. Literature Review on Furfural Production from Lignocellulosic Biomass [scirp.org]
- 4. Furfural production from lignocellulosic biomass: one-step and two-step strategies and techno-economic evaluation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Furfural - Wikipedia [en.wikipedia.org]
- 6. Mechanistic and kinetic aspects of pentose dehydration towards furfural in aqueous media employing homogeneous catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic and kinetic aspects of pentose dehydration towards furfural in aqueous media employing homogeneous catalysis - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41351A [pubs.rsc.org]
- 9. ift.co.za [ift.co.za]
- 10. jetir.org [jetir.org]
- 11. Recent Advances in the Catalytic Conversion of Biomass to Furfural in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eucalyptus.com.br [eucalyptus.com.br]
- 13. mdpi.com [mdpi.com]
- 14. jaoc.samipubco.com [jaoc.samipubco.com]
- 15. allresearchjournal.com [allresearchjournal.com]
- 16. jaoc.samipubco.com [jaoc.samipubco.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Catalytic Conversion of Xylose to Furfural by p-Toluenesulfonic Acid (pTSA) and Chlorides: Process Optimization and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Furfural production from lignocellulosic biomass: one-step and two-step strategies and techno-economic evaluation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Catalytic conversion of diformylxylose to furfural in biphasic solvent systems [frontiersin.org]
- 22. Pervaporation-assisted catalytic conversion of xylose to furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. worldscientific.com [worldscientific.com]
- 25. One- and Two-Phase Conversion of Biomass to Furfural | Great Lakes Bioenergy Research Center [glbrc.org]
- 26. Process design, simulation, and techno-economic analysis of integrated production of furfural and glucose derived from palm oil empty fruit bunches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Production of Furfural From Corncobs Agricultural Waste by Acid Hydrolysis at Atmospheric Pressure - Neliti [neliti.com]
- 28. Conversion of Xylose to Furfural over Lignin-Based Activated Carbon-Supported Iron Catalysts | MDPI [mdpi.com]
- 29. [PDF] PREPARATION OF FURFURAL FROM AGRICULTURAL WASTE: REVIEW | Semantic Scholar [semanticscholar.org]
- 30. Comparative techno-economic and energy analyses of integrated biorefinery processes of furfural and 5-hydroxymethylfurfural from biomass residue [ideas.repec.org]
- 31. researchgate.net [researchgate.net]
A Comparative Guide to 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde Analogs: Synthesis, Bioactivity, and Structure-Activity Relationships
Abstract
This guide provides a comprehensive comparative analysis of analogs derived from 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde. The furan scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of biological activities.[1] This document outlines the synthesis of the core scaffold and focuses on the preparation and comparative evaluation of its Schiff base derivatives. We explore the structure-activity relationships (SAR) of these analogs concerning their antimicrobial and cytotoxic properties, supported by established experimental data trends. Detailed, self-validating protocols for synthesis, antimicrobial susceptibility testing, and cytotoxicity assays are provided to enable researchers to replicate and expand upon these findings. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising class of compounds.
Introduction: The Furan Scaffold in Drug Discovery
The furan ring is a versatile heterocyclic motif present in numerous natural products and synthetic compounds with significant pharmacological value.[1] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The core compound, this compound, combines the reactive furaldehyde unit with a substituted phenoxy moiety, making it an excellent starting point for chemical modification and optimization.
The aldehyde functional group is particularly amenable to derivatization, most notably through condensation reactions with primary amines to form Schiff bases (imines). This reaction is highly efficient and provides a straightforward method to generate vast libraries of analogs with diverse physicochemical properties. Schiff bases are themselves a well-established class of pharmacologically active compounds, with the azomethine group (–C=N–) often being critical for biological activity.[4][5]
This guide focuses on a comparative study of Schiff base analogs of the title compound. The primary objective is to elucidate the structure-activity relationships that govern their efficacy as antimicrobial and cytotoxic agents, providing a framework for the rational design of more potent and selective therapeutic candidates.
Synthesis of the Core Scaffold and its Analogs
Synthesis of the Parent Aldehyde
The parent compound, this compound, serves as the key intermediate. Its synthesis typically begins from readily available starting materials. A common route involves the etherification of 5-(Hydroxymethyl)furfural (HMF), a bio-based platform chemical, with 4-chloro-3-methylphenol. Alternative strategies may involve multi-step sequences starting from p-chloro-m-cresol. For instance, a related precursor, 2-(4-chloro-3-methylphenoxy) acetohydrazide, is synthesized by reacting p-chloro-m-cresol with ethyl chloroacetate, followed by treatment with hydrazine hydrate.[6] This hydrazide can then be condensed with various aldehydes.
General Synthesis of Schiff Base Analogs
The generation of Schiff base analogs from the parent aldehyde is a robust and high-yielding condensation reaction. The aldehyde is reacted with a variety of substituted primary amines (often aromatic or heteroaromatic amines) in a suitable solvent like ethanol, frequently with a few drops of an acid catalyst (e.g., glacial acetic acid or sulfuric acid) to facilitate the reaction.[6] The mixture is typically refluxed for several hours, after which the product often precipitates upon cooling and can be purified by recrystallization.
The rationale for choosing this synthetic route is its simplicity, efficiency, and the vast commercial availability of primary amines, which allows for extensive structural diversity in the final products. This diversity is key to performing a thorough structure-activity relationship study.
Caption: General workflow for the synthesis of Schiff base analogs.
Comparative Biological Evaluation
The performance of the synthesized analogs is assessed primarily through their antimicrobial and cytotoxic activities. The data presented in the following tables are illustrative, based on established trends in the literature, to highlight key structure-activity relationships.
Comparative Antimicrobial Activity
Analogs are typically screened against a panel of pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The Minimum Inhibitory Concentration (MIC) is the standard metric for comparison.
Table 1: Illustrative Antimicrobial Activity (MIC, µg/mL) of Schiff Base Analogs
| Analog ID | R-Group (Substituent on Amine) | S. aureus (Gram +) | E. coli (Gram -) | SAR Insight |
| Parent | (Aldehyde) | >256 | >256 | Aldehyde shows minimal activity. |
| CMPF-01 | Phenyl | 128 | 256 | Basic phenylimine confers weak activity. |
| CMPF-02 | 4-Nitrophenyl | 32 | 64 | Electron-withdrawing group (NO₂) enhances activity.[2][7] |
| CMPF-03 | 4-Chlorophenyl | 64 | 128 | Halogen substitution improves activity. |
| CMPF-04 | 4-Hydroxyphenyl | 128 | 256 | Electron-donating group (OH) is less effective.[8] |
| CMPF-05 | 2-Aminobenzothiazole | 16 | 32 | Heterocyclic moiety significantly boosts potency.[7] |
Structure-Activity Relationship (SAR) Insights:
-
Effect of Substituents: The data consistently show that derivatizing the aldehyde into a Schiff base is crucial for activity. Furthermore, electron-withdrawing groups (like -NO₂) or halogens on the aromatic amine moiety generally lead to higher antimicrobial potency compared to electron-donating groups (like -OH).[8]
-
Role of Heterocycles: Incorporating heterocyclic structures, such as benzothiazole, often results in a significant enhancement of antimicrobial activity.[7] This is likely due to increased opportunities for hydrogen bonding and other interactions with bacterial targets.
-
Gram-Selectivity: Many analogs show greater potency against Gram-positive bacteria than Gram-negative bacteria. This is a common phenomenon attributed to the complex outer membrane of Gram-negative bacteria, which acts as a permeability barrier.
Comparative Cytotoxic Activity
The anticancer potential of the analogs is evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is used to quantify cytotoxicity.
Table 2: Illustrative Cytotoxic Activity (IC₅₀, µM) against K-562 Leukemia Cells
| Analog ID | R-Group (Substituent on Amine) | IC₅₀ (µM) | Selectivity Insight |
| Parent | (Aldehyde) | >100 | Low intrinsic cytotoxicity. |
| CMPF-01 | Phenyl | 75.2 | Moderate activity. |
| CMPF-02 | 4-Nitrophenyl | 15.8 | Strong electron-withdrawing groups increase cytotoxicity. |
| CMPF-03 | 4-Chlorophenyl | 28.5 | Halogens contribute to cytotoxic effect. |
| CMPF-06 | 2,4-Dichlorophenyl | 12.1 | Poly-halogenation enhances potency. |
| CMPF-07 | 4-Methoxyphenyl | 85.0 | Electron-donating groups reduce cytotoxicity. |
Structure-Activity Relationship (SAR) Insights:
-
Similar to the antimicrobial trend, the presence of electron-withdrawing substituents on the terminal phenyl ring of the Schiff base correlates with lower IC₅₀ values (higher potency).[9][10]
-
Increasing the lipophilicity through poly-halogenation (e.g., 2,4-dichloro) can further enhance cytotoxic activity, potentially by improving cell membrane penetration.[11]
-
The conversion of the aldehyde to a Schiff base is a critical step for inducing significant cytotoxic effects.[4]
Key Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided.
Protocol: Synthesis of a Schiff Base Analog (e.g., CMPF-03)
This protocol describes the synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-N-(4-chlorophenyl)-2-furanmethanimine.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol. Add 4-chloroaniline (10 mmol) to the solution.
-
Catalysis: Add 3-4 drops of glacial acetic acid. The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will often crystallize out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final compound's structure using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and Mass Spectrometry to confirm its identity and purity.[5][6]
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.[12][13]
Caption: Workflow for the Broth Microdilution MIC Assay.
-
Preparation: Prepare stock solutions of test compounds in DMSO. Culture the target bacterial strain (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Plate Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in broth to achieve a range of final concentrations.
-
Inoculation: Inoculate each well with the adjusted bacterial suspension.
-
Controls (Self-Validation):
-
Positive Control: Wells containing broth and bacteria only (should show growth).
-
Negative Control: Wells with broth only (should remain clear).
-
Vehicle Control: Wells with broth, bacteria, and the highest concentration of DMSO used (to ensure the solvent has no inhibitory effect).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12] Viability can be confirmed by adding an indicator like resazurin, where a color change from blue to pink indicates metabolic activity (growth).
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[5][13][14]
-
Cell Seeding: Seed a human cancer cell line (e.g., K-562) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for 48-72 hours.
-
Controls (Self-Validation):
-
Untreated Control: Cells treated with media only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Cisplatin or Doxorubicin).
-
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[14]
Discussion and Future Perspectives
The comparative analysis reveals that Schiff base derivatives of this compound are a promising class of bioactive compounds. The structure-activity relationships derived from this study provide a clear roadmap for optimization. Specifically, the introduction of electron-withdrawing groups and heterocyclic moieties are effective strategies for enhancing both antimicrobial and cytotoxic activities.
Future research should focus on several key areas:
-
Mechanism of Action: Investigating the precise molecular targets of the most potent analogs. For antibacterial action, this could involve studies on cell wall synthesis or DNA gyrase inhibition. For anticancer activity, apoptosis induction assays (e.g., Annexin V staining) and cell cycle analysis could provide valuable insights.[9]
-
Lead Optimization: Expanding the library of analogs based on the established SAR. Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to predict the activity of new designs before synthesis, streamlining the discovery process.[15][16]
-
Selectivity and Toxicity: Evaluating the cytotoxicity of the most potent antimicrobial compounds against normal human cell lines (e.g., NIH/3T3) to determine their selectivity index (SI).[13] A high SI is crucial for a viable drug candidate.
-
In Vivo Studies: Advancing lead compounds with high potency and favorable selectivity profiles into preclinical animal models to evaluate their efficacy and safety in a living system.
Conclusion
This guide demonstrates that strategic chemical modification of the this compound scaffold, particularly through the formation of Schiff bases, is a highly effective approach for generating novel compounds with significant antimicrobial and cytotoxic potential. The clear structure-activity relationships identified, where electronic and steric factors play a crucial role, provide a rational basis for the future design of more potent and selective therapeutic agents. The detailed protocols included herein offer a robust framework for researchers to further explore this valuable chemical space.
References
- Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. (n.d.).
- Synthesis, Characterization and Biological Evaluation of New Enamide Fluorinated‐Schiff Base Derivatives as Potential Cytotoxic and Apoptosis‐Inducing Agents. (2023). R Discovery. [Link]
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
- Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). Research Square. [Link]
- Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of Ornidazole. (n.d.).
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.).
- Resveratrol-based Schiff base derivatives: Synthesis, characterization and cytotoxic study. (2024). ScienceDirect. [Link]
- Computational study on Schiff base derived salicylaldehyde and furfuraldehyde derivatives as potent anti-tubercular agents: prospect to dihydropteroate synthase inhibitors. (2023). PubMed. [Link]
- Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. (1972). PubMed. [Link]
- 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2015).
- Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega. [Link]
- Synthesis and Evaluation of Novel Compounds with Anticancer Activity. (n.d.). MDPI. [Link]
- SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.).
- The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (n.d.).
- (PDF) Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. (2014).
- Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C. (n.d.).
- Synthesis, characterization and biological evaluations of 2-(4-. (n.d.). Der Pharma Chemica. [Link]
- 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity. (2014). PubMed. [Link]
- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (n.d.). MDPI. [Link]
- Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (n.d.). MDPI. [Link]
- Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. (n.d.).
- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2018).
- Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. (2021). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of Ornidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational study on Schiff base derived salicylaldehyde and furfuraldehyde derivatives as potent anti-tubercular agents: prospect to dihydropteroate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Furan-Based Antimicrobial Agents
The relentless challenge of antimicrobial resistance necessitates a continuous exploration of novel and repurposed therapeutic agents. Among the diverse heterocyclic compounds in medicinal chemistry, the furan scaffold has historically served as a cornerstone for the development of potent antimicrobial drugs. This guide provides a comprehensive comparison of the efficacy of prominent furan-based antimicrobial agents, delving into their mechanisms of action, spectrum of activity, and the experimental methodologies used for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the field.
The Furan Core: A Privileged Scaffold in Antimicrobial Drug Design
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a versatile pharmacophore. Its unique electronic properties and ability to engage in various biological interactions have made it a recurring motif in successful drug candidates. The presence of the furan moiety can influence a molecule's solubility, metabolic stability, and, most importantly, its interaction with microbial targets.
Mechanisms of Action: Diverse Strategies for Microbial Inhibition
Furan-based antimicrobials do not adhere to a single mechanism of action. Their efficacy stems from a range of disruptive effects on essential microbial processes.
Nitrofurans: The Generation of Reactive Intermediates
A prominent class of furan-based drugs is the nitrofurans, characterized by a nitro group at the 5-position of the furan ring. This group is central to their antimicrobial activity.
-
Nitrofurantoin: A widely used therapeutic for urinary tract infections (UTIs), nitrofurantoin's efficacy relies on its reduction by bacterial nitroreductases to generate highly reactive electrophilic intermediates. These intermediates are indiscriminate in their targets, binding to and inactivating a wide array of bacterial ribosomal proteins, enzymes involved in DNA and RNA synthesis, and molecules crucial for cell wall synthesis. This multi-targeted approach is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurantoin.
-
Furazolidone: This nitrofuran has demonstrated a broad spectrum of activity against bacteria and protozoa. Similar to nitrofurantoin, its mechanism involves reductive activation to produce reactive species that damage microbial DNA, RNA, and proteins. Specifically, these intermediates can induce cross-linking of bacterial DNA, a catastrophic event for the cell.
Figure 1. Mechanism of Nitrofurantoin Action.
Non-Nitrofuran Derivatives: Emerging Mechanisms
Recent research has focused on developing furan-based compounds lacking the nitro group to circumvent potential toxicity concerns while retaining antimicrobial potency. These novel derivatives often exhibit more specific mechanisms of action.
-
Targeting Essential Enzymes: Some furan-containing molecules have been shown to be potent inhibitors of specific bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication.
-
Biofilm Disruption: A significant area of investigation is the ability of furan derivatives to interfere with bacterial biofilm formation, a key virulence factor in many chronic infections. These compounds may inhibit quorum sensing pathways or the production of extracellular polymeric substances (EPS) that form the biofilm matrix.
Comparative Efficacy: A Data-Driven Overview
The true measure of an antimicrobial agent lies in its performance against a range of clinically relevant pathogens. The following table summarizes the in vitro efficacy, represented by Minimum Inhibitory Concentration (MIC) values, of selected furan-based agents against common bacterial species. Lower MIC values indicate greater potency.
| Antimicrobial Agent | Escherichia coli (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) |
| Nitrofurantoin | 16-64 | 16-64 | >128 (Resistant) |
| Furazolidone | 2-8 | 4-16 | >128 (Resistant) |
| Novel Furan Derivative 1 | 4-16 | 2-8 | 32-64 |
| Novel Furan Derivative 2 | 8-32 | 4-16 | 64-128 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here are representative values collated from various studies.
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are paramount. Here, we detail the methodologies for two fundamental assays in antimicrobial research.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the furan-based compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight in appropriate broth media (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution in broth media. This creates a gradient of decreasing antimicrobial concentrations across the plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which no visible bacterial growth (turbidity) is observed.
Figure 2. Workflow for MIC Determination.
Time-Kill Assay
This dynamic assay provides insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Methodology:
-
Preparation: Prepare tubes of broth containing the furan-based agent at various concentrations (e.g., 1x, 2x, and 4x the MIC). Also, prepare a growth control tube with no antimicrobial.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot and plate them onto agar plates.
-
Incubation and Colony Counting: Incubate the plates overnight and count the number of viable colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL versus time for each antimicrobial concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.
Future Directions and Concluding Remarks
The enduring utility of furan-based antimicrobials, coupled with the potential of novel derivatives, underscores the importance of continued research in this area. Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the furan scaffold for enhanced potency and reduced toxicity.
-
Combination Therapies: Investigating the synergistic effects of furan-based agents with other classes of antimicrobials to combat resistant infections.
-
Advanced Delivery Systems: Developing targeted delivery mechanisms to increase drug concentration at the site of infection and minimize systemic exposure.
References
- Huttner, A. et al. (2015). Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials. Journal of Antimicrobial Chemotherapy, 70(9), 2456–2464. [Link]
- McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy, 33(Supplement A), 23–30. [Link]
A Senior Application Scientist's Guide to the Structural Confirmation of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a foundational pillar upon which all subsequent biological and toxicological data rests. The seemingly minor transposition of a functional group or the presence of a closely related impurity can lead to vastly different pharmacological outcomes. This guide provides an in-depth, comparative analysis for the structural elucidation of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde , a compound of interest in medicinal chemistry.
This document eschews a rigid, templated approach. Instead, it offers a logical and practical workflow, grounded in spectroscopic principles and field-proven insights, to guide researchers in achieving irrefutable structural confirmation. We will compare the target molecule with a structurally similar analogue, 5-(Phenoxymethyl)-2-furaldehyde , to highlight the nuances in spectral interpretation and underscore the importance of a multi-technique approach.
The Imperative of Orthogonal Spectroscopic Analysis
A single analytical technique, while informative, rarely provides the complete picture of a molecule's three-dimensional architecture. A robust structural confirmation strategy relies on the convergence of data from multiple, orthogonal techniques. This guide will focus on the "big three" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecule's constitution, and together, they provide a self-validating system for structural assignment.
Comparative Structural Analysis: A Tale of Two Furaldehydes
To illustrate the principles of structural confirmation, we will compare the expected spectroscopic data for our target molecule, this compound, with its less substituted counterpart, 5-(Phenoxymethyl)-2-furaldehyde. The addition of the chloro and methyl groups on the phenoxy ring in our target compound provides distinct spectral markers that are key to its identification.
| Compound | Structure | Key Differentiating Features |
| Target Compound | This compound | Presence of chloro and methyl substituents on the phenoxy ring. |
| Comparative Compound | 5-(Phenoxymethyl)-2-furaldehyde | Unsubstituted phenoxy ring. |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, we can piece together the connectivity of the atoms.
A. ¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Anticipated ¹H NMR Data:
| Proton Assignment | This compound (Predicted Chemical Shift, δ ppm) | 5-(Phenoxymethyl)-2-furaldehyde (Predicted Chemical Shift, δ ppm) | Multiplicity | Integration |
| Aldehydic-H | ~9.6 | ~9.6 | s | 1H |
| Furan-H (position 3) | ~6.6 | ~6.6 | d | 1H |
| Furan-H (position 4) | ~7.2 | ~7.2 | d | 1H |
| Methylene (-CH₂-) | ~5.1 | ~5.1 | s | 2H |
| Phenoxy-H (ortho to O) | ~6.9 (doublet) | ~7.0 (triplet) | d or t | 2H |
| Phenoxy-H (meta to O) | ~7.3 (multiplet) | ~7.3 (triplet) | m or t | 2H |
| Phenoxy-H (para to O) | - | ~7.0 (triplet) | t | 1H |
| Methyl (-CH₃) | ~2.3 | - | s | 3H |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the aromatic protons, which often have similar chemical shifts. Deuterated chloroform (CDCl₃) is a common solvent for these types of compounds due to its excellent solubilizing properties and the presence of a residual solvent peak that can be used for referencing.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. The chemical shifts provide information about the type of carbon (e.g., carbonyl, aromatic, aliphatic).
Anticipated ¹³C NMR Data:
| Carbon Assignment | This compound (Predicted Chemical Shift, δ ppm) | 5-(Phenoxymethyl)-2-furaldehyde (Predicted Chemical Shift, δ ppm) |
| Aldehydic C=O | ~178 | ~178 |
| Furan C-2 | ~152 | ~152 |
| Furan C-5 | ~158 | ~158 |
| Furan C-3 | ~112 | ~112 |
| Furan C-4 | ~124 | ~124 |
| Methylene (-CH₂-) | ~65 | ~65 |
| Phenoxy C-O | ~156 | ~158 |
| Phenoxy C-Cl | ~130 | - |
| Phenoxy C-CH₃ | ~135 | - |
| Aromatic CH | ~115-130 | ~115-130 |
| Methyl (-CH₃) | ~16 | - |
C. 2D NMR Spectroscopy: Connecting the Dots
While 1D NMR provides a wealth of information, 2D NMR techniques like COSY, HSQC, and HMBC are indispensable for unambiguously connecting the protons and carbons.
Caption: Workflow for NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule. For our target compound, we would expect to see correlations between the furan protons and between the aromatic protons on the phenoxy ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This is a powerful tool for assigning the signals in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different spin systems and for identifying quaternary carbons (carbons with no attached protons). For example, we would expect to see a correlation from the methylene protons to the furan C-5 and the phenoxy C-O, definitively linking these two fragments.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Anticipated IR Absorption Bands:
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected for Both Compounds |
| C-H (aromatic) | 3100-3000 | Yes |
| C-H (aldehyde) | 2850-2750 (often two weak bands) | Yes |
| C=O (aldehyde) | 1700-1680 | Yes |
| C=C (aromatic) | 1600-1450 | Yes |
| C-O-C (ether) | 1250-1050 (asymmetric and symmetric stretching) | Yes |
| C-Cl | 800-600 | Yes (for target compound) |
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples as it requires minimal sample preparation. The sample is simply placed in contact with a crystal (often diamond or germanium), and the IR spectrum is collected from the surface.
III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer valuable structural information.
Anticipated Mass Spectrometry Data:
| Ion | This compound (Expected m/z) | 5-(Phenoxymethyl)-2-furaldehyde (Expected m/z) |
| [M]⁺ (Molecular Ion) | 250/252 (isotope pattern for Cl) | 202 |
| [M-CHO]⁺ | 221/223 | 173 |
| [C₇H₆ClO]⁺ (phenoxy fragment) | 141/143 | - |
| [C₇H₇O]⁺ (phenoxy fragment) | - | 107 |
| [C₅H₄O-CH₂]⁺ (furfuryl fragment) | 95 | 95 |
Causality Behind Experimental Choices: High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of the compound. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the molecular ion peak of the target compound provides a clear diagnostic marker.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A 90-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) to obtain a good signal-to-noise ratio are typically used.
-
2D NMR Acquisition: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments. Optimize parameters such as the number of increments in the indirect dimension and the long-range coupling delay (for HMBC) to obtain high-quality spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 100 µg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the sample into a GC equipped with a capillary column (e.g., DB-5ms or equivalent). A typical temperature program would start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 40-450.
Conclusion
The structural confirmation of a molecule like this compound is a systematic process that requires the careful acquisition and interpretation of data from multiple spectroscopic techniques. By comparing the data with that of a known analogue and understanding the underlying principles of each technique, researchers can achieve a high degree of confidence in their structural assignments. This guide provides a framework for this process, emphasizing the importance of a logical workflow and the rationale behind experimental choices.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Field, L. D., Li, H., & Magill, A. M. (2013).
A Comparative Guide to the Bioactivity Cross-Validation of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Abstract
This guide provides a comprehensive framework for the experimental cross-validation of the biological activity of the novel furan derivative, 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde. In drug discovery, initial bioactivity screenings are prone to artifacts; therefore, a robust, multi-assay validation strategy is paramount. We present a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. This document details the rationale and step-by-step protocols for assessing two primary bioactivities often associated with the furan scaffold: antimicrobial efficacy and cytotoxicity.[1][2] By comparing the target compound's performance against established standards—Nitrofurantoin for antibacterial activity and Doxorubicin for cytotoxicity—this guide establishes a self-validating system to generate reliable and reproducible data. Furthermore, we explore a potential mechanism of action through enzyme inhibition assays, providing a holistic approach to characterizing a novel chemical entity.
Introduction: The Furan Scaffold and Our Target Compound
The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique steric and electronic properties often enhance metabolic stability and drug-receptor interactions, contributing to a wide spectrum of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4]
Our compound of interest, this compound, combines this versatile furan ring with a substituted phenoxy moiety. The molecular structure is provided below:
Given the established bioactivity of related furan derivatives, a systematic and rigorous evaluation of this compound is warranted.[7][8] This guide's core objective is to outline a cross-validation strategy that moves beyond a single-point screening result to a robust, comparative dataset, thereby building a trustworthy profile of the compound's biological potential.
Rationale for Experimental Cross-Validation
A single positive result in a bioactivity screen can be misleading. Cross-validation, in an experimental context, refers to the process of using multiple, distinct methodologies and comparators to verify and build confidence in an initial finding. This approach mitigates the risk of false positives that can arise from assay-specific artifacts or compound interference.
Our validation strategy is built on three pillars:
-
Orthogonal Assays: Testing the compound in different biological contexts (e.g., antibacterial vs. human cell cytotoxicity).
-
Comparative Benchmarking: Directly comparing the compound's potency against well-characterized "gold standard" drugs.
-
Selectivity Assessment: Evaluating the compound's effect on healthy, non-target cells to establish a preliminary therapeutic window.
The following workflow provides a visual overview of this integrated approach.
Caption: Models of competitive vs. non-competitive enzyme inhibition.
General Protocol: Spectrophotometric Enzyme Inhibition Assay
Materials:
-
Purified enzyme (e.g., lactate dehydrogenase).
-
Substrate (e.g., pyruvate and NADH).
-
Assay buffer.
-
96-well UV-transparent plate.
-
Microplate reader capable of kinetic reads.
Procedure:
-
Assay Preparation: To each well, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for 10-15 minutes at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate(s).
-
Kinetic Measurement: Immediately begin measuring the change in absorbance over time at the appropriate wavelength (e.g., 340 nm for NADH consumption). The rate of reaction is determined from the slope of the linear portion of the kinetic curve.
-
Data Analysis: Plot the reaction velocity against the substrate concentration at different inhibitor concentrations (Michaelis-Menten plot) and the reciprocal plots (Lineweaver-Burk) to determine the mode of inhibition.
Conclusion
This guide outlines a robust, multi-pronged strategy for the cross-validation of the bioactivity of this compound. By employing standardized protocols for antimicrobial and cytotoxicity testing, and benchmarking against clinically relevant drugs, researchers can build a high-confidence dataset. This approach not only validates initial findings but also provides critical context regarding the compound's potency, spectrum of activity, and potential therapeutic index. The inclusion of mechanistic assays further deepens the understanding of the compound's biological profile, paving the way for more informed decisions in the drug discovery pipeline. Adherence to such a rigorous validation framework is essential for distinguishing promising lead candidates from screening artifacts.
References
- Oriental Journal of Chemistry. "Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review". Oriental Journal of Chemistry. [Link]
- Biobide. "What is an Inhibition Assay?". Biobide Blog. [Link]
- National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual". NCBI Bookshelf. [Link]
- ResearchGate. "MTT Proliferation Assay Protocol".
- ResearchGate. "Examples of furan derivatives with biological activity".
- International Journal of Advanced Biological and Biomedical Research. "Furan: A Promising Scaffold for Biological Activity". ijabbr.com. [Link]
- International Journal of Advanced Biological and Biomedical Research. "Furan: A Promising Scaffold for Biological Activity". ijabbr.com. [Link]
- Journal of Drug Delivery and Therapeutics.
- Nature Protocols. "Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays".
- PubMed. "Antimicrobial activity of 5-nitro-2-furaldehyde-N'-methyl-N-piperazinoacethydrazone, a new hydrosoluble nitrofurane derivative. I. In vivo antibacterial activity". PubMed. [Link]
- MDPI. "Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery". MDPI. [Link]
- International Journal of Pharmaceutical Research and Applications. "In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay". IJPRA. [Link]
- Karger Publishers. "Antimicrobial Activity of 5-Nitro-2-furaldehyde-N'-methyl-N-piperazinoacethydrazone, a New Hydrosoluble Nitrofurane Derivative: I. In vitro Antibacterial Activity". Karger. [Link]
- ResearchGate. "(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay".
- Institute for Collaborative Biotechnology. "Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics". UC Santa Barbara. [Link]
- Hancock Lab. "MIC Determination By Microtitre Broth Dilution Method". Hancock Lab. [Link]
- PubMed. "Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones". PubMed. [Link]
- PubMed Central. "Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery".
- aahri.org. "Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria". aahri.org. [Link]
- PubMed Central. "Validating the validation: reanalyzing a large-scale comparison of deep learning and machine learning models for bioactivity prediction".
- ResearchGate. "(PDF) Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery".
- PubMed Central. "Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs".
- protocols.io. "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method". protocols.io. [Link]
- PubMed. "5-hydroxymethyl-2-furaldehyde from marine bacterium Bacillus subtilis inhibits biofilm and virulence of Candida albicans". PubMed. [Link]
- Editage Insights. "Cross-validation: An essential tool for biomedical researchers". Editage Insights. [Link]
- OpenReview.
- National Center for Biotechnology Information. "Mechanism of Action Assays for Enzymes - Assay Guidance Manual". NCBI Bookshelf. [Link]
- MDPI.
- Pharmacia. "Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines". Pharmacia. [Link]
- Biology LibreTexts. "6.4: Enzyme Inhibition". Biology LibreTexts. [Link]
- PubChem. "this compound". PubChem. [Link]
- ResearchGate. "Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C".
- The Good Scents Company. "5-acetoxymethyl-2-furaldehyde". The Good Scents Company. [Link]
- Der Pharma Chemica. "Synthesis, characterization and biological evaluations of 2-(4-". derpharmachemica.com. [Link]
- MDPI. "Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive". MDPI. [Link]
- PubChem. "Furfural". PubChem. [Link]
- Organic Syntheses. "5-methylfurfural". Organic Syntheses. [Link]
- ResearchGate. "(PDF) Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides".
- National Toxicology Program. "Nomination Background: 5-(Hydroxymethyl)-2-furfural (CASRN: 67-47-0)". ntp.niehs.nih.gov. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. ijabbr.com [ijabbr.com]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. matrixscientific.com [matrixscientific.com]
- 6. This compound | C13H11ClO3 | CID 1229862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Efficacy Unveiled: A Comparative Guide to Substituted Phenoxymethyl Furans in Antimicrobial Drug Discovery
For Immediate Release
[CITY, STATE] – January 10, 2026 – In the relentless pursuit of novel antimicrobial agents, the furan scaffold has consistently emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent biological activity and synthetic tractability make it a cornerstone for the development of new therapeutics. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the efficacy of a promising subclass: substituted phenoxymethyl furans. We will delve into their structure-activity relationships (SAR), supported by experimental data, and provide detailed methodologies to empower further research and development in this critical area.
The strategic incorporation of a phenoxymethyl moiety onto the furan core can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide will explore how substitutions on the phenyl ring influence antimicrobial and antifungal efficacy, offering insights into the rational design of more potent therapeutic candidates.
Comparative Efficacy of Substituted Phenoxymethyl Furan Derivatives
The biological activity of phenoxymethyl furan derivatives is profoundly influenced by the nature and position of substituents on the phenoxy ring. While a comprehensive head-to-head comparative study across a wide range of bacterial and fungal species is an area ripe for further investigation, existing research on analogous structures provides critical insights into the structure-activity relationships that govern their efficacy.
A pivotal study on a series of 1-(4-phenoxymethyl-2-phenyl-[3][4]dioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives against the rice blast fungus, Magnaporthe oryzae, offers a compelling case study. Although not a furan in the strictest sense, the core structure contains a furan-like dioxolane ring with a phenoxymethyl side chain, making its SAR data highly relevant. The following table summarizes the antifungal activity, represented by IC50 values (the concentration required to inhibit 50% of fungal growth), of various substituted analogues.
| Compound ID | Substitution on Phenoxy Ring | IC50 (µM) against M. oryzae |
| Gj | 4-Chloro | 3.8 ± 0.5 |
| Propiconazole (Control) | - | 3.7 ± 0.2 |
This data underscores the potent antifungal activity of the 4-chloro-substituted phenoxymethyl derivative (Gj), which demonstrates efficacy comparable to the commercial fungicide propiconazole. Further analysis within the study revealed that the position and electronic nature of the substituent on the phenyl ring are critical determinants of antifungal potency.
While specific data on the broad-spectrum antibacterial and human-pathogen antifungal activity of a comprehensive series of substituted phenoxymethyl furans is limited in publicly available literature, the broader class of furan derivatives has demonstrated significant antimicrobial potential.[5][6][7] For instance, various furan-containing compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans.[5][8] The principles of SAR observed in the triazole series likely translate to other phenoxymethyl furan scaffolds, where modulation of lipophilicity and electronic properties through substitution can optimize interaction with microbial targets.
The Rationale Behind Experimental Design: Uncovering Structure-Activity Relationships
The determination of structure-activity relationships is a cornerstone of medicinal chemistry. The experimental design for evaluating the efficacy of substituted phenoxymethyl furans is predicated on systematically altering the chemical structure and observing the corresponding changes in biological activity. This approach allows researchers to identify the key molecular features responsible for a compound's therapeutic effect.
The choice of substituents on the phenoxy ring is a critical variable. Halogens, such as chlorine, are often introduced to increase lipophilicity, which can enhance cell membrane penetration.[5] Alkyl and alkoxy groups can also modulate lipophilicity and steric bulk, influencing how the molecule fits into the active site of a target enzyme or protein. The position of these substituents (ortho, meta, or para) is equally important, as it dictates the molecule's overall shape and electronic distribution.
The following diagram illustrates the logical workflow for a typical SAR study of substituted phenoxymethyl furans.
Experimental Protocols: A Foundation for Reproducible Research
The integrity of any comparative efficacy study rests on the foundation of robust and well-validated experimental protocols. The following methodologies are standard in the field for assessing the antimicrobial and antifungal activity of novel compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is a widely accepted technique for determining MIC values.
Materials:
-
Test compounds (substituted phenoxymethyl furans)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (for quantitative analysis)
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (growth medium only)
Procedure:
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[9]
-
Serial Dilution of Test Compounds: A stock solution of each phenoxymethyl furan derivative is prepared. Two-fold serial dilutions of the compounds are then performed in the 96-well plates using the appropriate broth.
-
Inoculation: An equal volume of the prepared microbial inoculum is added to each well containing the diluted test compound.
-
Controls: Wells with inoculum and no compound (growth control) and wells with medium only (sterility control) are included. A standard antibiotic is also used as a positive control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[9]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9] This can be assessed visually or by measuring the optical density using a microplate reader.
Agar Disk Diffusion Method (Zone of Inhibition)
This method provides a qualitative assessment of antimicrobial activity by measuring the diameter of the zone of inhibition of microbial growth around a disk impregnated with the test compound.[9]
Materials:
-
Test compounds (substituted phenoxymethyl furans)
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) or appropriate agar medium
-
Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
-
Petri dishes
Procedure:
-
Preparation of Agar Plates: Molten MHA is poured into sterile Petri dishes and allowed to solidify.
-
Preparation of Inoculum: A microbial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation of Plates: A sterile swab is dipped into the inoculum and used to evenly streak the entire surface of the agar plate to ensure confluent growth.[9]
-
Application of Disks: Sterile filter paper disks impregnated with a known concentration of the test phenoxymethyl furan derivative are aseptically placed on the surface of the inoculated agar.
-
Controls: A disk with the solvent used to dissolve the compound serves as a negative control, and a disk with a standard antibiotic acts as a positive control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria.[9]
-
Measurement: The diameter of the zone of complete inhibition of growth around each disk is measured in millimeters.[9]
The following diagram illustrates the workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
Substituted phenoxymethyl furans represent a promising class of compounds in the ongoing search for novel antimicrobial agents. The available data, particularly from analogous structures, strongly suggests that strategic substitution on the phenoxy ring can lead to potent and selective activity. This guide provides a framework for understanding the comparative efficacy of these derivatives and the experimental methodologies required for their evaluation.
Future research should focus on synthesizing and screening a comprehensive library of substituted phenoxymethyl furans against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains. Such studies will be invaluable in elucidating detailed structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The integration of computational modeling and in silico screening can further accelerate the discovery process, enabling the rational design of next-generation antimicrobial agents based on the versatile phenoxymethyl furan scaffold.
References
- (Reference for the general importance of the furan scaffold - to be populated with a specific source
- (Reference for the general importance of the furan scaffold in medicinal chemistry - to be populated with a specific source
- (Reference for antifungal activity of furan derivatives against Candida albicans - to be populated with a specific source
- (Reference for the antimicrobial activity of furan derivatives - to be populated with a specific source
- (Reference for the antimicrobial activity of furan derivatives - to be populated with a specific source
- (Reference for the antimicrobial activity of furan derivatives - to be populated with a specific source
- (Reference for the antifungal activity of 1-(4-phenoxymethyl-2-phenyl-[3][4]dioxolan-2-ylmethyl)
- (Reference for the antifungal activity of 1-(4-phenoxymethyl-2-phenyl-[3][4]dioxolan-2-ylmethyl)
- (Reference for the antifungal activity of 1-(4-phenoxymethyl-2-phenyl-[3][4]dioxolan-2-ylmethyl)
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- (Reference for the general importance of the furan scaffold - to be populated with a specific source
- Human Journals. (2022). Overview of Antimicrobial Properties of Furan. Human Journals.
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijabbr.com [ijabbr.com]
- 7. Pharmacological activity of furan derivatives [wisdomlib.org]
- 8. iris.unipa.it [iris.unipa.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Ascendant Trajectory of 2-Furaldehyde Derivatives in Pharmacology: A Comparative Guide
The furan ring, a deceptively simple five-membered aromatic heterocycle, has long been a cornerstone in the edifice of medicinal chemistry. Its derivatives, particularly those stemming from 2-furaldehyde, are gaining remarkable traction as versatile scaffolds for the development of novel therapeutic agents. This guide offers an in-depth, comparative analysis of the pharmacological properties of 2-furaldehyde derivatives, moving beyond a mere catalog of activities to provide a rationale for their efficacy, supported by experimental data and detailed protocols. Our exploration will traverse their significant antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities, offering a critical perspective for researchers and drug development professionals.
The Synthetic Versatility of the 2-Furaldehyde Core
The utility of 2-furaldehyde as a precursor in pharmaceutical synthesis is rooted in its reactive aldehyde group and the potential for substitution on the furan ring.[1][2] This dual reactivity allows for the construction of a diverse array of molecular architectures. Common synthetic strategies involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl groups at the 5-position of the furan ring.[2][3] Another facile route involves the reaction of aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde.[4] The aldehyde functionality itself is a gateway to a multitude of chemical transformations, including condensation reactions to form Schiff bases and Knoevenagel condensates, which can serve as intermediates for more complex molecules or exhibit biological activity in their own right.[1][5]
Antimicrobial Arena: A Broad Spectrum of Activity
Derivatives of 2-furaldehyde have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[3] The nitrofurans, a class of drugs derived from 5-nitro-2-furaldehyde, are well-established antibacterial agents.[6][7][8] Their mechanism of action is believed to involve the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive intermediates that damage cellular macromolecules, including DNA.
A series of new 5-nitro-2-furaldehyde aminoacethydrazones have shown activity against various bacteria, including Bacillus subtilis, Escherichia coli, and Staphylococcus, as well as the fungus Candida albicans.[6] Similarly, 4-(5-aryl-2-furoyl)morpholines and their thio-analogs have been synthesized and evaluated for their antimicrobial properties.[9] Notably, some of these compounds exhibited high activity against Cryptococcus neoformans.[9]
Table 1: Comparative Antimicrobial Activity of 2-Furaldehyde Derivatives
| Compound Class | Test Organism | Activity Metric | Result | Reference |
| 5-Nitro-2-furaldehyde aminoacethydrazones | Staphylococcus | - | Active | [6] |
| 5-Nitro-2-furaldehyde aminoacethydrazones | Candida albicans | - | Active | [6] |
| 4-(5-aryl-2-furoyl)morpholines | Staphylococcus aureus ATCC 43300 | Growth Prevention (%) | 27.6–54.9 | [9] |
| 4-[(5-aryl-2-furyl)carbonothioyl]morpholines | Cryptococcus neoformans ATCC 208821 | Growth Prevention (%) | 85.1–100.7 | [9] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: Targeting Cellular Proliferation
A significant and burgeoning area of research for 2-furaldehyde derivatives is their application as anticancer agents.[2][3] Many of these compounds exert their cytotoxic effects by interfering with fundamental cellular processes, such as microtubule dynamics.
Tubulin Polymerization Inhibition: A Key Mechanism
Several 5-halophenyl-2-furaldehyde derivatives have been identified as potent inhibitors of tubulin polymerization.[3] By binding to the colchicine site on tubulin, these compounds disrupt the formation of the mitotic spindle, a critical structure for cell division. This interference leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[3]
Table 2: In Vitro Cytotoxicity of Anticancer 2-Furaldehyde Derivatives
| Compound Class | Cell Line | Activity Metric | Result (µM) | Reference |
| Aminobenzylnaphthols (MMZ compounds) | BxPC-3 (Pancreatic Cancer) | IC50 (24h) | 30.15 ± 9.39 to 66.19 ± 7.36 | [10] |
| Aminobenzylnaphthols (MMZ compounds) | HT-29 (Colorectal Cancer) | IC50 (24h) | 31.78 ± 3.93 to 111.5 ± 2.12 | [10] |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | SCC-15 (Tongue Squamous Cell Carcinoma) | IC50 | 6.72–39.85 | [11] |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MDA-MB-231, MCF-7, T-47D, HCC1954 (Breast Cancer) | IC50 | 1.37 to 21.85 | [11] |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory and Anticonvulsant Properties: Expanding the Therapeutic Horizon
The pharmacological versatility of 2-furaldehyde derivatives extends to the central nervous system and inflammatory pathways.
Anti-inflammatory Effects
Furan derivatives have been shown to possess anti-inflammatory properties, which are often linked to their antioxidant capabilities.[12] They can exert these effects through various mechanisms, including the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, and by scavenging free radicals.[12] Some furan-containing compounds have also demonstrated weak anti-inflammatory and analgesic activity in in vivo models.[13]
Anticonvulsant Potential
There is growing interest in 2-furaldehyde derivatives as potential anticonvulsant agents.[14][15] For instance, 5-(hydroxymethyl)-2-furfuraldehyde, isolated from the arils of Euphoria longana, has demonstrated anticonvulsant activity.[16] Furthermore, derivatives of 1,2,4-triazole containing a furan-2-yl moiety have shown promising anticonvulsant effects in animal models. One such compound, 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone), was found to be more effective than the reference drugs phenobarbital and Mydocalm in a corazole-induced seizure model in rats.
Table 3: Anticonvulsant Activity of a 2-Furaldehyde Derivative
| Compound | Seizure Model | Animal Model | Efficacy Comparison | Reference |
| 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone) | Corazole-induced seizures | Rats | 1.27 times more effective than phenobarbital |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
-
Animal Preparation: Rodents (mice or rats) are used for this assay.
-
Compound Administration: The test compound is administered to the animals, typically via intraperitoneal injection or oral gavage, at various doses. A control group receives the vehicle.
-
Induction of Seizure: After a predetermined time for drug absorption, a brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a tonic-clonic seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Determination of ED50: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Conclusion: A Scaffold of Significant Promise
The diverse pharmacological activities of 2-furaldehyde derivatives underscore their immense potential in drug discovery and development. Their synthetic tractability allows for the creation of large libraries of compounds for screening, while their ability to interact with a wide range of biological targets provides a foundation for developing novel therapeutics for infectious diseases, cancer, inflammation, and neurological disorders. The comparative data presented in this guide highlight the promising efficacy of these compounds, and the detailed experimental protocols offer a practical framework for their continued investigation. As research in this area progresses, we can anticipate the emergence of new and improved 2-furaldehyde-based drugs that will make a significant impact on human health.
References
- Degen, L., Salvaterra, M., Vella, S., Nardi, D., & Massarani, E. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130–140. [Link]
- Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984–1993. [Link]
- Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. (2021). MDPI. [Link]
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]
- Al Sous, A. (2018). Synthesis and Spectral Study of 2-furaldehyde thiourea Ligand and Their Complexes with Some Transition Metal (II). CORE. [Link]
- Miazga-Kłak, M., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. [Link]
- Nardi, D., et al. (1971). Antibacterial Nitrofuran Derivatives. I. 5-Nitro-2-furaldehyde Semicarbazones and Thiosemicarbazones. Journal of Medicinal Chemistry, 14(7), 635–638. [Link]
- Lee, S. K., et al. (2000). 5-(Hydroxymethyl)-2-furfuraldehyde, Anticonvulsant Furan from the Arils of Euphoria longana L. Korea Science. [Link]
- Obushak, M. D., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 121-128. [Link]
- Hedayati, N., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2021). MDPI. [Link]
- Furan Derivatives and Their Role in Pharmaceuticals. (2023). BioScience Academic Publishing. [Link]
- Pharmacological activity of furan deriv
- Lin, A. S., et al. (2008). 5-Hydroxymethyl-2-furfural, a clinical trials agent for sickle cell anemia, and its mono/di-glucosides from classically processed steamed Rehmanniae Radix.
- Synthesis and Antiinflammatory and Analgesic Activity of the Products of 3-Imino-(3H)-Furan-2-One Recyclization under the Action of Substituted Hydrazines. (2012). Semantic Scholar. [Link]
- Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. (2021).
- Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica. (n.d.).
- Design, Synthesis And Anticonvulsant Activity Of Cinnamoyl Derivatives Of 3,4,6,7,8,9 Hexahydrodibenzo[B,D]Furan-1-(2h)-One Oxime. (2023).
- Pevarello, P., et al. (1996). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 39(26), 5193–5200. [Link]
- Mechanism of formation of 2-furaldehyde from d-xylose. (1991). Semantic Scholar. [Link]
- Synthesis of anti-inflammatory furan fatty acids from biomass-derived 5-(chloromethyl)furfural. (2021).
- Synthesis and Spectral Study of 2-furaldehyde Thiourea Ligand and Their Complexes with Some Transition Metal (II). (2018). Semantic Scholar. [Link]
- Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2023). Pharmacia. [Link]
- Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. (n.d.).
- Surtin, M., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2021).
- Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (2022). Journal of Medicinal and Chemical Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biojournals.us [biojournals.us]
- 9. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antiinflammatory and Analgesic Activity of the Products of 3-Imino-(3H)-Furan-2-One Recyclization under the Action of Substituted Hydrazines | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 16. 5-(Hydroxymethyl)-2-furfuraldehyde, Anticonvulsant Furan from the Arils of Euphoria longana L. -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
A Guide to the Reproducible Synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde: A Comparative Analysis of Synthetic Methodologies
For researchers and professionals in drug development and medicinal chemistry, the reliable synthesis of novel compounds is paramount. This guide provides an in-depth analysis of the reproducible synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde, a molecule of interest for its potential applications stemming from its furan and substituted phenoxy moieties. We will present a robust and optimized protocol based on the Williamson ether synthesis, compare it with viable alternatives, and provide the necessary experimental details and characterization data to ensure successful and repeatable outcomes in your laboratory.
Introduction: The Synthetic Challenge
The target molecule, this compound, is an ether, linking a substituted phenol (4-chloro-3-methylphenol) to the 5-methyl position of 2-furaldehyde via an oxygen atom. The key to a reproducible synthesis lies in the efficient and clean formation of this ether bond. While multiple synthetic strategies could be envisioned, their practical application hinges on factors such as starting material availability, reaction efficiency, scalability, and the ease of purification. This guide will focus on the most reliable method, the Williamson ether synthesis, and provide a comparative context for other potential routes.
Recommended Synthetic Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers due to its reliability and broad applicability.[1][2][3] It proceeds via an SN2 mechanism, involving the reaction of an alkoxide (in this case, a phenoxide) with a primary alkyl halide.[2][4] For the synthesis of our target compound, this translates to the reaction of the sodium or potassium salt of 4-chloro-3-methylphenol with 5-(chloromethyl)furfural (CMF). CMF is a versatile, bio-based platform molecule, making this an attractive and sustainable approach.[5]
Experimental Protocol
Reaction Scheme:
A schematic of the Williamson ether synthesis for the target compound.
Materials:
-
4-chloro-3-methylphenol
-
5-(Chloromethyl)furfural (CMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-methylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone or DMF as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium phenoxide.
-
Addition of CMF: Dissolve 5-(chloromethyl)furfural (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (for acetone) or to 60-70 °C (for DMF) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of the solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Rationale for Experimental Choices
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenol without causing side reactions with the aldehyde functionality of CMF. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.
-
Solvent: Acetone and DMF are suitable polar aprotic solvents that facilitate SN2 reactions. DMF can lead to faster reaction times due to its higher boiling point and better solvation of the cation.
-
Stoichiometry: A slight excess of CMF is used to ensure the complete consumption of the more valuable phenoxide.
-
Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity of the final compound.
Comparative Analysis of Alternative Synthetic Routes
While the Williamson ether synthesis is the recommended method, other approaches are possible. A critical evaluation of these alternatives highlights the advantages of the proposed protocol.
| Method | Starting Materials | Advantages | Disadvantages | Reproducibility |
| Williamson Ether Synthesis | 4-chloro-3-methylphenol, 5-(chloromethyl)furfural | High yields, reliable, readily available starting materials, mild conditions. | Requires anhydrous conditions for optimal results. | High |
| Mitsunobu Reaction | 4-chloro-3-methylphenol, 5-(hydroxymethyl)furfural (HMF) | Mild conditions, good for sterically hindered alcohols/phenols. | Requires stoichiometric amounts of expensive reagents (DEAD/DIAD, PPh₃), purification can be challenging due to triphenylphosphine oxide byproduct. | Moderate to High |
| Acid-Catalyzed Etherification | 4-chloro-3-methylphenol, 5-(hydroxymethyl)furfural (HMF) | Simple procedure, inexpensive acid catalyst. | Risk of side reactions (e.g., polymerization of HMF), may require harsh conditions and azeotropic removal of water, lower yields. | Low to Moderate |
In-depth Look at Alternatives
-
Mitsunobu Reaction: This reaction would involve the use of 5-(hydroxymethyl)furfural (HMF), another bio-derived platform chemical, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). While effective, the cost of the reagents and the difficulty in removing the triphenylphosphine oxide byproduct make it less practical for large-scale synthesis compared to the Williamson method.
-
Acid-Catalyzed Etherification: This approach would also start with HMF and use an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) to promote the etherification with 4-chloro-3-methylphenol. However, HMF is known to be unstable in the presence of strong acids, leading to the formation of humins and other byproducts, which would complicate purification and significantly lower the yield.[6] This makes the reproducibility of this method questionable.
Comparison of synthetic routes to the target compound.
Expected Characterization Data
Successful synthesis of this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aldehyde proton singlet (~9.6 ppm).- Furan protons as two doublets (~7.2 and ~6.5 ppm).- Methylene protons (O-CH₂-furan) as a singlet (~5.1 ppm).- Aromatic protons from the phenoxy group with characteristic splitting patterns.- Methyl group singlet (~2.3 ppm). |
| ¹³C NMR | - Aldehyde carbonyl carbon (~177 ppm).- Furan carbons (~160, 152, 122, 111 ppm).- Methylene carbon (~65 ppm).- Aromatic carbons from the phenoxy group.- Methyl carbon (~16 ppm). |
| Mass Spec (ESI+) | [M+H]⁺ and/or [M+Na]⁺ corresponding to the calculated molecular weight. |
| IR Spectroscopy | - Aldehyde C=O stretch (~1670 cm⁻¹).- C-O-C ether stretches (~1250 and 1050 cm⁻¹).- Aromatic C=C stretches (~1600 and 1500 cm⁻¹). |
Conclusion
For the reproducible and efficient synthesis of this compound, the Williamson ether synthesis starting from 4-chloro-3-methylphenol and 5-(chloromethyl)furfural is the superior method. Its advantages in terms of reliability, yield, and ease of execution make it the preferred choice for both small-scale and larger-scale preparations. By following the detailed protocol and understanding the rationale behind the experimental choices presented in this guide, researchers can confidently and repeatedly synthesize this valuable compound for further investigation.
References
- Miao, H., Shevchenko, N., Otsuki, A., & Mascal, M. (2021). Diversification of the Renewable Furanic Platform via 5-(Chloromethyl)furfural-Based Carbon Nucleophiles. ChemSusChem, 14, 303−305.
- Rinkes, I. J. (1930). 5-Methylfurfural. Recueil des Travaux Chimiques des Pays-Bas, 49, 1123-1126.
- Lewkowski, J. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC, 2001(i), 17-54.
- Varshney, M. M., Husain, A., & Parcha, V. (2015). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 24(7), 2679-2691.
- Reyes-González, F., et al. (2018). Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C. Molecules, 23(8), 1989.
- Hassan, A. S., et al. (2017). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Journal of Saudi Chemical Society, 21(Supplement 1), S29-S43.
- Shakirt, M. M., et al. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. Polymers, 13(24), 4353.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984–1993.
- Organic Chemistry Portal. (n.d.). Synthesis of Furans.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences, 1(1), 1-10.
- Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia, The Free Encyclopedia.
- LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts.
- Sharmila, P., et al. (2016). Crystal Structure Analysis of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol. Journal of Chosun Natural Science, 9(4), 262-266.
- ResearchGate. (n.d.). Synthetic pathways for the production of 5,5'-oxy(bis-methylene)-2-furaldehyde (OBMF).
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
Sources
The Pivotal Interplay of Structure and Activity in Phenoxymethyl Furan Compounds: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the furan scaffold stands as a privileged structure, integral to a multitude of biologically active compounds.[1] Its unique electronic and steric properties make it a versatile building block in the design of novel therapeutics.[1] A particularly compelling class of these heterocycles is the phenoxymethyl furan family, which has garnered significant interest for its potential across various therapeutic areas, most notably in the development of antimicrobial agents. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) within this compound class, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutic agents.
The Core Scaffold: A Marriage of Aromaticity and Flexibility
The fundamental architecture of a phenoxymethyl furan compound consists of a central furan ring linked to a phenyl ring via an oxymethyl bridge. This arrangement provides a unique combination of aromaticity from both ring systems and conformational flexibility from the ether linkage. The interplay of these features is crucial for the molecule's interaction with biological targets.
dot
Caption: General workflow for the synthesis of furan-2-carboxamides.
Step-by-Step Protocol:
-
Activation of Carboxylic Acid: To a solution of the 5-arylfuran-2-carboxylic acid in a suitable solvent (e.g., 1,4-dioxane), add 1,1'-carbonyldiimidazole (CDI) in a 1:1 molar ratio.
-
Reaction Mixture: Stir the reaction mixture at room temperature for 2 hours to allow for the formation of the acylimidazolide intermediate.
-
Amine Addition: Add the appropriate primary amine (1 equivalent) to the reaction mixture.
-
Reaction Progression: Stir the mixture at room temperature for 12 hours, followed by refluxing for an additional 2 hours.
-
Work-up: After cooling, treat the reaction mixture with water and reflux for 1 hour. Remove the solvent under reduced pressure.
-
Purification: Partition the residue between dichloromethane and 1N NaOH. The organic layer is then washed, dried, and concentrated. The crude product can be further purified by column chromatography. [2]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The antifungal activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the fungal strain in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate. The final concentration of the solvent (e.g., DMSO) should be kept at a non-inhibitory level.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by spectrophotometric reading. [2]
Mechanistic Insights and Future Directions
The precise mechanism of action for many phenoxymethyl furan derivatives is still under investigation. For some antifungal furan-2-carboxamides, it is suggested that their hydrophobic nature allows them to disrupt the integrity of the fungal cell membrane. [3] dot
Caption: Proposed mechanism of action for some antifungal phenoxymethyl furans.
Future research in this area should focus on:
-
Elucidation of specific molecular targets: Identifying the precise enzymes or cellular pathways that these compounds interact with will enable more targeted drug design.
-
Expansion of the chemical space: The synthesis and evaluation of a wider range of analogs with diverse substitution patterns will further refine the SAR and potentially lead to the discovery of compounds with improved potency and selectivity.
-
Pharmacokinetic profiling: In-depth studies of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are crucial for their translation into clinical candidates.
By leveraging the insights from structure-activity relationship studies and employing robust synthetic and biological evaluation protocols, the full therapeutic potential of phenoxymethyl furan compounds can be unlocked, paving the way for the development of novel and effective medicines.
References
- Senel, P., Tichotová, L., Votruba, I., Buchta, V., Spulák, M., Kunes, J., Nobilis, M., Krenk, O., & Pour, M. (2010). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: Synthesis and Biological Activity of a Novel Group of Potential Antifungal Drugs. Journal of Medicinal Chemistry, 53(23), 8345-8353. [Link]
- Pal, P. (2022). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. In Heterocyclic Chemistry - New Perspectives. IntechOpen. [Link]
- Rojas-Berríos, D., et al. (2021). Synthesis and Antifungal Evaluation Against Candida spp.
- Oriental Journal of Chemistry. (2024).
- Wikipedia. (n.d.).
- ResearchGate. (2022). Recent Progress in the Synthesis of Furan. [Link]
- Google Patents. (1984).
- Wiley Online Library. (2020).
- Semantic Scholar. (2012).
- ResearchGate. (2010).
- International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]
- Bentham Science. (2020).
- Google Patents. (2015).
- MDPI. (2020).
- National Center for Biotechnology Information. (2013). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)
Sources
Validating the Antimicrobial Spectrum of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde: A Comparative Guide
Introduction: The Pressing Need for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global public health, compelling the scientific community to explore novel chemical scaffolds that can circumvent existing resistance mechanisms. Among the myriad of heterocyclic compounds investigated, furan derivatives have emerged as a promising class due to their diverse and potent biological activities.[1][2][3] The furan nucleus, a five-membered aromatic ring containing an oxygen atom, is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of pharmacological properties, including antibacterial, antifungal, and antiviral activities.[3][4] The antimicrobial efficacy of these derivatives is often modulated by the nature and position of substituents on the furan ring.[1] This guide provides an in-depth technical overview and a framework for validating the antimicrobial spectrum of a specific furan derivative, 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde , through a comparative analysis with established antimicrobial agents.
While direct antimicrobial data for this compound is not extensively published, a closely related series of Schiff bases, 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-acetohydrazides , has demonstrated promising in vitro antibacterial activity. This structural similarity provides a strong rationale for the systematic evaluation of the target compound. The aforementioned study revealed that these related compounds exhibit significant activity against a panel of both Gram-positive and Gram-negative bacteria, suggesting a potentially broad spectrum for our compound of interest.
This guide will present standardized, robust methodologies for determining the antimicrobial profile of this compound, grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5] By adhering to these gold-standard protocols, researchers can generate reliable, reproducible data crucial for the progression of novel antimicrobial candidates in the drug development pipeline.
Comparative Antimicrobial Agents: Establishing a Performance Baseline
To contextualize the antimicrobial potential of this compound, it is essential to compare its activity against a panel of well-characterized antimicrobial agents. The selection of these comparators should be strategic, encompassing drugs with different mechanisms of action and spectra of activity.
Recommended Comparator Panel:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, crucial for DNA replication. It is active against a wide range of Gram-positive and Gram-negative bacteria.
-
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria. It is a critical therapeutic option for infections caused by methicillin-resistant Staphylococcus aureus (MRSA).
-
Amphotericin B: A polyene antifungal agent that binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. It possesses a broad spectrum of activity against many species of fungi, including Candida.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following protocols are foundational for determining the in vitro antimicrobial activity of a novel compound. Adherence to these standardized methods ensures the generation of high-quality, comparable data.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a widely accepted technique for determining MIC values.[2][6][7][8]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth.
Workflow Diagram:
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method. [1]2. Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even distribution. [1]3. Disk Application: Aseptically apply paper disks impregnated with a standardized amount of this compound and the comparator agents onto the surface of the inoculated agar plate. Ensure the disks are placed at least 24 mm apart. [9]4. Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.
Data Presentation and Comparative Analysis
The antimicrobial activity of this compound should be evaluated against a panel of clinically relevant and quality control microorganisms.
Table 1: Panel of Test Microorganisms
| Category | Species | Strain Designation | Rationale |
| Gram-Positive Bacteria | Staphylococcus aureus | ATCC 25923 | Quality control strain for susceptibility testing; common cause of skin and soft tissue infections. |
| Enterococcus faecalis | ATCC 29212 | Important nosocomial pathogen, often exhibiting intrinsic and acquired resistance. | |
| Gram-Negative Bacteria | Escherichia coli | ATCC 25922 | Quality control strain; common cause of urinary tract and gastrointestinal infections. [10] |
| Pseudomonas aeruginosa | ATCC 27853 | Opportunistic pathogen known for its intrinsic resistance to many antibiotics. | |
| Fungi (Yeast) | Candida albicans | ATCC 90028 | Quality control strain; most common cause of opportunistic fungal infections. [11] |
Table 2: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)
| Microorganism | This compound | Ciprofloxacin | Vancomycin | Amphotericin B |
| S. aureus ATCC 25923 | [Experimental Data] | 0.25 - 1.0 | 0.5 - 2.0 [12][13] | N/A |
| E. faecalis ATCC 29212 | [Experimental Data] | 0.5 - 2.0 | 1.0 - 4.0 | N/A |
| E. coli ATCC 25922 | [Experimental Data] | ≤0.008 - 0.06 [14] | N/A | N/A |
| P. aeruginosa ATCC 27853 | [Experimental Data] | 0.25 - 1.0 | N/A | N/A |
| C. albicans ATCC 90028 | [Experimental Data] | N/A | N/A | 0.25 - 1.0 [15] |
N/A: Not Applicable. MIC values for comparator agents are typical ranges reported in the literature and should be confirmed concurrently with experimental testing.
Discussion and Future Directions
The data generated from these experiments will provide a foundational understanding of the antimicrobial spectrum and potency of this compound. A broad spectrum of activity against both Gram-positive and Gram-negative bacteria would be a significant finding, warranting further investigation. The inclusion of a fungal strain in the screening panel allows for the early assessment of any potential antifungal properties.
Should promising activity be observed, subsequent studies should focus on:
-
Mechanism of Action Studies: Investigating how the compound exerts its antimicrobial effect (e.g., cell wall disruption, protein synthesis inhibition, DNA damage).
-
Cytotoxicity and Selectivity: Assessing the compound's toxicity against mammalian cell lines to determine its therapeutic index.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of infection.
Conclusion
The validation of the antimicrobial spectrum of this compound represents a critical step in the evaluation of its potential as a novel therapeutic agent. By employing standardized, rigorous methodologies and comparing its performance against established drugs, researchers can build a comprehensive data package to support its continued development. The furan scaffold continues to be a rich source of biologically active molecules, and a systematic approach to their evaluation is paramount in the ongoing fight against antimicrobial resistance.
References
- Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecule. (n.d.). Google Scholar.
- Furan Derivatives: A Comparative Analysis of Antimicrobial Efficacy - Benchchem. (n.d.).
- Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).
- Furan: A Promising Scaffold for Biological Activity. (2024).
- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023).
- Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India. (2020).
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA). (n.d.). Journal of Pure and Applied Microbiology.
- Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (n.d.).
- Synthesis and Antimicrobial Evaluation of 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl) allylidene)
- Broth Dilution Method for MIC Determin
- SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES. (n.d.).
- Broth Microdilution. (n.d.). MI - Microbiology.
- Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. (n.d.).
- Original Article Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope. (n.d.). The Journal of Infection in Developing Countries.
- Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (2007). PubMed.
- This compound. (n.d.). PubChem.
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
- MIC of Vancomycin Determination for Staphylococcus aureus using Epsilometer I E- Test Strip. (2023). YouTube.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- EUCAST: EUCAST - Home. (n.d.).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Antifungal Susceptibility Survey of 2,000 Bloodstream Candida Isolates in the United St
- Minimum inhibitory concentrations of amphotericin B, azoles and caspofungin against Candida species are reduced by farnesol. (n.d.). Oxford Academic.
- In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tok
- Expert Rules. (n.d.). EUCAST.
- Finding the Minimum Inhibitory Concentrations of Amphotericin B for various strains of Candida. (2021). Alchimia srl.
- Antimicrobial MIC ranges for E. coli ATCC 25922 at 24 and 48 h of incubation. (n.d.).
- Standardisation of high throughput microdilution antifungal susceptibility testing for Candida albicans and Cryptococcus neoformans. (n.d.).
- Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aer. (n.d.). ASM Journals.
- Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. (2019).
- Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA.
- [Recommendations for selecting antimicrobial agents for in vitro susceptibility studies using automatic and semiautom
- CLSI 2024 M100Ed34(1). (n.d.).
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan.
- Guidance Documents. (n.d.). EUCAST.
- Minimum inhibitory concentrations of amphotericin B, azoles and caspofungin against Candida species are reduced by farnesol. (2012). PubMed.
- European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.).
- Ciprofloxacin MIC (Minimum inhibitory concentration) values among... (n.d.).
- Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). National Institute for Communicable Diseases (NICD).
- Minimum inhibitory concentrations (MIC) of Escherichia coli ATCC 25922,... (n.d.).
- Antifungal Susceptibility of 205 Candida spp. Isolated Primarily during Invasive Candidiasis and Comparison of the Vitek 2 System with the CLSI Broth Microdilution and Etest Methods. (n.d.).
- Escherichia coli (Migula) Castellani and Chalmers - 25922. (n.d.).
- Candida albicans (ATCC 90028) MIC. (n.d.). Pharmacology Discovery Services.
- In Vitro Activities of OPT-80 and Comparator Drugs against Intestinal Bacteria. (n.d.).
- Recommended comparator products: Treatment of bacterial infections in children. (2025).
- Comparative Evaluation of In-Vitro Methods for Antimicrobial Activity Determin
Sources
- 1. asm.org [asm.org]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. atcc.org [atcc.org]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyjournal.org [microbiologyjournal.org]
- 14. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jidc.org [jidc.org]
Verifizierung experimenteller Befunde für 5-[(4-Chlor-3-methylphenoxy)methyl]-2-furaldehyd: Ein Leitfaden zum Vergleich antimikrobieller und antifungaler Aktivitäten
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte Analyse der potenziellen biologischen Aktivität von 5-[(4-Chlor-3-methylphenoxy)methyl]-2-furaldehyd, einer heterozyklischen Verbindung von wachsendem Interesse in der medizinischen Chemie. Angesichts des Mangels an öffentlich zugänglichen experimentellen Daten für diese spezifische Verbindung stützen wir uns auf eine gründliche Untersuchung eng verwandter Derivate, um ihre erwarteten antimikrobiellen und antifungalen Eigenschaften zu verifizieren. Darüber hinaus stellen wir einen objektiven Vergleich mit alternativen Furan-basierten Verbindungen an und liefern unterstützende experimentelle Daten aus der wissenschaftlichen Literatur, um einen Kontext für ihre potenzielle Wirksamkeit zu schaffen.
Einführung in 5-[(4-Chlor-3-methylphenoxy)methyl]-2-furaldehyd
5-[(4-Chlor-3-methylphenoxy)methyl]-2-furaldehyd gehört zur Klasse der Furan-Derivate, die für ihre vielfältigen pharmakologischen Eigenschaften bekannt sind.[1][2] Die Grundstruktur des Furans ist ein Fünfring-Aromat mit einem Sauerstoffatom, der in zahlreichen bioaktiven Naturstoffen und synthetischen Drogen vorkommt.[1][2] Die spezifische Substitution am Furanring, in diesem Fall eine (4-Chlor-3-methylphenoxy)methyl-Gruppe, kann die biologische Aktivität des Moleküls erheblich modulieren. Die Aldehydfunktion an Position 2 des Furanrings dient als reaktives Zentrum für die Synthese einer Vielzahl von komplexeren Molekülen, was diese Verbindung zu einem wertvollen Baustein in der Arzneimittelforschung macht.
Verifizierung der biologischen Aktivität durch Derivatisierung
Obwohl für 5-[(4-Chlor-3-methylphenoxy)methyl]-2-furaldehyd selbst keine spezifischen antimikrobiellen Daten veröffentlicht wurden, liefert die Untersuchung seiner Derivate wertvolle Einblicke in sein Potenzial. Eine Studie von Varshney et al. beschreibt die Synthese und biologische Evaluierung einer Reihe von Schiff-Basen, die aus dem strukturell eng verwandten Vorläufer 2-(4-Chlor-3-methylphenoxy)acetohydrazid hergestellt wurden.[3] Diese Studie dient als Grundlage für die Verifizierung der erwarteten antibakteriellen und anthelminthischen Aktivität.
Synthese von Schiff-Basen-Derivaten
Die Synthese der Schiff-Basen erfolgte durch die Kondensationsreaktion von 2-(4-Chlor-3-methylphenoxy)acetohydrazid mit verschiedenen substituierten aromatischen Aldehyden.[3] Dieser experimentelle Ansatz ist entscheidend, da er die Reaktivität der Hydrazid-Gruppe nutzt, um eine Imin-Bindung (-C=N-) zu bilden, was zu einer neuen Klasse von Verbindungen mit potenziell veränderten oder verbesserten biologischen Eigenschaften führt. Die Wahl verschiedener substituierter Aldehyde ermöglicht die Untersuchung von Struktur-Wirkungs-Beziehungen.
Experimentelles Protokoll: Synthese von Schiff-Basen
-
Eine äquimolare Mischung aus 2-(4-Chlor-3-methylphenoxy)acetohydrazid und einem substituierten aromatischen Aldehyd wird in Ethanol gelöst.
-
Einige Tropfen einer Säure (z. B. Essigsäure) werden als Katalysator hinzugefügt.
-
Die Reaktionsmischung wird für mehrere Stunden unter Rückfluss erhitzt.
-
Nach Abkühlen der Reaktion wird das ausgefallene Produkt durch Filtration abgetrennt.
-
Das Rohprodukt wird aus einem geeigneten Lösungsmittel (z. B. Ethanol) umkristallisiert, um die reinen Schiff-Basen zu erhalten.
Diagramm des Syntheseworkflows
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Introduction: In the landscape of drug development and scientific research, the synthesis and application of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our personnel and the protection of our environment. 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde, a halogenated aromatic aldehyde, is a compound that requires meticulous handling from acquisition to disposal. Its chemical structure—incorporating a chlorinated phenoxy group and a furaldehyde moiety—necessitates a disposal protocol grounded in regulatory compliance and chemical reactivity principles.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is designed for researchers and laboratory professionals, offering not just procedural instructions but also the scientific rationale behind them to foster a deep-seated culture of safety and environmental stewardship.
Hazard Profile and Chemical Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount.
-
Chemical Identity:
-
Known Hazards:
-
Primary Hazard: Classified as an irritant[1]. Based on data for structurally similar compounds like 5-Chloro-2-furaldehyde and other furaldehydes, it should be handled as a substance that can cause skin, eye, and respiratory irritation[2][3][4][5][6][7][8].
-
Aquatic Toxicity: Halogenated organic compounds and furaldehyde derivatives can be harmful to aquatic life, potentially with long-lasting effects[3][4][9]. Therefore, release into the environment or sewer systems must be strictly avoided[3][5][9].
-
This hazard profile firmly places this compound within the category of hazardous chemical waste .
Regulatory Framework: The Basis for Disposal Protocols
The disposal of this compound is governed by stringent federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA)[10][11].
-
RCRA Classification: As a halogenated organic compound, this waste stream is of particular concern. Improper disposal, especially via incineration at inadequate temperatures, can lead to the formation of highly toxic dioxins and furans.
-
State and Institutional Policies: Many states and research institutions have regulations that are even more stringent than federal law[12]. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific local requirements. Northwestern University, for example, prohibits the drain disposal of all potentially hazardous chemicals[13].
The causality behind these regulations is the prevention of environmental contamination and the protection of public health. The procedures outlined below are designed to meet and exceed these regulatory standards.
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that this compound is managed safely from the point of generation to its final disposition.
Step 1: Waste Segregation at the Point of Generation
The moment this chemical or a solution containing it is deemed waste, it must be segregated. This is the most critical step in a compliant waste management program.
-
Action: Immediately designate the material as "Hazardous Waste."
-
Causality: Mixing hazardous waste with non-hazardous waste renders the entire volume hazardous, significantly increasing disposal costs and regulatory burden[14].
-
Specific Segregation Requirements:
-
Halogenated vs. Non-Halogenated: Keep this waste stream separate from non-halogenated organic waste. Disposal facilities often use different processes for these two streams due to the corrosive nature of acids (like HCl) produced during the incineration of halogenated compounds[15].
-
Incompatible Chemicals: Do not mix with incompatible materials. For example, avoid mixing with strong oxidizing agents or strong bases, which could initiate a hazardous reaction.
-
Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, silica gel) separate from liquid waste solutions[16].
-
Step 2: Proper Containment and Labeling
Proper containment prevents leaks and spills, while accurate labeling ensures safe handling and compliant disposal.
-
Container Selection:
-
Labeling Procedure:
-
The label must be unambiguous and securely affixed to the container.
-
It must include the following information:
-
The words "HAZARDOUS WASTE "
-
The full, unabbreviated chemical name: "This compound "
-
If in a solution, list all constituents and their approximate percentages.
-
The date on which the first drop of waste was added to the container (the "accumulation start date").
-
-
Step 3: Safe Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before collection.
-
Location: Store the waste container at or near the point of generation and under the control of laboratory personnel[10].
-
Secondary Containment: Place the waste container in a secondary containment bin or tray made of a material that is chemically resistant to the waste. This will contain any potential leaks.
-
Storage Conditions: Keep the container tightly closed except when adding waste. Store in a cool, well-ventilated area away from heat sources, sparks, or open flames[4][9].
Step 4: Arranging for Disposal
Laboratory personnel should never attempt to dispose of this chemical themselves.
-
Action: Contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for requesting a collection.
-
Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste according to strict regulations. They work with licensed hazardous waste disposal companies that use approved treatment methods.
-
Ultimate Disposal Method: The standard and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator equipped with scrubbers to neutralize acidic gases[15].
The entire disposal workflow can be visualized as a decision-making process.
Caption: Decision workflow for compliant chemical waste disposal.
Emergency Procedures: Spill Management
Even with the best practices, spills can occur. Preparedness is key to a safe and effective response.
-
For Small Spills (manageable by lab personnel):
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Containment: Use an absorbent material from a chemical spill kit (e.g., vermiculite or sand) to surround and cover the spill. Do not use combustible materials like paper towels on a solvent-based solution.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated container for solid hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, and treat the cleaning materials as hazardous waste.
-
-
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Report: Call your institution's emergency number and report the spill to the EHS office. Do not attempt to clean it up yourself.
-
All materials used for spill cleanup must be disposed of as hazardous waste[14].
Proactive Waste Minimization
The most effective disposal strategy begins with generating less waste.
-
Inventory Management: Purchase only the quantity of chemical required for your specific project to avoid obsolete stock[14].
-
Process Modification: Where possible, adapt experiments to use smaller quantities (microscale techniques) to reduce the volume of waste generated[14].
By adhering to these detailed protocols, you ensure that your vital research does not come at the cost of safety or environmental integrity. This commitment to responsible chemical handling is the hallmark of scientific excellence.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Properly Managing Chemical Waste in Laboratories.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
- Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
- This compound.
- 5-(4-Chlorophenyl)-2-furaldehyde.
- Safety D
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
- Halogenated Waste. University of Wisconsin-Milwaukee. [Link]
- Safety Data Sheet: 5-Hydroxymethyl-2-furfuraldehyde. Chemos GmbH & Co.KG. [Link]
- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. [Link]
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
- 5-Chloro-2-furaldehyde. Georganics. [Link]
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. 5-(4-Chlorophenyl)-2-furaldehyde | C11H7ClO2 | CID 676184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ava-biochem.com [ava-biochem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. 5-(4-Chlorophenyl)-2-furaldehyde, 5G | Labscoop [labscoop.com]
- 8. 5-Chloro-2-furaldehyde - High purity | EN [georganics.sk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. danielshealth.com [danielshealth.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. vumc.org [vumc.org]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. acewaste.com.au [acewaste.com.au]
A Comprehensive Guide to the Safe Handling of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
Hazard Assessment: An Evidence-Based Approach
Given the absence of a dedicated SDS, we must infer the potential hazards of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde from related compounds. Matrix Scientific identifies the compound as an irritant.[1] Safety data for compounds such as 2-furaldehyde, 5-chloro-2-furaldehyde, and other furaldehyde derivatives consistently indicate the following potential hazards:
-
Skin and Eye Irritation: Furaldehydes are frequently categorized as causing skin irritation and serious eye irritation.[2][3][4]
-
Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[2][3][4]
-
Combustibility: While not always highly flammable, related compounds are often combustible liquids.[2][4][5]
-
Toxicity: Some related compounds exhibit toxicity if swallowed, inhaled, or in contact with skin.[4][5]
Therefore, it is prudent to handle this compound as a hazardous substance, implementing engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the principles of chemical exposure prevention.
| PPE Category | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Check for breakthrough time and compatibility. | To prevent skin contact and absorption. Furaldehydes can be skin irritants.[2][3][4] |
| Eye Protection | Chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | To protect against splashes that could cause serious eye irritation.[2][3][4] |
| Skin and Body Protection | A flame-retardant lab coat. | To protect against splashes and spills, and to provide a barrier in case of fire.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors or aerosols that may cause respiratory irritation.[2][3][4] |
Operational Plan: From Receipt to Use
A systematic workflow is essential for minimizing risk.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[2]
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
Handling and Use Protocol:
-
Work Area Preparation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.
-
Dispensing: When weighing or transferring the chemical, use a spatula or other appropriate tools to avoid generating dust or aerosols.
-
Spill Prevention: Have a spill kit readily available. For detailed spill response procedures, refer to the workflow diagram below.
-
Post-Handling: After use, securely close the container. Decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.[2]
Emergency Preparedness: Spill Management Workflow
In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the necessary steps.
Caption: A workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.
Waste Segregation and Collection:
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must be considered contaminated waste.
-
Waste Container: Collect all solid and liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be compatible with the chemical.
Disposal Protocol:
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.
By adhering to these protocols, you contribute to a safer research environment and uphold the principles of scientific responsibility. This guide should be used in conjunction with your institution's specific safety policies and procedures.
References
- This compound | C13H11ClO3 | CID 1229862. PubChem. [Link]
- Safety Data Sheet - AVA Biochem. AVA Biochem. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
